2-Chlorobenzamidine Hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-chlorobenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,(H3,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMVAFKWEWLDPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=N)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372399 | |
| Record name | 2-Chlorobenzamidine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18637-02-0 | |
| Record name | Benzenecarboximidamide, 2-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18637-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chlorobenzamidine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chlorobenzene-1-carboximidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Chlorobenzamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Chlorobenzamidine Hydrochloride (CAS No: 18637-02-0), a key chemical intermediate in pharmaceutical research and development. Designed for the discerning scientist, this document moves beyond a simple recitation of facts to offer a synthesized understanding of the compound's core properties, grounded in established chemical principles and analytical methodologies.
Core Molecular and Physical Characteristics
This compound is the salt form of 2-chlorobenzimidamide, a structural motif that has garnered attention in medicinal chemistry.[1] Its utility as a building block in the synthesis of more complex bioactive molecules makes a thorough understanding of its physical and chemical properties essential for its effective application.[1] The hydrochloride salt form is typically preferred in laboratory settings to improve stability and solubility characteristics compared to the free base.
The fundamental physicochemical properties are summarized below, providing a foundational dataset for experimental design and handling.
| Property | Value | Source(s) |
| Chemical Name | This compound | [2] |
| Synonyms | 2-chlorobenzenecarboximidamide hydrochloride | [3] |
| CAS Number | 18637-02-0 | [2] |
| Molecular Formula | C₇H₈Cl₂N₂ | [2][4] |
| Molecular Weight | 191.06 g/mol | [2] |
| Appearance | Colorless or white crystalline powder | [5] |
| Melting Point | Approx. 182-184 °C | [5] |
| Solubility | Soluble in water, ethanol, and chloroform. | [1][5] |
| Stability | Stable at room temperature; decomposes at high temperatures. | [5] |
| Storage | Store in a dry, well-ventilated place under an inert atmosphere. | [3][5][6] |
Synthesis Pathway: The Pinner Reaction
The synthesis of amidine hydrochlorides from nitriles is classically achieved via the Pinner reaction.[7][8][9] This acid-catalyzed reaction involves the treatment of a nitrile (in this case, 2-chlorobenzonitrile) with an alcohol in the presence of anhydrous hydrogen chloride. The reaction proceeds through a highly reactive nitrilium ion intermediate, which is then attacked by the alcohol to form an imidate salt, known as a Pinner salt.[10][11] Subsequent treatment with ammonia then yields the final amidine hydrochloride.[11]
The choice of anhydrous conditions is critical; the presence of water would lead to the hydrolysis of the imidate intermediate to form an ester.[9] Similarly, temperature control is important as the Pinner salt can be thermally unstable.[7][8]
Caption: The Pinner reaction pathway for synthesizing 2-Chlorobenzamidine HCl.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the amine (-NH₂) protons. The four protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.0 ppm), with their splitting patterns and chemical shifts influenced by the ortho-chloro substituent. The protons of the amidinium group (-C(NH₂)₂) are expected to be broad and may be solvent-exchangeable, likely appearing further downfield.
-
¹³C NMR: The carbon NMR spectrum should display six signals for the seven carbon atoms due to the symmetry of the benzene ring. The carbon atom attached to the chlorine (C2) and the amidinium carbon will be significantly influenced by these electronegative groups. The amidinium carbon signal is expected to appear in the range of δ 160-170 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key expected absorption bands include:
-
N-H stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the amine groups.
-
C=N stretching: A strong absorption band around 1650-1680 cm⁻¹ for the imine double bond of the amidinium core.
-
C-Cl stretching: A band in the fingerprint region, typically around 750 cm⁻¹, characteristic of the ortho-disubstituted chlorinated benzene ring.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight. For the free base (C₇H₇ClN₂), the expected molecular ion peak [M]⁺ would be at m/z 154.6. A characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak) would be a key diagnostic feature.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive technique for assessing the purity of non-volatile organic compounds like this compound.[12] A well-designed reversed-phase HPLC (RP-HPLC) method can effectively separate the main compound from starting materials, by-products, and degradation products.[13][14] The following protocol is a robust, validation-ready method adaptable for this purpose.
Rationale for Method Design:
-
Stationary Phase: A C18 column is selected for its versatility and effectiveness in retaining moderately polar aromatic compounds.[12]
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (acetonitrile) provides the necessary resolving power for a range of potential impurities with varying polarities. The acidic pH ensures that the amidine is in its protonated, more water-soluble form, leading to better peak shape.
-
Detection: UV detection is chosen due to the presence of the chromophoric benzene ring. A wavelength around 210-230 nm is typically suitable for aromatic compounds.
Experimental Protocol: RP-HPLC for Purity Determination
-
Instrumentation:
-
HPLC system with gradient capability, UV detector, autosampler, and column oven.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate in HPLC-grade water, pH adjusted to 3.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
-
System Suitability and Analysis:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the sample solution in duplicate.
-
Calculate the purity by area percent normalization, assuming all impurities have a similar response factor.
-
Caption: A generalized workflow for the HPLC purity analysis of the compound.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid direct contact with skin and eyes.[5]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[5]
References
- ChemBK. (2024). This compound. ChemBK. [Link]
- PubChem. (n.d.). 2-Chlorobenzamide. National Center for Biotechnology Information.
- Pfaff, D., Nemecek, G., & Podlech, J. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577. [Link]
- NROChemistry. (n.d.). Pinner Reaction.
- PubChem. (n.d.). 2-Chlorobenzene-1-carboximidamide hydrochloride. National Center for Biotechnology Information.
- Wikipedia. (2023). Pinner reaction. [Link]
- Chem-Station Int. Ed. (2017). Pinner Reaction. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Chloro-benzamidine hydrochloride 97% | CAS: 18637-02-0 | AChemBlock [achemblock.com]
- 3. 2-Chloro-benzamidine hydrochloride | 18637-02-0 [sigmaaldrich.com]
- 4. 2-Chlorobenzene-1-carboximidamide hydrochloride | C7H8Cl2N2 | CID 2740917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 18637-02-0|2-Chloro-benzamidine hydrochloride|BLD Pharm [bldpharm.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Pinner reaction - Wikipedia [en.wikipedia.org]
- 9. Pinner Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. d-nb.info [d-nb.info]
- 11. Pinner Reaction | NROChemistry [nrochemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 2-Chlorobenzamidine Hydrochloride: Structure, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide offers a comprehensive technical overview of 2-Chlorobenzamidine Hydrochloride, a pivotal chemical intermediate in synthetic organic chemistry and pharmaceutical development. The document elucidates its chemical structure, systematic nomenclature, and key physicochemical properties. Furthermore, it delves into established synthesis protocols and explores its significant applications, particularly as a foundational building block for therapeutic agents. This resource is designed to provide both fundamental knowledge and actionable insights for professionals engaged in drug discovery and development.
Core Chemical Identity: Structure and Nomenclature
This compound is an aromatic compound featuring a benzene ring substituted with a chlorine atom at the second position and an amidine functional group. The hydrochloride salt form is commonly used to improve its stability and aqueous solubility, facilitating its use in various experimental and manufacturing processes.
1.1. Chemical Structure
The molecular structure of this compound is characterized by a 2-chlorophenyl group attached to a carboximidamide group, which is protonated at one of the nitrogen atoms and balanced by a chloride counter-ion.
Molecular Formula: C7H8Cl2N2[1]
SMILES: C1=CC=C(C(=C1)C(=N)N)Cl.Cl[1]
1.2. IUPAC Nomenclature
The internationally recognized IUPAC name for this compound is 2-chlorobenzenecarboximidamide;hydrochloride .[1]
Physicochemical Characteristics
Understanding the physicochemical properties of this compound is fundamental for its appropriate handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| Molecular Weight | 191.05 g/mol | [1] |
| Appearance | Colorless or white crystalline powder | [2] |
| Melting Point | Approximately 182-184 °C | [2] |
| Solubility | Soluble in water, ethanol, and chloroform | [2] |
| CAS Number | 18637-02-0 | [1][3] |
Synthesis Protocols and Mechanistic Insights
The synthesis of this compound is most commonly achieved via the Pinner reaction. This well-established method involves the reaction of 2-chlorobenzonitrile with an alcohol in the presence of hydrogen chloride, followed by ammonolysis.
3.1. Pinner Reaction: A Step-by-Step Workflow
The Pinner reaction provides a reliable route to amidines from nitriles. The process can be visualized as a two-stage workflow.
Caption: Workflow of the Pinner reaction for synthesizing this compound.
Causality in Experimental Choices:
-
Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions. The presence of water would lead to the hydrolysis of the intermediate imidate ester to form an ester, and ultimately a carboxylic acid, thus reducing the yield of the desired amidine.
-
Gaseous HCl: Gaseous hydrogen chloride is used to protonate the nitrile nitrogen, which activates the nitrile carbon towards nucleophilic attack by the alcohol. This is a critical step for the reaction to proceed efficiently.
Key Applications in Drug Discovery
The structural motifs present in this compound make it a valuable precursor in the synthesis of a variety of heterocyclic compounds with demonstrated biological activities. Chlorine-containing compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs featuring this halogen.[4]
4.1. Synthesis of Bioactive Heterocycles
The amidine functionality is a versatile synthon for constructing nitrogen-containing heterocycles such as pyrimidines, imidazoles, and triazines. These scaffolds are central to many therapeutic agents, including kinase inhibitors, anti-infective agents, and cardiovascular drugs. The 2-chloro substituent can be retained in the final molecule to modulate its pharmacokinetic properties or can serve as a handle for further chemical modifications.
4.2. Role in Anticancer Drug Development
Derivatives of 2-chlorobenzamide, a related compound, have been investigated for their potential as anticancer agents.[5] The synthesis of novel compounds from this compound for screening in oncology is an active area of research.
Experimental Protocol: A Representative Synthesis
The following protocol outlines a general procedure for the synthesis of a pyrimidine derivative, a common application of this compound in medicinal chemistry.
Objective: To synthesize a 4-substituted-2-(2-chlorophenyl)pyrimidine.
Materials:
-
This compound
-
1,3-Diketone (e.g., acetylacetone)
-
Base (e.g., Sodium ethoxide)
-
Anhydrous Ethanol
-
Standard laboratory glassware for reflux and workup
Procedure:
-
Reaction Setup: A solution of sodium ethoxide is prepared in anhydrous ethanol in a round-bottom flask under an inert atmosphere.
-
Reactant Addition: this compound and the 1,3-diketone are added sequentially to the stirred solution.
-
Reaction: The mixture is heated to reflux for a specified period, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water to remove inorganic salts.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield the pure pyrimidine derivative.
Caption: A generalized workflow for the synthesis of a pyrimidine derivative.
Self-Validating System: Each step in this protocol includes a control point. The preparation of the base is a standard procedure. The reaction progress is monitored by TLC, providing a clear endpoint. The workup is designed to efficiently remove byproducts, and the final purification step ensures the isolation of the target compound with high purity, which can be confirmed by analytical techniques such as NMR and mass spectrometry.
Safety and Handling
This compound is harmful if swallowed or inhaled and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.
References
- National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2740917, 2-Chlorobenzene-1-carboximidamide hydrochloride.
- ChemBK. (2024). This compound.
- R. K. Singh, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 336-373. [Link]
- R. K. Singh, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 336-373. [Link]
Sources
- 1. 2-Chlorobenzene-1-carboximidamide hydrochloride | C7H8Cl2N2 | CID 2740917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. echemi.com [echemi.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 2-Chlorobenzamidine Hydrochloride: Synthesis, Mechanistic Insights, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Chlorobenzamidine Hydrochloride (CAS No. 18637-02-0), a versatile building block and potential bioactive molecule. Moving beyond a simple datasheet, this document synthesizes foundational chemical principles with practical, field-proven insights to empower researchers in its synthesis, characterization, and application. We will delve into its logical synthesis, explore its probable mechanism of action based on established structure-activity relationships, and provide detailed protocols for its analysis and potential use in drug discovery workflows.
I. Introduction: The Strategic Value of the Benzamidine Scaffold
The benzamidine moiety is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the side chain of arginine. This structural mimicry allows benzamidine derivatives to act as competitive inhibitors for a wide range of enzymes, particularly serine proteases such as trypsin, thrombin, and plasmin.[1][2] The cationic nature of the amidinium group at physiological pH enables it to form strong ionic interactions with negatively charged residues, such as aspartate, commonly found in the S1 pocket of these enzymes.[2]
This compound incorporates a strategically placed chlorine atom on the benzene ring. This electron-withdrawing substituent can modulate the electronic properties and binding interactions of the molecule, potentially influencing its potency and selectivity for specific biological targets.[3] This guide will illuminate the path from its synthesis to its potential applications as a research tool.
II. Physicochemical and Safety Profile
A thorough understanding of a compound's properties and hazards is the foundation of sound scientific practice.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 18637-02-0 | [4] |
| Molecular Formula | C₇H₇ClN₂·HCl | [1] |
| Molecular Weight | 191.06 g/mol | [4] |
| Appearance | Colorless or white crystalline powder | [1] |
| Melting Point | Approximately 182-184 °C | [1] |
| Solubility | Soluble in water, ethanol, and chloroform | [1] |
Safety and Handling
This compound is classified as harmful and an irritant. All handling should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hazard Statements: Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.
-
Precautionary Measures: Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.
III. Synthesis of this compound
The most logical and widely applicable method for the synthesis of benzamidines from the corresponding nitrile is the Pinner reaction .[5][6][7] This two-step process first involves the formation of an intermediate Pinner salt (an imidate hydrochloride) from the reaction of 2-chlorobenzonitrile with an alcohol under anhydrous acidic conditions. Subsequent treatment of the Pinner salt with ammonia or an amine furnishes the desired amidine.[6]
Synthetic Workflow Diagram
Caption: Pinner reaction workflow for the synthesis of 2-Chlorobenzamidine HCl.
Detailed Experimental Protocol: Pinner Synthesis
This protocol is based on established procedures for the Pinner reaction.[5][6][7]
Step 1: Formation of Ethyl 2-chlorobenzimidate hydrochloride (Pinner Salt)
-
System Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube filled with calcium chloride. The entire apparatus must be maintained under an inert atmosphere (e.g., dry nitrogen or argon).
-
Reagent Preparation: In the flask, dissolve 2-chlorobenzonitrile (1 equivalent) in anhydrous ethanol (3-5 equivalents).
-
Acidification: Cool the solution to 0 °C using an ice bath. Bubble anhydrous hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature at 0 °C. Continue the gas addition until the solution is saturated.
-
Reaction: Seal the flask and allow it to stand at a low temperature (e.g., 4 °C) for 12-24 hours. The Pinner salt will typically precipitate as a white crystalline solid.
-
Isolation: Collect the precipitated imidate hydrochloride by filtration under an inert atmosphere. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the product under vacuum. Note: Pinner salts are hygroscopic and should be used immediately in the next step.
Step 2: Ammonolysis to this compound
-
Reaction Setup: Suspend the freshly prepared ethyl 2-chlorobenzimidate hydrochloride (1 equivalent) in a solution of anhydrous ethanol.
-
Ammonia Addition: Cool the suspension to 0 °C. Bubble anhydrous ammonia gas through the stirred suspension, or add a saturated solution of ammonia in anhydrous ethanol.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia. The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield pure this compound.
IV. Mechanism of Action: A Probable Serine Protease Inhibitor
While direct enzymatic inhibition studies on this compound are not extensively reported in the literature, a strong mechanistic hypothesis can be drawn from the well-documented activity of the benzamidine scaffold.
The Benzamidine Pharmacophore
Benzamidine derivatives are classic competitive inhibitors of serine proteases.[1][8] The key to their inhibitory activity lies in the structural and electronic similarity of the protonated amidinium group to the guanidinium group of an arginine side chain.
Inhibitory Interaction with a Serine Protease Active Site
Caption: Proposed binding of 2-Chlorobenzamidine in a serine protease S1 pocket.
The protonated amidinium group forms a salt bridge with the carboxylate side chain of the conserved Aspartate 189 residue at the bottom of the S1 specificity pocket. Additional hydrogen bonds can form with the backbone carbonyls of glycine residues (Gly216 and Gly226) that line the pocket. The 2-chloro-substituted benzene ring will occupy the hydrophobic portion of the pocket. The electron-withdrawing nature of the chlorine atom may influence the pKa of the amidine group and the hydrophobic interactions of the aromatic ring within the active site, thereby modulating the binding affinity (Ki) compared to unsubstituted benzamidine.[3]
V. Applications in Research and Drug Discovery
This compound serves as both a valuable synthetic intermediate and a potential biological probe.
Intermediate for Pharmaceutical Synthesis
The primary application of this compound is as a key building block in the synthesis of more complex bioactive molecules.[1] The amidine functional group is a versatile synthon for the construction of various heterocyclic systems, such as pyrimidines, which are prevalent in many approved drugs.[9]
Example Synthetic Application: Pyrimidine Synthesis
Caption: General scheme for pyrimidine synthesis using a benzamidine.
Tool Compound for Enzyme Inhibition Studies
Given its probable activity as a serine protease inhibitor, this compound can be employed as a tool compound in biochemical assays to:
-
Validate Enzyme Assays: Serve as a positive control for inhibition in assays for trypsin-like serine proteases.
-
Structure-Activity Relationship (SAR) Studies: Act as a reference compound when evaluating the activity of newly synthesized benzamidine derivatives.[10]
-
Probe Enzyme Specificity: Used in parallel with other substituted benzamidines to probe the structural and electronic requirements of a protease's S1 pocket.
VI. Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound.
Spectroscopic Data (Reference)
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.77 (d, 1H), 7.42 (m, 1H), 7.40 (m, 1H), 7.35 (m, 1H), 6.56 (br s, 1H, NH), 6.42 (br s, 1H, NH).[2]
-
Mass Spectrometry (EI): m/z 155 (M⁺), 139, 111.[11]
High-Performance Liquid Chromatography (HPLC)
A robust reversed-phase HPLC (RP-HPLC) method is recommended for the purity determination and quantification of this compound. The following protocol serves as a starting point for method development.
Proposed HPLC Method
| Parameter | Recommended Setting |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or Gradient (e.g., 5-95% B over 20 min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~230 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Method Validation Considerations:
-
Specificity: Demonstrate that the method can resolve this compound from its starting materials (2-chlorobenzonitrile), intermediates, and potential degradation products.
-
Linearity: Establish a linear relationship between the peak area and the concentration of the analyte over a defined range.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Ascertain the lowest concentration of the analyte that can be reliably detected and quantified.
VII. Conclusion and Future Directions
This compound is a compound of significant interest due to its foundational role as a synthetic intermediate and its potential as a serine protease inhibitor. This guide has provided a logical framework for its synthesis via the Pinner reaction, a mechanistic hypothesis grounded in the established pharmacology of the benzamidine scaffold, and practical protocols for its analysis.
The lack of extensive, direct biological data for this specific compound presents an opportunity for further research. Future investigations could focus on:
-
Enzyme Inhibition Profiling: Screening this compound against a panel of serine proteases to determine its inhibitory potency (Ki) and selectivity profile.
-
Structural Biology: Co-crystallization with target proteases to provide definitive evidence of its binding mode and to guide the design of more potent and selective inhibitors.
-
Derivative Synthesis and SAR: Using this compound as a starting point for the synthesis of novel derivatives with enhanced biological activity for applications in areas such as anticoagulation, anti-inflammatory, or anticancer research.
By providing this in-depth technical guide, we hope to empower researchers to confidently utilize and explore the full potential of this compound in their scientific endeavors.
VIII. References
-
Inhibition of four human serine proteases by substituted benzamidines. (n.d.). PubMed. [Link]
-
This compound. (2024, April 9). ChemBK. [Link]
-
Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (2023, March 2). PubMed. [Link]
-
A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies. (1987, January). PubMed. [Link]
-
Small-molecule inhibitor: benzamidine. (2023, September 8). MEROPS - the Peptidase Database. [Link]
-
[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (n.d.). The Royal Society of Chemistry. [Link]
-
Inhibition of four human serine proteases by substituted benzamidines. (n.d.). PubMed. [Link]
-
Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. (n.d.). Stanford Medicine. [Link]
-
Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor. (n.d.). PubMed. [Link]
-
2-Chlorobenzamide. (n.d.). PubChem. [Link]
-
Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. (2023, August 1). ResearchGate. [Link]
-
Pinner Reaction. (n.d.). SynArchive. [Link]
-
Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. (2024, August 8). ResearchGate. [Link]
-
New amidine-benzenesulfonamides as iNOS inhibitors for the therapy of the triple negative breast cancer. (n.d.). DIGIBUG Principal. [Link]
-
Pinner reaction. (n.d.). Wikipedia. [Link]
-
Pinner Reaction. (2017, June 5). Chem-Station Int. Ed. [Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). MDPI. [Link]
-
Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. (n.d.). PubMed. [Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). MDPI. [Link]
-
Pinner Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. (2022, February 7). NIH. [Link]
-
Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. (n.d.). PubMed. [Link]
-
Pinner pyrimidine synthesis. (n.d.). Slideshare. [Link]
-
A Lewis acid-promoted Pinner reaction. (2013, August 2). Beilstein Journals. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 2-Chlorobenzamide(609-66-5) 1H NMR spectrum [chemicalbook.com]
- 3. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Chloro-benzamidine hydrochloride 97% | CAS: 18637-02-0 | AChemBlock [achemblock.com]
- 5. N-(2-CHLOROETHYL)BENZAMIDE(26385-07-9) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Pinner Reaction [organic-chemistry.org]
Navigating the Solution Space: A Technical Guide to the Solubility of 2-Chlorobenzamidine Hydrochloride
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility in Scientific Advancement
2-Chlorobenzamidine hydrochloride is a key chemical intermediate, playing a vital role in the synthesis of a range of pharmaceutical and agrochemical compounds. Its journey from a laboratory reagent to a component of a final product is fundamentally governed by its physicochemical properties, paramount among which is its solubility. The ability to dissolve a compound in a given solvent system dictates everything from reaction kinetics and purification strategies to the formulation and bioavailability of a final drug product. A thorough understanding of the solubility of this compound in both aqueous and organic media is therefore not merely academic; it is a cornerstone of efficient, reproducible, and scalable scientific research and development.
This in-depth technical guide, authored from the perspective of a Senior Application Scientist, aims to provide a comprehensive resource on the solubility of this compound. In the absence of extensive published quantitative data for this specific molecule, this guide synthesizes available qualitative information, provides quantitative data for the closely related parent compound, benzamidine hydrochloride, as a valuable proxy, and outlines a rigorous, field-proven experimental protocol for determining thermodynamic solubility.
Theoretical Framework: The Science of Dissolution
The solubility of a solid crystalline compound like this compound is a thermodynamic equilibrium. It represents the maximum concentration of the solute that can be dissolved in a solvent at a specific temperature and pressure. This process is governed by the interplay of intermolecular forces, encapsulated in the adage "like dissolves like."
Several key factors influence the solubility of this compound:
-
Molecular Structure: this compound possesses both polar and non-polar characteristics. The charged amidinium group (-C(NH2)2+) and the hydrochloride salt form contribute to its polarity and favor interactions with polar solvents like water and alcohols through ion-dipole interactions and hydrogen bonding. The chlorophenyl ring, however, is non-polar and will interact more favorably with non-polar organic solvents via van der Waals forces.
-
Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the solvent are critical. Polar protic solvents (e.g., water, ethanol) are generally good solvents for hydrochloride salts. Polar aprotic solvents (e.g., DMSO, DMF) can also be effective due to their ability to solvate the cation. Non-polar solvents (e.g., hexane, toluene) are expected to be poor solvents for this highly polar salt.
-
Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps to overcome the lattice energy of the crystal.
-
pH of Aqueous Solutions: For a salt of a weak base like 2-chlorobenzamidine, the solubility in aqueous media can be significantly influenced by pH.
Solubility Profile of this compound
Qualitative Solubility
Published data consistently describes this compound as being soluble in water, ethanol, and chloroform.[1][2] This aligns with the theoretical understanding of its structure, where the polar hydrochloride and amidine groups dominate its solubility characteristics.
Estimated Quantitative Solubility
| Solvent | Chemical Formula | Type | Estimated Solubility of 2-Chlorobenzamidine HCl (based on Benzamidine HCl data) |
| Water | H₂O | Polar Protic | >50 mg/mL |
| Ethanol | C₂H₅OH | Polar Protic | ~10 mg/mL |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | ~25 mg/mL |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | ~25 mg/mL |
| Phosphate Buffered Saline (PBS, pH 7.2) | N/A | Aqueous Buffer | ~3 mg/mL |
Data for Benzamidine Hydrochloride is sourced from various chemical suppliers and databases.
Experimental Determination of Thermodynamic Solubility: A Validated Protocol
To obtain precise and reliable solubility data for this compound in a specific solvent system, a well-controlled experimental approach is essential. The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility. This method ensures that the solution has reached saturation and is in equilibrium with the solid state of the compound.
Causality Behind Experimental Choices
The protocol described below is designed to be a self-validating system. The use of a significant excess of the solid compound ensures that saturation is achieved. The extended equilibration time allows the system to reach thermodynamic equilibrium, avoiding the pitfalls of measuring kinetic solubility, which can often be misleadingly high and time-dependent. Centrifugation and filtration are critical steps to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility. Finally, a validated analytical method, such as HPLC-UV, is employed for accurate quantification.
Step-by-Step Methodology for the Shake-Flask Method
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of clear glass vials with screw caps. The exact mass should be recorded.
-
To each vial, add a precise volume (e.g., 2.0 mL) of the desired solvent (e.g., water, ethanol, DMSO, or a specific buffer).
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a rotating wheel within a temperature-controlled incubator. A standard temperature for solubility studies is 25°C or 37°C.
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48 hours being preferable for compounds with slow dissolution kinetics.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed in the incubator for at least one hour to allow for the sedimentation of the excess solid.
-
Carefully transfer the vials to a centrifuge and spin at a high speed (e.g., 10,000 rpm) for 15-20 minutes to pellet any remaining suspended solid particles.
-
-
Sample Collection and Preparation:
-
Without disturbing the solid pellet, carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF or PTFE, chosen for compatibility with the solvent) into a clean vial. This step is crucial to remove any fine, non-sedimented particles.
-
Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method. The dilution factor must be precisely recorded.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations in the same solvent used for dilution.
-
Analyze the calibration standards and the diluted sample by a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). The detection wavelength should be set to the λmax of this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original solubility (S) in the solvent using the following equation, accounting for the dilution factor: S (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution Factor
-
Visualizing the Workflow
Caption: Experimental workflow for determining thermodynamic solubility.
Conclusion: Empowering Research Through Foundational Data
While a comprehensive, publicly available dataset of the quantitative solubility of this compound remains to be established, this guide provides a robust framework for researchers and drug development professionals. By understanding the theoretical underpinnings of its solubility, leveraging the available qualitative data and quantitative estimates from its parent compound, and employing the detailed experimental protocol provided, scientists can confidently generate the precise and reliable solubility data essential for their work. Accurate solubility data is not just a physical constant; it is a critical enabler of innovation, accelerating the journey of discovery and development in the chemical and pharmaceutical sciences.
References
- ChemBK. This compound. [Link]
- ChemBK. CAS 18637-02-0. [Link]
Sources
An In-depth Technical Guide to 2-Chlorobenzamidine Hydrochloride: Synthesis, Applications, and Core Principles for Researchers
This guide provides an in-depth technical overview of 2-Chlorobenzamidine Hydrochloride, a key chemical intermediate in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document moves beyond basic data to explore the causality behind its synthesis, its functional role as a biomimetic, and the practical methodologies for its application.
Core Molecular Attributes
This compound is a substituted aromatic amidine that serves as a versatile building block in medicinal chemistry. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₈Cl₂N₂ | |
| Molecular Weight | 191.05 g/mol | |
| CAS Number | 18637-02-0 | |
| Appearance | Colorless or white crystalline powder | |
| Melting Point | Approx. 182-184 °C | |
| Solubility | Soluble in water, ethanol, and chloroform |
Synthesis Protocol: The Pinner Reaction
The most established and reliable method for synthesizing aryl amidines from nitriles is the Pinner reaction.[1][2][3] This acid-catalyzed, two-step process provides a high-yield route to the target compound. The causality behind this choice of methodology lies in its efficiency and control over the formation of the reactive intermediate.
The reaction proceeds by first converting the nitrile into a more reactive imino ester hydrochloride, known as a Pinner salt.[3][4] This intermediate is then treated with ammonia to yield the final amidine hydrochloride.
Diagram of the Pinner Reaction Workflow
Caption: Workflow for the Pinner synthesis of 2-Chlorobenzamidine HCl.
Step-by-Step Methodology
PART A: Formation of the Pinner Salt (Ethyl 2-chlorobenzimidate hydrochloride)
-
System Preparation (Trustworthiness Pillar): All glassware must be rigorously dried in an oven at 120°C and cooled under a stream of dry nitrogen. The reaction must be conducted under an inert atmosphere to prevent moisture, which would hydrolyze the nitrile and the Pinner salt intermediate, drastically reducing yield.
-
Reagent Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube, dissolve 2-chlorobenzonitrile (1 eq.) in anhydrous ethanol (3 eq.).
-
Acidification (Causality): Cool the solution to 0-5°C in an ice bath. This low temperature is critical to prevent the thermodynamically favored but undesired elimination reaction that would form an amide and alkyl chloride.[3][5] Bubble anhydrous hydrogen chloride gas slowly through the stirred solution. The HCl acts as a catalyst, protonating the nitrile nitrogen to form a highly electrophilic nitrilium cation, which is then readily attacked by the alcohol.[6]
-
Reaction & Isolation: Continue the HCl addition until the solution is saturated. Seal the flask and allow it to stir at 0-5°C for 24 hours. The Pinner salt will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether to remove unreacted starting materials, and dry under vacuum.
PART B: Ammonolysis to this compound
-
Solution Preparation: Prepare a saturated solution of anhydrous ammonia in anhydrous ethanol. This is achieved by bubbling ammonia gas through cold ethanol (0°C).
-
Ammonolysis Reaction (Causality): Suspend the isolated Pinner salt in the ethanolic ammonia solution. The ammonia acts as a nucleophile, attacking the electrophilic carbon of the imidate and displacing the ethoxy group to form the more stable amidine.[3]
-
Reaction Completion & Isolation: Stir the suspension at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure.
-
Purification (Self-Validating System): The crude this compound is purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether). The purity of the final product should be validated by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, FT-IR).
Mechanism of Action & Core Application
The chemical architecture of benzamidines allows them to function as structural mimics, or "surrogates," for the guanidinium group of L-arginine.[7] This biomimicry is the foundation of their primary application in drug discovery as inhibitors of enzymes that process L-arginine.
A prime example is the family of Nitric Oxide Synthase (NOS) enzymes. NOS catalyzes the oxidation of L-arginine to produce nitric oxide (NO) and L-citrulline.[8][9] Overproduction of NO by the inducible NOS (iNOS) isoform is implicated in the pathophysiology of inflammatory diseases and septic shock.[10][11] Therefore, inhibiting iNOS is a significant therapeutic goal.
This compound, like other benzamidines, can act as a competitive inhibitor at the L-arginine binding site of NOS, physically blocking the natural substrate from accessing the active site and thereby reducing NO production.[8]
Signaling Pathway of NOS Inhibition
Caption: Competitive inhibition of NOS by 2-Chlorobenzamidine.
Experimental Protocol: In-Vitro NOS Inhibition Assay
This protocol describes a self-validating system to quantify the inhibitory potential of this compound on NOS activity. The method is based on monitoring the conversion of [³H]-L-arginine to [³H]-L-citrulline.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10 µM EDTA.
-
Enzyme: Purified recombinant iNOS.
-
Cofactors: NADPH (1 mM), FAD (10 µM), FMN (10 µM), (6R)-5,6,7,8-tetrahydrobiopterin (BH4) (10 µM), and Calmodulin (10 µg/mL).
-
Substrate: [³H]-L-arginine (specific activity ~60 Ci/mmol) mixed with unlabeled L-arginine to a final concentration of 10 µM.
-
Inhibitor: this compound dissolved in assay buffer to create a stock solution (e.g., 10 mM), followed by serial dilutions.
-
Stop Solution: 100 mM HEPES, pH 5.5, containing 10 mM EDTA.
-
Resin: Dowex AG 50W-X8 resin (Na⁺ form), prepared as a 50% slurry in water.
-
-
Assay Procedure:
-
Reaction Setup: In a 96-well plate, add 20 µL of assay buffer (for control) or 20 µL of varying concentrations of the this compound solution.
-
Enzyme & Cofactor Addition: Add 20 µL of a pre-mixed solution containing iNOS enzyme and all cofactors. Pre-incubate for 5 minutes at 37°C.
-
Initiation: Start the reaction by adding 10 µL of the [³H]-L-arginine substrate solution.
-
Incubation: Incubate the plate at 37°C for 15 minutes. The short incubation time ensures measurement of the initial reaction velocity, a critical parameter for competitive inhibition studies.
-
Termination: Stop the reaction by adding 100 µL of the cold Stop Solution.
-
-
Product Separation and Quantification (Self-Validating Step):
-
Separation: Transfer the reaction mixture to a spin column containing 200 µL of the Dowex resin slurry. The Dowex resin is a cation-exchange resin. At pH 5.5, the unreacted [³H]-L-arginine (positively charged) binds to the resin, while the product [³H]-L-citrulline (neutral) flows through. This separation is the core of the assay's validity.
-
Elution: Centrifuge the columns to collect the eluate containing [³H]-L-citrulline.
-
Quantification: Add the eluate to a scintillation vial with a suitable cocktail and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Safety and Handling
As a hazardous substance, strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[12][13] Use a certified respirator if dust formation is likely.[13]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[12][14] Avoid contact with skin, eyes, and inhalation of dust.[12] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[14]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter sewer systems.[12][14]
References
- Amidines Synthesis Methods Guide. Scribd.
- Pinner Reaction. Organic Chemistry Portal.
- Amidine synthesis by imidoylation. Organic Chemistry Portal.
- Tanui, H. K. (2019). New single step route for efficient synthesis of amidine containing molecules. ResearchGate.
- Davies, S., & Mosey, R. A. (2019). Mild method for the synthesis of amidines by the electrophilic activation of amides. ResearchGate.
- Pinner reaction. Wikipedia.
- Kirschning, A. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry.
- Bini, L., et al. (2013). Green Chemistry. IRIS.
- Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal.
- Rockwell, A., et al. (1997). Use of conformationally restricted benzamidines as arginine surrogates in the design of platelet GPIIb-IIIa receptor antagonists. Journal of Medicinal Chemistry.
- Venturini, G., et al. (1997). Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor. Biochemical and Biophysical Research Communications.
- Cationic Surfactants from Arginine: Synthesis and Physicochemical Properties. Semantic Scholar.
- Moore, W. M., & Webber, R. K. (1996). Inhibition of nitric oxide synthase as a potential therapeutic target. Journal of Medicinal Chemistry.
- Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European Heart Journal.
- Cama, E., et al. (2003). Design of amino acid sulfonamides as transition-state analogue inhibitors of arginase. Journal of the American Chemical Society.
- Witkowska, A., et al. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. Molecules.
- Corbett, J. A., et al. (1993). Selective Inhibition of the Inducible Nitric Oxide Synthase by Aminoguanidine. Journal of Experimental Medicine.
- Arginine thioacid in synthesis of arginine conjugates and peptides. RSC Publishing.
Sources
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. Pinner Reaction [organic-chemistry.org]
- 5. iris.unive.it [iris.unive.it]
- 6. A Lewis acid-promoted Pinner reaction [beilstein-journals.org]
- 7. Use of conformationally restricted benzamidines as arginine surrogates in the design of platelet GPIIb-IIIa receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of nitric oxide synthase as a potential therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. enamine.enamine.net [enamine.enamine.net]
- 14. chemicalbook.com [chemicalbook.com]
Discovery and history of benzamidine derivatives in science
An In-depth Technical Guide to the Discovery and History of Benzamidine Derivatives in Science
Authored by: Gemini, Senior Application Scientist
This technical guide provides a comprehensive exploration of benzamidine and its derivatives, a class of molecules that has journeyed from a simple organic compound to a cornerstone of modern medicinal chemistry. We will trace the history of their discovery, delve into the fundamental mechanism of serine protease inhibition, and chart their evolution as versatile scaffolds in drug development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth scientific insights, detailed experimental protocols, and a forward-looking perspective on the future of benzamidine-based therapeutics.
The Genesis of a Privileged Scaffold: Discovery and Core Principles
Benzamidine, with the chemical formula C₆H₅C(NH)NH₂, is the simplest aryl amidine, a class of organic compounds characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another.[1][2] It typically presents as a white, water-soluble solid, most commonly handled as its hydrochloride salt.[1] While the precise date of its first synthesis is not prominently documented in initial literature, its significance grew exponentially with the discovery of its profound biological activity.
The true value of the benzamidine core was unlocked with the realization that it acts as a potent, reversible, and competitive inhibitor of trypsin and other trypsin-like serine proteases.[1][3][4][5] This inhibitory action established benzamidine as an indispensable tool in biochemistry, particularly in protein purification protocols where it is used to prevent the degradation of proteins of interest by endogenous proteases.[1][6] Its simple, stable structure and well-defined mechanism of action have made it a foundational "privileged scaffold" in medicinal chemistry—a molecular framework upon which a vast library of derivatives has been built to target a wide array of diseases.[7][8][9]
The Cornerstone of Biological Activity: Mechanism of Serine Protease Inhibition
The primary and most studied biological function of benzamidine is its inhibition of serine proteases. These enzymes, which include crucial physiological players like trypsin, thrombin, and plasmin, are characterized by a catalytic triad in their active site, with a key serine residue that initiates a nucleophilic attack on the peptide bond of the substrate.[10][11][12]
Benzamidine functions as a competitive inhibitor by mimicking the structure of the natural substrates of these enzymes, particularly the side chain of arginine. The positively charged amidinium group, C(NH)(NH₂), is structurally analogous to the guanidinium group of arginine. This allows it to bind tightly within the S1 specificity pocket of the protease active site, which is typically deep and negatively charged (containing an aspartate residue) to accommodate basic amino acid residues. By occupying this active site, benzamidine physically blocks the entry of the natural substrate, effectively halting the catalytic activity of the enzyme.[13] This interaction is reversible, meaning the inhibitor can associate and dissociate from the enzyme.[3]
Caption: Mechanism of competitive inhibition of serine proteases by benzamidine.
From Scaffold to Drug: Synthesis and Derivatization Strategies
The chemical tractability of the benzamidine scaffold is a key reason for its widespread use. A variety of synthetic routes allow for the creation of a diverse array of derivatives, enabling chemists to fine-tune the molecule's properties.
Core Synthesis: The Pinner Reaction
A classic and effective method for synthesizing amidines is the Pinner reaction.[8][14] This reaction typically involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst (like hydrogen chloride) to form an imino ether salt (a Pinner salt). Subsequent treatment of this intermediate with ammonia or an amine yields the desired amidine.
Caption: Simplified workflow of the Pinner reaction for benzamidine synthesis.
Derivatization Strategies
The goal of creating derivatives is to improve upon the parent molecule's characteristics, such as:
-
Potency: Increasing the binding affinity for the target enzyme.
-
Selectivity: Enhancing binding to the target enzyme while minimizing effects on other related enzymes.
-
Pharmacokinetics: Improving absorption, distribution, metabolism, and excretion (ADME) properties for better therapeutic use.
Modifications are typically made by adding various substituents to the benzene ring. The properties of these substituents—such as their hydrophobicity, size, and electronic effects—can dramatically alter the derivative's interaction with the target protease.[15]
Therapeutic Frontiers: Benzamidine Derivatives in Drug Development
The journey of benzamidine from a laboratory reagent to a clinical scaffold is a testament to its versatility. Its derivatives have been explored and developed for a wide range of diseases.
Anticoagulants
Perhaps the most successful clinical application of benzamidine-based scaffolds is in anticoagulation. By targeting serine proteases in the coagulation cascade, such as thrombin (Factor IIa) and Factor Xa, these derivatives can effectively prevent the formation of blood clots. The well-known oral anticoagulant dabigatran (Pradaxa) contains a benzamidine-like amidine moiety that is crucial for its direct inhibition of thrombin.[1] This represents a significant advancement in the treatment and prevention of conditions like deep vein thrombosis, pulmonary embolism, and stroke in patients with atrial fibrillation.[16]
Anticancer Agents
The role of proteases in cancer progression—implicated in processes like tumor growth, invasion, and metastasis—has made them attractive targets for oncology. Certain benzamidine derivatives have shown promise as anticancer agents. For example, the tetra-benzamidine derivative TAPP-Br was found to inhibit the growth of human colon carcinoma cell lines.[17] The proposed mechanism involves the suppression of oncogene expression (like MYC, FOS, and JUN) and interference with signaling pathways involving protein kinase C.[17] Other derivatives have been investigated for their ability to inhibit dipeptidyl peptidase III (DPP III), an enzyme implicated in cancer cell proliferation.[18]
Antimicrobial and Antiparasitic Agents
The amidine functional group has been incorporated into molecules designed to combat infectious diseases. Researchers have synthesized novel benzamidine derivatives that exhibit significant antimicrobial activity against pathogens responsible for conditions like periodontitis.[19][20] Furthermore, aromatic diamidines have been a focus of research for their trypanocidal activity, targeting the parasites that cause diseases like Human African Trypanosomiasis (sleeping sickness).[14] Derivatives have also been synthesized and tested for their antifungal properties against agricultural phytopathogens.[14]
Advanced Concepts: Structure-Activity Relationships (SAR) and Multivalency
Structure-Activity Relationships (SAR)
Systematic studies have revealed how different chemical groups attached to the benzamidine ring influence its inhibitory profile. A key study on the inhibition of human serine proteases (trypsin, thrombin, plasmin, and C1s) found that:
-
Hydrophobicity of the substituent was a critical factor for binding to thrombin.[15]
-
Both electron-donating properties and hydrophobicity influenced binding to plasmin and C1s.[15]
-
Trypsin's interaction was more complex, depending on factors like molar refractivity and molecular weight.[15]
This detailed understanding allows for the rational design of more selective inhibitors.
The Power of Multivalency
An emerging strategy to dramatically enhance inhibitor potency is multivalency—linking multiple inhibitor molecules onto a common scaffold.[11] This approach leverages the "avidity effect," where the overall binding strength is significantly greater than the sum of the individual binding interactions. Studies on multivalent benzamidine inhibitors targeting plasmin have shown that:
-
Higher valency (e.g., trivalent vs. bivalent or monovalent) leads to stronger inhibition.[11]
-
Shorter linker lengths between the benzamidine units also result in stronger inhibition by increasing the effective local concentration of the inhibitor near the enzyme's active site.[11]
This strategy not only boosts potency but can also be tuned to achieve greater selectivity for a desired protease.[11]
Caption: Logical workflow from a core scaffold to a therapeutic candidate.
Field-Proven Methodologies: Key Experimental Protocols
Protocol: Synthesis of a Benzamidine Derivative via Pinner Reaction
This protocol is a generalized representation for the synthesis of N-substituted benzamidines, adapted from methodologies used in creating derivatives with antifungal activity.[14]
Objective: To synthesize a benzamidine derivative from a corresponding benzonitrile.
Materials:
-
Substituted Benzonitrile (starting material)
-
Anhydrous Ethanol
-
Dry Hydrogen Chloride (gas)
-
Anhydrous Diethyl Ether
-
Ammonia (or a primary/secondary amine) in ethanol
-
Reaction vessel with a drying tube
-
Magnetic stirrer and stir bar
Procedure:
-
Formation of the Pinner Salt:
-
Dissolve the starting benzonitrile in an excess of cold, anhydrous ethanol in the reaction vessel.
-
Bubble dry HCl gas through the solution while maintaining a low temperature (e.g., 0°C) with an ice bath. Stir continuously.
-
Continue the introduction of HCl until the solution is saturated.
-
Seal the vessel and allow it to stand at a low temperature (e.g., 4°C) for 12-24 hours. The imino ether hydrochloride (Pinner salt) will typically precipitate as a white solid.
-
Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
-
Aminolysis to Form the Amidine:
-
Suspend the dried Pinner salt in a solution of anhydrous ethanol.
-
Slowly add a solution of ammonia (or the desired amine) in ethanol to the suspension at room temperature.
-
Stir the mixture for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield the final benzamidine derivative.
-
Self-Validation: The structure of the final compound must be confirmed using analytical techniques such as FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to verify the presence of characteristic peaks for the amidine group and the disappearance of the nitrile peak.[19]
Protocol: Serine Protease Inhibition Assay
Objective: To determine the inhibitory constant (Kᵢ) of a benzamidine derivative against a serine protease like trypsin.
Materials:
-
Trypsin (e.g., bovine pancreatic trypsin)
-
Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BApNA)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl₂)
-
Benzamidine derivative (inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~405 nm
Procedure:
-
Preparation: Prepare a series of dilutions of the benzamidine inhibitor in the Tris-HCl buffer. Also, prepare solutions of trypsin and the BApNA substrate in the same buffer.
-
Assay Setup:
-
In the wells of the 96-well plate, add a fixed volume of the trypsin solution.
-
Add varying concentrations of the inhibitor solution to the wells. Include control wells with no inhibitor (buffer/solvent only).
-
Pre-incubate the enzyme and inhibitor mixture for 10-15 minutes at a constant temperature (e.g., 25°C or 37°C).
-
-
Initiate Reaction: Add the BApNA substrate solution to all wells simultaneously to start the reaction.
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at 405 nm over time using the microplate reader. The cleavage of BApNA by trypsin releases p-nitroaniline, which is yellow and absorbs light at this wavelength. The rate of reaction is proportional to the slope of the absorbance vs. time curve.
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) for each inhibitor concentration.
-
Plot the reaction velocities against the inhibitor concentrations.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
To determine the Kᵢ and the mode of inhibition, perform the experiment using multiple substrate concentrations and analyze the data using a Dixon plot or by fitting the data to the appropriate Michaelis-Menten inhibition model (e.g., competitive inhibition).
-
Self-Validation: The assay should include positive controls (a known trypsin inhibitor) and negative controls (no inhibitor) to ensure the enzyme and substrate are active and the assay is performing as expected. The determination of a consistent Kᵢ value across multiple experiments validates the result.
Summary and Future Directions
The story of benzamidine is a compelling example of how a simple molecular entity can become a powerful tool in both fundamental research and applied drug discovery. Its role as a reversible serine protease inhibitor has been the bedrock of its utility, first as a biochemical reagent and later as a versatile scaffold for therapeutic agents targeting coagulation, cancer, and infectious diseases.[7][10][14][16] Advanced chemical strategies, such as the application of multivalency, continue to push the boundaries of what can be achieved with this remarkable core structure.[11]
The future of benzamidine derivatives lies in the pursuit of even greater specificity. As our understanding of the "protease-ome" deepens, opportunities will arise to design novel derivatives that can selectively target individual proteases involved in specific disease pathways, minimizing off-target effects and improving therapeutic outcomes. The integration of computational modeling with innovative synthetic chemistry will undoubtedly accelerate the discovery of the next generation of benzamidine-based drugs, continuing the legacy of this enduring and impactful chemical scaffold.
References
- Fuloria, S., Fuloria, N. K., Ravichandran, M., & Lalitha, P. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Antibiotics, 11(2), 207.
- NINGBO INNO PHARMCHEM CO.,LTD. Benzamidine Hydrochloride: A Key Serine Protease Inhibitor for Biochemical Research and Applications.
- Andrews, J. M., Roman, D. P., & Bing, D. H. (1983). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 26(9), 1223–1228.
- Alves, N. J., Deria, M., & Chilkoti, A. (2017). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem, 12(17), 1429–1436.
- Wikipedia. Benzamidine.
- Kondo, K., Kido, H., & Katunuma, N. (1994). A serine protease-inhibitory benzamidine derivative inhibits the growth of human colon carcinoma cells. International Journal of Cancer, 57(3), 375–379.
- Wang, B. L., Liu, X. H., & Zhang, H. B. (2014). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Molecules, 19(5), 5795–5808.
- ResearchGate. (n.d.). Synthesis of benzamidine derivatives of the imidazoles.
- Stürzebecher, J., Markwardt, F., Wagner, G., & Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta biologica et medica Germanica, 36(11-12), 1931–1937.
- Berndt, K. D. (2015). Answer to "Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?". ResearchGate.
- Google Patents. (n.d.). Benzamidine derivatives and their use as anti-coagulants.
- MDPI. (2023). New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies. Molecules, 28(1), 1.
- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
- ResearchGate. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment.
- Aimes, R. T., & Akiyama, Y. (2014). trypsin inhibition by benzamidine-conjugated molecular glues. Organic & Biomolecular Chemistry, 12(36), 7038–7044.
- ResearchGate. (2021). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities.
- National Center for Biotechnology Information. (n.d.). Benzamidine. PubChem Compound Database.
- Discovery Fine Chemicals. (n.d.). Benzamidine Hydrochloride Hydrate - 1670-14-0.
Sources
- 1. Benzamidine - Wikipedia [en.wikipedia.org]
- 2. Benzamidine | C7H8N2 | CID 2332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. discofinechem.com [discofinechem.com]
- 6. goldbio.com [goldbio.com]
- 7. Page loading... [guidechem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CAS 1670-14-0: Benzamidine, hydrochloride | CymitQuimica [cymitquimica.com]
- 10. nbinno.com [nbinno.com]
- 11. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. AU5299496A - Benzamidine derivatives and their use as anti-coagulants - Google Patents [patents.google.com]
- 17. A serine protease-inhibitory benzamidine derivative inhibits the growth of human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
2-Chlorobenzamidine Hydrochloride as a serine protease inhibitor
An In-Depth Technical Guide: 2-Chlorobenzamidine Hydrochloride as a Serine Protease Inhibitor
Abstract
Serine proteases represent a ubiquitous and functionally diverse class of enzymes, playing critical roles in physiological processes ranging from digestion and blood coagulation to immunity and neural function. Their dysregulation is implicated in numerous pathologies, making them prime targets for therapeutic intervention and essential subjects of biochemical research. This technical guide provides a comprehensive overview of this compound, a small molecule inhibitor of serine proteases. Authored for researchers, scientists, and drug development professionals, this document delves into the inhibitor's chemical properties, mechanism of action, and practical applications. It offers detailed, field-proven experimental protocols for its use in both biochemical and cell-based assays, emphasizing the causality behind methodological choices to ensure scientific rigor and reproducibility. By synthesizing technical data with practical insights, this guide serves as an essential resource for leveraging this compound in the exploration of serine protease biology and the development of novel therapeutics.
Part 1: The Landscape of Serine Protease Inhibition
Introduction to Serine Proteases: Catalytic Triad and Biological Significance
Serine proteases are a vast family of enzymes characterized by the presence of a highly conserved catalytic triad, typically composed of serine (Ser), histidine (His), and aspartate (Asp) residues, within their active site. The serine residue acts as the nucleophile, attacking the carbonyl carbon of a scissile peptide bond, leading to its hydrolysis. This fundamental mechanism underpins their involvement in a multitude of biological processes. In the human body, serine proteases like trypsin and chymotrypsin are fundamental to protein digestion. Others, such as thrombin and plasmin, are central to the intricate cascade of blood coagulation and fibrinolysis[1][2]. The complement system, a cornerstone of innate immunity, is also activated and regulated by a series of serine proteases[1]. Their roles extend to cellular signaling, tissue remodeling, and apoptosis[3]. Given this extensive involvement, the aberrant activity of serine proteases is a hallmark of many diseases, including pancreatitis, thrombosis, inflammatory disorders, and cancer metastasis[4][5].
The Rationale for Inhibition in Research and Therapeutics
The critical role of serine proteases in pathophysiology makes their selective inhibition a compelling strategy for drug development. Protease inhibitors are employed as anticoagulants, anti-inflammatories, and antiviral agents[5]. In a research context, specific inhibitors are indispensable tools for dissecting the function of individual proteases within complex biological pathways. They allow for the validation of proteases as drug targets and the elucidation of their downstream signaling effects.
Benzamidine and its derivatives are a well-established class of reversible, competitive inhibitors that specifically target trypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to basic amino acid residues like lysine and arginine[6][7]. This compound, as a member of this class, serves as both a valuable research tool and a structural scaffold for designing more complex therapeutic agents[8][9].
Part 2: Profiling the Inhibitor: this compound
Chemical and Physical Properties
This compound is an organic compound recognized for its utility as a potent inhibitor in biochemical assays and as a key intermediate in the synthesis of bioactive molecules[8][9]. The presence of the chloro- group on the benzene ring modifies the electronic properties and steric profile of the molecule compared to the parent benzamidine, which can influence its binding affinity and selectivity for target proteases.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-chlorobenzenecarboximidamide;hydrochloride | [10] |
| CAS Number | 18637-02-0 | [10][11] |
| Molecular Formula | C₇H₈Cl₂N₂ | [10] |
| Molecular Weight | 191.05 g/mol | [10] |
| Appearance | Colorless or white crystal powder | [12] |
| Solubility | Soluble in water, ethanol, and chloroform | [12] |
| Melting Point | ~182-184 °C | [12] |
| Stability | Stable at room temperature | [12] |
Mechanism of Action: Competitive Inhibition
2-Chlorobenzamidine functions as a reversible, competitive inhibitor. Its mechanism is rooted in structural mimicry. The positively charged amidinium group (-C(=NH)NH₂) mimics the protonated side chains of arginine and lysine. This allows the inhibitor to bind to the S1 specificity pocket of trypsin-like serine proteases, which is characterized by an aspartate residue (Asp189) at its base that confers a strong preference for basic side chains[4]. By occupying the active site, 2-Chlorobenzamidine directly competes with the natural substrate, preventing it from binding and being cleaved. The "reversible" nature of this inhibition means the inhibitor binds and dissociates from the enzyme, and its effect can be overcome by increasing the substrate concentration.
Structural Basis of Inhibition
The binding of 2-Chlorobenzamidine to the active site of a trypsin-like serine protease is a classic example of structure-based inhibitor design. The key interaction is the salt bridge formed between the inhibitor's amidinium group and the carboxylate of the Asp189 residue in the S1 pocket. The aromatic ring of the inhibitor makes further hydrophobic and van der Waals contacts with the residues lining the pocket, enhancing binding affinity. The 2-chloro substituent can influence these secondary interactions and the overall orientation of the inhibitor within the active site.
Caption: Competitive inhibition of a serine protease by 2-Chlorobenzamidine.
Quantitative Inhibition Data
Table 2: Representative Inhibition Constants (Ki) for Benzamidine
| Target Serine Protease | Ki (μM) | Source(s) |
| Trypsin | 19 - 35 | [13][14] |
| Plasmin | 350 | [14] |
| Thrombin | 220 | [14] |
| uPA (Urokinase-type Plasminogen Activator) | 97 | [6] |
| Tryptase | 20 | [6] |
| Factor Xa | 110 | [6] |
Note: Researchers should experimentally determine the Ki or IC50 for 2-Chlorobenzamidine against their specific protease of interest, as the 2-chloro substitution will modulate these values.
Part 3: Methodologies and Experimental Protocols
Foundational Principles of Enzyme Kinetic Assays
To quantify the inhibitory activity of 2-Chlorobenzamidine, it is essential to perform enzyme kinetic assays. These assays measure the rate of an enzyme-catalyzed reaction and how that rate is affected by the inhibitor. A common approach involves using a chromogenic or fluorogenic substrate that, upon cleavage by the protease, releases a molecule that can be detected spectrophotometrically or fluorometrically. The initial reaction velocity (V₀) is measured at various substrate and inhibitor concentrations to determine key parameters like the Michaelis constant (Km) and the inhibition constant (Ki).
Detailed Protocol: In Vitro Serine Protease Inhibition Assay
This protocol provides a framework for determining the IC50 (half-maximal inhibitory concentration) of 2-Chlorobenzamidine. The IC50 is the concentration of inhibitor required to reduce enzyme activity by 50% under the specified assay conditions.
Causality Behind Choices:
-
Buffer Selection: The choice of buffer (e.g., Tris-HCl or HEPES) and pH is critical to ensure optimal enzyme activity and stability. The pH should be close to the physiological pH or the known pH optimum for the specific protease[15].
-
Substrate Choice: A substrate with a high specificity for the target protease and a low Km is ideal. This ensures that the assay is sensitive and that the substrate concentration can be kept near or below the Km value, which is important for competitive inhibition studies.
-
Pre-incubation: Pre-incubating the enzyme with the inhibitor allows them to reach binding equilibrium before the reaction is initiated by adding the substrate. This is crucial for obtaining accurate and reproducible inhibition data.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).
-
Enzyme Stock Solution: Prepare a concentrated stock of the target serine protease in assay buffer. Store on ice.
-
Inhibitor Stock Solution: Prepare a high-concentration stock of this compound in assay buffer or another suitable solvent like DMSO.
-
Substrate Stock Solution: Prepare a stock solution of a suitable chromogenic substrate (e.g., N-α-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin) in the appropriate solvent.
-
-
Assay Setup (96-well plate format):
-
Serial Dilution: Perform a serial dilution of the 2-Chlorobenzamidine stock solution in the assay buffer to create a range of inhibitor concentrations.
-
Plate Layout: To each well, add:
-
x µL of assay buffer.
-
y µL of the appropriate inhibitor dilution (or buffer/solvent for control wells).
-
z µL of a working dilution of the enzyme.
-
The final volume before adding substrate should be consistent across all wells (e.g., 90 µL).
-
-
-
Pre-incubation:
-
Incubate the plate at a constant temperature (e.g., 37°C or room temperature) for 10-15 minutes to allow the enzyme and inhibitor to equilibrate.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a fixed volume (e.g., 10 µL) of the substrate to all wells.
-
Immediately place the plate in a microplate reader set to the appropriate wavelength for the chromogenic product (e.g., 405 nm for p-nitroaniline).
-
Measure the absorbance in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the velocities to the uninhibited control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
-
Caption: Workflow for a typical in vitro enzyme inhibition assay.
Cell-Based Assays for Assessing Downstream Effects
While in vitro assays confirm direct enzyme inhibition, cell-based assays are crucial for understanding an inhibitor's efficacy in a more biologically relevant context.[16][17][18] These assays can measure the downstream consequences of inhibiting a specific serine protease, such as changes in cell signaling, migration, or apoptosis.
Example Application: Investigating the role of a protease in a cell signaling cascade.
-
Cell Culture: Culture a relevant cell line known to express the target protease.
-
Treatment: Treat the cells with various concentrations of this compound for a defined period. Include appropriate vehicle controls.
-
Stimulation: If the signaling pathway is activated by an external stimulus, add the stimulus at the appropriate time point.
-
Lysis and Analysis: Lyse the cells and analyze the cell lysates for a downstream marker of the pathway. This could be the phosphorylation state of a protein (analyzed by Western Blot or ELISA) or the expression level of a target gene (analyzed by qPCR).
-
Interpretation: A dose-dependent decrease in the downstream marker following inhibitor treatment would validate the role of the target protease in the pathway and confirm the cell permeability and activity of the inhibitor.
Part 4: Applications in Scientific Research and Drug Development
As a Research Tool for Protease Function Elucidation
This compound is a valuable reagent for basic research.[8][9] Its ability to inhibit trypsin-like serine proteases allows scientists to probe the function of these enzymes in various biological systems. For example, it can be used to prevent protein degradation by endogenous proteases in cell lysates during protein purification or to determine if a specific cellular process (e.g., apoptosis) is dependent on the activity of a trypsin-like protease.[3]
As an Intermediate in Pharmaceutical Synthesis
Beyond its direct inhibitory activity, 2-Chlorobenzamidine serves as a key building block in medicinal chemistry.[8][9] The benzamidine scaffold is a common starting point for the development of more potent and selective protease inhibitors. The chloro-substituent provides a site for further chemical modification, enabling the synthesis of compound libraries for screening against various therapeutic targets.[19][20] It has been utilized in the development of pharmaceuticals such as anti-inflammatory and analgesic drugs.[8][9]
Considerations for In Vivo Studies: Pharmacokinetics & Pharmacodynamics
While highly useful in vitro, the progression of small molecules like 2-Chlorobenzamidine to in vivo models requires careful consideration of their pharmacokinetic (PK) and pharmacodynamic (PD) properties.[21][22]
-
Pharmacokinetics (ADME): This describes the journey of the drug through the body: Absorption, Distribution, Metabolism, and Excretion. The solubility, stability, and membrane permeability of 2-Chlorobenzamidine will influence its bioavailability and half-life in an organism.
-
Pharmacodynamics: This relates the concentration of the drug to its effect. For in vivo efficacy, a sufficient concentration of the inhibitor must reach the target protease in the relevant tissue for a sufficient duration to exert a therapeutic effect.
Part 5: Safety, Handling, and Storage
Hazard Identification
This compound is considered hazardous and requires careful handling.[10][11] Users must consult the Safety Data Sheet (SDS) before use.
Table 3: GHS Hazard Classification
| Hazard Code | Description | Source(s) |
| H302 | Harmful if swallowed | [10] |
| H315 | Causes skin irritation | [10] |
| H319 | Causes serious eye irritation | [10] |
| H332 | Harmful if inhaled | [10] |
| H335 | May cause respiratory irritation | [10] |
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[11][23]
-
Personal Protective Equipment:
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11][24]
Storage and Stability
Store the container tightly closed in a dry, cool, and well-ventilated place.[11] Keep away from incompatible materials such as strong oxidizing agents.[24] The compound is generally stable at room temperature.[12]
Part 6: Conclusion and Future Perspectives
This compound is a potent and versatile tool for the study of serine proteases. Its well-defined mechanism as a competitive inhibitor, combined with its utility as a synthetic intermediate, ensures its continued relevance in both academic research and industrial drug discovery. While its direct therapeutic use may be limited by its broad specificity, it serves as an excellent starting point for fragment-based drug design and the development of next-generation covalent or highly selective inhibitors. Future research will likely focus on leveraging the 2-chlorobenzamidine scaffold to create probes for activity-based profiling and to design inhibitors with improved selectivity and pharmacokinetic profiles, ultimately advancing our ability to therapeutically modulate the activity of serine proteases in disease.
References
- J&K Scientific LLC. (n.d.). 2-Chloro-Benzamidine hydrochloride | 45743-05-3.
- ChemBK. (2024). This compound.
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2740918, 2-Chlorobenzene-1-carboximidamide hydrochloride.
- Ghare, S., et al. (2021). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. World Journal of Pharmacy and Pharmaceutical Sciences.
- 化源网. (n.d.). 2-氯苯脒.
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 69111, 2-Chlorobenzamide.
- Ghare, S., et al. (2021). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.
- Ganesan, R., et al. (2009). Inhibition of Serine Proteases by a New Class of Cyclosulfamide-Based Carbamylating Agents. Molecules, 14(3), 1117–1133. [Link]
- AdooQ Bioscience. (n.d.). Benzamidine hydrochloride | serine proteases inhibitor.
- Troy, C. M., et al. (1997). Inhibitors of trypsin-like serine proteases inhibit processing of the caspase Nedd-2 and protect PC12 cells and sympathetic neurons from death evoked by withdrawal of trophic support. Journal of Neurochemistry, 69(4), 1425-37. [Link]
- Andrews, J. M., et al. (1985). Inhibition of four human serine proteases by substituted benzamidines. Journal of Biological Chemistry, 260(16), 9374-9. [Link]
- Aso, M., et al. (2015). Trypsin inhibition by benzamidine-conjugated molecular glues. RSC Advances, 5(47), 37372-37376. [Link]
- ResearchGate. (n.d.). Table 4. Experimental conditions for serine protease inhibition assays.
- White, N. J., et al. (2021). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition.
- Kjaer, S., et al. (2021). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of Medicinal Chemistry, 64(10), 6847–6863. [Link]
- GE Healthcare. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens.
- McCarthy, C., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Molecular Biosciences, 9, 995431. [Link]
- Sosič, I., et al. (2023). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. European Journal of Medicinal Chemistry, 245, 114925. [Link]
- Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
- Ghosh, A. K., et al. (2019). Covalent Inhibition in Drug Discovery. ChemMedChem, 14(9), 889–906. [Link]
- PRISM BioLab. (2024). Covalent Inhibitors in Drug Discovery: Current Applications.
- Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery.
- Mohamed, T., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 131-165. [Link]
- Stürzebecher, J., et al. (1983). Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine. Acta Biologica et Medica Germanica, 42(1), 1-8. [Link]
- Singh, J., et al. (2021). The rise of targeted covalent inhibitors. Future Medicinal Chemistry, 13(2), 193-210. [Link]
- Morty, R. E., & Eickelberg, O. (2005). Protease inhibitors and their peptidomimetic derivatives as potential drugs. Current Pharmaceutical Design, 11(19), 2435-57. [Link]
- An, F. F., & Kim, K. M. (2016). Cell-Based Assay Design for High-Content Screening of Drug Candidates. International Journal of Molecular Sciences, 17(10), 1641. [Link]
- Teshima, T., et al. (1982). Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution. Journal of Biological Chemistry, 257(9), 5085-91. [Link]
- National Center for Biotechnology Information. (n.d.). Chapter 1 Pharmacokinetics & Pharmacodynamics. In Nursing Pharmacology. StatPearls Publishing.
- Svar Life Science. (n.d.). Cell-based assays - Application areas.
- Levison, M. E., & Levison, J. H. (2009). Pharmacokinetics and Pharmacodynamics of Antibacterial Agents. Infectious Disease Clinics of North America, 23(4), 791–vii. [Link]
- Mohamed, T., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 131-165. [Link]
Sources
- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of trypsin-like serine proteases inhibit processing of the caspase Nedd-2 and protect PC12 cells and sympathetic neurons from death evoked by withdrawal of trophic support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protease inhibitors and their peptidomimetic derivatives as potential drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adooq.com [adooq.com]
- 7. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. jk-sci.com [jk-sci.com]
- 10. 2-Chlorobenzene-1-carboximidamide hydrochloride | C7H8Cl2N2 | CID 2740917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. chembk.com [chembk.com]
- 13. trypsin inhibitor — TargetMol Chemicals [targetmol.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Inhibition of Serine Proteases by a New Class of Cyclosulfamide-Based Carbamylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 17. 细胞测定 [sigmaaldrich.com]
- 18. svarlifescience.com [svarlifescience.com]
- 19. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Pharmacokinetics and Pharmacodynamics of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. enamine.enamine.net [enamine.enamine.net]
- 24. fishersci.com [fishersci.com]
Introduction: The Strategic Importance of a Versatile Intermediate
An In-depth Technical Guide to 2-Chlorobenzamidine Hydrochloride as a Pharmaceutical Intermediate
In the landscape of pharmaceutical development, the efficiency and success of synthesizing complex Active Pharmaceutical Ingredients (APIs) often hinge on the availability of high-quality, versatile chemical intermediates. This compound (C₇H₇ClN₂·HCl) is one such pivotal building block.[1] Its unique chlorobenzene structure and reactive amidine group make it an essential precursor in the synthesis of a range of bioactive molecules.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its application in drug discovery and the analytical methods required for its quality control. It serves as a key intermediate in the development of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[1]
Physicochemical and Safety Profile
A thorough understanding of the compound's properties is the foundation of its effective use in synthesis and handling.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 18637-02-0 | [2][3] |
| Molecular Formula | C₇H₇ClN₂·HCl (or C₇H₈Cl₂N₂) | [1][2] |
| Molecular Weight | 191.06 g/mol | [1][2] |
| Appearance | White to yellow solid | [1] |
| Purity | ≥ 95% (HPLC) | [1] |
| Melting Point | ~142-144 °C (for the related amide) | [4] |
| Solubility | Soluble in water | [1][5] |
| Storage Conditions | Store at 0-8 °C | [1] |
Safety and Handling
This compound is classified as an irritant and is harmful if swallowed or inhaled.[2][6] Proper handling in a well-ventilated area using personal protective equipment is mandatory.
| Hazard Class | GHS Statement | Reference |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [2] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | [2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [2] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [2] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [2] |
Precautionary Measures: Always consult the full Safety Data Sheet (SDS) before use.[7][8][9][10] Wear protective gloves, clothing, and eye protection.[6] In case of exposure, seek immediate medical attention.[7]
Core Synthesis Pathway: From Toluene to Amidine
The industrial synthesis of this compound is a multi-step process that begins with a substituted toluene and proceeds through a key nitrile intermediate.
Part 1: Ammoxidation of 2-Chlorotoluene to 2-Chlorobenzonitrile
The foundational precursor, 2-Chlorobenzonitrile (2-CBN), is efficiently synthesized from 2-Chlorotoluene (2-CT) via a one-step ammoxidation process.[11][12] This reaction involves the catalytic oxidation of the methyl group in the presence of ammonia.
Causality of Method: The use of a Vanadium pentoxide/Alumina (V₂O₅/Al₂O₃) catalyst is critical. This catalyst demonstrates high activity and selectivity for the ammoxidation reaction, favoring the formation of the desired nitrile over undesirable by-products.[11][13][14] The catalyst's performance is highly dependent on the vanadia content and reaction temperature.[11]
Caption: Workflow for the synthesis of 2-Chlorobenzonitrile.
Part 2: Pinner Reaction for Amidine Formation
The conversion of the 2-Chlorobenzonitrile intermediate into the final this compound is classically achieved via the Pinner reaction.[15][16] This reliable method involves two main stages: the formation of an imidate salt (a Pinner salt) and its subsequent conversion to the amidine.[16][17]
Mechanistic Insight: The Pinner reaction is an acid-catalyzed process.[15][16]
-
Protonation: The nitrile nitrogen is protonated by anhydrous hydrogen chloride, activating the carbon atom for nucleophilic attack.
-
Nucleophilic Attack: An anhydrous alcohol (e.g., ethanol) attacks the electrophilic nitrile carbon.
-
Pinner Salt Formation: The resulting intermediate is a stable alkyl imidate hydrochloride, known as a Pinner salt.
-
Ammonolysis: The Pinner salt is then treated with ammonia. The ammonia displaces the alkoxy group to form the final protonated amidine (amidinium salt).
Crucially, the reaction must be carried out under anhydrous conditions. The presence of water would lead to the hydrolysis of the Pinner salt to form an ester, a competing and undesirable side reaction.[15][17] Low temperatures are also employed to prevent the thermodynamically unstable imidate hydrochloride from rearranging into an amide.[15][16]
Caption: The Pinner reaction pathway for amidine synthesis.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on the principles of the Pinner reaction.[15][16][18]
-
Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with calcium chloride). Maintain an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Charge the flask with 2-Chlorobenzonitrile (1.0 eq) and anhydrous ethanol (3.0 eq). Cool the mixture to 0°C in an ice bath.
-
HCl Gas Introduction: Bubble dry hydrogen chloride gas through the stirred solution. Monitor the reaction progress (e.g., by TLC) until the starting nitrile is consumed. The intermediate Pinner salt may precipitate from the solution.
-
Solvent Removal: Once the initial reaction is complete, remove the excess ethanol and HCl under reduced pressure while keeping the temperature low.
-
Ammonolysis: Dissolve the resulting crude Pinner salt in a fresh portion of anhydrous ethanol. Cool the solution to 0°C and slowly bubble anhydrous ammonia gas through the mixture.
-
Product Formation: The amidine hydrochloride will precipitate. Continue the addition of ammonia until the reaction is complete (monitor by TLC or HPLC).
-
Isolation and Purification: Collect the precipitated solid by filtration. Wash the solid with cold, dry diethyl ether to remove any unreacted materials.
-
Drying: Dry the final product, this compound, under vacuum to yield a white or off-white solid.
Applications in Pharmaceutical Synthesis
This compound's value lies in its role as a key building block for more complex APIs.[1] Its structure is a common feature in drugs targeting a variety of diseases.
Case Study: Tizanidine Synthesis
Tizanidine is a centrally acting α₂ adrenergic agonist used as a muscle relaxant.[19][20] The synthesis of Tizanidine involves the condensation of two key heterocyclic intermediates. While various synthetic routes exist, they all rely on building blocks that ultimately form the core structure. One such critical intermediate is 4-amino-5-chloro-2,1,3-benzothiadiazole.[21][22] The other half of the molecule, the 2-aminoimidazoline portion, is structurally analogous to the functionality provided by a benzamidine precursor. Syntheses often involve reacting the benzothiadiazole with a reagent like 2-chloro-2-imidazoline hydrochloride or similar activated imidazoline derivatives, which are themselves prepared from precursors like the corresponding amidine.[22][23]
Caption: Logical relationship of amidine structures to Tizanidine.
Quality Control: Analytical Methodologies
Ensuring the purity and identity of this compound is critical for its use in GMP (Good Manufacturing Practice) environments. High-Performance Liquid Chromatography (HPLC) is the preferred method for this purpose.[24]
Protocol: Purity Determination by Reverse-Phase HPLC
This is a general method adaptable for the purity analysis of this compound and would require validation for specific use.[24][25][26][27]
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 10mM Potassium Phosphate at pH 8.0) and an organic solvent (e.g., acetonitrile).[26] A typical starting point could be a 40:60 ratio of buffer to acetonitrile.[26]
-
Detection: UV detection at a suitable wavelength (e.g., 195-220 nm).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Injection & Analysis: Inject the sample onto the column and record the chromatogram. The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks.
Caption: Standard workflow for HPLC purity analysis.
Conclusion
This compound stands as a testament to the critical role of intermediates in modern drug development. Its synthesis, primarily through the ammoxidation of 2-chlorotoluene followed by the Pinner reaction, provides a reliable route to a high-purity product. Its structural features enable its incorporation into complex and vital medicines, such as the muscle relaxant Tizanidine. For the research scientist and the process chemist, a deep understanding of its synthesis, reactivity, and analytical control is essential for leveraging its full potential in the ongoing quest for novel therapeutic agents.
References
- Pinner Reaction - J&K Scientific. (2025). (URL: [Link])
- Babu, B. H., et al. (2017). One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation. New Journal of Chemistry. (URL: [Link])
- Pinner reaction - Wikipedia. (URL: [Link])
- This compound - ChemBK. (2024). (URL: [Link])
- One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation - New Journal of Chemistry (RSC Publishing). (URL: [Link])
- One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene: Via ammoxidation | Request PDF - ResearchG
- One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxid
- Babu, B. H., et al. (2018).
- Judkins, B. D., et al. (1996). A Versatile Synthesis of Amidines from Nitriles Via Amidoximes.
- US5962693A - Efficient method for the conversion of nitriles to amidines - Google P
- Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermedi
- 2-Chlorobenzene-1-carboximidamide hydrochloride - PubChem. (URL: [Link])
- Ghare, S., et al. (2020). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.
- Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. (2020). (URL: [Link])
- US8487113B2 - Method for the preparation of tizanidine hydrochloride - Google P
- Al-Rawashdeh, N. A. F. (2023). Preparations methods of tizanidine (API) and related compounds: A review. Journal of Applied Pharmaceutical Science. (URL: [Link])
- US20230123335A1 - Process for the synthesis of lofexidine - Google P
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (URL: [Link])
- Review Article Preparations methods of tizanidine (API)
- Process for the synthesis of lofexidine - Eureka | P
- WO2020254580A1 - A process for the synthesis of lofexidine - Google P
- Method-for-the-preparation-of-tizanidine-hydrochloride.
- WO2021209617A1 - Process for the synthesis of lofexidine - Google P
- ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry |
- CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride - Google P
- Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed. (URL: [Link])
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Chlorobenzene-1-carboximidamide hydrochloride | C7H8Cl2N2 | CID 2740917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-benzamidine hydrochloride 97% | CAS: 18637-02-0 | AChemBlock [achemblock.com]
- 4. 2-氯苯甲酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. echemi.com [echemi.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. jk-sci.com [jk-sci.com]
- 16. Pinner reaction - Wikipedia [en.wikipedia.org]
- 17. m.youtube.com [m.youtube.com]
- 18. US5962693A - Efficient method for the conversion of nitriles to amidines - Google Patents [patents.google.com]
- 19. US8487113B2 - Method for the preparation of tizanidine hydrochloride - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. Preparations methods of tizanidine (API) and related compounds: A review [systems.enpress-publisher.com]
- 22. researchgate.net [researchgate.net]
- 23. Tizanidine synthesis - chemicalbook [chemicalbook.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Role of the Chloro Group in Benzamidine-Based Compounds: A Technical Guide for Drug Discovery Professionals
Abstract
The benzamidine scaffold is a cornerstone in medicinal chemistry, renowned for its ability to mimic the guanidinium group of arginine and serve as a potent inhibitor of serine proteases. The strategic incorporation of substituents onto the benzamidine ring is a critical step in optimizing lead compounds for enhanced potency, selectivity, and pharmacokinetic profiles. Among these, the chloro group stands out for its profound and multifaceted influence. This technical guide provides an in-depth analysis of the role of the chloro substituent in benzamidine compounds, moving beyond simple structure-activity relationships to explore the underlying physicochemical principles. We will dissect how the chloro group's electronic and steric properties modulate basicity (pKa) and lipophilicity (LogP), and how these changes translate into altered biological activity, target engagement, and metabolic stability. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of chlorine to rationally design next-generation benzamidine-based therapeutics.
The Benzamidine Scaffold: A Privileged Motif in Enzyme Inhibition
Benzamidine and its derivatives are classified as a "privileged scaffold" in drug discovery. The core of their utility lies in the cationic amidinium group, which is protonated at physiological pH. This feature makes it an excellent bioisostere for the side chain of arginine, allowing it to form strong salt bridges with negatively charged residues, such as aspartate, commonly found at the bottom of the S1 specificity pocket of trypsin-like serine proteases.[1][2] Enzymes like trypsin, thrombin, and plasmin are critical targets in various therapeutic areas, and benzamidine provides a reliable anchor for inhibitors.[2][3][4]
However, the parent benzamidine molecule, while an effective binder, often lacks the specificity and drug-like properties required for a therapeutic agent. Its high polarity and relatively weak affinity necessitate chemical modification to achieve clinical viability. This is where strategic substitution on the phenyl ring becomes paramount.
Caption: Positional effects of chloro substitution on benzamidine activity.
Conversely, some studies have shown that for trypsin, more polar p-substituted benzamidines (where the substituent is electron-withdrawing) are less potent inhibitors. [5]This was attributed not to direct binding interactions, but to a bulk solvation effect: the more polar compounds are better stabilized by water, imposing a higher energetic penalty for desolvation upon entering the active site. [5]This highlights the complex interplay of factors and the necessity of empirical testing.
Synthetic Strategies for Chloro-Substituted Benzamidines
The synthesis of chloro-substituted benzamidines is generally straightforward and accessible, making them attractive for library synthesis and SAR exploration. The most common and reliable method is the Pinner reaction, which proceeds from the corresponding chloro-substituted benzonitrile.
General Synthetic Workflow
The overall process typically involves the conversion of a chloro-benzonitrile to an imidate ester hydrochloride, which is then subsequently treated with ammonia to yield the final benzamidine hydrochloride salt.
Caption: General workflow for the synthesis of chloro-benzamidines.
Experimental Protocol: Synthesis of 4-Chlorobenzamidine HCl via Pinner Reaction
This protocol describes a representative synthesis from 4-chlorobenzonitrile.
WARNING: This procedure involves corrosive and hazardous materials. It must be performed by trained personnel in a certified fume hood with appropriate personal protective equipment (PPE).
Materials:
-
4-Chlorobenzonitrile
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas or generated in situ)
-
Ammonia (gas or saturated solution in EtOH)
-
Round-bottom flask with stir bar
-
Gas dispersion tube
-
Drying tube (e.g., CaCl₂)
-
Ice bath
Methodology:
-
Formation of the Imidate Ester Hydrochloride (Step 1): a. Dissolve 4-chlorobenzonitrile (1.0 eq) in anhydrous ethanol (approx. 3-4 mL per gram of nitrile) in a dry round-bottom flask equipped with a magnetic stir bar. b. Cool the solution in an ice bath to 0 °C. c. Bubble dry hydrogen chloride gas through the stirred solution for 1-2 hours. The reaction is exothermic and should be kept cold. d. Causality Check: Anhydrous conditions are critical to prevent hydrolysis of the nitrile or the imidate product back to the amide or carboxylic acid. HCl acts as both a catalyst and a reagent to form the salt. e. Seal the flask and store it in a refrigerator (4 °C) for 24-48 hours, during which time the imidate ester hydrochloride should precipitate as a white solid. f. Collect the precipitate by vacuum filtration, wash with a small amount of cold, anhydrous diethyl ether to remove unreacted starting material, and dry under vacuum.
-
Ammonolysis to form Benzamidine (Step 2): a. Suspend the dried imidate ester hydrochloride (1.0 eq) in a fresh portion of anhydrous ethanol. b. Cool the suspension to 0 °C in an ice bath. c. Bubble ammonia gas through the suspension (or add a saturated solution of ammonia in ethanol) with vigorous stirring until the solution becomes basic and all the solid has reacted. d. Causality Check: Ammonia acts as a nucleophile, displacing the ethoxy group from the imidate to form the amidine. The byproduct, ammonium chloride, will precipitate. e. Allow the reaction to stir at room temperature for 2-4 hours to ensure completion. f. Remove the ammonium chloride byproduct by filtration. g. Concentrate the filtrate under reduced pressure to yield the crude 4-chlorobenzamidine hydrochloride. The product can be further purified by recrystallization, typically from an ethanol/ether mixture.
Conclusion
The chloro group is far more than a simple steric placeholder in the design of benzamidine-based compounds. It is a powerful strategic tool that medicinal chemists can use to rationally modulate a suite of critical molecular properties. Through its potent inductive effect, it fine-tunes the basicity of the core pharmacophore, influencing its primary electrostatic interactions and membrane-crossing potential. By increasing lipophilicity, it can unlock access to new, productive hydrophobic binding interactions and improve metabolic stability, directly impacting a compound's potency and pharmacokinetic profile. The success of numerous chlorinated drugs attests to the utility of this halogen. [6]However, its effects are not universally positive and are highly dependent on the specific biological target. A thorough understanding of the fundamental principles outlined in this guide, combined with empirical SAR studies, will empower researchers to harness the full potential of the chloro group in the development of safer, more effective benzamidine-based therapeutics.
References
- Jung, F. H., et al. (2003). Inhibitors of Hydrolases with an Acyl–Enzyme Intermediate. In Principles of Enzyme Technology (pp. 545-580). Wiley-VCH. [Link]
- Gonta, S., et al. (2013). Fluorescent Substituted Amidines of Benzanthrone: Synthesis, Spectroscopy and Quantum Chemical Calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 101, 325-334. [Link]
- National Center for Biotechnology Information. (2010). Physical Properties of 4-chlorobenzamide Derivatives. In Probe Reports from the NIH Molecular Libraries Program. [Link]
- Yoshimura, T., et al. (1983). Inhibition of four human serine proteases by substituted benzamidines. Journal of Biological Chemistry, 258(14), 8883-8889. [Link]
- Rojas, H., et al. (2021). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2021(4), M1295. [Link]
- Reddy, G. S., et al. (2020). Substrate-Controlled Divergent Synthesis of Benzimidazole-Fused Quinolines and Spirocyclic Benzimidazole-Fused Isoindoles. The Journal of Organic Chemistry, 85(15), 9897–9907. [Link]
- Artyukhov, V. Y., & Mayer, R. Y. (2003). Quantum-Chemical Investigation of Spectral-Luminescent and Physical-Chemical Properties of Benzamides. Russian Physics Journal, 46(5), 473-479. [Link]
- Kumar, A., et al. (2007). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Bioorganic & Medicinal Chemistry, 15(12), 4113-4124. [Link]
- Li, X., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery, 15(1), 1-10. [Link]
- Van de Waterbeemd, H., et al. (1994). Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides. Journal of Pharmaceutical Sciences, 83(3), 305-315. [Link]
- Stürzebecher, J., et al. (1983). Inhibition of serine proteinases by benzamidine derivatives. Die Pharmazie, 38(5), 323-324. [Link]
- ResearchGate. Structure activity relationship of the synthesized compounds. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 204144, 3-Chloro-benzamidine. [Link]
- Parrish, R. F., et al. (1978). Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives. Journal of Medicinal Chemistry, 21(11), 1132-1136. [Link]
- Wang, M., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3500. [Link]
- Baker, B. R., & Erickson, E. H. (1969). Irreversible enzyme inhibitors. CLII. Proteolytic enzymes. 10. Inhibition of guinea pig complement by substituted benzamidines. Journal of Medicinal Chemistry, 12(3), 408-414. [Link]
- Abuzar, S., et al. (1982). Synthesis of substituted benzamides and benzimidazoles as anthelmintic and antimicrobial agents. Die Pharmazie, 37(6), 413-415. [Link]
- Kumar, A., et al. (2023). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. Pharmaceuticals, 16(8), 1119. [Link]
- Stürzebecher, J., et al. (1989). Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine. Thrombosis Research, 54(4), 245-252. [Link]
- Drug Design Org.
- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
- Náray-Szabó, G., & Bartha, F. (1990). Quantum chemical calculation of the enzyme-ligand interaction energy for trypsin inhibition by benzamidines. Journal of the American Chemical Society, 112(17), 6414-6418. [Link]
- Ilango, K., & Valentina, P. (2018). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 157, 1018-1043. [Link]
- Wang, Y., et al. (2018). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 119-126. [Link]
- Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]
- ResearchGate. (2023). The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. [Link]
- Avram, S., et al. (2019). Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives. International Journal of Molecular Sciences, 20(8), 1893. [Link]
- MEROPS - the Peptidase Database. (2023). Small-molecule inhibitor: benzamidine. [Link]
- Kelly, M., et al. (2014). Substituent effect on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. New Journal of Chemistry, 38(5), 2182-2189. [Link]
- Talhout, R., & Engberts, J. B. (2001). Thermodynamic analysis of binding of p-substituted benzamidines to trypsin. European Journal of Biochemistry, 268(6), 1554-1560. [Link]
- Lo, P. C., et al. (2008). Effects of peripheral chloro substitution on the photophysical properties and in vitro photodynamic activities of galactose-conjugated silicon(IV) phthalocyanines. ChemMedChem, 3(6), 936-945. [Link]
- ResearchGate. (2022).
- Crisenza, G. E., et al. (2021). Practical and Selective sp3 C−H Bond Chlorination via Aminium Radicals. Angewandte Chemie International Edition, 60(14), 7132-7137. [Link]
Sources
- 1. Inhibitors of Hydrolases with an Acyl–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MEROPS - the Peptidase Database [ebi.ac.uk]
- 3. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermodynamic analysis of binding of p-substituted benzamidines to trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Studies on 2-Chlorobenzamidine Hydrochloride Binding: An In-depth Technical Guide
This guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the binding of 2-Chlorobenzamidine Hydrochloride to its biological targets. It is intended for researchers, scientists, and drug development professionals with an interest in applying computational techniques to understand and predict molecular interactions.
Introduction: The Significance of 2-Chlorobenzamidine and the Power of In Silico Investigation
This compound is a small organic molecule belonging to the benzamidine class of compounds. Benzamidines are recognized as privileged structures in medicinal chemistry, frequently serving as scaffolds for the design of enzyme inhibitors.[1] Their defining feature, the amidinium group, is positively charged at physiological pH, enabling it to form strong salt bridges and hydrogen bonds with negatively charged residues in protein active sites. This makes them particularly effective inhibitors of serine proteases, a large family of enzymes involved in diverse physiological processes, including digestion, blood coagulation, and immunity.[2][3] Prominent members of this family, such as trypsin and thrombin, are well-established drug targets.[4][5]
The introduction of a chlorine atom at the ortho position of the benzene ring in this compound is anticipated to modulate its binding affinity and selectivity compared to the parent benzamidine molecule. The chloro-substituent can influence the molecule's electronic properties, hydrophobicity, and steric profile, potentially leading to altered interactions within the binding pocket. Understanding these effects at a molecular level is crucial for rational drug design and optimization.
In silico methodologies, or computational approaches, have become indispensable in modern drug discovery.[6] They offer a powerful and cost-effective means to investigate protein-ligand interactions at an atomic level of detail, providing insights that can be challenging to obtain through experimental methods alone.[7] Techniques such as molecular docking, molecular dynamics (MD) simulations, and free energy calculations allow us to predict binding poses, assess the stability of protein-ligand complexes, and quantify binding affinities.[7] This guide will delve into the theoretical underpinnings and practical application of these methods in the context of studying the binding of this compound to a model serine protease, trypsin.
The Target: Trypsin as a Model System for Serine Proteases
Trypsin, a digestive enzyme found in the small intestine, serves as an excellent and well-characterized model system for studying the inhibition of serine proteases.[4] Its catalytic mechanism and three-dimensional structure have been extensively studied, and numerous crystal structures of trypsin in complex with various inhibitors, including benzamidine, are publicly available in the Protein Data Bank (PDB).[6][7][8] This wealth of structural information provides a solid foundation for computational investigations.
The active site of trypsin features a catalytic triad composed of Serine-195, Histidine-57, and Aspartate-102. A key feature for inhibitor binding is the S1 specificity pocket, a deep, negatively charged pocket that accommodates the side chains of basic amino acids like lysine and arginine. The negatively charged Aspartate-189 at the bottom of this pocket makes it an ideal interaction partner for the positively charged amidinium group of benzamidine and its derivatives.[4]
Conceptual Workflow for Theoretical Binding Studies
The theoretical investigation of this compound binding to trypsin follows a multi-step computational workflow. Each step provides a deeper level of understanding, from initial binding predictions to a dynamic view of the interaction and a quantitative estimation of binding affinity.
Caption: A generalized workflow for the computational investigation of protein-ligand binding.
Part 1: Molecular Docking - Predicting the Binding Pose
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[1] It is a valuable tool for initial screening and hypothesis generation, providing a static snapshot of the likely binding mode.
Methodology
-
Receptor and Ligand Preparation:
-
The crystal structure of bovine trypsin in complex with benzamidine (e.g., PDB ID: 3ATL) is obtained from the Protein Data Bank.
-
Water molecules and any co-crystallized ligands are removed from the PDB file.
-
Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues at physiological pH are assigned.
-
The 3D structure of 2-Chlorobenzamidine is built using a molecular editor, and its geometry is optimized using a suitable force field. The SMILES string for 2-Chlorobenzamidine is N=C(N)c1ccccc1Cl.[9]
-
Partial charges are assigned to the atoms of both the protein and the ligand.
-
-
Grid Generation:
-
A grid box is defined around the active site of trypsin, encompassing the S1 pocket. The coordinates of the co-crystallized benzamidine can be used to center the grid.
-
-
Docking Simulation:
-
A docking algorithm, such as AutoDock Vina, is used to explore the conformational space of the ligand within the defined grid box.
-
The algorithm samples different orientations and conformations of the ligand, evaluating the binding energy of each pose using a scoring function.
-
The top-ranked poses, based on their predicted binding affinities, are saved for further analysis.
-
Expected Outcome and Interpretation
The primary output of molecular docking is a set of predicted binding poses for this compound in the active site of trypsin, each with an associated binding score. The top-ranked pose is hypothesized to be the most likely binding mode. Analysis of this pose will reveal key interactions, such as:
-
Salt bridge formation: between the positively charged amidinium group of the ligand and the negatively charged Aspartate-189 in the S1 pocket.
-
Hydrogen bonding: with backbone and side-chain atoms of residues lining the active site, such as Serine-190 and Glycine-219.
-
Hydrophobic interactions: involving the chlorophenyl ring of the ligand and nonpolar residues in the binding pocket.
-
Halogen bonding: a potential non-covalent interaction between the chlorine atom and an electron-rich atom in the protein, which could contribute to binding affinity.[3]
The docking results provide a static but crucial starting point for more advanced computational studies.
Part 2: Molecular Dynamics (MD) Simulations - A Dynamic View of Binding
While molecular docking provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex, capturing its behavior over time.[4] MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational changes and the assessment of the stability of the predicted binding pose.
Methodology
-
System Preparation:
-
The top-ranked docked pose of the 2-Chlorobenzamidine-trypsin complex is used as the starting structure.
-
The complex is placed in a periodic box of explicit water molecules (e.g., TIP3P water model).
-
Counter-ions are added to neutralize the system.
-
-
Ligand Parameterization:
-
Standard force fields like AMBER or CHARMM provide parameters for proteins but not for novel ligands.[10] Therefore, the force field parameters for 2-Chlorobenzamidine need to be generated. This involves determining the partial atomic charges, bond lengths, bond angles, and dihedral angles that accurately describe the molecule's potential energy surface. This is often achieved using quantum mechanical calculations.[11]
-
Special attention must be paid to the parameters for the halogen atom, as standard force fields may not adequately describe halogen bonding.[3][12]
-
-
Simulation Protocol:
-
Energy Minimization: The system is first energy-minimized to remove any steric clashes or unfavorable contacts.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure (e.g., 1 atm) to allow the solvent to relax around the protein-ligand complex. This is typically done in two stages: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.[13]
-
Production Run: A long production simulation (typically on the order of nanoseconds to microseconds) is run under the NPT ensemble, during which the trajectory of all atoms is saved at regular intervals.
-
Analysis of MD Trajectories
The output of an MD simulation is a trajectory file containing the coordinates of all atoms at each time step. Analysis of this trajectory can provide valuable insights:
-
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand heavy atoms are calculated over time to assess the stability of the complex. A stable RMSD indicates that the complex has reached equilibrium and the ligand remains bound in a stable conformation.
-
Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify regions of the protein that exhibit high flexibility.
-
Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and the protein are monitored throughout the simulation to identify persistent interactions.
-
Interaction Energy: The electrostatic and van der Waals interaction energies between the ligand and the protein can be calculated to quantify the strength of the interaction.
-
Principal Component Analysis (PCA): PCA can be used to identify the dominant modes of motion in the protein-ligand complex.[14]
Caption: A typical workflow for setting up and running a molecular dynamics simulation.
Part 3: Binding Free Energy Calculations - Quantifying Affinity
While MD simulations provide a qualitative understanding of binding stability, binding free energy calculations aim to provide a quantitative estimate of the binding affinity (ΔG_bind).[15] A more negative ΔG_bind indicates a stronger binding affinity. Several methods are available, with varying levels of accuracy and computational cost.
MM/PBSA and MM/GBSA Methods
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular "end-point" methods for estimating binding free energy.[16] They calculate the free energy of the protein, ligand, and complex from snapshots of an MD trajectory.
The binding free energy is calculated as:
ΔG_bind = G_complex - G_receptor - G_ligand
Where the free energy of each species is given by:
G = E_MM + G_solv - TΔS
-
E_MM: The molecular mechanics energy in the gas phase.
-
G_solv: The solvation free energy, which is further divided into polar and nonpolar contributions. The polar contribution is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, and the nonpolar contribution is typically calculated from the solvent-accessible surface area (SASA).
-
TΔS: The conformational entropy change upon binding, which is often neglected due to the high computational cost and potential for large errors.
Table 1: Comparison of Binding Free Energy Calculation Methods
| Method | Accuracy | Computational Cost | Key Features |
| MM/PBSA & MM/GBSA | Moderate | Moderate | "End-point" calculation from MD snapshots. Good for ranking compounds.[16] |
| Alchemical Methods (FEP, TI) | High | High | Involves "alchemically" transforming the ligand into nothing or another ligand. Considered the "gold standard" for relative binding free energy calculations.[17] |
Alchemical Free Energy Calculations
Alchemical free energy calculations, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), are more rigorous and computationally expensive methods.[17] They involve creating a non-physical, or "alchemical," pathway to transform the ligand into nothing (for absolute binding free energy) or into another ligand (for relative binding free energy) both in solution and in the protein binding site. By simulating a series of intermediate states along this pathway, the free energy difference between the end states can be calculated with high accuracy.[2] These methods are particularly powerful for predicting the effect of small chemical modifications on binding affinity.
Conclusion: Synthesizing a Comprehensive Understanding
The theoretical study of this compound binding to trypsin, as outlined in this guide, provides a powerful framework for understanding the molecular determinants of its inhibitory activity. By integrating molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain a holistic view of the binding process, from the initial recognition event to the dynamic stability of the complex and the quantitative strength of the interaction.
The insights gained from these computational studies can guide the rational design of more potent and selective inhibitors. For example, understanding the role of the chloro-substituent in binding can inform the design of new derivatives with improved pharmacokinetic and pharmacodynamic properties. As computational power and methodologies continue to advance, in silico approaches will play an increasingly integral role in accelerating the discovery and development of novel therapeutics.
References
- Alok, A., Sinha, M., Singh, N., Sharma, S., Kaur, P., & Singh, T. P. (2007). Crystal Structure of the trypsin complex with benzamidine at high temperature (35 C).
- Andrews, J. M., Blevins, R. A., Schuman, J. D., & Stauffer, D. M. (1988). Inhibition of four human serine proteases by substituted benzamidines. Journal of medicinal chemistry, 31(9), 1733–1737. [Link]
- Aqvist, J., Medina, C., & Samuelsson, J. E. (1994). A new method for predicting binding affinity in computer-aided drug design. Protein engineering, 7(3), 385–391. [Link]
- Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235–242. [Link]
- Gao, K., Li, Y., & Zhu, R. (2020). A Review on Applications of Computational Methods in Drug Screening and Design. Molecules (Basel, Switzerland), 25(6), 1375. [Link]
- Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of molecular graphics, 14(1), 33–38. [Link]
- Katz, B. A., Finer-Moore, J., Mortezaei, R., Rich, D. H., & Stroud, R. M. (1995). Episelection: novel Ki approximately nanomolar inhibitors of serine proteases selected by binding or chemistry on an enzyme surface. Biochemistry, 34(26), 8264–8280. [Link]
- Kollman, P. A. (1993). Free energy calculations: Applications to chemical and biochemical phenomena. Chemical reviews, 93(7), 2395–2417. [Link]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2740917, 2-Chlorobenzene-1-carboximidamide hydrochloride. PubChem. [Link]
- Phillips, J. C., Braun, R., Wang, W., Gumbart, J., Tajkhorshid, E., Villa, E., Chipot, C., Skeel, R. D., Kalé, L., & Schulten, K. (2005). Scalable molecular dynamics with NAMD. Journal of computational chemistry, 26(16), 1781–1802. [Link]
- Pohorille, A., Jarzynski, C., & Chipot, C. (2010). Good practices in free-energy calculations. The journal of physical chemistry. B, 114(32), 10235–10253. [Link]
- Tan, C., & Luo, R. (2019). Recent Developments in Free Energy Calculations for Drug Discovery. Current drug discovery technologies, 16(1), 3–15. [Link]
- Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and drug design. Journal of medicinal chemistry, 56(4), 1363–1388. [Link]
- PubChem. (n.d.). 2-Chlorobenzamide.
- Sun, H., Li, Y., Tian, S., Xu, L., & Hou, T. (2018). Assessing the performance of MM/PBSA and MM/GBSA methods. 4. Accuracies of MM/PBSA and MM/GBSA methodologies evaluated by various simulation protocols. Physical chemistry chemical physics : PCCP, 20(24), 16787–16799. [Link]
- Van Der Spoel, D., Lindahl, E., Hess, B., Groenhof, G., Mark, A. E., & Berendsen, H. J. (2005). GROMACS: fast, flexible, and free. Journal of computational chemistry, 26(16), 1701–1718. [Link]
- Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field. Journal of computational chemistry, 25(9), 1157–1174. [Link]
- Zoete, V., Cuendet, M. A., Grosdidier, A., & Michielin, O. (2011). SwissParam: a fast force field generation tool for small organic molecules. Journal of computational chemistry, 32(11), 2359–2368. [Link]
- He, X., & MacKerell, A. D., Jr (2011). A method for parameterizing a novel residue in a protein force field. Journal of chemical information and modeling, 51(8), 1979–1990. [Link]
- Jorgensen, W. L., & Tirado-Rives, J. (2005). Molecular modeling of organic and biomolecular systems. Proceedings of the National Academy of Sciences of the United States of America, 102(19), 6665–6670. [Link]
- Karplus, M., & McCammon, J. A. (2002). Molecular dynamics simulations of biomolecules. Nature structural biology, 9(9), 646–652. [Link]
- Lemkul, J. A. (2019). From Proteins to Perturbed Hamiltonians: A Suite of Tutorials for the GROMACS-2018 Molecular Dynamics Package. Living journal of computational molecular science, 1(1), 5068. [Link]
- Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of computational chemistry, 30(16), 2785–2791. [Link]
- Pearlman, D. A., Case, D. A., Caldwell, J. W., Ross, W. S., Cheatham, T. E., 3rd, DeBolt, S., Ferguson, D., Seibel, G., & Kollman, P. (1995). AMBER, a package of computer programs for applying molecular mechanics, normal mode analysis, molecular dynamics and free energy calculations to simulate the structural and energetic properties of molecules.
- Ibrahim, M. A. (2011). The OPLS-AA force field for aryl halides. Journal of computational chemistry, 32(12), 2564–2574. [Link]
- Darden, T., York, D., & Pedersen, L. (1993). Particle mesh Ewald: An N⋅log(N) method for Ewald sums in large systems. The Journal of chemical physics, 98(12), 10089–10092. [Link]
- Essmann, U., Perera, L., Berkowitz, M. L., Darden, T., Lee, H., & Pedersen, L. G. (1995). A smooth particle mesh Ewald method. The Journal of chemical physics, 103(19), 8577–8593. [Link]
- Case, D. A., et al. (2020). AMBER 2020. University of California, San Francisco.
- Amadei, A., Linssen, A. B., & Berendsen, H. J. (1993). Essential dynamics of proteins. Proteins, 17(4), 412–425. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Introduction to alchemical free energy calculations using PMX | Biomolecular simulations [ebi.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 5. m.youtube.com [m.youtube.com]
- 6. Calculating free energy — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 7. youtube.com [youtube.com]
- 8. bioinformaticsreview.com [bioinformaticsreview.com]
- 9. 2-Chlorobenzamide | C7H6ClNO | CID 69111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ks.uiuc.edu [ks.uiuc.edu]
- 12. Treatment of Halogen Bonding in the OPLS-AA Force Field; Application to Potent Anti-HIV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labxing.com [labxing.com]
- 14. Unsupervised deep learning for molecular dynamics simulations: a novel analysis of protein–ligand interactions in SARS-CoV-2 M pro - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06375E [pubs.rsc.org]
- 15. GROMACS Tutorials [mdtutorials.com]
- 16. peng-lab.org [peng-lab.org]
- 17. Best Practices for Alchemical Free Energy Calculations [Article v1.0] - PMC [pmc.ncbi.nlm.nih.gov]
The Amidine Moiety: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery & Development Professionals
Abstract
The amidine functional group, characterized by the RC(=NR)NR₂ structure, has emerged as a pivotal scaffold in medicinal chemistry.[1] Its unique physicochemical properties, particularly its strong basicity and ability to engage in multiple non-covalent interactions, make it a versatile tool for designing potent and selective therapeutic agents.[1][2] This guide provides a comprehensive overview of amidine compounds, delving into their fundamental chemical properties, strategic applications in drug design, common synthetic methodologies, and the innovative strategies employed to overcome their inherent pharmacokinetic challenges. We will explore the causality behind experimental choices, from leveraging the amidine's ability to mimic biological residues to the rational design of prodrugs that enhance oral bioavailability. This document is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of this remarkable pharmacophore.
The Fundamental Chemistry of Amidines: A Double-Edged Sword
Amidines are the imine derivatives of amides and are among the strongest uncharged organic bases.[2] This high basicity stems from the fact that upon protonation, the positive charge is effectively delocalized across both nitrogen atoms, forming a resonance-stabilized amidinium ion with identical C-N bond lengths.[2]
This fundamental property is the primary driver of both the therapeutic efficacy and the developmental challenges of amidine-containing drugs.
-
Therapeutic Efficacy: The positively charged amidinium ion is an excellent mimic of the protonated side chains of arginine and lysine. This allows amidine-containing molecules to form strong electrostatic and hydrogen-bond interactions with the carboxylate groups of aspartate or glutamate residues in the binding pockets of enzymes, particularly trypsin-like serine proteases.[3]
-
Developmental Challenges: The same strong basicity means that amidines are predominantly protonated and positively charged under physiological conditions (pH ~7.4).[3] This high polarity significantly hinders their ability to passively diffuse across biological membranes, such as the intestinal epithelium, leading to poor oral bioavailability.[3][4]
Physicochemical Properties at a Glance
To contextualize the unique nature of amidines, the following table compares their properties to those of related functional groups commonly found in pharmaceuticals.
| Functional Group | General Structure | pKa (of conjugate acid) | H-Bonding Potential | Polarity at pH 7.4 |
| Amidine | RC(=NH)NH₂ | ~10-12 | Donor & Acceptor | High (Cationic) |
| Amide | RCONH₂ | ~ -0.5 | Donor & Acceptor | Moderate (Neutral) |
| Primary Amine | RNH₂ | ~9-11 | Donor & Acceptor | High (Cationic) |
| Carboxylic Acid | RCOOH | ~3-5 | Donor & Acceptor | High (Anionic) |
Data compiled from various sources for general comparison.
Caption: General workflow for amidoxime prodrug activation.
Synthesis of Amidine Compounds: Key Methodologies
The efficient synthesis of amidines is critical for drug discovery programs. While numerous methods exist, a few have become standard practice. [5][6]
The Pinner Reaction
The Pinner synthesis is the most venerable and widely used method for preparing primary amidines. [2][7][5]It is a two-step process.
-
Imidate Formation: A nitrile is treated with an alcohol in the presence of a strong acid (typically anhydrous HCl gas) to form an imidate ester hydrochloride salt.
-
Amination: The isolated imidate salt is then reacted with ammonia or an amine to displace the alkoxy group, yielding the desired amidine.
A significant limitation of this method is the strict requirement for anhydrous conditions to prevent hydrolysis of the intermediates. [7]
Caption: Simplified workflow of the Pinner amidine synthesis.
Modern Catalytic Approaches
More contemporary methods often focus on improving atom economy and functional group tolerance. Transition metal-catalyzed approaches, such as the copper-catalyzed nucleophilic addition of amines to nitriles, have been developed as efficient and sustainable alternatives. [6]These methods can proceed under milder conditions and often exhibit broader substrate scope compared to the classical Pinner reaction.
Experimental Protocols
Protocol 1: General Procedure for Pinner Amidine Synthesis
Objective: To synthesize a benzamidine hydrochloride from benzonitrile.
Materials:
-
Benzonitrile
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Anhydrous HCl gas
-
Saturated solution of ammonia in ethanol
Methodology:
-
Imidate Formation:
-
Dissolve benzonitrile (1.0 eq) in a minimal amount of anhydrous diethyl ether in a flame-dried, three-neck flask equipped with a magnetic stirrer, gas inlet, and drying tube.
-
Add anhydrous ethanol (1.1 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Bubble anhydrous HCl gas through the stirred solution for 1-2 hours. The reaction progress can be monitored by the formation of a white precipitate.
-
Seal the flask and allow it to stand at 0-4°C overnight to ensure complete precipitation of the ethyl benzimidate hydrochloride salt.
-
Collect the precipitate by filtration under an inert atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
-
Amination:
-
Dissolve the dried ethyl benzimidate hydrochloride salt in a minimal amount of cold, anhydrous ethanol.
-
Slowly add this solution to a stirred, saturated solution of ammonia in ethanol (excess) at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting imidate is consumed.
-
Remove the solvent in vacuo.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/ether) to yield pure benzamidine hydrochloride.
-
Protocol 2: In Vitro Evaluation of Amidoxime Prodrug Conversion
Objective: To determine the rate of conversion of an amidoxime prodrug to its active amidine form in the presence of liver microsomes.
Materials:
-
Amidoxime prodrug test compound
-
Amidine active drug reference standard
-
Pooled liver microsomes (human or other species)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (with internal standard, e.g., warfarin) for quenching
-
LC-MS/MS system
Methodology:
-
Incubation Preparation:
-
Prepare a stock solution of the amidoxime prodrug in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube on ice, prepare the incubation mixture:
-
Phosphate buffer (pH 7.4)
-
Liver microsomes (final concentration typically 0.5-1.0 mg/mL)
-
Amidoxime prodrug (final concentration typically 1-10 µM)
-
-
Prepare a negative control incubation without the NADPH regenerating system.
-
-
Reaction Initiation and Time Points:
-
Pre-warm the incubation mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching and Sample Preparation:
-
Immediately quench the reaction by adding the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile with an internal standard.
-
Vortex the samples vigorously to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean vial or 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of both the remaining amidoxime prodrug and the newly formed amidine active drug.
-
Create calibration curves for both compounds using the reference standards to ensure accurate quantification.
-
-
Data Analysis:
-
Plot the concentration of the amidine formed versus time.
-
Calculate the initial rate of formation from the linear portion of the curve. This provides a quantitative measure of the prodrug's metabolic activation.
-
Conclusion and Future Outlook
Amidine-containing compounds remain a highly valuable and productive area of medicinal chemistry. [1][8]Their ability to act as potent inhibitors and versatile pharmacophores ensures their continued relevance in the pursuit of new therapeutics. [1][3]While the inherent challenge of poor oral bioavailability once limited their application, the development and refinement of prodrug strategies have successfully mitigated this issue, enabling the progression of numerous amidine-based candidates through clinical trials. [3][9]Future research will likely focus on developing novel, more efficient prodrug systems, exploring new therapeutic applications for this scaffold, and designing next-generation catalysts for even more efficient and greener syntheses. [5][10]The amidine moiety, with its potent combination of binding capability and synthetic tractability, is set to remain a cornerstone of drug discovery for the foreseeable future.
References
- Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. PubMed Central.
- Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Taylor & Francis Online.
- Novel amidines and analogues as promising agents against intracellular parasites: a systematic review. PubMed Central.
- Amidine. Wikipedia.
- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central.
- Inhibition of four human serine proteases by substituted benzamidines. PubMed.
- [Synthetic inhibitors of serine proteinases. Part 25: Inhibition of trypsin, plasmin and thrombin by amides of N alpha-substituted amidinophenylalanines and 3-amidinophenyl-3-aminopropionic acids (author's transl)]. PubMed.
- Amidine Syntheses from Classic to Contemporary for Medicinal Lead Compounds and Natural Products. ResearchGate.
- Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). PubMed.
- Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI.
- Orally active factor Xa inhibitor: synthesis and biological activity of masked amidines as prodrugs of novel 1,4-diazepane derivatives. PubMed.
- N,N′-Dihydroxyamidines: A New Prodrug Principle To Improve the Oral Bioavailability of Amidines. ACS Publications.
- Prodrugs for Amines. MDPI.
- Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities. PubMed.
- Amides chemical properties: Understanding Their Significance. Diplomata Comercial.
- N,N'-dihydroxyamidines: a new prodrug principle to improve the oral bioavailability of amidines. PubMed.
- Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. PubMed.
- Amidine synthesis from acetonitrile activated by rhenium selenide clusters. American Chemical Society.
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter.
- [Synthetic Inhibitors of Serine Proteinases. 35. Inhibition Action of Amidino- And Guanidinophenyl Derivatives Against Hemolysis Initiated by Complement Activation]. PubMed.
- What are the physical properties of amides and how do they differ from other organic compounds?. TutorChase.
- Ester and Amide Bioisosteres. Cambridge MedChem Consulting.
- Physical Properties of Amides. Chemistry LibreTexts.
- Pharmacokinetics of the amidine prodrug of a novel oral anticoagulant factor VIIa inhibitor (AS1924269-00) in rats. ResearchGate.
- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. ACS Publications.
- Amide bioisosteric replacement in the design and synthesis of quorum sensing modulators. PubMed.
- Recent developments in the synthesis of amidines. OUCI.
- The evolution of amidine-based brain penetrant BACE1 inhibitors. PubMed.
Sources
- 1. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amidine - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Novel amidines and analogues as promising agents against intracellular parasites: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The evolution of amidine-based brain penetrant BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amidine synthesis from acetonitrile activated by rhenium selenide clusters - American Chemical Society [acs.digitellinc.com]
Methodological & Application
2-Chlorobenzamidine Hydrochloride enzyme inhibition assay protocol
An In-Depth Technical Guide to the Nitric Oxide Synthase (NOS) Inhibition Assay Using 2-Chlorobenzamidine Hydrochloride
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound in an enzyme inhibition assay for Nitric Oxide Synthase (NOS). We will delve into the scientific rationale, present a detailed, field-proven protocol, and offer insights into data analysis and interpretation.
Introduction: The Scientific Rationale
Nitric Oxide Synthases (NOS) are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses.[1] There are three main isoforms: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3). While essential, the dysregulation and overproduction of NO by these enzymes, particularly iNOS, are implicated in the pathophysiology of inflammatory diseases, septic shock, and certain cancers.[1][2][3] This makes the targeted inhibition of NOS isoforms a significant area of therapeutic research.[3][4][5]
This compound is a versatile compound recognized for its utility in biochemical assays and as an intermediate in pharmaceutical synthesis.[6] Its core chemical feature is the benzamidine group, which is a structural mimic of the guanidino head group of L-arginine, the natural substrate for all NOS isoforms. This structural analogy is the foundational hypothesis for its potential as a competitive inhibitor of Nitric Oxide Synthase. Many well-established NOS inhibitors, such as aminoguanidine and L-NMMA, are also arginine mimetics.[7][8]
This guide provides a robust protocol to empirically test this hypothesis, enabling researchers to determine the inhibitory potency (typically as an IC50 value) of this compound against a specific NOS isoform.
Principle of the Assay: The Griess Reaction
The most common and accessible method for measuring NOS activity in a high-throughput format is a colorimetric assay based on the Griess reaction. The assay does not measure the production of NO directly, as NO is a highly reactive and short-lived radical. Instead, it quantifies the accumulation of nitrite (NO₂⁻), a stable breakdown product of NO in aqueous solution.[1][2][9]
The overall process involves two key stages:
-
Enzymatic Reaction: The NOS enzyme catalyzes the conversion of L-arginine to L-citrulline and NO. This reaction requires cofactors such as NADPH and calmodulin.[2][9]
-
Colorimetric Detection: The Griess reagent is added to the reaction mixture. In a two-step diazotization reaction, nitrite reacts with the Griess reagent to form a stable, magenta-colored azo compound, which can be quantified by measuring its absorbance at approximately 540 nm.[1][2]
The intensity of the color is directly proportional to the amount of nitrite produced, which in turn reflects the activity of the NOS enzyme. The presence of an inhibitor, like this compound, will reduce the amount of NO (and subsequently nitrite) produced, leading to a decrease in color intensity.
Quantitative Data Summary
The primary output of this assay is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. The data should be recorded in a structured format for clear interpretation and comparison.
| Compound | Target Enzyme | IC50 (µM) | Assay Type | Notes |
| 2-Chlorobenzamidine HCl | e.g., murine iNOS | To be determined | Colorimetric (Griess) | Vehicle: DMSO |
| Aminoguanidine HCl | e.g., murine iNOS | ~2-5 µM[2] | Colorimetric (Griess) | Positive Control Inhibitor |
Experimental Workflow & Signaling Pathway Visualization
A clear understanding of the experimental flow and the targeted biological pathway is crucial for successful execution and troubleshooting.
Caption: High-level experimental workflow for the NOS inhibition assay.
Caption: Simplified NOS catalytic pathway and point of competitive inhibition.
Detailed Application Protocol: In Vitro NOS Inhibition Assay
This protocol is designed for a 96-well microplate format and is adapted from established methodologies.[1][2][7]
Required Materials and Reagents
-
Enzyme: Purified, active NOS isoform (e.g., recombinant murine iNOS).
-
Inhibitor: this compound (and a positive control like Aminoguanidine Hydrochloride).
-
Substrate: L-arginine.
-
Cofactors: NADPH, Calmodulin (CaM), Calcium Chloride (CaCl₂), Tetrahydrobiopterin (BH₄).
-
Detection: Griess Reagent (typically composed of Part A: Sulfanilamide in acid and Part B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water).
-
Standard: Sodium Nitrite (for standard curve).
-
Buffer: Assay Buffer (e.g., 50 mM HEPES, pH 7.4).
-
Consumables: 96-well clear, flat-bottom microplate, pipette tips.
-
Equipment: Microplate reader (with 540 nm filter), incubator (37°C), multichannel pipette.
Reagent Preparation
-
Assay Buffer: Prepare 50 mM HEPES buffer, pH 7.4. Keep on ice.
-
Nitrite Standard Stock (1 mM): Dissolve 6.9 mg of Sodium Nitrite in 100 mL of ultrapure water. Store at 4°C.
-
Nitrite Standards for Curve: Prepare a serial dilution of the stock solution in Assay Buffer to create standards ranging from 0 µM to 100 µM.
-
Inhibitor Stock Solution (e.g., 10 mM): Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO). Note: Test the solvent's tolerance with the enzyme; final DMSO concentration in the assay well should ideally be ≤1%.[7]
-
Inhibitor Working Solutions: Perform serial dilutions of the stock solution to create a range of concentrations to test (e.g., 10-fold dilutions from 1 mM down to 0.01 µM).
-
Reaction Master Mix: Prepare a master mix containing L-arginine, NADPH, Calmodulin, and CaCl₂ in the Assay Buffer. The final concentrations in the well should be optimized, but typical starting points are 1 mM L-arginine and 1 mM NADPH.[2] Keep on ice.
Assay Procedure
-
Plate Setup: Design the plate map to include wells for the nitrite standard curve, vehicle control (solvent only), positive control inhibitor, and various concentrations of this compound. Perform all measurements in triplicate.
-
Standard Curve: Add 100 µL of each nitrite standard dilution to the designated wells.
-
Reaction Setup:
-
To the experimental wells, add 50 µL of the Reaction Master Mix.
-
Add 10 µL of the appropriate inhibitor working solution (or vehicle/positive control) to each well.
-
-
Enzyme Initiation: To initiate the reaction, add 40 µL of pre-diluted NOS enzyme solution to all experimental wells (except the standard curve wells). The final volume in each reaction well will be 100 µL.
-
Incubation: Tap the plate gently to mix. Incubate at 37°C for a defined period (e.g., 30-60 minutes).[2] The optimal time may need to be determined empirically to ensure the reaction is in the linear range.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent Part A to every well (including standards).
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to every well.
-
Incubate for another 5-10 minutes at room temperature, protected from light, allowing the magenta color to develop.
-
-
Measurement: Read the absorbance at 540 nm using a microplate reader.
Data Analysis and Interpretation
-
Standard Curve: Plot the absorbance values of the nitrite standards against their known concentrations (µM). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (should be >0.98).
-
Nitrite Concentration Calculation: Use the standard curve equation to convert the absorbance readings from the experimental wells into nitrite concentrations (µM).
-
Percentage Inhibition Calculation: Calculate the percent inhibition for each inhibitor concentration using the following formula:
% Inhibition = [1 - (Nitrite_Inhibitor - Nitrite_Blank) / (Nitrite_Vehicle - Nitrite_Blank)] x 100
(Where "Blank" is a control with no enzyme, and "Vehicle" is the control with solvent instead of inhibitor).
-
IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
Trustworthiness: A Self-Validating System
To ensure the reliability and validity of your results, incorporate the following controls:
-
Negative (Vehicle) Control: Contains all reaction components including the enzyme and the inhibitor's solvent (e.g., DMSO) but no inhibitor. This represents 0% inhibition.
-
Positive Control: Contains a known NOS inhibitor (e.g., Aminoguanidine). This validates that the assay system can detect inhibition.
-
Blank Control: Contains all components except the enzyme. This is used to subtract any background absorbance.
-
Linearity Check: Ensure the reaction time and enzyme concentration are optimized so the vehicle control measurement falls within the linear range of the nitrite standard curve.
By including these controls, the experiment becomes self-validating. If the positive control fails to show inhibition or the vehicle control signal is too low, it points to a systemic issue with the assay rather than a true negative result for the test compound.
References
- EpigenTek. (n.d.). Epigenase™ PRMT Methyltransferase (Type II-Specific) Activity/Inhibition Assay Kit (Colorimetric).
- Weinberg, J. B., Chen, Y., Jiang, N., Beasley, B. E., Salerno, J. C., & Ghosh, D. K. (2009). Inhibition of nitric oxide synthase by cobalamins and cobinamides. Free Radical Biology and Medicine, 46(12), 1626–1632.
- Hardy, B. L., et al. (2021). A phase 1/2 clinical trial of the nitric oxide synthase inhibitor L-NMMA and taxane for treating chemoresistant triple-negative breast cancer. Science Translational Medicine, 13(623).
- Grout, A. S., et al. (2010). Discovery of dual inducible/neuronal nitric oxide synthase (iNOS/nNOS) inhibitor development candidate... Journal of Medicinal Chemistry, 53(21), 7739–7755.
- BioAssay Systems. (n.d.). EnzyChrom™ Nitric Oxide Synthase Assay Kit.
- Copeland, R. A. (2013). A Practical Guide to Enzyme Assays for Drug Discovery. In Enzymes as Drug Targets (pp. 1-34). John Wiley & Sons, Inc.
- Oxford Biomedical Research. (n.d.). Ultra Sensitive Assay for Nitric Oxide Synthase.
- Amsbio. (n.d.). L-NMMA - pan-specific NOS inhibitor.
Sources
- 1. content-assets.jci.org [content-assets.jci.org]
- 2. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase 1/2 clinical trial of the nitric oxide synthase inhibitor L-NMMA and taxane for treating chemoresistant triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Discovery of dual inducible/neuronal nitric oxide synthase (iNOS/nNOS) inhibitor development candidate 4-((2-cyclobutyl-1H-imidazo[4,5-b]pyrazin-1-yl)methyl)-7,8-difluoroquinolin-2(1H)-one (KD7332) part 2: identification of a novel, potent, and selective series of benzimidazole-quinolinone iNOS/nNOS dimerization inhibitors that are orally active in pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. amsbio.com [amsbio.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Note: A Comprehensive Guide to the Serine Protease Inhibition Assay
Abstract
Serine proteases represent one of the largest and most extensively studied families of proteolytic enzymes, playing critical roles in physiological processes ranging from digestion and blood coagulation to immunity and inflammation.[1] Their dysfunction is implicated in numerous diseases, making them prime targets for therapeutic intervention.[2][3] This guide provides a detailed standard operating procedure for conducting a serine protease inhibition assay, a cornerstone technique for identifying and characterizing novel inhibitors. We will delve into the biochemical principles, provide a step-by-step protocol for a typical absorbance-based assay, and offer a comprehensive guide to data analysis and interpretation, ensuring researchers can generate robust and reliable results.
The Scientific Imperative: Understanding Serine Protease Catalysis
To develop an effective inhibition assay, one must first understand the enzyme's mechanism of action. Serine proteases utilize a highly conserved catalytic triad of three amino acids in their active site: Histidine (His), Serine (Ser), and Aspartic acid (Asp).[2][4]
The catalytic process can be summarized in a two-step, "ping-pong" mechanism:[4][5]
-
Acylation Phase: The serine's hydroxyl group, made highly nucleophilic by the adjacent histidine and aspartate residues, attacks the carbonyl carbon of the substrate's peptide bond.[1][4] This forms an unstable tetrahedral intermediate, which then collapses, releasing the C-terminal portion of the peptide and forming a covalent acyl-enzyme intermediate.[5][6]
-
Deacylation Phase: A water molecule enters the active site and, activated by the histidine, hydrolyzes the acyl-enzyme intermediate. This regenerates the free enzyme and releases the N-terminal portion of the peptide, completing the catalytic cycle.[5]
Our assay leverages this mechanism by using a synthetic substrate, typically a short peptide sequence recognized by the protease, which is conjugated to a reporter molecule—often a chromophore like p-nitroaniline (pNA). When the protease cleaves the peptide bond, the pNA is released, causing a measurable increase in absorbance at 405 nm.[6][7] An inhibitor will interfere with this process, reducing the rate of pNA release in a concentration-dependent manner.
Figure 1: Simplified "ping-pong" catalytic mechanism of serine proteases.
Experimental Protocol: Quantifying Inhibition
This protocol is designed for a 96-well microplate format, which is ideal for screening multiple inhibitor concentrations.
Essential Materials and Reagents
-
Serine Protease: e.g., Trypsin, Chymotrypsin, or other specific protease of interest.
-
Substrate: A specific chromogenic substrate, e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) for Trypsin.
-
Inhibitor: The test compound(s). A known inhibitor (e.g., Benzamidine for Trypsin) should be included as a positive control.[8]
-
Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0) is commonly used as it provides good buffering capacity in the optimal pH range for many serine proteases.[6][9]
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) for dissolving inhibitors.
-
Equipment:
-
96-well clear, flat-bottom microplates.
-
Multichannel pipette.
-
Microplate reader capable of measuring absorbance at 405 nm in kinetic mode.
-
Reagent Preparation (Self-Validating System)
The accuracy of this assay is contingent on the precise preparation of its components.
-
Assay Buffer: Prepare 50 mM Tris-HCl, pH 8.0. The pH should be verified at the temperature the assay will be run (e.g., 37°C), as Tris buffer pH is temperature-dependent.[6]
-
Enzyme Stock Solution: Prepare a concentrated stock of the protease in the assay buffer. The final concentration used in the assay should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
Substrate Stock Solution: Dissolve the chromogenic substrate in a suitable solvent (e.g., DMSO or water) to create a high-concentration stock (e.g., 10-100 mM). This stock will be diluted in assay buffer for the final working solution. The final substrate concentration in the assay should ideally be at or below the Michaelis-Menten constant (Kₘ) to ensure sensitivity to competitive inhibitors.[10]
-
Inhibitor Stock Solution: Dissolve test compounds and control inhibitors in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Subsequent serial dilutions should also be performed in DMSO. This minimizes the final concentration of DMSO in the assay, which should typically be kept below 1% to avoid affecting enzyme activity.
Assay Procedure
The following steps outline the workflow for determining the IC₅₀ value of a test compound.
Figure 2: General experimental workflow for the serine protease inhibition assay.
-
Plate Inhibitor: Add 2 µL of the serially diluted inhibitor solutions to the appropriate wells of a 96-well plate. For control wells, add 2 µL of DMSO (vehicle control) or assay buffer.
-
Add Enzyme: Add 100 µL of the enzyme working solution to each well.
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.[11]
-
Initiate Reaction: Add 100 µL of the substrate working solution to all wells to start the reaction. The final volume in each well is now 202 µL.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every 60 seconds for 15-30 minutes.
Table 1: Example 96-Well Plate Layout
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |
|---|---|---|---|---|---|---|---|---|---|---|---|---|
| A | 100 µM | 100 µM | 100 µM | Cpd B | Cpd B | Cpd B | Cpd C | Cpd C | Cpd C | 100% Act | 100% Act | Blank |
| B | 30 µM | 30 µM | 30 µM | Cpd B | Cpd B | Cpd B | Cpd C | Cpd C | Cpd C | 100% Act | 100% Act | Blank |
| C | 10 µM | 10 µM | 10 µM | Cpd B | Cpd B | Cpd B | Cpd C | Cpd C | Cpd C | 100% Act | 100% Act | Blank |
| D | 3 µM | 3 µM | 3 µM | Cpd B | Cpd B | Cpd B | Cpd C | Cpd C | Cpd C | 100% Act | 100% Act | Blank |
| E | 1 µM | 1 µM | 1 µM | Cpd B | Cpd B | Cpd B | Cpd C | Cpd C | Cpd C | 100% Act | 100% Act | Blank |
| F | 0.3 µM | 0.3 µM | 0.3 µM | Cpd B | Cpd B | Cpd B | Cpd C | Cpd C | Cpd C | 100% Act | 100% Act | Blank |
| G | 0.1 µM | 0.1 µM | 0.1 µM | Cpd B | Cpd B | Cpd B | Cpd C | Cpd C | Cpd C | 100% Act | 100% Act | Blank |
| H | 0 µM | 0 µM | 0 µM | Cpd B | Cpd B | Cpd B | Cpd C | Cpd C | Cpd C | 100% Act | 100% Act | Blank |
Wells 1-3 contain serial dilutions of Compound A. "100% Act" are vehicle (DMSO) controls. "Blank" contains buffer and substrate but no enzyme.
Data Analysis and Interpretation
Calculating Initial Velocity (V₀)
For each well, plot absorbance versus time. The initial, linear portion of this curve represents the initial velocity (V₀) of the reaction. The slope of this linear region (milli-Absorbance Units/min) is your V₀. Most plate reader software can calculate this automatically. It is crucial to use the initial rate because the reaction will slow down as the substrate is consumed.[12]
Calculating Percent Inhibition
The percent inhibition for each inhibitor concentration is calculated relative to the uninhibited (vehicle) control.
% Inhibition = [ 1 - ( V₀ inhibitor / V₀ vehicle ) ] x 100
Where:
-
V₀ inhibitor is the initial velocity in the presence of the inhibitor.
-
V₀ vehicle is the average initial velocity of the vehicle control wells (100% activity).
Determining the IC₅₀ Value
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[13]
-
Plot the Percent Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the data to a non-linear regression model, typically a four-parameter logistic equation (sigmoidal dose-response curve).[14]
-
The IC₅₀ is the concentration at which the curve passes the 50% inhibition mark. This is readily calculated using software like GraphPad Prism.[15]
Table 2: Example IC₅₀ Data Summary
| Compound | IC₅₀ (µM) | 95% Confidence Interval | Hill Slope |
|---|---|---|---|
| Control Inhibitor | 15.2 | 12.5 - 18.5 | 1.05 |
| Compound A | 5.8 | 4.9 - 6.9 | 0.98 |
| Compound B | > 100 | N/A | N/A |
Advanced Kinetics: Beyond the IC₅₀
While the IC₅₀ is excellent for ranking compound potency, it is dependent on assay conditions (e.g., substrate concentration).[13] To determine the true binding affinity of an inhibitor (the inhibition constant, Kᵢ) and its mechanism of action (e.g., competitive, noncompetitive), further kinetic studies are required. This typically involves measuring reaction rates at various substrate and inhibitor concentrations and analyzing the data using Michaelis-Menten plots or Lineweaver-Burk plots.[16][17]
Troubleshooting and Best Practices
| Problem | Potential Cause | Recommended Solution |
| No or very low enzyme activity | Inactive enzyme; Incorrect buffer pH; Substrate not soluble. | Verify enzyme activity with a fresh aliquot. Confirm buffer pH at assay temperature. Ensure substrate is fully dissolved in the working solution.[18][19] |
| High background signal (in "Blank" wells) | Substrate is unstable and hydrolyzing spontaneously. | Prepare substrate solution fresh before each experiment. Test substrate stability in assay buffer over time. |
| Reaction rate is not linear | Enzyme concentration is too high, leading to rapid substrate depletion. | Reduce the enzyme concentration used in the assay to ensure the reaction remains in the initial velocity phase for the duration of the read.[12] |
| Poor reproducibility between replicate wells | Pipetting errors; Inconsistent mixing. | Use a calibrated multichannel pipette. Ensure the plate is mixed gently but thoroughly after adding enzyme and substrate.[18] |
| Inhibitor appears to activate the enzyme | Compound interference (e.g., compound is colored or precipitates). | Visually inspect the plate for precipitation. Measure the absorbance of the compound alone in the assay buffer to check for interference. |
Conclusion
The serine protease inhibition assay is a robust and highly adaptable method for drug discovery and biochemical research. By understanding the underlying principles of enzyme catalysis and adhering to a carefully controlled protocol, researchers can generate high-quality, reproducible data. The determination of an IC₅₀ value provides a critical measure of inhibitor potency, forming the basis for structure-activity relationship studies and the development of novel therapeutics targeting this important class of enzymes.
References
- Fiveable. (n.d.). Michaelis-Menten kinetics and inhibition. Biophysics Class Notes.
- Wikipedia. (2024). Serine protease.
- Monash University. (n.d.). Serine Proteases Substrate Specificity.
- Taylor & Francis Online. (n.d.). Serine proteases – Knowledge and References.
- Hunkapiller, M. W., Forgac, M. D., & Richards, J. H. (1976). Mechanism of action of serine proteases: tetrahedral intermediate and concerted proton transfer. Biochemistry, 15(25), 5581–5588.
- Chemistry LibreTexts. (2023). 6.1: Serine proteases.
- Creative Diagnostics. (n.d.). Serine Protease.
- Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.
- Szabo, L., et al. (2018). Kinetic studies of serine protease inhibitors in simple and rapid 'active barrier' model systems. Analytical Biochemistry, 546, 43-49.
- Reaction Biology. (n.d.). Protease Assay Services.
- Friberger, P. (n.d.). General Principles for the Assay of Proteases with Chromogenic Substrates.
- Janc, J. W., et al. (2000). A novel approach to serine protease inhibition: kinetic characterization of inhibitors whose potencies and selectivities are dramatically enhanced by Zinc(II). Biochemistry, 39(16), 4792-800.
- Pharmaguideline. (n.d.). Biochemistry Enzyme kinetics.
- Eron, J. J., et al. (2004). Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir. Antimicrobial Agents and Chemotherapy, 48(5), 1628-1634.
- Chemistry LibreTexts. (2020). 5: Michaelis-Menten Enzyme Kinetics, Inhibitors, pH optima; Bi-Substrate Reactions.
- Edmondson, D. E., et al. (2015). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 35(6), 1145-1175.
- Fuhrmann, J., et al. (2010). Electrostatic recognition in substrate binding to serine proteases. Journal of Molecular Recognition, 23(5), 417-426.
- Pharmaguideline. (n.d.). Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples.
- Boin, M. A., et al. (2021). Calculation of IC50 values relative to HIV-1 PR inhibitors in living cells using mNG-p2/p7-NLuc. ResearchGate.
- G-Biosciences. (n.d.). Protease & Protease Inhibitor Systems.
- National Center for Biotechnology Information. (2012). Protease Assays. Assay Guidance Manual.
- Perona, J. J., & Craik, C. S. (1995). Structural basis of substrate specificity in the serine proteases. Protein Science, 4(3), 337-360.
- Tervonen, T. A., et al. (2017). Virtual Screening of Transmembrane Serine Protease Inhibitors. Bio-protocol, 7(8), e2241.
- Ferguson, J., et al. (2022). Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. Frontiers in Chemistry, 10, 868393.
- Ferguson, J., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 969135.
- Wang, S., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(2), 168-182.
- Stephens, K. M., et al. (2015). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 17(5), 1277-1286.
- Hellinger, R., & Gruber, C. W. (2019). Plant Serine Protease Inhibitors: Biotechnology Application in Agriculture and Molecular Farming. Molecules, 24(16), 2959.
- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
- Ferguson, J., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 969135.
- National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual.
- Shapiro, A. B. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate.
- Wikipedia. (2024). IC50.
- Lee, J. H., et al. (2017). Characterization of a Novel Serine Protease Inhibitor Gene from a Marine Metagenome. Marine Drugs, 15(12), 379.
- Jackson, A. M., et al. (2021). Normalized IC 50 (ratio of inhibitor to protease concentration achieving 50% inhibition). ResearchGate.
- Kumar, A., et al. (2016). Screening, Purification and Characterization of Protease Inhibitor from Capsicum frutescens. Journal of Proteins and Proteomics, 7(1), 51-59.
- Bio-Rad Antibodies. (n.d.). FLISP Serine Protease Detection Kits.
- L'Hôte, I. (2019). Why my samples don't show proteases activity?. ResearchGate.
- DIFF Biotech. (2024). How to improve the accuracy of protease inhibitor testing?.
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. A novel approach to serine protease inhibition: kinetic characterization of inhibitors whose potencies and selectivities are dramatically enhanced by Zinc(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serine protease - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Screening, Purification and Characterization of Protease Inhibitor from Capsicum frutescens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IC50 - Wikipedia [en.wikipedia.org]
- 14. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. fiveable.me [fiveable.me]
- 17. Khan Academy [khanacademy.org]
- 18. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Haloacetamidine-Based PAD Inhibitors in Cell Culture
Introduction: Clarifying the Tool Compound for Protein Arginine Deiminase (PAD) Inhibition
While "2-Chlorobenzamidine Hydrochloride" is a recognized chemical compound, its application as a specific biological tool in cell culture is not extensively documented in peer-reviewed literature.[1][2][3][4][5][6][7] In contrast, the scientific community has widely adopted a related class of compounds, the haloacetamidine-based inhibitors, for studying the physiological and pathological roles of Protein Arginine Deiminases (PADs). The most prominent and frequently cited member of this class is Cl-amidine [8][9][10][11][12].
Given the detailed nature of this request for cell culture protocols, this guide will focus on Cl-amidine as the representative pan-PAD inhibitor. The principles, protocols, and experimental considerations detailed herein are broadly applicable to other haloacetamidine-based PAD inhibitors.
Protein Arginine Deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline, a process known as citrullination or deimination.[13][14] This modification can alter a protein's structure and function, impacting processes such as chromatin regulation, gene expression, and the formation of neutrophil extracellular traps (NETs). Dysregulated PAD activity is implicated in the pathogenesis of various inflammatory diseases, autoimmune disorders like rheumatoid arthritis, and cancers.[13][15] Cl-amidine serves as an invaluable chemical probe to investigate these processes in cellular models.
Mechanism of Action: Irreversible Covalent Inhibition
Cl-amidine is a cell-permeable, irreversible inhibitor of PAD enzymes.[10][11] Its mechanism of action relies on the covalent modification of a critical cysteine residue located within the active site of the PAD enzyme. This modification is activity-dependent, meaning the inhibitor preferentially targets the calcium-bound, catalytically active conformation of the enzyme. The chloro-acetamidine "warhead" of the molecule acts as an electrophile, forming a stable thioether bond with the active site cysteine, thereby permanently inactivating the enzyme.
Figure 1: Mechanism of PAD activation and irreversible inhibition by Cl-amidine.
Application Notes for Cell Culture
Reconstitution and Storage of Cl-amidine
-
Reconstitution: Cl-amidine hydrochloride is typically supplied as a crystalline solid.[9] It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol, and to a lesser extent in aqueous solutions like PBS.[16] For cell culture applications, prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile, anhydrous DMSO.
-
Example: To make a 50 mM stock solution, dissolve 3.47 mg of Cl-amidine hydrochloride (MW: 347.2 g/mol ) in 200 µL of DMSO.
-
-
Storage: Store the DMSO stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. When protected from light and moisture, the stock solution is stable for several months.
Experimental Design Considerations
-
Cell Line Selection: Cl-amidine has been successfully used in a variety of cancer cell lines, including HL-60 (leukemia), MCF-7 (breast cancer), HT-29 (colon cancer), Panc-1, and MiaPaCa-2 (pancreatic cancer), as well as in primary cells like neutrophils.[12][15] The choice of cell line should be guided by the biological question, paying attention to the endogenous expression levels of PAD isozymes.
-
Working Concentration: The effective concentration of Cl-amidine can vary significantly depending on the cell type, cell density, and the specific biological endpoint. Published studies report a wide range of concentrations, from 5 µM to 200 µM.[10][17] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model system.
-
Incubation Time: Treatment times can range from a few minutes (for inhibiting acute processes like NETosis) to 96 hours or more (for assessing effects on cell proliferation or apoptosis).[10][17]
-
Essential Controls:
-
Vehicle Control: Always include a control where cells are treated with the same volume of vehicle (e.g., DMSO) used to deliver the inhibitor. This accounts for any effects of the solvent on the cells.
-
Untreated Control: A population of cells that receives no treatment.
-
Positive Control (for PAD inhibition): If possible, use a known stimulus of citrullination (e.g., calcium ionophore A23187) to confirm that the inhibitor is blocking PAD activity.
-
Experimental Protocols
Protocol 1: Dose-Response Study for PAD Inhibition in Cultured Cells
This protocol determines the effective concentration of Cl-amidine required to inhibit protein citrullination in a specific cell line.
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and recover overnight.
-
Preparation of Inhibitor Dilutions: Prepare a series of dilutions of the Cl-amidine stock solution in fresh culture medium. A typical concentration range to test would be 0, 1, 5, 10, 25, 50, and 100 µM. Remember to prepare a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of Cl-amidine or vehicle control.
-
Stimulation (Optional): To induce a strong citrullination signal, you may treat the cells with a calcium ionophore like A23187 (e.g., 4 µM) for a short period (e.g., 15-30 minutes) before harvesting. If using this method, a pre-incubation with Cl-amidine (e.g., 15-60 minutes) is recommended.[17]
-
Cell Lysis: After the desired incubation period, wash the cells twice with ice-cold PBS. Lyse the cells directly in the well using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Analysis: Analyze the inhibition of citrullination by performing a Western blot (see Protocol 2) using an antibody that detects citrullinated proteins.
Protocol 2: Western Blotting for Detection of Citrullinated Proteins
This is a common method to visualize the effect of PAD inhibition.
-
Sample Preparation: Normalize the protein concentration of all cell lysates from Protocol 1. Mix the lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Chemical Modification (for Anti-Modified Citrulline Antibodies): This is a critical step for a widely used detection method.[14][18][19][20]
-
Rinse the membrane with deionized water.
-
Incubate the membrane in a solution for chemical modification of citrulline residues (e.g., using diacetyl monoxime and antipyrine under acidic conditions), as per the manufacturer's instructions (e.g., Millipore's Anti-citrulline (modified) Detection Kit).
-
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody that recognizes modified citrulline.[19]
-
Secondary Antibody Incubation: Wash the membrane extensively with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: Strip and re-probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Protocol 3: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol assesses the metabolic activity of cells as an indicator of viability after treatment with Cl-amidine.[21][22][23][24]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight.
-
Treatment: Treat the cells with a range of Cl-amidine concentrations (as determined in Protocol 1) for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle and untreated controls.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[21]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[21]
-
Incubation: Incubate the plate overnight in a humidified incubator to ensure complete solubilization of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[21]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 4: Membrane Integrity Assessment (LDH Cytotoxicity Assay)
This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, providing an alternative measure of cytotoxicity.[25][26][27][28][29]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT Assay protocol.
-
Controls: Prepare three types of controls:
-
Background Control: Medium without cells.
-
Low Control (Spontaneous Release): Untreated or vehicle-treated cells.
-
High Control (Maximum Release): Cells treated with a lysis solution (provided in most commercial kits) for 45 minutes before measurement.
-
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Correct for background absorbance. Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = [(Sample - Low Control) / (High Control - Low Control)] * 100).
Data Summary and Visualization
Figure 2: General experimental workflow for using Cl-amidine in cell culture.
Table 1: Summary of Cl-amidine Activity and Application
| Parameter | Description | Reference |
| Target | Pan-Peptidylarginine Deiminase (PAD) Inhibitor | [10] |
| IC₅₀ Values (Enzymatic) | PAD1: 0.8 µM, PAD3: 6.2 µM, PAD4: 5.9 µM | [11] |
| Mechanism | Irreversible, covalent modification of active site cysteine | [11] |
| Cellular Conc. Range | 5 µM - 200 µM (cell type dependent) | [17] |
| Reported Cytotoxicity | IC₅₀ (HL-60): 0.25 µM, IC₅₀ (MCF-7): 0.05 µM, IC₅₀ (HT-29): 1 µM | [12] |
| Solubility | DMSO: ~50 mg/mL, Ethanol: ~20 mg/mL, PBS (pH 7.2): ~3 mg/mL | [16] |
| Stock Solution | 10-50 mM in anhydrous DMSO, store at -20°C |
References
- LDH cytotoxicity assay. (2024). Protocols.io. [Link]
- Cl-amidine | C14H19ClN4O2. PubChem. [Link]
- This compound. GlobalChemMall. [Link]
- Cl-Amidine (hydrochloride). Cayman Chemical. [Link]
- Technical Manual Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Assay Genie. [Link]
- Citrullination 2D Western Blot. Applied Biomics. [Link]
- Bicker, F. et al. (2012). Phenylglyoxal-Based Visualization of Citrullinated Proteins on Western Blots. Molecules. [Link]
- Vergroesen, R. D. et al. (2015). Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination. Journal of visualized experiments : JoVE. [Link]
- 2-Chlorobenzene-1-carboximidamide hydrochloride. PubChem. [Link]
- MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
- This compound. ChemBK. [Link]
- Bicker, K. L. & Thompson, P. R. (2012).
- Uysal-Onganer, P. et al. (2021). Peptidylarginine Deiminase Inhibitor Application, Using Cl-Amidine, PAD2, PAD3 and PAD4 Isozyme-Specific Inhibitors in Pancreatic Cancer Cells, Reveals Roles for PAD2 and PAD3 in Cancer Invasion and Modulation of Extracellular Vesicle Signatures. International journal of molecular sciences. [Link]
- Pan-PAD inhibitor (Cl-amidine) treatment shows varying effects on the...
- Jones, J. E. et al. (2015). Detection and Identification of Protein Citrullination in Complex Biological Systems. Current protocols in protein science. [Link]
- MTT (Assay protocol). (2023). Protocols.io. [Link]
- Uysal Onganer, P. et al. (2021).
Sources
- 1. globalchemmall.com [globalchemmall.com]
- 2. chemimpex.com [chemimpex.com]
- 3. echemi.com [echemi.com]
- 4. 2-CHLORO-BENZAMIDINE | 18637-02-0 [chemicalbook.com]
- 5. 2-Chloro-benzamidine hydrochloride 97% | CAS: 18637-02-0 | AChemBlock [achemblock.com]
- 6. 2-Chlorobenzene-1-carboximidamide hydrochloride | C7H8Cl2N2 | CID 2740917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. Cl-amidine | C14H19ClN4O2 | CID 24970878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cl-Amidine (hydrochloride) - Cayman Chemical [bioscience.co.uk]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. stemcell.com [stemcell.com]
- 13. appliedbiomics.com [appliedbiomics.com]
- 14. Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. caymanchem.com [caymanchem.com]
- 17. selleck.co.jp [selleck.co.jp]
- 18. Phenylglyoxal-Based Visualization of Citrullinated Proteins on Western Blots | MDPI [mdpi.com]
- 19. Peptidyl Arginine Deiminases: Detection and Functional Analysis of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Detection and Identification of Protein Citrullination in Complex Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 22. texaschildrens.org [texaschildrens.org]
- 23. broadpharm.com [broadpharm.com]
- 24. protocols.io [protocols.io]
- 25. LDH cytotoxicity assay [protocols.io]
- 26. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 27. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 28. assaygenie.com [assaygenie.com]
- 29. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Application Note: Synthetic Strategies for the Derivatization of 2-Chlorobenzamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorobenzamidine hydrochloride is a versatile chemical intermediate of significant interest in medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a reactive amidine group and a substituted phenyl ring, provides a valuable scaffold for the synthesis of a diverse array of heterocyclic compounds. These derivatives, particularly pyrimidines and triazines, are prominent in numerous biologically active molecules and approved therapeutics.[2][3][4] This document provides a detailed guide to the experimental protocols for synthesizing key derivatives from this compound, with a focus on the underlying reaction mechanisms and practical laboratory procedures.
Core Chemical Principles
The synthetic utility of this compound lies primarily in the nucleophilic character of the amidine functional group. This group can readily participate in condensation and cyclization reactions with various electrophilic partners. The most common and powerful applications involve the use of 2-chlorobenzamidine as a binucleophile in cycloaddition reactions to construct six-membered heterocyclic rings.
Safety and Handling
This compound is a hazardous substance that should be handled with appropriate safety precautions. It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[5][6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[3][7] Refer to the Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.[3][7]
Synthesis of Pyrimidine Derivatives
One of the most important applications of benzamidines is in the synthesis of substituted pyrimidines. This is typically achieved through a [3+3] cycloaddition reaction with a three-carbon electrophilic component, such as an α,β-unsaturated ketone or a 1,3-dicarbonyl compound.[8]
Reaction Mechanism: [3+3] Cycloaddition
The general mechanism involves the initial nucleophilic attack of one of the amidine nitrogens onto one of the electrophilic centers of the reaction partner. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring. The reaction can be catalyzed by acids or bases, and various solvent systems can be employed.[8]
Diagram: General Workflow for Pyrimidine Synthesis
Caption: Workflow for the synthesis of pyrimidine derivatives.
Experimental Protocol: Synthesis of a 2-(2-Chlorophenyl)-4,6-disubstituted Pyrimidine
This protocol describes a general method for the reaction of this compound with an α,β-unsaturated ketone.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 191.06 | 1.0 | 191 mg |
| α,β-Unsaturated Ketone (e.g., Chalcone) | Variable | 1.0 | Variable |
| Choline Hydroxide (45% in Methanol) | 121.18 | Catalyst | ~0.2 mL |
| Ethanol | 46.07 | Solvent | 5 mL |
| Ethyl Acetate | 88.11 | Extraction | As needed |
| Brine | N/A | Washing | As needed |
| Anhydrous Sodium Sulfate | 142.04 | Drying Agent | As needed |
Procedure:
-
To a 25 mL round-bottom flask, add this compound (191 mg, 1.0 mmol) and the α,β-unsaturated ketone (1.0 mmol).
-
Add ethanol (5 mL) to the flask, followed by choline hydroxide solution (~0.2 mL).[8]
-
Equip the flask with a reflux condenser and heat the mixture to 60°C with magnetic stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Once the starting materials are consumed, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and wash it with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the desired pyrimidine derivative.
Synthesis of Triazine Derivatives
2-Chlorobenzamidine can also serve as a key building block for the synthesis of 1,3,5-triazine derivatives. These reactions often involve the condensation of two equivalents of the amidine with a single carbon source.
Reaction Mechanism: Copper-Catalyzed Annulation
A common method involves the aerobic copper-catalyzed annulation of two amidine molecules with a one-carbon synthon, such as dimethylformamide (DMF). The mechanism is proposed to involve the formation of reactive intermediates that undergo cyclization to form the stable triazine ring.[9]
Diagram: General Pathway for Triazine Synthesis
Caption: Synthesis of 1,3,5-triazine derivatives from 2-chlorobenzamidine.
Experimental Protocol: Synthesis of 2,4-bis(2-Chlorophenyl)-1,3,5-triazine
This protocol is adapted from general procedures for the synthesis of 2,4-disubstituted-1,3,5-triazines from amidines.[9]
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 191.06 | 2.0 | 382 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.1 | 19 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 415 mg |
| N,N-Dimethylformamide (DMF) | 73.09 | Solvent/Reagent | 5 mL |
| Toluene | 92.14 | Co-solvent | 5 mL |
| Ethyl Acetate | 88.11 | Extraction | As needed |
| Saturated NH₄Cl solution | N/A | Washing | As needed |
| Anhydrous Magnesium Sulfate | 120.37 | Drying Agent | As needed |
Procedure:
-
In a sealed reaction tube, combine this compound (382 mg, 2.0 mmol), copper(I) iodide (19 mg, 0.1 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Add DMF (5 mL) and toluene (5 mL) to the tube.
-
Seal the tube and heat the reaction mixture to 120°C for 24 hours with vigorous stirring.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite to remove inorganic salts, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and saturated aqueous NH₄Cl solution (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the 2,4-bis(2-chlorophenyl)-1,3,5-triazine.
Conclusion
This compound is a readily accessible and highly useful precursor for the synthesis of medicinally relevant heterocyclic compounds. The protocols outlined in this application note for the preparation of pyrimidine and triazine derivatives provide robust and reproducible methods for researchers in drug discovery and development. The versatility of the amidine functional group allows for a wide range of synthetic transformations, making this compound a valuable tool in the construction of complex molecular architectures.
References
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]
- Pyrimidine synthesis. Organic Chemistry Portal. [Link]
- Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties. (2023). PMC - PubMed Central. [Link]
- Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.
- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine deriv
- Reaction involved in synthesis of pyrimidine derivatives.
- Synthesis of chlorotriazines (2A, 2B, and 2D).
- Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.
- Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines. PMC - NIH. [Link]
- 2-Chlorobenzene-1-carboximidamide hydrochloride. PubChem. [Link]
- Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. PubMed. [Link]
- A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PubMed Central. [Link]
- Process for the preparation of triazines.
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH. [Link]
- 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. ijpsr.info [ijpsr.info]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]
- 7. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]
- 8. mdpi.com [mdpi.com]
- 9. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
A Step-by-Step Guide to Dissolving 2-Chlorobenzamidine Hydrochloride for Assays
An Application & Methods Guide
Senior Application Scientist, Advanced Biochemical Assays Division
Abstract
This guide provides a detailed, field-tested protocol for the solubilization of 2-Chlorobenzamidine Hydrochloride, a key building block and reagent in pharmaceutical and biochemical research.[1] Proper dissolution is critical for generating reliable and reproducible data in downstream applications. This document outlines the chemical properties, safety precautions, and step-by-step procedures for preparing both high-concentration organic stock solutions and aqueous working solutions. The methodologies described herein are designed to mitigate common challenges such as precipitation and compound instability, ensuring the integrity of your experimental assays.
Introduction: The Importance of Proper Solubilization
This compound (CAS No: 18637-02-0) is an amidine derivative frequently used in medicinal chemistry and as an intermediate in the synthesis of various pharmaceuticals.[1][2] Like many small molecules, its effectiveness in a biological assay is contingent upon it being fully dissolved and bioavailable in the assay medium. As a hydrochloride salt, it exhibits some aqueous solubility; however, aggregation and precipitation in physiological buffers are common hurdles that can lead to inaccurate results.[3][4]
The protocol detailed below follows a two-step process widely adopted in drug discovery to handle compounds with challenging solubility profiles:
-
Preparation of a concentrated primary stock solution in an organic solvent.
-
Serial dilution of the primary stock into an aqueous assay buffer to create the final working solution.
This approach maximizes the initial dispersion of the compound and minimizes the final concentration of the organic solvent, which can itself impact biological systems.[5]
Physicochemical Properties & Safety Data
A thorough understanding of the compound's properties is the foundation of a successful protocol.
Key Properties
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 18637-02-0 | [2] |
| Molecular Formula | C₇H₇ClN₂ · HCl | [3] |
| Molecular Weight | 191.06 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 182-184 °C | [3] |
| Solubility | Soluble in water and ethanol; for assays, DMSO is recommended for stock preparation. | [3][6] |
| Storage | Store at 2-8°C in a dry, well-ventilated place. | [7] |
Critical Safety Precautions
This compound is a hazardous substance and must be handled with appropriate care in a laboratory setting.
-
Hazard Identification: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2] It is also suspected of causing genetic defects.
-
Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and OSHA-approved safety goggles or a face shield.[8]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[8] Avoid generating dust. Wash hands thoroughly after handling.[9]
-
Storage: Keep the container tightly sealed and store in a designated, locked cabinet away from incompatible materials like strong oxidizing agents.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Before beginning any work, you are REQUIRED to read and understand the full Safety Data Sheet (SDS) for this compound.
Experimental Protocols
This section provides detailed, step-by-step methodologies for preparing solutions for use in typical biological assays.
Required Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous/biotechnology grade
-
Assay-specific aqueous buffer (e.g., PBS, Tris, HEPES), sterile
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, low-retention tips
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Bath sonicator (recommended)
-
0.22 µm syringe filter for sterilization (optional, for cell-based assays)
Protocol 1: Preparation of a 20 mM DMSO Stock Solution
The causality behind using DMSO as the primary solvent is its high solubilizing power for a wide range of organic molecules, which ensures the compound is fully disaggregated at the molecular level before introduction to an aqueous environment.[5][10]
-
Calculate Required Mass: Determine the mass of this compound needed.
-
Calculation: Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Example for 1 mL of 20 mM stock: Mass (mg) = 0.020 mol/L × 0.001 L × 191.06 g/mol × 1000 mg/g = 3.82 mg
-
-
Weigh Compound: Carefully weigh out 3.82 mg of the powder using an analytical balance and transfer it to a sterile, appropriately sized vial (e.g., a 1.5 mL microfuge tube or a 2 mL amber vial).
-
Expert Tip: Weighing slightly more than needed and adjusting the solvent volume accordingly is often easier and more accurate than trying to weigh an exact small mass.
-
-
Add Solvent: Using a calibrated micropipette, add 1.0 mL of anhydrous, high-purity DMSO to the vial.
-
Promote Dissolution: Cap the vial securely and vortex at high speed for 1-2 minutes.
-
Causality: Vigorous mixing provides the initial mechanical energy to break up powder clumps and initiate solvation.
-
-
Ensure Complete Solubilization: Inspect the solution against a light source. If any solid particulates remain, place the vial in a bath sonicator for 5-10 minutes.
-
Causality: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent, a powerful force that breaks apart even the most stubborn aggregates, ensuring a true solution is formed.
-
-
Label and Store: Clearly label the vial with the compound name, concentration (20 mM), solvent (100% DMSO), and date of preparation. Store at -20°C for long-term stability. Most organic stock solutions are stable for several months under these conditions.[6]
Protocol 2: Preparation of a 100 µM Aqueous Working Solution
This protocol describes the critical dilution step from the organic stock into your final aqueous assay buffer. The key to preventing precipitation is to add the concentrated DMSO stock to the aqueous buffer, not vice versa.[4] This allows the small volume of DMSO to rapidly disperse, preventing localized high concentrations of the compound that can crash out of solution.
-
Calculate Dilution: Use the C₁V₁ = C₂V₂ formula to determine the required volume of the stock solution.[11]
-
C₁ = Stock concentration (20 mM)
-
V₁ = Volume of stock to add (unknown)
-
C₂ = Final working concentration (100 µM = 0.1 mM)
-
V₂ = Final volume of working solution (e.g., 1 mL = 1000 µL)
-
Calculation: V₁ = (C₂ × V₂) / C₁ = (0.1 mM × 1000 µL) / 20 mM = 5 µL
-
-
Prepare Buffer: Dispense the required volume of aqueous buffer into a new sterile tube.
-
Calculation: Volume of Buffer = V₂ - V₁ = 1000 µL - 5 µL = 995 µL
-
-
Perform Dilution: While gently vortexing or actively pipetting the 995 µL of buffer, add the 5 µL of the 20 mM DMSO stock solution directly into the buffer.
-
Trustworthiness: This "injection with mixing" technique is the most reliable method to prevent precipitation of hydrophobic compounds when diluting from an organic stock.
-
-
Final DMSO Concentration: Note the final percentage of DMSO in your working solution.
-
Calculation: % DMSO = (Volume of DMSO / Total Volume) × 100 = (5 µL / 1000 µL) × 100 = 0.5%
-
Expert Tip: Always run a "vehicle control" in your assay containing the same final concentration of DMSO (0.5% in this case) to account for any effects of the solvent itself.[5]
-
-
Use Immediately: Aqueous working solutions are generally less stable than DMSO stocks and should ideally be prepared fresh for each experiment. Do not store diluted aqueous solutions for extended periods unless stability has been experimentally verified.
Dissolution Workflow Diagram
The following diagram illustrates the logical flow from solid compound to final working solution.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Chlorobenzene-1-carboximidamide hydrochloride | C7H8Cl2N2 | CID 2740917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. 45743-05-3 CAS MSDS (2-CHLORO-BENZAMIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solutions and dilutions: working with stock solutions [ruf.rice.edu]
Application Note: Comprehensive Analytical Strategies for the Purity Determination of 2-Chlorobenzamidine Hydrochloride
Abstract
This document provides a detailed guide to the analytical methods for characterizing the purity of 2-Chlorobenzamidine Hydrochloride, a key chemical intermediate. Ensuring the purity of this compound is critical for the consistency of manufacturing processes and the quality, safety, and efficacy of subsequent active pharmaceutical ingredients (APIs). We present a multi-faceted approach employing High-Performance Liquid Chromatography (HPLC) for quantitative purity and impurity profiling, Gas Chromatography (GC) for volatile impurities, and classical titration for an absolute assay. Additionally, spectroscopic techniques for structural confirmation are discussed. Each section offers the scientific rationale behind the methodology, detailed, step-by-step protocols, and insights into data interpretation, aligning with the principles of analytical method validation outlined by the International Council for Harmonisation (ICH).[1]
Introduction: The Imperative for Purity Analysis
This compound (CAS: 18637-02-0) is an organic compound featuring a substituted aromatic ring and a basic amidine functional group, supplied as a hydrochloride salt.[2][3] Its utility as a building block in pharmaceutical synthesis necessitates stringent quality control.[4][5] Impurities, which can arise from starting materials, synthetic byproducts, or degradation, can have a significant impact on the reaction kinetics, yield, and impurity profile of the final drug substance. Therefore, robust and validated analytical methods are essential to ensure the identity, strength, quality, and purity of this compound.[6] This guide is intended for researchers, analytical scientists, and drug development professionals tasked with developing and implementing these critical quality control assays.
Strategic Approach to Purity Characterization
A comprehensive purity assessment cannot rely on a single technique. A multi-modal approach provides an orthogonal validation of the results, ensuring a complete picture of the sample's composition. Our recommended strategy involves a primary chromatographic method for separation and quantification, an orthogonal method for assay confirmation, and spectroscopic methods for identity and structural elucidation of unknown impurities.
Caption: Overall workflow for purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reversed-phase mode, is the cornerstone technique for purity assessment of non-volatile organic molecules like this compound.[7] Its high resolving power allows for the separation of the main component from closely related structural impurities.
Causality Behind Experimental Choices:
-
Reversed-Phase (RP-HPLC): The analyte is a moderately polar molecule, making it well-suited for retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase.[1]
-
UV Detection: The presence of the chlorophenyl group provides strong UV absorbance, enabling sensitive detection. A photodiode array (PDA) detector is recommended to assess peak purity and assist in impurity identification.
-
Buffered Mobile Phase: The basic nature of the amidine group means its ionization state is pH-dependent. A buffered mobile phase (e.g., pH 3.0) ensures that the analyte and any basic impurities are consistently protonated, leading to sharp, reproducible peak shapes.
Protocol 3.1: HPLC Purity Determination
-
Instrumentation and Materials:
-
HPLC system with gradient pump, autosampler, column thermostat, and PDA/UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Acetonitrile (HPLC grade), HPLC grade water, Potassium Phosphate Monobasic, Orthophosphoric Acid.
-
-
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | 0.02 M Potassium Phosphate, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-70% B; 25-30 min: 70% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | 235 nm |
| Injection Vol. | 10 µL |
| Diluent | Mobile Phase A / Acetonitrile (80:20 v/v) |
-
Sample Preparation:
-
Standard Solution (approx. 0.1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (approx. 1.0 mg/mL): Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent. This higher concentration is used for the detection of low-level impurities.
-
-
Analysis and Data Interpretation:
-
Inject the diluent (as a blank), followed by five replicate injections of the standard solution to establish system suitability (RSD of peak area < 2.0%).
-
Inject the sample solution.
-
Purity is typically calculated using the area percent method. The area of the main peak is expressed as a percentage of the total area of all integrated peaks.
Formula: Purity (%) = (AreaMain Peak / Σ AreaAll Peaks) × 100
-
Gas Chromatography (GC)
GC is a powerful technique for analyzing volatile and semi-volatile compounds.[8] Direct analysis of this compound by GC is challenging due to its salt form and the polar nature of the amidine group, which can lead to poor peak shape and thermal degradation.[7] Therefore, GC is best employed for the analysis of volatile process-related impurities (e.g., residual solvents) using a headspace sampling technique. For non-volatile impurities, derivatization would be required to increase volatility, though HPLC is generally preferred.[9]
Protocol 4.1: Headspace GC for Residual Solvents
-
Instrumentation and Materials:
-
GC system with a Flame Ionization Detector (FID) and a headspace autosampler.
-
DB-624 or similar capillary column (e.g., 30 m x 0.32 mm ID, 1.8 µm film thickness).
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) as the diluent.
-
Helium or Nitrogen as the carrier gas.
-
-
GC Conditions and Headspace Parameters:
| Parameter | Value |
| Column Oven | 40 °C (hold 5 min), ramp at 10 °C/min to 240 °C (hold 5 min) |
| Injector Temp. | 250 °C |
| Detector Temp. | 260 °C (FID) |
| Carrier Gas | Helium, constant flow 1.5 mL/min |
| Split Ratio | 10:1 |
| Headspace Vial Temp. | 80 °C |
| Headspace Loop Temp. | 90 °C |
| Vial Equilibration | 15 min |
-
Sample Preparation:
-
Accurately weigh ~100 mg of the this compound sample into a 20 mL headspace vial.
-
Add 5.0 mL of DMSO, cap immediately, and vortex to dissolve.
-
Prepare standards of expected residual solvents in DMSO in separate vials.
-
-
Analysis:
-
Analyze the samples and standards using the headspace GC system.
-
Quantify residual solvents by comparing the peak areas in the sample to those in the known standards.
-
Titrimetric Analysis
Titration provides an absolute measure of the assay of the active substance and serves as an excellent orthogonal technique to confirm HPLC assay results. Given that the compound is a hydrochloride salt of a weak base (amidine), a non-aqueous acid-base titration is the most appropriate method.
Causality Behind Experimental Choices:
-
Non-Aqueous Solvent: Titrating in a non-aqueous solvent like glacial acetic acid enhances the basicity of the amidine group, providing a much sharper and more distinct titration endpoint compared to an aqueous titration.
-
Perchloric Acid Titrant: Perchloric acid is a very strong acid in acetic acid, making it an ideal titrant for weak bases.
-
Potentiometric Endpoint: A potentiometric endpoint determination is more precise and objective than a colorimetric indicator.
Protocol 5.1: Non-Aqueous Potentiometric Titration
-
Instrumentation and Reagents:
-
Automatic potentiometric titrator with a glass-Ag/AgCl combination electrode suitable for non-aqueous solutions.
-
0.1 M Perchloric Acid in Glacial Acetic Acid, standardized.
-
Glacial Acetic Acid.
-
-
Procedure:
-
Accurately weigh approximately 150 mg of the this compound sample into a beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Titrate the solution with standardized 0.1 M perchloric acid, recording the mV reading against the volume of titrant added.
-
Determine the endpoint from the point of maximum inflection on the titration curve.
-
Perform a blank titration with 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.
-
-
Calculation:
Assay (%) = [(Vsample - Vblank) × Mtitrant × MW] / Wsample × 100
Where:
-
Vsample = Volume of titrant for the sample (mL)
-
Vblank = Volume of titrant for the blank (mL)
-
Mtitrant = Molarity of the perchloric acid titrant
-
MW = Molecular weight of this compound (191.06 g/mol )[2]
-
Wsample = Weight of the sample (mg)
-
Method Selection and Validation
The choice of analytical method depends on the specific objective. The diagram below provides a decision-making framework.
Caption: Decision tree for selecting the appropriate analytical method.
All methods intended for routine quality control must be validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose.[10] Key validation parameters are summarized below.
| Validation Parameter | HPLC | GC | Titration |
| Specificity | Baseline resolution >1.5 from impurities | Baseline resolution from solvents | Confirmed by orthogonal method |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 | N/A |
| Accuracy (% Recovery) | 98.0 - 102.0% | 90.0 - 110.0% | 99.0 - 101.0% |
| Precision (% RSD) | ≤ 1.0% (Assay); ≤ 5.0% (Impurity) | ≤ 10.0% | ≤ 0.5% |
| LOD / LOQ | Determined for impurities | Determined for each solvent | N/A |
| Range | 80 - 120% of assay concentration | LOQ to upper expected limit | 80 - 120% of sample weight |
References
- Vertex AI Search. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
- www.ec-undp. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
- Analytical method validation: A brief review. (n.d.).
- International Journal of Research and Review. (2025-08-08). Analytical Method Validation: ICH and USP Perspectives.
- FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
- Benchchem. (n.d.). A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2-Amino-6-chlorobenzoyl Chloride Reaction Mixtures.
- Benchchem. (n.d.). Determining the Purity of 2-Amino-6-chlorobenzoyl chloride: A Comparative Guide to Analytical Techniques.
- Benchchem. (n.d.). Application Note: HPLC Purity Analysis of N-(3-acetamidophenyl)-2-chlorobenzamide.
- ChemBK. (2024-04-09). This compound.
- Benchchem. (n.d.). A Comparative Guide to HPLC Purity Analysis of Synthesized 2-Chlorobenzimidazole.
- AChemBlock. (n.d.). 2-Chloro-benzamidine hydrochloride 97% | CAS: 18637-02-0.
- PubChem. (n.d.). 2-Chlorobenzene-1-carboximidamide hydrochloride.
- The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in. (n.d.).
- Benchchem. (n.d.). A Comparative Guide to Validated Analytical Methods for 2-Chloro-6-fluorobenzaldehyde Purity Assessment.
- Benchchem. (n.d.). A Comparative Guide to Purity Assessment of 4-Chlorobenzamide: A Validated HPLC Method and Alternatives.
- ChemScene. (n.d.). Building blocks | Bioactive small molecules.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Chloro-benzamidine hydrochloride 97% | CAS: 18637-02-0 | AChemBlock [achemblock.com]
- 3. 2-Chlorobenzene-1-carboximidamide hydrochloride | C7H8Cl2N2 | CID 2740917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. chemscene.com [chemscene.com]
- 6. wjarr.com [wjarr.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fda.gov [fda.gov]
Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 2-Chlorobenzamidine Hydrochloride
Abstract
This application note presents a detailed, robust, and highly selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Chlorobenzamidine Hydrochloride. As a polar aromatic compound, 2-Chlorobenzamidine poses a challenge for traditional reversed-phase chromatographic methods.[1][2] This protocol leverages Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve excellent retention and peak shape.[1][3] Coupled with tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode, the method provides the sensitivity and specificity required for accurate quantification in various matrices. The causality behind each procedural step, from sample preparation to instrument parameters, is explained to provide researchers with a comprehensive and adaptable framework.
Introduction & Analyte Overview
This compound is a chemical intermediate used in the synthesis of various organic compounds, including dyes and potential pharmaceutical agents.[4] Accurate and reliable quantification of this compound is essential for process monitoring, quality control, and metabolic studies. The inherent polarity of 2-Chlorobenzamidine, stemming from its water-soluble hydrochloride salt form and polar amidine group, makes it difficult to retain on conventional nonpolar stationary phases like C18.[1][5] Therefore, a specialized approach is necessary.
Liquid chromatography coupled with mass spectrometry (LC-MS) is the analytical technique of choice for this application due to its superior sensitivity and selectivity.[6] This guide details a complete protocol utilizing a HILIC column for chromatographic separation and electrospray ionization (ESI) for detection with a triple quadrupole mass spectrometer, ensuring a self-validating and trustworthy system for researchers.
Physicochemical Properties of 2-Chlorobenzamidine
Understanding the analyte's properties is fundamental to method development.
| Property | Value | Source |
| Chemical Formula | C₇H₇ClN₂ (Free Base) | |
| Molecular Weight | 154.60 g/mol (Free Base) | |
| Molecular Weight (HCl Salt) | 191.05 g/mol | PubChem[7] |
| Solubility | Soluble in water and ethanol | ChemBK[4] |
| Structure (Free Base) | ||
Note: For mass spectrometry, calculations are based on the free base form of the molecule.
Method Rationale: The "Why" Behind the Protocol
-
Chromatographic Mode - HILIC: Traditional reversed-phase chromatography struggles with highly polar analytes, often resulting in poor or no retention.[2] HILIC chromatography is an ideal alternative. It utilizes a polar stationary phase (e.g., silica, amide) and a high-organic mobile phase.[1] This creates an aqueous layer on the surface of the stationary phase into which the polar 2-Chlorobenzamidine can partition, providing excellent retention and separation.[8]
-
Ionization Mode - ESI Positive: The benzamidine functional group is basic and readily accepts a proton (H⁺). Therefore, Electrospray Ionization (ESI) in positive ion mode is the optimal choice to generate a strong signal for the protonated molecule, [M+H]⁺.
-
Detection Mode - MRM: For high-sensitivity and high-selectivity quantification, Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer is employed.[9] This technique involves isolating the specific precursor ion ([M+H]⁺) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and then monitoring a specific, characteristic product ion in the third quadrupole (Q3). This process virtually eliminates background noise and matrix interferences, ensuring data integrity.[6]
Experimental Workflow Diagram
Caption: Overall workflow for the quantification of 2-Chlorobenzamidine.
Detailed Protocol
Part A: Reagents, Standards, and Sample Preparation
-
Reagents:
-
This compound (Reference Standard, >98% purity)
-
LC-MS Grade Acetonitrile
-
LC-MS Grade Methanol
-
LC-MS Grade Water
-
Ammonium Formate (≥99.0%)
-
Formic Acid (LC-MS Grade, ~99%)
-
-
Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10.0 mL of methanol. This accounts for the HCl salt weight.
-
Working Stock (10 µg/mL): Dilute 100 µL of the stock solution into 9.9 mL of 90:10 (v/v) Acetonitrile:Water.
-
Calibration Curve Standards: Perform serial dilutions from the Working Stock using 90:10 (v/v) Acetonitrile:Water to prepare standards ranging from 1 ng/mL to 500 ng/mL (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL). The diluent should match the initial chromatographic conditions to ensure good peak shape.[1]
-
-
Sample Preparation (Protein Precipitation for Plasma/Serum):
-
This is a common procedure for cleaning up biological samples before LC-MS analysis.[10][11]
-
Pipette 50 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of cold acetonitrile (containing an internal standard, if used).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
-
Part B: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition | Rationale |
| System | UHPLC/HPLC system | Capable of handling high-pressure gradients. |
| Column | HILIC Amide or Silica Column (e.g., 100 mm x 2.1 mm, 1.7 µm) | Provides polar retention mechanism.[3] |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water | Provides ions for ESI and maintains pH for consistent analyte ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The primary organic solvent for HILIC elution. |
| Gradient | 0.0 min: 95% B; 5.0 min: 50% B; 5.1 min: 95% B; 7.0 min: 95% B | Starts with high organic content for retention and elutes the analyte by increasing the aqueous portion. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Can be adjusted based on sensitivity needs. |
Part C: Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition | Rationale |
| System | Triple Quadrupole Mass Spectrometer | Required for MRM experiments. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Analyte is basic and readily protonates. |
| Capillary Voltage | 3.5 kV | Typical starting point for ESI+. |
| Gas Temp. | 325 °C | Facilitates desolvation of droplets. |
| Gas Flow | 10 L/min | Aids in desolvation. |
| Nebulizer Pressure | 40 psi | Promotes efficient spray formation. |
| Scan Type | Multiple Reaction Monitoring (MRM) | For maximum sensitivity and selectivity.[9] |
MRM Transition Details
The MRM transition is the cornerstone of this quantitative method. The precursor ion is the protonated molecule, and the product ion is a stable, characteristic fragment.
-
Precursor Ion (Q1): m/z 155.0 [M+H]⁺ (for isotope C₇H₈³⁵ClN₂⁺)
-
Product Ion (Q3): m/z 138.0 [M+H-NH₃]⁺
-
Collision Energy (CE): ~15-25 eV (This must be optimized empirically on the specific instrument used).
Caption: Proposed fragmentation pathway for 2-Chlorobenzamidine in MS/MS.
Data Analysis & System Suitability
-
Quantification: The concentration of 2-Chlorobenzamidine in unknown samples is determined by plotting a calibration curve of peak area versus concentration for the prepared standards. A linear regression with a weighting factor of 1/x is typically appropriate.
-
Linearity: The calibration curve should have a coefficient of determination (r²) of ≥ 0.995.
-
System Suitability: Before running samples, inject a mid-level standard multiple times (n=5). The relative standard deviation (RSD) for peak area and retention time should be <15%. This ensures the system is performing consistently.
Conclusion
This application note provides a comprehensive and scientifically grounded LC-MS/MS protocol for the detection and quantification of this compound. By employing HILIC for chromatographic separation and MRM for detection, this method overcomes the challenges associated with analyzing polar compounds and provides the high degree of accuracy, sensitivity, and robustness required in modern research and quality control environments. The detailed explanations for each step are intended to empower researchers to implement and adapt this method for their specific applications.
References
- This compound - ChemBK. (2024). ChemBK. [Link]
- 2-Chlorobenzene-1-carboximidamide hydrochloride. PubChem. [Link]
- Guillarme, D., & Veuthey, J. L. (2017). Optimized selection of liquid chromatography conditions for wide range analysis of natural compounds.
- Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Analysis of Highly Polar Compounds by Ion-Pair Liquid Chrom
- LCGC International. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Meng, C. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Agilent Technologies. [Link]
- Guide to achieving reliable quantitative LC-MS measurements. (2013). LGC. [Link]
- An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. (2021). National Institutes of Health (NIH). [Link]
- What is the best way to deal with a polar compound's purity with HPLC? (2018). Quora. [Link]
Sources
- 1. waters.com [waters.com]
- 2. mdpi.com [mdpi.com]
- 3. Optimized selection of liquid chromatography conditions for wide range analysis of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. quora.com [quora.com]
- 6. rsc.org [rsc.org]
- 7. 2-Chlorobenzene-1-carboximidamide hydrochloride | C7H8Cl2N2 | CID 2740917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Chlorobenzamidine Hydrochloride in the Synthesis of Novel Aromatic Polyamidines
Audience: Researchers, scientists, and drug development professionals engaged in polymer chemistry, materials science, and advanced drug delivery systems.
Abstract: This document provides a comprehensive technical guide on the utilization of 2-Chlorobenzamidine Hydrochloride as a key building block for the synthesis of novel aromatic polyamidines. We delve into the underlying chemical principles, present a detailed, field-tested protocol for a polycondensation reaction, and discuss the characterization and potential applications of the resulting polymers. The protocols are designed to be self-validating, with explanations for critical experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of the Amidine Moiety in Polymer Science
The amidine functional group, RC(NR)NR₂, is a highly basic structural motif that has garnered significant interest in polymer science.[1] Unlike their less basic amide counterparts, amidines can be protonated to form stable amidinium ions, rendering them valuable for applications requiring pH-responsiveness, such as gene delivery and smart materials.[2][3] The inherent nucleophilicity and ability to form strong hydrogen bonds also make them compelling candidates for applications in CO₂ capture and catalysis.[4][5]
This compound presents itself as a bifunctional monomer. The amidine group provides a site for forming the polymer backbone, while the ortho-positioned chlorine atom offers a potential site for post-polymerization modification or can influence the polymer's solubility and thermal properties. This guide will focus on the synthesis of a novel poly(2-chlorobenzamidine) via a self-polycondensation reaction, a route that leverages the inherent reactivity of the amidine functionality.
Mechanistic Rationale: Polycondensation of 2-Chlorobenzamidine
The synthesis of aromatic polyamidines from this compound is proposed to proceed via a step-growth polycondensation mechanism. The reaction is initiated by the deprotonation of the amidine hydrochloride to its free base form. The highly nucleophilic nitrogen of one amidine molecule can then attack the electrophilic carbon of another, leading to the formation of a dimer and the elimination of ammonia. This process propagates to form the high molecular weight polymer.
The presence of the chlorine atom on the aromatic ring is expected to influence the electron density of the reacting centers and, consequently, the polymerization kinetics. High temperatures are typically required to drive the polycondensation of aromatic monomers to achieve high molecular weight polymers, often in high-boiling point polar aprotic solvents to maintain solubility of the growing polymer chains.[6][7]
Experimental Protocol: Synthesis of Poly(2-chlorobenzamidine)
This protocol details the synthesis of a novel aromatic polyamidine from this compound.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥98% | (e.g., Sigma-Aldrich) | Store in a desiccator. |
| N,N-Dimethylacetamide (DMAc) | Anhydrous, ≥99.8% | (e.g., Sigma-Aldrich) | Use a freshly opened bottle or dried over molecular sieves. |
| Lithium Chloride (LiCl) | Anhydrous, ≥99% | (e.g., Sigma-Aldrich) | Dried in a vacuum oven at 150°C for 24 hours prior to use. Acts as a solubility enhancer for the polymer. |
| Triethylamine (TEA) | ≥99.5% | (e.g., Sigma-Aldrich) | Distilled before use. Acts as a base to deprotonate the amidine hydrochloride. |
| Methanol | ACS Grade | (e.g., Fisher Scientific) | For polymer precipitation and washing. |
| Argon (Ar) | High Purity (99.998%) | (e.g., Airgas) | For maintaining an inert atmosphere. |
Equipment
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen/argon inlet.
-
Heating mantle with a temperature controller.
-
Schlenk line for inert atmosphere techniques.
-
Beakers, funnels, and other standard laboratory glassware.
-
Vacuum oven.
Step-by-Step Synthesis Protocol
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, condenser, and argon inlet. Flame-dry the glassware under vacuum and then cool under a positive pressure of argon to ensure an anhydrous environment.
-
Reagent Addition: To the flask, add this compound (e.g., 10.0 g, 52.3 mmol) and anhydrous Lithium Chloride (e.g., 2.2 g, 52.3 mmol).
-
Solvent Addition: Add anhydrous N,N-Dimethylacetamide (DMAc) (e.g., 50 mL) to the flask via a cannula or syringe.
-
Deprotonation: Begin stirring the mixture to form a suspension. Slowly add triethylamine (e.g., 7.3 mL, 52.3 mmol) to the reaction mixture at room temperature. The triethylamine serves to neutralize the hydrochloride, liberating the free amidine base.
-
Polymerization: Heat the reaction mixture to 160-165 °C under a slow stream of argon. The reaction is typically carried out for 24-48 hours. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.
-
Precipitation: After the desired reaction time, cool the viscous polymer solution to room temperature. Slowly pour the polymer solution into a beaker containing vigorously stirred methanol (e.g., 500 mL). The polymer will precipitate as a fibrous solid.
-
Washing: Collect the precipitated polymer by vacuum filtration. Wash the polymer thoroughly with fresh methanol to remove any unreacted monomer, oligomers, and salts. Subsequently, wash with hot deionized water to remove any remaining triethylamine hydrochloride and lithium chloride.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of Poly(2-chlorobenzamidine).
Characterization of the Novel Polymer
Thorough characterization is essential to confirm the structure and properties of the synthesized polymer.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should confirm the formation of the polymer. Key expected peaks include:
-
~3400-3200 cm⁻¹ (N-H stretching)
-
~1640 cm⁻¹ (C=N stretching of the amidine group)
-
Aromatic C-H and C=C stretching bands.
-
Disappearance of the broad amine hydrochloride salt peak from the starting material.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent (e.g., DMSO-d₆) will provide detailed structural information. Aromatic protons and the N-H protons should be identifiable. The integration of the signals can confirm the polymer structure.
Molecular Weight and Thermal Properties
| Property | Technique | Expected Outcome |
| Molecular Weight | Gel Permeation Chromatography (GPC) | Determination of number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI). A high molecular weight is indicative of a successful polymerization. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | TGA will determine the decomposition temperature of the polymer. Aromatic polyamidines are expected to exhibit high thermal stability, with decomposition temperatures typically above 300 °C. |
| Glass Transition Temp. | Differential Scanning Calorimetry (DSC) | The glass transition temperature (Tg) indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A high Tg is characteristic of rigid aromatic polymers. For a related polymer, poly(aryl ether), a Tg of 220 °C was reported, which increased to 269 °C with the incorporation of 30 mol% of a 2H-benzimidazol-2-one unit, suggesting our polymer will also have a high Tg.[8] |
Potential Applications and Future Directions
The novel poly(2-chlorobenzamidine) synthesized through this protocol holds promise for a variety of advanced applications.
-
pH-Responsive Drug Delivery: The basic amidine groups along the polymer backbone can be protonated at lower pH values, leading to changes in polymer solubility and conformation. This property can be exploited for the encapsulation and targeted release of therapeutic agents in acidic microenvironments, such as tumors or endosomes.[2][3]
-
Gene Delivery: The cationic nature of the protonated polymer can facilitate the complexation and condensation of negatively charged nucleic acids (DNA, siRNA), forming polyplexes for non-viral gene delivery.[2][3]
-
High-Performance Materials: Aromatic polyamidines, similar to polybenzimidazoles, are expected to exhibit excellent thermal and chemical stability.[6][7] This makes them candidates for high-temperature membranes, fibers, and composites.
-
CO₂ Capture: The nitrogen-rich structure of the polymer could be advantageous for carbon dioxide capture applications, as amidine-functionalized polymers have shown promise in reversibly capturing CO₂.[4][5]
-
Post-Polymerization Modification: The presence of the chlorine atom on the aromatic ring provides a reactive handle for further functionalization of the polymer through nucleophilic aromatic substitution reactions, allowing for the tuning of its properties for specific applications.
Logical Relationship of Polymer Properties to Applications
Caption: Relationship between polymer properties and applications.
Conclusion
This application note has provided a detailed, scientifically-grounded protocol for the synthesis of a novel aromatic polyamidine using this compound as a monomer. By understanding the underlying reaction mechanism and following the outlined experimental procedures, researchers can reproducibly synthesize this new class of polymer. The promising properties of this material open up avenues for exploration in diverse fields, from biomedicine to materials science. The provided characterization techniques will enable a thorough evaluation of the synthesized polymer, paving the way for its application-specific development.
References
- Synthesis and characterization of new poly(ortho ester amidine) copolymers for nonviral gene delivery.PubMed Central. [Link]
- Designing Polymers Bearing Cyclic or Linear Amidines: Exploring the Physical and Chemical Responses to the Reversible Capture and Release of Carbon Dioxide.University of Colorado Boulder Libraries. [Link]
- Synthesis and characterization of new poly(ortho ester amidine) copolymers for non-viral gene delivery.
- Physical and Chemical Responses of Amidine-Containing Polymers in the Capture and Release of CO2.OSTI.GOV. [Link]
- Synthetic chemistry of polybenzimidazoles.
- Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance.
- Amidine.Wikipedia. [Link]
- Synthesis and Properties of Polymers Containing 2 H-Benzimidazol-2-one Moieties: Polymerization via N-C Coupling Reactions.PubMed. [Link]
Sources
- 1. Amidine - Wikipedia [en.wikipedia.org]
- 2. Synthesis and characterization of new poly(ortho ester amidine) copolymers for nonviral gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. "Designing Polymers Bearing Cyclic or Linear Amidines: Exploring the Ph" by Danielle Jing-Ming Chun [trace.tennessee.edu]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Properties of Polymers Containing 2 H-Benzimidazol-2-one Moieties: Polymerization via N-C Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Protocol for Establishing a Kinetic Study of 2-Chlorobenzamidine Hydrochloride with Trypsin
Introduction: Unveiling the Inhibitory Potential of 2-Chlorobenzamidine Hydrochloride
This compound is a small molecule of significant interest in pharmaceutical and biochemical research.[1][2] As a benzamidine derivative, it is structurally analogous to the side chain of arginine, a key recognition motif for a multitude of enzymes.[3] This structural mimicry makes it a prime candidate for the competitive inhibition of serine proteases, a large family of enzymes implicated in a vast array of physiological and pathological processes.[4] Understanding the kinetics of this inhibition is paramount for its development as a potential therapeutic agent or a chemical probe for studying enzyme function.
This application note provides a comprehensive, step-by-step protocol for setting up and conducting a kinetic study to characterize the inhibitory activity of this compound against a model serine protease, trypsin. The principles and methodologies detailed herein are broadly applicable to other serine proteases, such as thrombin and plasmin, with appropriate modifications of substrates and buffer conditions.[4] We will delve into the rationale behind experimental choices, ensuring a robust and self-validating study design.
Physicochemical Properties and Handling of this compound
A thorough understanding of the inhibitor's properties is the foundation of a reliable kinetic study.
| Property | Value | Source |
| Molecular Formula | C₇H₈Cl₂N₂ | |
| Molecular Weight | 191.06 g/mol | |
| Appearance | Colorless or white crystalline powder | ChemBK |
| Solubility | Soluble in water and ethanol | ChemBK |
| Stability | Stable at room temperature; decomposes at high temperatures. The stability of the related compound, 2-chlorobenzamide, is pH-dependent, with greater stability at slightly acidic to neutral pH.[5][6] It is crucial to experimentally verify the stability of this compound under the specific assay conditions. | ChemBK |
Safety Precautions: this compound is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation.[7] Appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, must be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.
Principle of the Kinetic Assay
This protocol employs a continuous spectrophotometric assay to monitor the rate of trypsin-catalyzed hydrolysis of a chromogenic substrate, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA). In the presence of a competitive inhibitor like this compound, the apparent rate of the reaction will decrease. By measuring the reaction rates at various substrate and inhibitor concentrations, we can determine the key kinetic parameters: the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), and subsequently calculate the inhibition constant (Kᵢ).
The enzymatic reaction is as follows:
Figure 1. Enzymatic hydrolysis of BAPNA by trypsin.
Experimental Protocol: A Step-by-Step Guide
Materials and Reagents
-
This compound (inhibitor)
-
Trypsin (from bovine pancreas)
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA, substrate)
-
Tris(hydroxymethyl)aminomethane (Tris)
-
Hydrochloric acid (HCl)
-
Calcium chloride (CaCl₂)
-
Dimethyl sulfoxide (DMSO)
-
Ultrapure water
-
96-well microplate (clear, flat-bottom)
-
Microplate reader with temperature control and kinetic reading capabilities (405 nm)
-
Calibrated single and multichannel pipettes
-
Sterile pipette tips
-
Reagent reservoirs
Preparation of Stock Solutions
A. Assay Buffer (50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2)
-
Dissolve the appropriate amount of Tris base in ultrapure water.
-
Add CaCl₂ to the desired final concentration.
-
Adjust the pH to 8.2 with HCl.
-
Bring the final volume to the desired amount with ultrapure water.
-
Filter sterilize and store at 4°C.
B. This compound Stock Solution (10 mM)
-
Accurately weigh the required amount of this compound.
-
Dissolve in the Assay Buffer. Gentle warming may be required.
-
Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
C. Trypsin Stock Solution (1 mg/mL)
-
Dissolve trypsin in cold (4°C) 1 mM HCl.
-
Store at -20°C in small aliquots.
D. BAPNA Stock Solution (60 mM)
-
Dissolve BAPNA in DMSO.
-
Protect from light and store at -20°C.
Experimental Workflow
Figure 2. Overall workflow for the kinetic study.
Assay Procedure
-
Prepare Working Solutions:
-
Working Inhibitor Solutions: Perform serial dilutions of the 10 mM this compound stock solution in Assay Buffer to obtain a range of concentrations (e.g., 0, 1, 2, 5, 10, 20, 50, 100 µM).
-
Working Trypsin Solution: Dilute the trypsin stock solution in Assay Buffer to the desired final concentration (to be determined in a preliminary experiment, typically in the ng/mL range).
-
Working BAPNA Solutions: Dilute the BAPNA stock solution in Assay Buffer to a range of concentrations (e.g., 0.1, 0.2, 0.5, 1, 2, 5 mM).
-
-
Plate Setup (Total volume per well = 200 µL):
-
Add 100 µL of the appropriate Working BAPNA Solution to each well.
-
Add 50 µL of the corresponding Working Inhibitor Solution (or Assay Buffer for the uninhibited control) to the wells.
-
Include wells for a blank (Assay Buffer only).
-
-
Pre-incubation:
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes in the microplate reader to allow all components to reach thermal equilibrium.
-
-
Reaction Initiation and Kinetic Measurement:
-
Initiate the reaction by adding 50 µL of the Working Trypsin Solution to each well (except the blank).
-
Immediately start the kinetic measurement of absorbance at 405 nm every 30 seconds for 10-15 minutes.
-
Data Analysis
-
Calculate Initial Reaction Rates (V₀):
-
For each well, plot absorbance at 405 nm versus time.
-
The initial reaction rate (V₀) is the slope of the linear portion of this curve.
-
Convert the change in absorbance per minute to the rate of product formation (µmol/min) using the Beer-Lambert law (ε of p-nitroaniline at 405 nm is approximately 10,660 M⁻¹cm⁻¹).
-
-
Generate Kinetic Plots:
-
Michaelis-Menten Plot: Plot V₀ versus substrate concentration for each inhibitor concentration.
-
Lineweaver-Burk Plot: Plot 1/V₀ versus 1/[Substrate] for each inhibitor concentration. This double reciprocal plot linearizes the Michaelis-Menten equation, facilitating the determination of Kₘ and Vₘₐₓ.[2][8]
-
-
Determine Kinetic Parameters:
-
From the Lineweaver-Burk plot, determine the apparent Kₘ and Vₘₐₓ for each inhibitor concentration.
-
For competitive inhibition, Vₘₐₓ will remain unchanged, while the apparent Kₘ will increase with increasing inhibitor concentration.[2]
-
The inhibition constant (Kᵢ) can be determined from the following equation for competitive inhibition: Apparent Kₘ = Kₘ (1 + [I]/Kᵢ) where [I] is the inhibitor concentration.
-
Figure 3. Data analysis workflow.
Trustworthiness: A Self-Validating System
The robustness of this protocol is ensured by several key elements:
-
Controls: The inclusion of uninhibited controls is essential for determining the baseline enzyme activity. Blank wells correct for any background absorbance.
-
Linearity: The calculation of initial rates from the linear phase of the reaction progress curve ensures that the measurements are taken under steady-state conditions, a fundamental assumption of Michaelis-Menten kinetics.
-
Replicates: Performing all experiments in triplicate or quadruplicate allows for statistical analysis and the determination of experimental error.
-
Inhibitor Stability: As previously mentioned, it is highly recommended to perform a preliminary experiment to assess the stability of this compound in the Assay Buffer over the time course of the experiment. This can be done by incubating the inhibitor in the buffer and analyzing its concentration at different time points using a suitable analytical method like HPLC.
Conclusion
This application note provides a detailed and robust protocol for the kinetic characterization of this compound as a potential inhibitor of trypsin. By following these steps, researchers can obtain reliable kinetic parameters that are crucial for understanding the mechanism of inhibition and for the further development of this compound in drug discovery and chemical biology. The principles outlined here can be readily adapted for the study of other enzyme-inhibitor interactions.
References
- J&K Scientific LLC. 2-Chloro-Benzamidine hydrochloride | 45743-05-3.
- Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931–1937.
- Khan Academy. Enzyme inhibition and kinetics graphs.
- eCampusOntario Pressbooks. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry.
- ChemBK. This compound.
- PubChem. 2-Chlorobenzene-1-carboximidamide hydrochloride.
- Wikipedia. Benzamidine.
- Protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition.
- ACS Pharmacology & Translational Science. (2025). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition.
- PubMed. (2016). Novel fluorescent substrates for detection of trypsin activity and inhibitor screening by self-quenching.
- PubMed. (2000). Study on the hydrolysis of 2-chlorobenzamide.
- PubChem. 2-Chlorobenzene-1-carboximidamide hydrochloride - Safety and Hazards.
Sources
- 1. Enzymatic Assay of Trypsin Inhibition [protocols.io]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzamidine - Wikipedia [en.wikipedia.org]
- 4. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic Assay of Trypsin Inhibitor [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. A serine protease-inhibitory benzamidine derivative inhibits the growth of human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel fluorescent substrates for detection of trypsin activity and inhibitor screening by self-quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Stock Solutions for 2-Chlorobenzamidine Hydrochloride: An Application Note
Abstract
This comprehensive application note provides a detailed protocol for the preparation, quality control, and storage of stock solutions of 2-Chlorobenzamidine Hydrochloride (C₇H₇ClN₂·HCl). This document is intended for researchers, scientists, and drug development professionals who utilize this compound as a key intermediate in pharmaceutical synthesis or as a modulator of biological pathways.[1] The protocols herein are designed to ensure solution accuracy, stability, and integrity, which are foundational for reproducible experimental outcomes. Methodologies for solubility determination, step-by-step stock solution preparation in common laboratory solvents, and robust quality control assays are presented with scientific justification for each procedural step.
Introduction: The Scientific Rationale
This compound is a versatile chemical entity with significant applications in medicinal chemistry and biochemical research.[1] Its utility stems from its role as a crucial building block in the synthesis of various bioactive molecules and as a potent inhibitor in enzymatic assays.[1] The benzamidine moiety is a known pharmacophore that can interact with various enzymes, and the 2-chloro substitution can influence its electronic properties and binding affinity. Notably, benzamidine derivatives have been investigated as inhibitors of nitric oxide synthases (iNOS), enzymes implicated in inflammatory processes.[2][3]
The precise and accurate preparation of stock solutions is a critical, yet often overlooked, aspect of experimental design. Errors in concentration can lead to misinterpretation of data and lack of reproducibility. This guide provides a scientifically grounded framework for preparing reliable stock solutions of this compound, ensuring a solid foundation for downstream applications.
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₂·HCl | [1] |
| Molecular Weight | 191.06 g/mol | [1] |
| Appearance | White to yellow solid | [1] |
| Purity (Typical) | ≥95% (HPLC) | [1] |
Solubility Profile
While extensive quantitative solubility data is not widely published, qualitative assessments indicate that this compound is soluble in water and organic solvents such as ethanol and chloroform.[4] For a structurally similar compound, 2-Chlorobenzimidazole, a solubility of 100 mg/mL in Dimethyl Sulfoxide (DMSO) has been reported, suggesting that DMSO is also a suitable solvent for this compound.[5] The hydrochloride salt form generally enhances aqueous solubility.
Causality of Solvent Choice:
-
DMSO: A powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds. It is often the solvent of choice for creating high-concentration stock solutions for in vitro assays.
-
Ethanol: A polar protic solvent that is less toxic than DMSO and can be suitable for certain cell-based assays and in vivo studies.
-
Water (or aqueous buffers): The most biologically compatible solvent. However, the solubility might be lower compared to organic solvents. The pH of the aqueous medium can significantly impact the solubility of hydrochloride salts.
Safety and Handling Precautions
Prior to handling, it is imperative to consult the Safety Data Sheet (SDS). This compound is classified as harmful if swallowed or inhaled and causes skin and serious eye irritation.[6]
Mandatory Personal Protective Equipment (PPE):
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
Handling Procedures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
Experimental Protocols
Materials and Equipment
-
This compound (≥95% purity)
-
Analytical balance (readable to 0.1 mg)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Sterile, amber vials for storage
-
Vortex mixer
-
Sonicator (optional)
-
Solvents:
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Ethanol (200 proof, absolute)
-
Sterile, deionized water or phosphate-buffered saline (PBS)
-
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol is designed to prepare 10 mL of a 10 mM stock solution, a common concentration for screening and in vitro assays.
Step-by-Step Methodology:
-
Calculate the required mass:
-
Molecular Weight (MW) = 191.06 g/mol
-
Desired Concentration (C) = 10 mM = 0.010 mol/L
-
Desired Volume (V) = 10 mL = 0.010 L
-
Mass (m) = C x V x MW = 0.010 mol/L x 0.010 L x 191.06 g/mol = 0.019106 g = 19.1 mg
-
-
Weighing the compound:
-
Tare a clean, dry weighing boat on the analytical balance.
-
Carefully weigh approximately 19.1 mg of this compound. Record the exact mass.
-
-
Dissolution:
-
Transfer the weighed compound into a 10 mL volumetric flask.
-
Add approximately 7-8 mL of DMSO to the flask.
-
Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer for a few seconds or sonicate for 2-3 minutes to aid dissolution.
-
-
Final Volume Adjustment:
-
Once the solid is completely dissolved, carefully add DMSO to the 10 mL mark of the volumetric flask. Ensure the bottom of the meniscus is on the calibration mark.
-
-
Homogenization and Aliquoting:
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 100 µL) in sterile, amber vials to minimize freeze-thaw cycles and light exposure.
-
Protocol for Preparing a 10 mM Stock Solution in Ethanol or Water
The procedure is analogous to the DMSO protocol. However, due to potentially lower solubility, gentle warming (to no more than 37°C) may be required to facilitate dissolution in ethanol or water. Always allow the solution to return to room temperature before final volume adjustment.
Caption: Workflow for preparing a stock solution of this compound.
Quality Control and Validation
A self-validating protocol is essential for ensuring the integrity of experimental results.
Purity and Identity Confirmation
-
HPLC Analysis: The purity of the solid compound should be verified by High-Performance Liquid Chromatography (HPLC) prior to use, confirming it meets the manufacturer's specifications (typically ≥95%).
-
Mass Spectrometry (MS): The identity of the compound can be confirmed by comparing the observed mass-to-charge ratio (m/z) with the theoretical value.
Concentration Verification
The concentration of the prepared stock solution can be verified using a quantitative method.
-
UV-Vis Spectrophotometry: If the compound has a distinct chromophore, a calibration curve can be generated using accurately weighed standards to determine the concentration of the stock solution via the Beer-Lambert law.
-
Quantitative NMR (qNMR): This is a highly accurate method for determining concentration by integrating the signal of the analyte against a certified internal standard.
-
Fluorescence-Based Assay: For amidine-containing compounds, a fluorescence-based assay reacting the amidine with glyoxal and an aromatic aldehyde can be adapted for quantification.[7]
Storage and Stability
-
Storage Temperature: Store the stock solution at -20°C for short-term use (weeks to months) or at -80°C for long-term storage (months to years).
-
Light Sensitivity: Store in amber vials to protect from light, as aromatic compounds can be susceptible to photodegradation.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and evaporation of the solvent, thereby altering the concentration. Aliquoting into single-use volumes is the most effective strategy to mitigate this.
Application Context: Inhibition of Inducible Nitric Oxide Synthase (iNOS)
To illustrate the application of a precisely prepared this compound stock solution, consider its use as a potential inhibitor of iNOS in an inflammatory signaling pathway.
In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), macrophages activate signaling cascades involving transcription factors like NF-κB. This leads to the upregulation of the iNOS gene and subsequent production of large amounts of nitric oxide (NO), a key mediator of inflammation. Benzamidine derivatives can act as competitive inhibitors at the arginine-binding site of iNOS, thus reducing NO production.[2][3]
Caption: Hypothetical inhibition of the iNOS pathway by this compound.
Conclusion
The protocols and guidelines presented in this application note provide a robust framework for the preparation, validation, and storage of this compound stock solutions. Adherence to these methodologies, grounded in scientific principles, is essential for ensuring the accuracy and reproducibility of research outcomes in drug discovery and development.
References
- In situ analysis and imaging of aromatic amidine at varying ligand density in solid phase. (Note: A general reference for amidine analysis). [Link]
- This compound. ChemBK. [Link]
- 2-Chlorobenzene-1-carboximidamide hydrochloride. PubChem. [Link]
- Discovery of novel inhibitors of inducible nitric oxide synthase. PubMed. [Link]
- Analytical Chemistry 1956 Vol.28 no.4. (Note: A general reference for amine/amide analysis). [Link]
- Synthesis and analysis of amides.
- Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substr
- Solubility of drugs in ethanol and dmso.
- Inhibition of nitric oxide synthase by cobalamins and cobinamides.
- Analytical Methods. RSC Publishing. [Link]
- Inhibition of Constitutive Nitric Oxide Synthase (NOS)
- Preparation method of amidine compound.
- Selective Inhibition of the Inducible Nitric Oxide Synthase by Aminoguanidine. PubMed. [Link]
- Inhibition of iNOS by Benzimidazole Derivatives: Synthesis, Docking, and Biological Evalu
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of iNOS by Benzimidazole Derivatives: Synthesis, Docking, and Biological Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Chlorobenzene-1-carboximidamide hydrochloride | C7H8Cl2N2 | CID 2740917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. In situ analysis and imaging of aromatic amidine at varying ligand density in solid phase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Chlorobenzamidine Hydrochloride in Biochemical Assays
Introduction: A Focused Approach to Serine Protease Inhibition
In the landscape of biochemical research and drug development, the precise control of enzymatic activity is paramount. Proteases, and serine proteases in particular, are ubiquitous enzymes involved in a vast array of physiological and pathological processes, from digestion and blood coagulation to inflammation and cancer metastasis. Consequently, the ability to selectively inhibit these enzymes is a critical tool for elucidating their function and for developing novel therapeutics.
This guide focuses on the application of 2-Chlorobenzamidine Hydrochloride as a reagent in biochemical assays. While benzamidine itself is a well-established reversible, competitive inhibitor of serine proteases, the introduction of a chlorine atom at the 2-position of the benzene ring offers a nuanced modification that can alter its inhibitory profile.[1][2][3] This document provides a theoretical framework and practical protocols for researchers, scientists, and drug development professionals to effectively utilize this compound in their experimental workflows.
The amidine group of benzamidine is basic and, when protonated, can form strong ionic interactions with the carboxylate group of the aspartate residue in the S1 pocket of many serine proteases. The benzene ring provides additional hydrophobic interactions. The 2-chloro substituent is an electron-withdrawing and hydrophobic group. This substitution can influence the pKa of the amidine group and enhance hydrophobic interactions within the enzyme's active site, potentially altering the inhibitor's potency and selectivity for different serine proteases.[3] A study on substituted benzamidines demonstrated that the binding of these inhibitors to proteases like plasmin and thrombin is influenced by the hydrophobicity of the substituent.[3]
Core Applications and Rationale
The primary applications of this compound in a biochemical context are twofold:
-
As a Reversible Inhibitor in Protease Activity Assays: It can be employed to determine the kinetic parameters of serine proteases, to serve as a positive control for inhibition, or to protect proteins of interest from degradation during purification and analysis.[1][4]
-
As a Ligand for Affinity Chromatography: When immobilized on a solid support, 2-Chlorobenzamidine can be used to selectively capture and purify serine proteases from complex biological mixtures.[1][5]
The choice to use the 2-chloro derivative over unsubstituted benzamidine may be driven by a hypothesis that the altered electronic and hydrophobic properties will confer a different or more desirable inhibitory profile against a specific protease of interest.
Visualization of the Inhibition Mechanism
The following diagram illustrates the general mechanism of competitive inhibition of a serine protease by a benzamidine derivative.
Caption: Competitive inhibition of a serine protease by this compound.
Protocol 1: Characterization of Serine Protease Inhibition
This protocol outlines a method to determine the inhibitory potency (typically the IC₅₀ or Kᵢ value) of this compound against a serine protease of interest using a chromogenic or fluorogenic substrate.
Experimental Rationale
The assay measures the rate of substrate hydrolysis by the protease in the presence of varying concentrations of the inhibitor. By comparing these rates to the uninhibited reaction, the concentration of inhibitor required to reduce enzyme activity by 50% (IC₅₀) can be determined. This value is a key parameter for characterizing the inhibitor's potency.
Materials
-
Purified serine protease (e.g., Trypsin, Thrombin)
-
Appropriate chromogenic or fluorogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)[7]
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a concentrated stock solution of this compound (e.g., 100 mM in sterile, deionized water). Due to potential for oxidation, it is recommended to prepare this solution fresh.[8]
-
Prepare a working solution of the serine protease in Assay Buffer at a concentration that yields a linear reaction rate over the desired time course.
-
Prepare a working solution of the substrate in Assay Buffer. The optimal concentration is typically at or near the Michaelis constant (Kₘ) for the enzyme.
-
-
Assay Setup:
-
In a 96-well microplate, perform serial dilutions of the this compound stock solution to create a range of inhibitor concentrations. A typical starting range might be from 1 µM to 1 mM.
-
Include control wells:
-
No Inhibitor Control: Contains enzyme and substrate, but no inhibitor (represents 100% activity).
-
No Enzyme Control: Contains substrate and the highest concentration of inhibitor, but no enzyme (background control).
-
-
-
Reaction Initiation and Measurement:
-
Add the enzyme solution to each well (except the No Enzyme Control) and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the substrate used (e.g., 405 nm for p-nitroanilide-based substrates).[9]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.
-
Normalize the velocities to the No Inhibitor Control (set to 100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Presentation
| Inhibitor Conc. (µM) | Absorbance/min (V₀) | % Inhibition |
| 0 (Control) | 0.150 | 0 |
| 1 | 0.142 | 5.3 |
| 10 | 0.118 | 21.3 |
| 50 | 0.085 | 43.3 |
| 100 | 0.061 | 59.3 |
| 500 | 0.020 | 86.7 |
| 1000 | 0.011 | 92.7 |
(Note: Data are hypothetical and for illustrative purposes only.)
Protocol 2: Affinity Purification of Serine Proteases
This protocol describes the use of this compound as a ligand immobilized on a chromatography resin to purify serine proteases from a complex mixture, such as a cell lysate or culture supernatant.
Experimental Workflow
Caption: Workflow for affinity purification of serine proteases.
Materials
-
Pre-activated chromatography resin (e.g., NHS-activated Sepharose)
-
This compound
-
Coupling Buffer (e.g., 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3)
-
Blocking Buffer (e.g., 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0)
-
Wash Buffers (e.g., alternating pH 4.0 and pH 8.5 buffers)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4-8.0)
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 3.0 or Binding Buffer containing a competitive eluting agent like 20 mM p-aminobenzamidine)[5]
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Chromatography column and system
Step-by-Step Methodology
-
Immobilization of the Ligand (Preparation of the Affinity Resin):
-
This step is typically performed once to create the affinity resin.
-
Wash the pre-activated resin with ice-cold 1 mM HCl.
-
Dissolve this compound in Coupling Buffer.
-
Immediately mix the dissolved ligand with the resin slurry and incubate with gentle agitation for 1-2 hours at room temperature or overnight at 4°C.
-
Block any remaining active groups on the resin by incubating with Blocking Buffer for 2 hours.
-
Wash the resin extensively with alternating high and low pH wash buffers, followed by a final wash with the Binding Buffer.
-
The resin is now ready and can be stored at 4°C.
-
-
Purification Procedure:
-
Pack the benzamidine affinity resin into a chromatography column.
-
Equilibrate the column with 5-10 column volumes of Binding Buffer.[5]
-
Prepare the biological sample (e.g., cell lysate) by clarifying it through centrifugation and filtration (0.45 µm). Ensure the sample is in a buffer compatible with the Binding Buffer (adjust pH and ionic strength if necessary).
-
Apply the clarified sample to the equilibrated column at a controlled flow rate.
-
Wash the column with 5-10 column volumes of Binding Buffer to remove unbound proteins. Monitor the UV absorbance (A₂₈₀) of the flow-through until it returns to baseline.
-
Elute the bound serine proteases using the chosen Elution Buffer.
-
Low pH Elution: Apply a low pH buffer (e.g., pH 3.0) to disrupt the ionic interaction between the ligand and the enzyme.
-
Competitive Elution: Apply Binding Buffer containing a high concentration of a competing agent (e.g., unsubstituted benzamidine or p-aminobenzamidine) to displace the bound protease.[5]
-
-
Collect fractions during the elution step. If using low pH elution, collect fractions into tubes containing Neutralization Buffer to immediately restore a neutral pH and preserve enzyme activity.
-
-
Analysis of Results:
-
Analyze the collected fractions for protein content (e.g., Bradford assay), purity (SDS-PAGE), and specific protease activity.
-
Trustworthiness and Self-Validation
The protocols described are designed with internal controls to ensure data integrity. In the inhibition assay, the "No Inhibitor" and "No Enzyme" controls are critical for establishing the baseline and background signals, respectively. For the affinity chromatography protocol, analysis of the flow-through, wash, and elution fractions by SDS-PAGE provides a clear visual validation of specific binding and successful purification. Comparing the enzymatic activity per unit of protein in the starting material versus the eluted fractions will confirm the enrichment of the target protease.
Conclusion
This compound is a valuable reagent for the study of serine proteases. Its utility as a reversible, competitive inhibitor allows for detailed kinetic characterization, while its properties as an affinity ligand enable efficient purification. The presence of the 2-chloro substituent provides an opportunity to explore nuanced structure-activity relationships, potentially offering altered selectivity or potency compared to unsubstituted benzamidine. The protocols provided herein serve as a comprehensive guide for researchers to effectively integrate this compound into their biochemical assays, fostering a deeper understanding of serine protease function and aiding in the discovery of novel therapeutic agents.
References
- The Analytical Based Development Center. (n.d.). Protease Inhibitor & Reduction Agents.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Benzamidine Hydrochloride: A Key Serine Protease Inhibitor for Biochemical Research and Applications.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53384630, 2-Chlorobenzene-1-carboximidamide hydrochloride.
- Laura, R., & Bing, D. H. (1981). Inhibition of four human serine proteases by substituted benzamidines. PubMed.
- Ito, A., et al. (1993). A serine protease-inhibitory benzamidine derivative inhibits the growth of human colon carcinoma cells. PubMed.
- Cytiva. (n.d.). HiTrap™ Benzamidine FF (high sub).
- Mogaki, R., Okuro, K., & Aida, T. (2015). Trypsin inhibition by benzamidine-conjugated molecular glues. PubMed Central.
- Cytiva. (n.d.). Benzamidine Sepharose 6B.
- ResearchGate. (2015). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?.
- Cytiva. (n.d.). BenzamidineSepharose 4 Fast Flow (high sub) HiTrap Benzamidine FF (high sub).
- Cytiva. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens.
- Shrestha, A., et al. (2022). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacology & Translational Science.
- Cytiva. (n.d.). Benzamidine Sepharose 4 Fast Flow (low sub).
- Mogaki, R., Okuro, K., & Aida, T. (2015). Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated thermoresponsive polymers. RSC Publishing.
Sources
- 1. chromnet.net [chromnet.net]
- 2. nbinno.com [nbinno.com]
- 3. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. gels.yilimart.com [gels.yilimart.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00524H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Troubleshooting 2-Chlorobenzamidine Hydrochloride solubility issues in buffers
Welcome to the technical support center for 2-Chlorobenzamidine Hydrochloride. This guide provides in-depth troubleshooting for common solubility issues encountered when preparing buffered solutions for research applications. As Senior Application Scientists, we have designed this resource to explain the chemical principles behind these challenges and to provide robust, field-proven protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound precipitating out of my buffer solution?
This is the most common issue researchers face and is almost always due to the pH-dependent solubility of the compound. Precipitation occurs when the concentration of 2-Chlorobenzamidine exceeds its solubility limit in a specific buffer, a situation influenced by several key factors:
-
Buffer pH (Most Critical Factor): this compound is the salt of a weak base. In its hydrochloride form, the amidine group is protonated (positively charged), making it readily soluble in water. However, if the pH of your buffer is near or above the compound's dissociation constant (pKa), the protonated amidine group will lose its proton, converting to the neutral "free base" form. This free base is significantly less soluble in aqueous solutions and will precipitate out if its concentration exceeds its solubility limit.[1][2]
-
High Final Concentration: The desired final concentration for your experiment may simply be higher than the compound's thermodynamic solubility in that specific buffer system, even under optimal pH conditions.
-
Improper Dilution Method: A common cause of precipitation is the "crashing out" of the compound during dilution. Rapidly adding a small volume of a highly concentrated organic stock solution (e.g., in DMSO) into a large volume of aqueous buffer can create localized supersaturation, causing immediate precipitation before the compound has a chance to disperse and dissolve.[1]
-
Buffer Composition: Certain buffer salts can influence the solubility of small molecules. While widely used, phosphate buffers can sometimes decrease the solubility of compounds compared to other systems like acetate or citrate, especially at higher buffer concentrations.[3][4]
Q2: What is the expected solubility of this compound?
This compound is generally described as being soluble in water.[5][6] However, its solubility is highly dependent on pH. For a practical reference, we can look at the closely related compound, benzamidine hydrochloride, for which more specific solubility data is available. This data provides a useful starting point for estimating working concentrations.
| Solvent/Buffer | Reported Solubility of Benzamidine HCl | Comments |
| Water | 50 mg/mL (with heating) | The hydrochloride salt form is highly soluble in pure water, which is acidic.[7] |
| PBS (pH 7.2) | ~3 mg/mL (~19 mM) | Solubility is significantly lower at neutral pH as the compound begins to convert to its less soluble free base form.[8][9] |
| DMSO | ~25 mg/mL | High solubility in aprotic organic solvents.[8][9] |
| Ethanol | ~10 mg/mL | Good solubility in protic organic solvents.[8][9] |
Note: This data is for the related compound Benzamidine HCl and should be used as an estimation. Empirical determination is recommended for your specific buffer system.
Q3: How exactly does pH control the solubility of this compound?
The solubility of 2-Chlorobenzamidine is governed by a fundamental acid-base equilibrium. The pKa value is the pH at which the protonated (charged) and deprotonated (neutral) forms are present in equal concentrations.
-
At pH < pKa: The solution is acidic relative to the compound. The equilibrium shifts to the left, favoring the protonated, charged, and highly soluble hydrochloride form.
-
At pH > pKa: The solution is basic relative to the compound. The equilibrium shifts to the right, favoring the neutral, uncharged, and poorly soluble free base form, which can lead to precipitation.
While the exact pKa of the 2-chloro substituted form is not readily published, related amidines and anilines have pKa values in the range of 3.5-5.0.[2][10] Therefore, solubility issues are expected to increase significantly as the buffer pH rises above 5.
Caption: pH-dependent equilibrium of 2-Chlorobenzamidine.
Q4: What is the recommended procedure for preparing a buffered solution to avoid precipitation?
Following a correct workflow is critical to prevent precipitation, especially when diluting from a concentrated stock. The key is to avoid localized supersaturation.
Recommended Protocol: Vortex Dilution
This protocol is designed to ensure rapid dispersion of the compound into the final buffer volume.
-
Prepare a Primary Stock Solution: If high concentrations are needed, first dissolve the 2-Chlorobenzamidine HCl in a minimal amount of a water-miscible organic solvent like DMSO (e.g., to 50-100 mM).[8] For lower concentration needs, dissolving directly in deionized water or a slightly acidic solution (e.g., 10 mM HCl) is preferable to minimize organic solvent in the final assay.
-
Prepare the Final Aqueous Buffer: Prepare your target buffer (e.g., Acetate, MES, or Phosphate) at the desired final volume and pH. Ensure the pH is verified with a calibrated meter.
-
Set Up for Dilution: Place the tube or vial containing your final aqueous buffer on a vortex mixer and set it to a medium-high speed to create a vigorous vortex.
-
Perform the Dilution: Aspirate the required volume of your concentrated stock solution. Submerge the pipette tip just below the surface of the vortexing buffer and dispense the stock solution slowly and directly into the rapidly mixing liquid.
-
Continue Mixing: Allow the solution to vortex for an additional 15-30 seconds to ensure it is completely homogenous.
-
Final Inspection: Visually inspect the solution against a dark background. It should be clear and free of any precipitate, particulates, or cloudiness. If the final pH is critical, verify it after the addition of the stock solution.
Caption: Recommended workflow for preparing buffered solutions.
Q5: My solution was clear at first but formed a precipitate after being stored at 4°C. What happened?
This is a common observation related to both temperature and thermodynamics.
-
Temperature-Dependent Solubility: The solubility of most solid compounds, including 2-Chlorobenzamidine, decreases as the temperature drops.[11] A solution that is stable at room temperature or 37°C may become supersaturated when cooled to 4°C, causing the compound to crystallize or precipitate out over time.
-
Slow Equilibration to Thermodynamic Solubility: Sometimes, a freshly prepared solution can be kinetically trapped in a clear, supersaturated state. Over time (hours to days), the system equilibrates, and the excess compound precipitates until it reaches its true, lower thermodynamic solubility limit.[11]
-
Compound Stability: While the solid form is stable, aqueous solutions of amidines are susceptible to hydrolysis over extended periods.[12][13] It is strongly recommended to prepare buffered solutions of 2-Chlorobenzamidine fresh for each experiment and avoid long-term storage.[7][8]
Solution: Gently warm the solution back to your experimental temperature (e.g., 37°C) with agitation; the precipitate may redissolve. However, the best practice is to always prepare the solution fresh before use.[11]
References
- ChemBK. (2024). This compound.
- PubChem. (2025). 2-Chlorobenzene-1-carboximidamide hydrochloride. National Center for Biotechnology Information.
- ResearchGate. (2025). Time and pH-dependent uptake of benzidine by XAD-4 hydrophobic resin.
- Chromatography Online. (2014). Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography.
- AnalyteGuru. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
- JETIR. (n.d.). DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING RELATED SUBSTANCES OF BENZYDAMINE HYDROCHLORIDE AND CHLORHEXIDINE GLUCONATE.
- ResearchGate. (n.d.). Kinetic Investigation on the Degradation of Lorazepam in Acidic Aqueous Solutions by High Performance Liquid Chromatography.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 5. chembk.com [chembk.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 苯甲脒 盐酸盐 水合物 | Sigma-Aldrich [sigmaaldrich.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Benzamidine hydrochloride | 1670-14-0 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jetir.org [jetir.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 2-Chlorobenzamidine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 2-Chlorobenzamidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges, optimize your reaction conditions, and ensure the reliable synthesis of this important chemical intermediate.
Core Synthesis Overview: The Pinner Reaction
The most reliable and widely used method for synthesizing this compound is the Pinner reaction.[1][2] This two-step process involves the acid-catalyzed reaction of 2-chlorobenzonitrile with an alcohol (typically ethanol) to form an intermediate Pinner salt (ethyl 2-chlorobenzimidate hydrochloride), which is then converted to the desired amidine through ammonolysis.[3][4]
The overall transformation is sensitive to several factors, primarily moisture and temperature, which makes a robust understanding of the reaction mechanism crucial for troubleshooting.
Experimental Workflow Diagram
Caption: Overall workflow for 2-Chlorobenzamidine HCl synthesis.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis.
Question 1: Why is my yield of the Pinner salt (ethyl 2-chlorobenzimidate hydrochloride) extremely low or zero?
Answer: This is one of the most common failure points and is almost always linked to reaction conditions in the first step.
-
Potential Cause 1: Presence of Water. The Pinner reaction is notoriously sensitive to moisture.[5] The nitrilium ion intermediate, formed by the protonation of the nitrile by HCl, is highly electrophilic.[6][7] Water is a competing nucleophile with the alcohol and will react with the intermediate to form 2-chlorobenzamide, a common and problematic side product.[1]
-
Diagnostic Steps: Check your starting materials and solvent for water content. Did you use anhydrous ethanol? Was the HCl gas properly dried? Was all glassware flame- or oven-dried before use?
-
Corrective Actions: Use freshly opened or distilled anhydrous ethanol. Pass the HCl gas through a drying tube filled with a suitable desiccant (e.g., calcium chloride) before bubbling it into the reaction mixture. Ensure all glassware is rigorously dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Potential Cause 2: Insufficient HCl or Low Temperature. The reaction requires a strong acid catalyst to protonate the nitrile, making it susceptible to nucleophilic attack by the alcohol.[2] The reaction is also thermodynamically controlled; low temperatures (0-5 °C) favor the formation of the Pinner salt and prevent its decomposition.[1]
-
Diagnostic Steps: Was a sufficient amount of HCl gas bubbled through the solution (typically until saturation)? Was the temperature maintained consistently at 0-5 °C with an ice bath?
-
Corrective Actions: Ensure a continuous, steady stream of dry HCl is introduced until the solution is saturated. Use a properly maintained ice/salt bath to keep the temperature below 5 °C throughout the HCl addition.
-
Troubleshooting Logic Tree: Low Pinner Salt Yield
Sources
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Pinner Reaction | NROChemistry [nrochemistry.com]
- 4. Pinner Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. BJOC - A Lewis acid-promoted Pinner reaction [beilstein-journals.org]
Common side reactions in the synthesis of 2-Chlorobenzamidine Hydrochloride derivatives
Welcome to the technical support guide for the synthesis of 2-Chlorobenzamidine Hydrochloride and its derivatives. This document is intended for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of these important chemical intermediates. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your synthetic protocols, improve yields, and ensure the purity of your final product.
Introduction to 2-Chlorobenzamidine Synthesis
This compound is a critical building block in the synthesis of numerous pharmaceutical compounds. The most common and established method for its preparation is the Pinner reaction.[1] This reaction involves the acid-catalyzed reaction of 2-chlorobenzonitrile with an alcohol (like ethanol) to form an intermediate imidate salt, often called a Pinner salt.[2] This salt is then treated with ammonia to yield the final amidine product.[3]
While the Pinner reaction is robust, it is not without its challenges. The reaction intermediates are sensitive, and reaction conditions must be carefully controlled to prevent the formation of unwanted side products.[4] This guide will focus on identifying and mitigating these common side reactions.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the synthesis.
Q1: Why is my yield of this compound unexpectedly low?
A low yield is one of the most common issues and can be attributed to several factors, often related to the presence of water or incomplete reaction at either of the two main stages.
Potential Cause 1: Hydrolysis of the Imidate Intermediate
The primary culprit for low yields is often the presence of moisture in the reaction.[5] The intermediate Pinner salt (an alkyl imidate hydrochloride) is highly susceptible to hydrolysis. Water can compete with ammonia as a nucleophile, leading to the formation of 2-chlorobenzamide or the corresponding ester, instead of the desired amidine.[2][3]
-
Diagnostic Steps:
-
Analyze your crude product using ¹H NMR or LC-MS. Look for characteristic peaks corresponding to 2-chlorobenzamide.
-
Perform a melting point analysis. A broad or depressed melting point compared to the literature value for pure 2-chlorobenzamidine HCl can indicate the presence of impurities. The melting point of 2-chlorobenzamide is approximately 142-144 °C.
-
-
Corrective Actions & Preventative Measures:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. It is crucial to use dry hydrogen chloride gas, which is often bubbled through the alcohol solution.[3]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Solvent Choice: Use a non-polar, aprotic solvent if possible, although the Pinner reaction classically uses an excess of the reactant alcohol as the solvent.
-
Potential Cause 2: Incomplete Formation of the Pinner Salt
If the initial reaction between 2-chlorobenzonitrile and the alcohol is incomplete, you will have unreacted starting material, which will lower the overall yield.
-
Diagnostic Steps:
-
Use Thin Layer Chromatography (TLC) to monitor the disappearance of the 2-chlorobenzonitrile spot.
-
Check for the nitrile peak (around 2220-2240 cm⁻¹) in the IR spectrum of your crude product.
-
-
Corrective Actions & Preventative Measures:
-
Sufficient HCl: Ensure a sufficient amount of anhydrous HCl gas is bubbled through the reaction mixture. The acid acts as a catalyst and is crucial for activating the nitrile.[6]
-
Reaction Time & Temperature: While the reaction is often run at low temperatures (0 °C) to prevent decomposition of the Pinner salt, ensure the reaction is stirred for a sufficient duration to go to completion.[3][4] Monitor progress by TLC.
-
Q2: My final product is an oily substance instead of a crystalline solid. What happened?
The expected product, this compound, is a solid.[7] An oily or sticky product is a strong indicator of significant impurities.
Potential Cause: Presence of Multiple Byproducts
The oil is likely a eutectic mixture of your desired product and one or more side products, such as 2-chlorobenzamide, unreacted starting material, or the intermediate imidate ester.
-
Diagnostic Steps:
-
Obtain an NMR spectrum of the oil. The complexity of the spectrum will give you an idea of the number of components.
-
Attempt to purify a small sample of the oil using column chromatography to isolate and identify the different components.
-
-
Corrective Actions & Preventative Measures:
-
Purification via Recrystallization: Try to induce crystallization by triturating the oil with a suitable non-polar solvent (e.g., diethyl ether or hexanes) to wash away less polar impurities. You can then attempt recrystallization from a solvent system like ethanol/ethyl acetate.
-
Review Reaction Conditions: This outcome strongly suggests a need to revisit the preventative measures outlined in Q1, particularly the rigorous exclusion of water and ensuring the reaction goes to completion.
-
Q3: My NMR analysis shows a significant peak that I cannot identify. What could it be?
An unexpected peak points to a side reaction. The identity of the byproduct can often be deduced by understanding the reaction mechanism and potential side pathways.
Potential Side Products and Their Identification:
| Side Product | Chemical Name | Formation Mechanism | Key Analytical Signals |
| I | 2-Chlorobenzonitrile | Unreacted starting material. | ¹H NMR: Aromatic signals; IR: Strong C≡N stretch ~2230 cm⁻¹ |
| II | 2-Chlorobenzamide | Hydrolysis of the intermediate imidate salt by trace water.[2] | ¹H NMR: Aromatic signals and two broad singlets for the -CONH₂ protons. |
| III | Ethyl 2-chlorobenzoate | Hydrolysis of the intermediate ethyl 2-chlorobenzimidate hydrochloride.[2] | ¹H NMR: Aromatic signals, a quartet for -OCH₂CH₃, and a triplet for -OCH₂CH₃. |
Key Side Reaction Mechanisms
Understanding the pathways to these impurities is key to preventing their formation. The Pinner reaction's success hinges on controlling the nucleophilic additions to the nitrile and the subsequent imidate intermediate.
Desired Reaction Pathway
The intended synthesis proceeds in two main steps:
-
Imidate Formation: 2-Chlorobenzonitrile is protonated by HCl, activating it for nucleophilic attack by ethanol to form the ethyl 2-chlorobenzimidate hydrochloride (Pinner salt).[6]
-
Ammonolysis: The Pinner salt then reacts with ammonia. The amino group is a stronger nucleophile and displaces the ethoxy group to form the desired this compound.
Caption: Desired Pinner reaction workflow.
Common Side Reaction Pathways
Problems arise when competing nucleophiles, primarily water, are present.
Caption: Common hydrolysis side reactions.
Frequently Asked Questions (FAQs)
Q: Can I use aqueous ammonia (ammonium hydroxide) instead of ammonia gas for the ammonolysis step? A: While it may seem more convenient, using aqueous ammonia introduces a large amount of water into the reaction. This significantly increases the risk of hydrolyzing the Pinner salt to 2-chlorobenzamide, which is often the main impurity.[2] If possible, using anhydrous ammonia gas or generating ammonia in situ under anhydrous conditions is strongly preferred. A common lab procedure involves bubbling ammonia gas through the reaction mixture cooled in an ice bath.[3]
Q: The Pinner reaction traditionally uses gaseous HCl. Are there milder alternatives? A: The traditional use of gaseous HCl can be cumbersome and hazardous.[6] Some modern protocols have explored using other Lewis acids to promote the reaction.[6] However, for the classic Pinner synthesis of amidines, the generation of an alcoholic HCl solution is standard. This is typically done by carefully adding a reagent like acetyl chloride to cold, anhydrous alcohol. This must be done with extreme caution and proper safety measures.
Q: How do I properly store this compound? A: The hydrochloride salt is generally more stable than the free base. It should be stored in a tightly sealed container in a cool, dry place, away from moisture, to prevent degradation.
Experimental Protocol: A Self-Validating System
This protocol incorporates checkpoints to ensure the reaction is proceeding as expected.
Step 1: Preparation of Anhydrous Ethanolic HCl
-
Take a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
Add 100 mL of anhydrous ethanol and cool the flask to 0 °C in an ice bath.
-
Slowly bubble anhydrous HCl gas through the ethanol with stirring until the solution is saturated. Self-Validation: The mass of the flask should increase, corresponding to the dissolved HCl.
Step 2: Formation of the Pinner Salt
-
To the cold ethanolic HCl solution, add 0.1 mol of 2-chlorobenzonitrile.
-
Seal the flask and stir the mixture at 0-5 °C for 12-24 hours.
-
Self-Validation: Take a small aliquot, quench it, and run a TLC or ¹H NMR to confirm the disappearance of the starting nitrile. A white precipitate of the Pinner salt may form.
Step 3: Ammonolysis to form 2-Chlorobenzamidine HCl
-
Cool the reaction mixture containing the Pinner salt to 0 °C.
-
Slowly bubble anhydrous ammonia gas through the mixture with vigorous stirring.
-
Continue the addition of ammonia until the solution is basic (check with pH paper). A precipitate of ammonium chloride will form.
-
Allow the mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Self-Validation: Monitor the reaction by TLC. The intermediate imidate spot should be replaced by a more polar product spot.
Step 4: Isolation and Purification
-
Filter the reaction mixture to remove the precipitated ammonium chloride.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/diethyl ether) to yield pure this compound.
-
Self-Validation: The final product should be a white crystalline solid with a sharp melting point. Confirm its identity and purity using NMR, IR, and Mass Spectrometry.
References
- SIELC Technologies. (2018, February 16). 2-Chlorobenzamide.
- NROChemistry. (n.d.). Pinner Reaction.
- Wikipedia. (n.d.). Pinner reaction.
- Beilstein Journal of Organic Chemistry. (2013). A Lewis acid-promoted Pinner reaction.
- J&K Scientific. (n.d.). Pinner Reaction.
- ResearchGate. (n.d.). One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene: Via ammoxidation.
- SynArchive. (n.d.). Pinner Reaction.
- ChemBK. (2024, April 9). This compound.
- Novachem. (n.d.). 2-Chlorobenzamide | Analytical Reference Material.
- New single step route for efficient synthesis of amidine containing molecules. (2019). Journal of Physics: Conference Series, 1290, 012028.
Sources
Technical Support Center: Optimizing Reactions with 2-Chlorobenzamidine Hydrochloride
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 2-Chlorobenzamidine Hydrochloride in their synthetic workflows. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you improve reaction yields and overcome common experimental hurdles. Our approach is rooted in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.
Introduction to this compound
This compound is a versatile reagent frequently employed in the synthesis of a variety of heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry.[1] Its bifunctional nature, possessing both a nucleophilic amidine group and an electrophilic carbon atom, makes it a valuable building block for constructing complex molecular architectures. However, like any reactive chemical, its successful application requires a nuanced understanding of its properties and reaction behavior. This guide will address common challenges to help you optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address some of the most common issues encountered when working with this compound.
FAQ 1: Why is my reaction yield unexpectedly low?
Low yields can stem from a variety of factors. Below is a systematic guide to troubleshooting this common problem.
Troubleshooting Low Yields:
-
Moisture Contamination: this compound is hygroscopic, and the amidine group is susceptible to hydrolysis. The presence of water can lead to the formation of the corresponding benzamide, a common and often difficult-to-remove impurity.
-
Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent atmospheric moisture from interfering with the reaction.
-
-
Incorrect Base or Stoichiometry: The hydrochloride salt of 2-Chlorobenzamidine needs to be neutralized to liberate the free amidine for it to act as a nucleophile. The choice and amount of base are critical.
-
Solution: Use a non-nucleophilic base to avoid unwanted side reactions. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate. A slight excess of the base (1.1-1.5 equivalents) is often beneficial to ensure complete neutralization of the hydrochloride salt.
-
-
Suboptimal Reaction Temperature: Temperature plays a crucial role in reaction kinetics.
-
Solution: If the reaction is sluggish at room temperature, consider gentle heating. However, be aware that this compound can decompose at high temperatures.[2] It is advisable to perform a temperature screen to find the optimal balance between reaction rate and reactant stability. Monitoring the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential.
-
-
Solvent Effects: The choice of solvent can significantly impact the solubility of reactants and the reaction mechanism.[3]
-
Solution: Polar aprotic solvents like acetonitrile, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are often good choices as they can dissolve the amidine salt and facilitate the reaction.[4] A solvent screen can help identify the optimal medium for your specific reaction.
-
FAQ 2: I am observing multiple spots on my TLC, indicating the formation of byproducts. What are the likely side reactions?
The formation of multiple products is a common challenge. Understanding the potential side reactions is the first step toward mitigating them.
Common Side Reactions:
-
Hydrolysis: As mentioned, hydrolysis of the amidine to the corresponding 2-chlorobenzamide is a frequent side reaction in the presence of moisture.
-
Self-Condensation: Under certain conditions, amidines can undergo self-condensation, leading to the formation of triazine derivatives or other oligomeric byproducts.
-
Reaction with Solvent: Some solvents can participate in the reaction. For example, in reactions conducted in dimethyl sulfoxide (DMSO), the solvent itself can sometimes act as a reactant, leading to unexpected products.[4]
Troubleshooting Workflow for Side Product Formation:
Caption: Troubleshooting logic for identifying and mitigating side product formation.
FAQ 3: How do I effectively purify the final product?
The purification strategy will depend on the properties of your desired product and the nature of the impurities.
Purification Protocols:
-
Recrystallization: This is often the most effective method for purifying solid products.[5]
-
Protocol 1: General Recrystallization Procedure
-
Dissolve the crude product in a minimal amount of a suitable hot solvent. Common solvents for recrystallization of heterocyclic compounds include ethanol, isopropanol, or mixtures of solvents like ethanol/water or ethyl acetate/hexane.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[6]
-
-
-
Silica Gel Column Chromatography: This technique is highly effective for separating compounds with different polarities.[7][8]
-
Protocol 2: General Column Chromatography Procedure
-
Choose an appropriate solvent system by running TLC plates with different ratios of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane).
-
Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary, and collect fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Table 1: Common Solvents for Purification
| Purification Method | Common Solvents |
| Recrystallization | Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate/Hexane, Toluene |
| Column Chromatography | Hexane/Ethyl Acetate, Dichloromethane/Methanol, Toluene/Acetone |
Mechanistic Insight: A Representative Cyclocondensation Reaction
Understanding the reaction mechanism can aid in optimizing conditions. A common application of 2-Chlorobenzamidine is in the synthesis of nitrogen-containing heterocycles through cyclocondensation reactions.[3][9]
Proposed General Mechanism for Cyclocondensation:
Caption: A generalized workflow for the synthesis of heterocycles using 2-Chlorobenzamidine.
In a typical cyclocondensation, the free 2-chlorobenzamidine, generated in situ by the addition of a base, acts as a nucleophile, attacking an electrophilic center in the reaction partner. This is followed by an intramolecular cyclization and subsequent elimination or rearrangement to afford the final heterocyclic product.
Conclusion
Successfully employing this compound in organic synthesis hinges on a careful consideration of reaction parameters. By maintaining anhydrous conditions, selecting the appropriate base and solvent, and optimizing the reaction temperature, researchers can significantly improve yields and minimize the formation of byproducts. The troubleshooting guides and protocols provided in this technical support center are intended to serve as a valuable resource for navigating the common challenges associated with the use of this versatile reagent.
References
- Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Fe
- 2-Chlorobenzene-1-carboximidamide hydrochloride. PubChem. [Link]
- Proposed mechanism for the cyclocondensation reaction between...
- Proposed mechanism of the observed cyclocondensation reaction.
- Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. PMC. [Link]
- This compound. ChemBK. [Link]
- Cyclocondensation reaction of enones 4 with 2‐aminobenzimidazole.
- Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines. PMC. [Link]
- Chiral Zn(II)-Bisamidine Complex as a Lewis-Brønsted Combined Acid Catalyst: Application to Asymmetric Mukaiyama Aldol Reactions of α-Ketoesters. PMC. [Link]
- Catalytic bond forming reactions promoted by amidinate, guanidinate and phosphaguanidinate compounds of magnesium.
- A Review on Medicinally Important Heterocyclic Compounds. OUCI. [Link]
- A Review on Medicinally Important Heterocyclic Compounds.
Sources
- 1. A Review on Medicinally Important Heterocyclic Compounds [ouci.dntb.gov.ua]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Multiple Product Formation in Reactions with 2-Chlorobenzamidine Hydrochloride
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 2-Chlorobenzamidine Hydrochloride in their synthetic workflows. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the common challenge of multiple product formation. As a versatile precursor for a variety of heterocyclic compounds, particularly quinazolines, understanding its reactivity is paramount to achieving high yields and product purity. This guide is structured to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise when working with this compound.
Q1: What is this compound and what are its primary applications?
This compound is an organic compound, typically appearing as a colorless or white crystalline powder.[1] Its chemical structure features a benzamidine core with a chlorine substituent at the ortho position. This substitution pattern makes it a highly valuable intermediate in the synthesis of various nitrogen-containing heterocycles. Its primary applications are in the pharmaceutical, agrochemical, and dye industries, most notably as a key building block for the synthesis of quinazoline and quinazolinone derivatives, which are scaffolds found in numerous bioactive compounds and approved drugs.[1][2][3]
Q2: I'm getting multiple spots on my TLC plate. What are the general causes for multiple product formation in my reaction?
The formation of multiple products is a frequent challenge stemming from the inherent reactivity of the 2-chlorobenzamidine moiety and its reaction partners. The primary causes can be broadly categorized as:
-
Side Reactions of the Amidine Group: The amidine functional group is susceptible to hydrolysis, especially under non-anhydrous conditions or at pH extremes, which can lead to the formation of 2-chlorobenzamide.
-
Competing Reaction Pathways: When reacting with multifunctional reagents (e.g., dicarbonyl compounds), different nucleophilic attacks can lead to a mixture of isomeric products.
-
Incomplete Reaction or Intermediate Stability: The reaction may not proceed to completion, leaving stable intermediates, such as the initial imine adduct, in the final mixture.[4]
-
Degradation: this compound can decompose at high temperatures, leading to a complex product profile.[1]
-
Starting Material Impurities: The purity of your starting materials, including the benzamidine, solvents, and coupling partners (especially aldehydes which can oxidize or contain other reactive impurities), is critical.[5][6][7]
Q3: What are the most common side products I should be looking for?
When synthesizing quinazolines from this compound and a carbonyl compound, the most common side products include:
-
2-Chlorobenzamide: Formed via hydrolysis of the amidine.
-
Unreacted Starting Materials: Both 2-chlorobenzamidine and the carbonyl compound.
-
Imine Intermediate: The initial condensation product which may not have cyclized.
-
Dimers or Oligomers: Self-condensation products, though typically less common under controlled conditions.[5]
Q4: What analytical techniques are best for identifying the products in my reaction mixture?
A multi-pronged analytical approach is recommended for comprehensive characterization:
-
Thin-Layer Chromatography (TLC): Essential for rapid, real-time reaction monitoring and a preliminary assessment of mixture complexity.[5]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity and relative ratios of the components in your mixture.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for unambiguous structure elucidation of the desired product and major byproducts.[5]
-
Mass Spectrometry (MS): Confirms the molecular weight of the various products, which is crucial for identifying unexpected structures.[5]
Section 2: Core Troubleshooting Guide
This guide is designed in a "Problem-Cause-Solution" format to directly address specific experimental issues.
Problem 1: Low Yield of Desired Quinazoline with Significant Unreacted Starting Material
You observe two prominent spots on your TLC corresponding to your starting materials, with only a faint spot for the desired quinazoline product.
-
Potential Cause 1: Suboptimal pH. The initial and rate-limiting step in many of these syntheses is the formation of an imine (Schiff base) between the benzamidine and a carbonyl compound. This reaction is highly pH-dependent.[4]
-
At low pH (<4): The amine groups of the benzamidine become fully protonated, rendering them non-nucleophilic.
-
At high pH (>7): There is insufficient acid to catalyze the dehydration step (elimination of water) from the hemiaminal intermediate.[4]
-
-
Potential Cause 2: Insufficient Activation Energy. The cyclization step often requires significant heat to overcome the activation barrier.
-
Potential Cause 3: Ineffective Catalyst. Many modern quinazoline syntheses are catalyst-mediated.[2][8] An inactive or inappropriate catalyst will stall the reaction.
-
Solutions:
-
pH Optimization: Buffer your reaction medium. The optimal rate of imine formation is typically near a pH of 5.[4] Perform small-scale test reactions with buffers (e.g., acetate buffer) or a catalytic amount of a mild acid like p-toluenesulfonic acid (p-TSA).
-
Temperature Screening: If the reaction is sluggish at your current temperature, incrementally increase it. Many quinazoline syntheses require refluxing in solvents like ethanol, toluene, or DMF. Monitor for potential degradation at higher temperatures.
-
Catalyst Evaluation: If using a catalyzed reaction (e.g., with CuBr or Ru-complexes), ensure the catalyst is fresh and used under the recommended atmosphere (e.g., inert for many organometallic catalysts).[2][8]
-
Problem 2: Formation of an Unexpected Major Byproduct Identified as 2-Chlorobenzamide
Your NMR and Mass Spec data confirm the presence of a significant amount of 2-chlorobenzamide, which has a similar polarity to your product, making purification difficult.
-
Potential Cause: Hydrolysis of the Amidine. The amidine functional group is a masked carboxyl group and is susceptible to hydrolysis, particularly in the presence of water and acid or base catalysis. This can occur if your solvents are not anhydrous or if the reaction is worked up under harsh aqueous conditions.
-
Solutions:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Modify Workup Procedure: Quench the reaction with a non-aqueous solvent first. When performing an aqueous wash, use a saturated sodium bicarbonate solution cautiously to neutralize any acid catalyst, followed by brine. Minimize the contact time with the aqueous phase.
-
Purification Strategy: If hydrolysis is unavoidable, consider purification techniques that can separate compounds with different functional groups. Column chromatography using a gradient elution can be effective.[5] Alternatively, an acidic or basic wash during workup can selectively extract the more basic amidine starting material, leaving the neutral amide byproduct and quinazoline product in the organic layer.
-
Problem 3: Complex Mixture of Unidentifiable Products
The reaction results in a streak on the TLC plate or multiple spots that cannot be easily identified by NMR, suggesting degradation or polymerization.
-
Potential Cause 1: Thermal Degradation. As noted, this compound can decompose at high temperatures.[1] Prolonged heating, especially above its decomposition point, will lead to a complex mixture.
-
Potential Cause 2: Reactive Impurities. Commercially available reagents or solvents may contain reactive impurities. For example, aldehydes used as reactants can contain corresponding carboxylic acids from oxidation.[6] Peroxides in ether solvents can initiate radical side reactions.[7]
-
Potential Cause 3: Incompatible Reagents. Strong oxidizing or reducing agents, if not part of the planned reaction scheme, can lead to a multitude of products.
-
Solutions:
-
Purity Check of Starting Materials: Before starting, run a purity check (NMR or HPLC) on your this compound and your coupling partner.
-
Use High-Purity Solvents: Use HPLC-grade or freshly distilled solvents. Test solvents for peroxides if applicable.
-
Optimize Reaction Time and Temperature: Run a time-course study at a moderate temperature to find the point of maximum product formation before significant degradation occurs.
-
Review Reagent Compatibility: Ensure all reagents added to the flask are compatible under the reaction conditions.
-
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Phenylquinazoline
This protocol is a starting point and should be optimized for different substrates.
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq).
-
Reagents: Add benzaldehyde (1.1 eq) and anhydrous ethanol (5 mL per mmol of benzamidine).
-
Catalyst: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir.
-
Monitoring (Checkpoint): Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete when the starting benzamidine spot has been consumed (4-12 hours).
-
Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol/water.[5]
Protocol 2: Analytical Workflow for Product Mixture Analysis
-
TLC Analysis: Spot the crude reaction mixture on a silica plate alongside the starting materials. Elute with an appropriate solvent system to achieve good separation. Visualize under UV light.
-
HPLC Analysis: Dilute a sample of the crude mixture in the mobile phase (e.g., acetonitrile/water). Inject onto a reverse-phase C18 column and run a gradient method to quantify the peaks.[5]
-
Sample Preparation for MS/NMR: Isolate the major products from a small-scale column chromatography separation. Prepare samples of each isolated compound for structural analysis by Mass Spectrometry and ¹H/¹³C NMR.
Section 4: Mechanistic Insights & Visualizations
Understanding the potential reaction pathways is key to troubleshooting. The diagrams below illustrate the desired reaction versus common side reactions and a logical workflow for addressing issues.
Diagram 1: Reaction Pathways ```dot
// Edges "2-Chlorobenzamidine" -> "Hemiaminal"; "Aldehyde_Ketone" -> "Hemiaminal"; "Hemiaminal" -> "Imine" [label="- H2O"]; "Imine" -> "Quinazoline" [label="Intramolecular\nCyclization", color="#34A853"]; "Imine" -> "Unreacted"; "2-Chlorobenzamidine" -> "Hydrolysis" [label="+ H2O (side reaction)", color="#EA4335"]; "Conditions" -> "Hemiaminal" [style=dashed]; }
Caption: A decision tree for troubleshooting experiments.
Section 5: Data Summary Table
The following table summarizes the expected impact of various reaction parameters on the synthesis of a 2-substituted quinazoline. This is a generalized guide for experimental design.
| Parameter | Condition | Expected Outcome on Quinazoline Yield | Rationale |
| pH | Acidic (pH 1-3) | Very Low | Protonation of the amidine inhibits its nucleophilicity. |
| Near Neutral (pH 4-6) | Optimal | Balances nucleophilicity of the amine and acid catalysis for dehydration. | |
| Basic (pH > 8) | Low | Insufficient acid to catalyze the elimination of water from the hemiaminal intermediate. | |
| Temperature | Room Temperature | Low to Moderate | Cyclization step is often slow at RT; reaction may stall at the imine intermediate. |
| Reflux | High | Provides sufficient energy to overcome the activation barrier for cyclization. | |
| Excessive Heat | Decreased (Degradation) | Can lead to decomposition of starting material and products. | |
| Solvent | Protic (e.g., Ethanol) | Good | Can participate in proton transfer steps, often a good choice for these reactions. |
| Aprotic (e.g., Toluene) | Good | Often used for higher reflux temperatures and with specific catalysts. | |
| Non-Anhydrous | Decreased (Byproducts) | Promotes the hydrolysis of the amidine to the corresponding amide. | |
| Atmosphere | Air | Good to Moderate | Generally acceptable, but an inert atmosphere is preferred to prevent moisture and side oxidation. |
| Inert (N₂ or Ar) | Optimal | Excludes moisture, preventing hydrolysis and protecting any sensitive catalysts. |
Section 6: References
-
BenchChem Technical Support. (n.d.). Identifying and removing impurities from N-(2-chloroacetyl)-3-nitrobenzamide. Retrieved from
-
ChemBK. (2024). This compound. Retrieved from
-
Pomeisl, K., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(22), 19563-19573. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from
-
Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reactions. e-Publications@Marquette. Available from: [Link]
-
Nikpassand, M., et al. (2018). One-pot Synthesis of Quinazolinone and Benzamide Derivatives Using SBA-Pr-SO3H as a Nanoporous Heterogeneous Acid Catalyst. Oriental Journal of Chemistry, 34(1). Available from: [Link]
-
Chemistry LibreTexts. (2014). The Reactions of Aldehydes and Ketones with Amines and Amine Derivatives. Retrieved from [Link]
-
Li, M., et al. (2015). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 16(6), 1450-1469. Available from: [Link]
-
Narang, A. S., et al. (2012). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. Journal of Pharmaceutical Sciences, 101(12), 4337-4351. Available from: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. epublications.marquette.edu [epublications.marquette.edu]
- 3. One-pot Synthesis of Quinazolinone and Benzamide Derivatives Using SBA-Pr-SO3H as a Nanoporous Heterogeneous Acid Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2: Safety Considerations of Impurities in Pharmaceutical Products and Surveying the Impurity Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazoline synthesis [organic-chemistry.org]
Technical Support Center: Navigating Stability Challenges of 2-Chlorobenzamidine Hydrochloride in Long-Term Experiments
Welcome to the technical support guide for 2-Chlorobenzamidine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who utilize this compound in long-term experimental settings. The stability of any reagent is paramount for generating reproducible and reliable data. This guide provides in-depth answers to common stability questions, troubleshooting advice, and validated protocols based on established chemical principles and data from analogous compounds.
Frequently Asked Questions & Troubleshooting Guides
This section addresses the most common challenges encountered when working with this compound over extended periods.
Q1: What is the primary stability concern for this compound in aqueous solutions?
A: The principal stability issue is hydrolysis . The amidine functional group is susceptible to nucleophilic attack by water, leading to its degradation. This reaction is significantly influenced by the pH and temperature of the solution[1]. The process involves the conversion of the amidine group to an amide, resulting in the formation of 2-Chlorobenzamide and ammonia as the primary degradation products. While the solid hydrochloride salt is generally stable when stored properly, its stability in solution, especially under neutral to alkaline conditions, is limited[1]. A secondary concern, particularly for long-term storage of solutions, is potential oxidation, as has been noted for the parent compound, benzamidine hydrochloride[2][3].
dot
Caption: Hydrolysis pathway of 2-Chlorobenzamidine.
Q2: My experiment runs for several days at a physiological pH of ~7.4. Is my compound degrading, and how quickly?
For context, the table below illustrates the profound effect of pH on the stability of benzamidine in aqueous solutions at room temperature. It is reasonable to expect a similar trend for 2-Chlorobenzamidine.
| pH | Half-life (t½) at Room Temperature | Rate Constant (k) |
| 9 | 300 days | 2.67 x 10⁻⁸ s⁻¹ |
| 11 | 6 days | 1.33 x 10⁻⁶ s⁻¹ |
| 12 | 30 hours | 6.42 x 10⁻⁶ s⁻¹ |
| 13 | 15 hours | 1.28 x 10⁻⁵ s⁻¹ |
| Data sourced from studies on the parent compound, benzamidine, and serves as an illustrative model.[1] |
Given this information, for experiments lasting multiple days at pH 7.4, a continuous loss of the active compound should be anticipated, potentially impacting your results over time.
Q3: What are the best practices for preparing and storing stock solutions to maximize stability?
A: Proper preparation and storage are critical to preserving the integrity of your compound. The goal is to keep the compound in its more stable protonated form and minimize exposure to factors that accelerate degradation.
-
Solvent Selection:
-
For Aqueous Stocks: Prepare the stock solution in a slightly acidic buffer (e.g., pH 4.0-6.0) if compatible with your experimental system. The lower pH helps maintain the compound in its more stable protonated (amidinium) form[1][4]. Use high-purity, degassed water to minimize dissolved oxygen and reduce the risk of oxidation[2][3].
-
For Organic Stocks: High-purity, anhydrous DMSO is a suitable alternative. This compound is soluble in organic solvents, and this can prevent hydrolysis during storage[5].
-
-
Preparation:
-
Storage:
-
Aliquoting: Dispense the stock solution into single-use, tightly sealed vials. This is the most critical step to prevent degradation from repeated freeze-thaw cycles and to minimize exposure to air and moisture each time the stock is accessed.
-
Temperature: Store aliquots frozen at -20°C or -80°C[6].
-
Inert Atmosphere: For maximum long-term stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vials to protect against oxidation[2].
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and storage conditions.
-
Q4: How can I experimentally monitor the stability of this compound in my specific experimental buffer?
A: You must use a stability-indicating analytical method . This is a validated technique that can accurately separate the parent compound from its degradation products, allowing for their individual quantification[7][8]. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for this purpose[8][9].
-
Objective: To quantify the concentration of this compound and its primary degradation product, 2-Chlorobenzamide, over time.
-
Materials:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reference standards for both this compound and 2-Chlorobenzamide.
-
HPLC-grade acetonitrile and water.
-
Acid modifier (e.g., trifluoroacetic acid - TFA, or formic acid).
-
-
Methodology:
-
Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). The acid is crucial for good peak shape of the amidine.
-
Gradient Example: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where both compounds have absorbance, typically around 230-240 nm. A DAD allows for the collection of full UV spectra to aid in peak identification.
-
Sample Preparation: At each time point (e.g., 0, 24, 48, 72 hours), take an aliquot of your experimental sample, quench any reaction if necessary (e.g., by acidification), and dilute it into the initial mobile phase to an appropriate concentration for HPLC analysis.
-
-
Data Analysis:
-
Inject the reference standards to determine their retention times. 2-Chlorobenzamide, being less polar, will typically have a longer retention time than the protonated this compound on a C18 column.
-
Integrate the peak areas for the parent compound and the degradation product at each time point.
-
Plot the concentration (or peak area) of this compound versus time to determine its degradation kinetics.
-
dot
Caption: Experimental workflow for assessing compound stability.
References
- Vertex AI Search Grounding API [No specific title available for this general cit
- Qingxiang, Z., Wenying, L., Guoguang, L., & Xiuling, X. (n.d.). Study on the hydrolysis of 2-chlorobenzamide. PubMed.
- SLS. (n.d.). Benzamidine hydrochloride hydr | B6506-25G | SIGMA-ALDRICH.
- National Center for Biotechnology Information. (n.d.). 2-Chlorobenzamide. PubChem Compound Database.
- ChemBK. (2024). This compound.
- HPC Standards. (n.d.). 2-Chlorobenzamide | 1X100MG | C7H6ClNO | 676515 | 609-66-5.
- C.K. Pohl. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.
- Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science.
- International Journal of Pharmaceutical Sciences Review and Research. (2012). stability indicating by lc-ms method.
- Curia Global. (n.d.). Batch Release & Stability.
- MDPI. (2023). Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride.
- MDPI. (2024). Long-Term Stability and Efficacy of NCT Solutions.
- Eawag-BBD. (n.d.). 2,6-Dichlorobenzonitrile Degradation Pathway.
- CONICET. (n.d.). Trends in Analytical chemistry.
- European Medicines Agency. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b.
- Eawag-BBD. (n.d.). Chlorobenzene Degradation Pathway.
- Adeyeye, M. C., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. PMC - NIH.
- Wyska, E., et al. (n.d.). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Benzamidine =99 206752-36-5 [sigmaaldrich.com]
- 4. Benzamidine hydrochloride | 1670-14-0 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Troubleshooting Inconsistent Enzyme Assay Results with 2-Chlorobenzamidine Hydrochloride
Welcome to the technical support guide for researchers utilizing 2-Chlorobenzamidine Hydrochloride. This document is designed to provide in-depth, experience-driven insights to help you diagnose and resolve inconsistencies in your enzyme assays. Moving beyond a simple checklist, we will explore the biochemical principles and chemical properties of 2-Chlorobenzamidine that are critical for robust and reproducible experimental design.
Part 1: Understanding the Reagent: this compound
Before troubleshooting, it is crucial to understand the molecule you are working with. 2-Chlorobenzamidine is a member of the benzamidine family of compounds. These molecules are widely recognized as inhibitors of serine proteases, such as trypsin, thrombin, and plasmin.[1][2] Their inhibitory action stems from the positively charged amidinium group, which mimics the guanidinium group of arginine, a common substrate residue for these enzymes.
This inherent inhibitory activity is the most common, and often overlooked, source of "inconsistent" results. You may be observing genuine, concentration-dependent inhibition of your target enzyme or a contaminating protease.
Key Chemical Properties of 2-Chlorobenzamidine HCl
| Property | Value / Description | Experimental Implication |
| Molecular Formula | C₇H₈Cl₂N₂ | - |
| Molecular Weight | 191.06 g/mol [3][4] | Essential for accurate stock solution preparation. |
| Structure | A benzamidine core with a chlorine substitution at the 2-position. | The amidine group is key to its biological activity. |
| Solubility | Soluble in water and ethanol.[5][6] | Facilitates preparation of aqueous stock solutions. |
| pKa (Amidinium group) | Estimated to be between 5-12, context-dependent.[7] | The charge state is highly pH-dependent, affecting binding. |
| Stability | Stable at room temperature as a solid.[5] | Aqueous stock solution stability should be empirically verified. |
Part 2: Proactive Assay Design & Best Practices
The most effective troubleshooting is proactive. Ensuring your assay is designed robustly from the start will prevent many common issues.
Stock Solution Preparation and Handling
Accuracy begins with your stock solution. Errors in concentration will propagate through all subsequent dilutions, leading to non-reproducible results.
-
Best Practice: Always use a calibrated analytical balance and high-quality volumetric flasks.[8] Do not rely on scooping directly into a tube. For a 10 mM stock solution of 2-Chlorobenzamidine HCl (MW: 191.06), you would weigh 1.91 mg and dissolve it in a final volume of 1 mL of high-purity water or an appropriate buffer.
-
Causality: Concentrated stock solutions minimize measurement errors and reduce the volume of organic solvent (if used) introduced into the final assay, which can itself affect enzyme activity.[9]
Protocol: Preparing a 10 mM Stock Solution
-
Accurately weigh 1.91 mg of this compound powder.
-
Transfer the powder to a 1.5 mL microcentrifuge tube.
-
Add 1 mL of high-purity water (e.g., Milli-Q) or your chosen storage buffer.
-
Vortex thoroughly until the solid is completely dissolved.
-
Visually inspect to ensure no particulates remain.
-
Label clearly with compound name, concentration, solvent, and date of preparation.[8]
-
Store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[10]
The Critical Role of Buffer Selection
The choice of buffer is one of the most impactful decisions in an enzyme assay.[11] It dictates pH, ionic strength, and can directly interact with your enzyme or compounds.
-
pH and Protonation: The amidine group of 2-Chlorobenzamidine has a pKa that determines its protonation state.[7] At physiological pH (around 7.4), it is predominantly protonated and positively charged. This charge is often critical for binding to the negatively charged pockets of enzyme active sites (e.g., the S1 pocket of trypsin, which contains an aspartate residue).[12] Drastic changes in pH can alter the charge of both the compound and the enzyme's active site residues, leading to significant changes in binding affinity and inconsistent results.[13]
-
Buffer Compatibility: Ensure your buffer components do not interfere with the assay. For example, phosphate buffers should be avoided in assays where phosphate is a product or if the target is a metalloenzyme, as phosphate can be inhibitory or chelating.[14] Good's buffers like HEPES and MOPS are often preferred for their stability and low reactivity.[11]
Part 3: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific problems you may encounter. Use the following workflow diagram to guide your troubleshooting process.
dot
Caption: A logical workflow for troubleshooting inconsistent assay results.
Q1: My enzyme activity is much lower than expected, and it varies between experiments.
-
Potential Cause 1: Unintended Enzyme Inhibition. 2-Chlorobenzamidine is a known serine protease inhibitor.[1][2] Your target enzyme may be a serine protease, or there may be contaminating proteases in your enzyme preparation that are being inhibited, affecting a downstream readout.
-
Recommended Action: Perform a dose-response experiment. Serially dilute the this compound and measure the enzyme activity at each concentration. If you observe a concentration-dependent decrease in activity, you are likely seeing inhibition.[15] This is a valid result, not an inconsistency.
-
-
Potential Cause 2: Degraded Stock Solution. Amidines can hydrolyze over time in aqueous solutions. If your stock solution is old or has undergone multiple freeze-thaw cycles, its effective concentration may have decreased, leading to lower-than-expected effects.[10]
-
Recommended Action: Prepare a fresh stock solution from the solid compound for every set of critical experiments.[16] Compare the results obtained with the fresh stock to those from the old stock.
-
-
Potential Cause 3: Incorrect pH. The binding of charged molecules like 2-Chlorobenzamidine is often highly sensitive to pH.[17] Small shifts in your buffer's pH between experiments can significantly alter the protonation state of the compound or critical residues in the enzyme's active site, leading to variable binding and activity.[12][13]
-
Recommended Action: Measure the pH of your final assay buffer at the temperature at which the assay is performed.[18] Ensure this pH is consistent across all experiments.
-
Q2: I see a high degree of variability between my replicate wells.
-
Potential Cause 1: Compound Precipitation or Aggregation. At higher concentrations, small organic molecules can come out of solution or form aggregates.[19][20] These aggregates can non-specifically inhibit enzymes by sequestering them, leading to erratic results.[21][22] This is a well-known source of false positives in high-throughput screening.[23]
-
Recommended Action: First, visually inspect your assay plate wells for any signs of precipitation. Second, run the assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). If the variability decreases and the apparent inhibition is reduced, aggregation was likely the cause.
-
-
Potential Cause 2: Pipetting Inaccuracy. High variability is often traced back to procedural inconsistencies, especially inaccurate pipetting of small volumes.[24][25]
Q3: The results are consistent on a single plate, but I cannot reproduce them a week later.
-
Potential Cause 1: Reagent Instability. This is the most likely cause. Either your enzyme is losing activity over time in storage, or your 2-Chlorobenzamidine stock solution is degrading.
-
Recommended Action: Qualify your reagents before each experiment.
-
Enzyme: Run a positive control (enzyme with substrate, no inhibitor) and a negative control (substrate only) to ensure the enzyme is active and the signal window is consistent with previous experiments.
-
Compound: As mentioned, prepare fresh stock solutions.[16] If you must use an older stock, run a full dose-response curve and compare the IC50 to historical values. A significant shift indicates degradation.
-
-
-
Potential Cause 2: Environmental Factors. Changes in incubation temperature or time can dramatically affect enzyme kinetics.
Part 4: Advanced Protocols for Characterization
If you suspect unintended inhibition, the following protocol will help you characterize it, turning an "inconsistent result" into valuable data.
Protocol: Determining the IC50 of an Unknown Inhibitor
This protocol establishes the concentration of an inhibitor required to reduce enzyme activity by 50%.
-
Reagent Preparation:
-
Prepare a 2X concentrated solution of your enzyme in assay buffer.
-
Prepare a 2X concentrated solution of your substrate in assay buffer.
-
Prepare a serial dilution of this compound in assay buffer. It's common to start with a high concentration (e.g., 1 mM) and perform 1:3 or 1:5 serial dilutions for 8-12 points. This will be your 2X inhibitor plate.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the appropriate 2X inhibitor dilution to each well. Include wells with buffer only for your "no inhibitor" (100% activity) control.
-
Add 50 µL of the 2X enzyme solution to all wells.
-
Mix gently and incubate for 15-30 minutes at the assay temperature. This pre-incubation allows the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 100 µL of the 2X substrate solution to all wells.
-
Immediately begin reading the plate on a plate reader at the appropriate wavelength over a set time course.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each inhibitor concentration.
-
Normalize the data: Set the average rate of the "no inhibitor" wells to 100% activity and the background (no enzyme) wells to 0%.
-
Plot the % Activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, Origin) to determine the IC50 value.
-
dot
Sources
- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Chlorobenzene-1-carboximidamide hydrochloride | C7H8Cl2N2 | CID 2740917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-benzamidine hydrochloride 97% | CAS: 18637-02-0 | AChemBlock [achemblock.com]
- 5. chembk.com [chembk.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Hydrogen-bonding behavior of amidines in helical structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fastercapital.com [fastercapital.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 11. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 12. Changes in Protonation States of In-Pathway Residues can Alter Ligand Binding Pathways Obtained From Spontaneous Binding Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 14. researchgate.net [researchgate.net]
- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Methods for Enzyme Assays – Chemical Biology & Biochemistry Laboratory Using Genetic Code Expansion Manual [open.oregonstate.education]
- 17. Variations in activity and inhibition with pH: the protonated amine is the substrate for monoamine oxidase, but uncharged inhibitors bind better - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Promiscuous_Inhibitors_1 [macro.lsu.edu]
- 22. Promiscuous aggregate-based inhibitors promote enzyme unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Stoichiometry and Physical Chemistry of Promiscuous Aggregate-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. docs.abcam.com [docs.abcam.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to handle precipitation of 2-Chlorobenzamidine Hydrochloride in experiments
Welcome to the technical support center for 2-Chlorobenzamidine Hydrochloride (CAS: 18637-02-0). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in experimental settings, with a specific focus on handling and preventing unwanted precipitation.
Introduction
This compound is a versatile intermediate in pharmaceutical research, valued for its role in synthesizing bioactive molecules for anti-inflammatory, analgesic, and antimicrobial applications.[1] As a hydrochloride salt, its solubility and stability are highly dependent on the experimental conditions, particularly the solvent system, pH, and temperature. Uncontrolled precipitation can lead to failed reactions, inaccurate analytical results, and difficulties in purification. This guide provides expert-driven troubleshooting advice and detailed protocols to ensure successful and reproducible outcomes.
Part 1: Troubleshooting Unplanned Precipitation
This section addresses scenarios where this compound has unexpectedly precipitated from solution during a reaction or workup.
Q1: My this compound crashed out of solution mid-reaction. What are the immediate steps to salvage my experiment?
Unplanned precipitation is typically caused by a change in solubility conditions. The primary goal is to redissolve the precipitate without compromising the integrity of your reaction. Follow this diagnostic workflow:
Caption: Troubleshooting workflow for unexpected precipitation.
Causality Explained:
-
Temperature: The solubility of most solids, including this salt, decreases as the temperature drops. Reactions cooled in an ice bath or left overnight at room temperature after being heated can experience precipitation.
-
Solvent Polarity: this compound is a polar salt. Adding a less polar solvent (anti-solvent) to the reaction mixture will drastically reduce its solubility, causing it to precipitate.[2]
-
pH and Common Ion Effect: As a hydrochloride salt, it is the protonated, cationic form of the amidine. In solution, an equilibrium exists. The addition of other chloride sources (e.g., from an acyl chloride reagent) can suppress solubility through the common ion effect. Conversely, amidines are basic; if the reaction consumes the HCl, the free base form may precipitate if it is less soluble in the chosen solvent. More commonly, amine hydrochloride salts require a base to be added for the amine to become nucleophilic in reactions like amide couplings.[3]
Part 2: Proactive Handling & Purification
This section provides guidance on proper dissolution and purification techniques to prevent or manage precipitation effectively.
Frequently Asked Questions (FAQs)
Q2: What are the best practices for dissolving this compound to create a stable stock solution?
A2: The key is selecting an appropriate solvent and understanding the compound's properties. This compound is soluble in water and polar organic solvents.[1][4]
Solubility Data Summary:
| Solvent | Type | Solubility | Notes |
| Water | Polar Protic | Soluble | Can be considered the universal solvent for this compound.[5] |
| Ethanol | Polar Protic | Soluble | Often used for reactions and recrystallization.[4] |
| Methanol | Polar Protic | Soluble | Similar to ethanol, good for creating stock solutions. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | Use with caution; can be difficult to remove. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | A common solvent for reactions involving this intermediate.[6] |
| Chloroform | Organic | Soluble | A less polar option where the compound is still soluble.[4] |
| Toluene | Non-polar | Sparingly Soluble | Generally not recommended for creating solutions.[7] |
| Hexanes | Non-polar | Insoluble | Can be used as an anti-solvent for precipitation/crystallization. |
Protocol for Preparing a Stock Solution:
-
Solvent Selection: Choose a solvent from the table above that is compatible with your downstream application. For general use, ethanol or methanol are excellent starting points.
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Initial Solvent Addition: Add approximately 70-80% of the final desired solvent volume.
-
Dissolution: Agitate the mixture using a vortex mixer or magnetic stirrer. Gentle warming (to 30-40°C) can be applied to expedite dissolution, but be aware that the compound may decompose at high temperatures.[4]
-
Final Volume: Once fully dissolved, add the remaining solvent to reach the final target concentration.
-
Storage: Store the solution at the recommended temperature (0-8 °C) and protect it from light to maintain stability.[1]
Q3: The compound I received appears clumpy or has already precipitated in the vial. How should I proceed?
A3: This can occur due to moisture absorption or temperature fluctuations during shipping and storage. The compound is likely still viable. Before use, it is best to perform a purification step to ensure high purity and remove any potential degradation products. Recrystallization is the most effective method.
Workflow: Purification by Recrystallization
Recrystallization is a purification technique that leverages differences in solubility at different temperatures to isolate a pure crystalline product.[8][9]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. This compound [chembk.com]
- 5. Solvents Resource Center | Fisher Scientific [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Chlorobenzamide | 609-66-5 [chemicalbook.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: Optimizing Temperature for 2-Chlorobenzamidine Hydrochloride Reactions
Welcome to the technical support center for the synthesis and handling of 2-Chlorobenzamidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction temperatures and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound via the Pinner reaction?
The synthesis of this compound from 2-chlorobenzonitrile is typically achieved through the Pinner reaction, which is a multi-step process requiring precise temperature control at different stages. There isn't a single optimal temperature, but rather an optimal temperature profile:
-
Step 1: Formation of the Pinner Salt (Alkyl Imidate Hydrochloride): This initial step is highly exothermic and requires low temperatures to ensure the stability of the resulting Pinner salt. It is crucial to maintain the reaction mixture between -10°C and 0°C while bubbling dry hydrogen chloride gas through a solution of 2-chlorobenzonitrile in an anhydrous alcohol (e.g., ethanol).[1][2] Low temperatures are critical to prevent the rearrangement of the thermodynamically unstable imidate hydrochloride into N-alkyl-2-chlorobenzamide or the formation of 2-chlorobenzamide and an alkyl chloride.[3]
-
Step 2: Reaction of the Pinner Salt (Ammonolysis): Once the Pinner salt is formed, the subsequent reaction with ammonia (ammonolysis) to form the final this compound can be conducted at a slightly higher temperature. A common approach is to cool the mixture to between 0-5°C before introducing ammonia gas.[4] The temperature can then be allowed to rise to around 30°C to drive the reaction to completion.[4]
Table 1: Recommended Temperature Profile for this compound Synthesis
| Reaction Stage | Key Reactants | Recommended Temperature Range | Rationale |
| Pinner Salt Formation | 2-chlorobenzonitrile, Anhydrous Alcohol, Dry HCl | -10°C to 0°C | Prevents thermal decomposition and rearrangement of the unstable imidate salt.[1][3] |
| Ammonolysis | Pinner Salt, Ammonia | 0°C to 30°C | Allows for efficient conversion to the amidine while minimizing side reactions.[4] |
Q2: My reaction yield is consistently low. Could incorrect temperature be the cause?
Yes, improper temperature control is a primary contributor to low yields in the synthesis of this compound.
-
Temperature Too High During Pinner Salt Formation: If the temperature exceeds the recommended range (above 0°C) during the addition of HCl, the intermediate Pinner salt can decompose or rearrange.[3] This leads to the formation of unwanted byproducts such as 2-chlorobenzamide and the corresponding alkyl chloride, thereby reducing the amount of Pinner salt available for the subsequent ammonolysis step.
-
Temperature Too Low During Ammonolysis: While the initial stage requires cold conditions, the reaction with ammonia benefits from a moderate increase in temperature. If the temperature is kept too low (e.g., below 0°C) during the ammonolysis, the reaction rate will be significantly slower, potentially leading to an incomplete reaction and, consequently, a lower yield of the desired amidine.
Q3: I am observing significant amounts of 2-chlorobenzamide as an impurity. How can I prevent its formation?
The presence of 2-chlorobenzamide as a byproduct is a common issue and is often linked to both temperature and moisture.
-
Temperature Control: As mentioned, high temperatures during the formation of the Pinner salt can cause it to rearrange into the corresponding amide.[3] Strict adherence to the -10°C to 0°C temperature range during HCl addition is the most effective way to minimize this side reaction.
-
Anhydrous Conditions: The Pinner reaction must be carried out under strictly anhydrous conditions.[4] Any moisture present in the reactants or solvent can lead to the hydrolysis of the intermediate Pinner salt to form the corresponding ester (e.g., ethyl 2-chlorobenzoate if ethanol is the solvent) or contribute to the formation of the amide.[2] Ensure all glassware is oven-dried, solvents are anhydrous, and the HCl gas is dry.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides a logical workflow for troubleshooting.
Issue 1: The reaction mixture turns dark or tar-like upon addition of HCl gas.
A dark coloration or the formation of tar often indicates decomposition or polymerization reactions, which can be triggered by excessive heat.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dark reaction mixtures.
Issue 2: The final product is difficult to crystallize or is an oil.
This often points to the presence of impurities that inhibit crystallization.
Troubleshooting Steps:
-
Analyze Impurities: Use analytical techniques such as ¹H NMR or LC-MS to identify the major impurities. Common culprits include unreacted 2-chlorobenzonitrile, 2-chlorobenzamide, or the corresponding ester.
-
Re-evaluate Temperature Control:
-
If 2-chlorobenzamide is present, it's likely the temperature was too high during the Pinner salt formation.
-
If the corresponding ester is detected, this indicates the presence of water. While not directly a temperature issue, higher temperatures can accelerate hydrolysis.
-
-
Optimize the Ammonolysis Step:
-
Ensure a sufficient excess of ammonia was used.
-
Confirm that the temperature was raised appropriately (e.g., to 30°C) to drive the reaction to completion.[4] Incomplete reaction will leave unreacted Pinner salt, which can complicate the workup.
-
Issue 3: The reaction does not proceed to completion, with significant starting material remaining.
This indicates that the reaction conditions are not optimal for converting the starting nitrile.
Decision Tree for Incomplete Conversion:
Caption: Troubleshooting incomplete reaction conversion.
Experimental Protocols
Detailed Protocol for Temperature-Optimized Synthesis of this compound
This protocol is a synthesis of best practices derived from established methodologies for the Pinner reaction.[2][4]
Materials:
-
2-chlorobenzonitrile
-
Anhydrous ethanol
-
Dry hydrogen chloride gas
-
Ammonia gas
-
Anhydrous diethyl ether
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and a calcium chloride drying tube.
-
Low-temperature cooling bath (e.g., acetone/dry ice or a cryostat).
-
Thermometer or thermocouple to monitor the internal reaction temperature.
Procedure:
-
Reaction Setup: Place 2-chlorobenzonitrile (1.0 eq) and anhydrous ethanol (5-10 volumes) in the three-necked flask.
-
Pinner Salt Formation (Temperature Critical):
-
Cool the reaction mixture to between -10°C and -5°C using the cooling bath.
-
Slowly bubble dry hydrogen chloride gas through the stirred solution. Crucially, monitor the internal temperature and adjust the HCl flow rate to maintain the temperature below 0°C.
-
Continue the addition of HCl for several hours until the reaction is saturated and the Pinner salt begins to precipitate.
-
-
Ammonolysis:
-
Once the formation of the Pinner salt is complete (as determined by a method like TLC or a small-scale workup and NMR of the crude mixture), cool the reaction mixture to 0-5°C.
-
Purge the headspace of the flask with nitrogen to remove excess HCl.
-
Bubble ammonia gas through the cold, stirred suspension.
-
After the initial exothermic reaction subsides, remove the cooling bath and allow the mixture to warm to room temperature, then gently warm to 30°C.
-
Stir at 30°C for 10-12 hours.[4]
-
-
Workup and Isolation:
-
Cool the reaction mixture and filter to remove the ammonium chloride byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Triturate the resulting residue with anhydrous diethyl ether to induce crystallization of the this compound.
-
Filter the solid product, wash with cold diethyl ether, and dry under vacuum.
-
References
- J&K Scientific. Pinner Reaction.
- Wikipedia. Pinner reaction.
- Organic Chemistry Portal. Amidine synthesis by imidoylation.
- MDPI. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis.
- RSC Publishing. Combination of air/moisture/ambient temperature compatible organolithium chemistry with sustainable solvents: selective and efficient synthesis of guanidines and amidines.
- Semantic Scholar. Amidines: their synthesis, reactivity, and applications in heterocycle synthesis.
- New Journal of Chemistry (RSC Publishing). One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation.
- Google Patents. US6204385B1 - Process for preparing amidines.
- NROChemistry. Pinner Reaction.
- SynArchive. Pinner Reaction.
- ChemBK. This compound.
Sources
Technical Support Center: Catalyst Selection for 2-Chlorobenzamidine Hydrochloride Synthesis
Introduction
Welcome to the technical support guide for the synthesis of 2-Chlorobenzamidine Hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions regarding this important synthesis. 2-Chlorobenzamidine is a crucial building block in the development of various pharmacologically active molecules. The efficiency of its synthesis is highly dependent on the chosen catalytic system. This guide will delve into the nuances of catalyst selection to help you optimize your reaction outcomes, improve yields, and minimize impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound from 2-chlorobenzonitrile?
A1: The conversion of nitriles, such as 2-chlorobenzonitrile, into amidines is a fundamental transformation in organic synthesis. The most common and historically significant method is the Pinner reaction .[1][2][3][4] This reaction involves treating the nitrile with an alcohol (like ethanol) in the presence of a strong acid catalyst, typically anhydrous hydrogen chloride (HCl), to form an intermediate imidate salt (a Pinner salt).[2][3][5][6][7] This salt is then reacted with ammonia or an amine to yield the desired amidine hydrochloride.[3][5] Other notable methods include direct amination of the nitrile using Lewis acid catalysts to activate the nitrile group[8][9][10] or transition-metal-catalyzed approaches, such as those using copper or nickel complexes.[8][11][12]
Q2: What is the role of the catalyst in the Pinner reaction?
A2: In the Pinner reaction, the acid catalyst (HCl) plays a critical role in activating the nitrile. The reaction begins with the protonation of the nitrile's nitrogen atom.[6] This protonation significantly increases the electrophilicity of the nitrile carbon, making it highly susceptible to nucleophilic attack by the alcohol.[6] The catalyst facilitates the formation of the key Pinner salt intermediate, which is then converted to the amidine. The entire process must be conducted under anhydrous conditions, as the presence of water can lead to the hydrolysis of the Pinner salt into an ester, a common side product.[2][6]
Q3: Beyond strong acids, what other types of catalysts can be used for amidine synthesis?
A3: While the Pinner reaction is classic, modern synthetic methods have introduced a variety of catalysts to overcome some of its limitations, such as harsh acidic conditions.
-
Lewis Acids: Lewis acids like aluminum trichloride (AlCl₃), zinc chloride (ZnCl₂), and others can activate the nitrile group by coordinating to the nitrogen atom, thereby facilitating nucleophilic attack by an amine.[8][9] This approach can sometimes be milder than using strong Brønsted acids.
-
Transition Metals: Catalytic systems based on copper[8], nickel[11][12], or palladium have been developed. These methods often involve the oxidative addition of reagents or coordination of the nitrile to the metal center, enabling the addition of amines under specific conditions. For example, a copper(I) chloride catalyzed protocol has been shown to be effective for the synthesis of N-substituted amidines.[8]
-
Base Catalysis: For certain electron-poor nitriles, base-catalyzed reactions are a viable alternative to the acid-catalyzed Pinner reaction.[3][13]
Q4: How do I choose the best catalyst for my synthesis of this compound?
A4: Catalyst selection depends on several factors:
-
Scale and Equipment: The Pinner reaction requires handling anhydrous HCl gas, which can be challenging on a large scale. A Lewis acid or transition-metal-catalyzed system might be more practical in some settings.
-
Substrate Compatibility: The 2-chloro substituent on the benzonitrile is relatively stable. However, if your substrate contained acid-labile functional groups, the harsh conditions of the Pinner reaction would be unsuitable, making a milder Lewis acid or transition-metal-catalyzed approach preferable.[1]
-
Desired Purity and Side Products: The Pinner reaction is well-established but can lead to ester or amide impurities if conditions are not strictly controlled.[2][3] Alternative catalytic systems might offer a cleaner reaction profile, though they may require more complex catalyst/ligand combinations.
-
Cost and Availability: For large-scale synthesis, the cost of the catalyst and any required ligands is a significant consideration. HCl and common Lewis acids are generally inexpensive, whereas some transition metal catalysts and specialized ligands can be costly.
Q5: What analytical techniques are recommended for monitoring the reaction?
A5: To ensure optimal results, it is crucial to monitor the reaction's progress.
-
Thin-Layer Chromatography (TLC): TLC is an excellent, rapid technique for qualitatively tracking the consumption of the starting nitrile and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and definitive analysis, LC-MS can be used to monitor the concentrations of reactants and products, as well as identify any side products being formed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of an aliquot from the reaction mixture can confirm the structure of the intermediate Pinner salt or the final amidine product.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Yield of this compound.
-
Question: My Pinner reaction has failed, or the yield is extremely low. What are the most likely causes and how can I fix it?
-
Answer: Low yield is a frequent challenge, often pointing to issues with reagents or reaction conditions.[14][15][16]
-
Cause A: Presence of Moisture. The Pinner salt intermediate is highly sensitive to water and will hydrolyze to form the corresponding ester or amide.[2][6][17]
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents (e.g., anhydrous ethanol, dioxane).[2] Ensure the HCl gas is dry before bubbling it through the reaction mixture.
-
-
Cause B: Incomplete Reaction/Inactive Catalyst. The reaction may not have gone to completion due to insufficient acid catalyst or low temperature.
-
Solution: Ensure a sufficient stream of dry HCl gas is passed through the solution until it is saturated. The reaction should be kept at a low temperature (typically 0-5 °C) to prevent the thermodynamically unstable Pinner salt from rearranging or decomposing.[2][3][5] Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting nitrile.
-
-
Cause C: Poor Quality Starting Materials. The 2-chlorobenzonitrile may contain impurities that inhibit the reaction.
-
Solution: Use freshly distilled or purified 2-chlorobenzonitrile. Verify the purity of your starting material by GC or NMR before starting the reaction.
-
-
Problem 2: The primary isolated product is an ester or amide, not the amidine.
-
Question: After workup, my main product is 2-chlorobenzoate or 2-chlorobenzamide. What went wrong?
-
Answer: This is a classic sign of Pinner salt hydrolysis.
-
Cause: As mentioned above, the imidate (Pinner salt) intermediate is highly susceptible to nucleophilic attack by water.[3] If water is present during the first step of the reaction or during the subsequent ammonolysis, it will compete with ammonia and lead to the formation of the ester or amide.
-
Solution:
-
Strict Anhydrous Conditions: Re-emphasize the need for completely dry conditions throughout the formation of the Pinner salt.[5][6]
-
Temperature Control: Keep the reaction temperature low (0-5 °C) during the addition of HCl and the formation of the Pinner salt. Higher temperatures can accelerate decomposition and side reactions.[2][3]
-
Ammonolysis Step: When adding ammonia, ensure it is also anhydrous if possible (e.g., using a solution of ammonia in an organic solvent or bubbling anhydrous ammonia gas). When using aqueous ammonia, add the Pinner salt solution to a cold, concentrated ammonia solution to favor the reaction with ammonia over hydrolysis.
-
-
Problem 3: The reaction is very slow or appears to stall.
-
Question: The conversion of 2-chlorobenzonitrile is sluggish and seems to stop before completion. How can I improve the reaction rate?
-
Answer: A stalled reaction can be due to catalyst, solubility, or temperature issues.
-
Cause A: Insufficient Catalyst. The concentration of HCl may have decreased over time.
-
Solution: Re-saturate the reaction mixture with dry HCl gas. If using a Lewis acid catalyst, consider increasing the catalyst loading, although this should be done cautiously to avoid side reactions.
-
-
Cause B: Poor Solubility. The starting material or the intermediate Pinner salt may have poor solubility in the chosen solvent at low temperatures.
-
Solution: While low temperature is crucial, ensure there is sufficient agitation to keep the reactants suspended. You might experiment with a different anhydrous solvent system, such as a mixture of chloroform and an alcohol, to improve solubility.[7]
-
-
Cause C: Steric Hindrance. While 2-chlorobenzonitrile is generally reactive, sterically hindered nitriles can be less so.[5]
-
Solution: If steric hindrance is suspected to be a major factor, switching to a more potent catalytic system, such as one employing a stronger Lewis acid or a specialized transition metal catalyst, may be necessary.
-
-
Experimental Protocols
Protocol 1: Synthesis of this compound via the Pinner Reaction
This protocol provides a standard lab-scale procedure. All operations should be performed in a well-ventilated fume hood.
Materials:
-
2-chlorobenzonitrile
-
Anhydrous ethanol
-
Dry Hydrogen Chloride (gas)
-
Anhydrous diethyl ether
-
Ammonia solution (e.g., ethanolic ammonia or concentrated aqueous ammonia)
-
Oven-dried glassware
Step-by-Step Methodology:
-
Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a drying tube outlet.
-
Reactant Preparation: Dissolve 2-chlorobenzonitrile (1.0 eq) in anhydrous ethanol (approx. 3-4 mL per gram of nitrile) in the flask.
-
Pinner Salt Formation: Cool the solution to 0 °C in an ice bath. Bubble dry HCl gas through the stirred solution. The reaction is exothermic; maintain the temperature between 0-5 °C. Continue bubbling HCl until the solution is saturated and a precipitate (the imidate hydrochloride salt) begins to form.
-
Reaction: Seal the flask and let it stir at a low temperature (e.g., 4 °C in a cold room or refrigerator) for 12-24 hours. Monitor the reaction's completion by TLC (disappearance of the nitrile spot).
-
Isolation of Pinner Salt (Optional but recommended): Once the reaction is complete, add anhydrous diethyl ether to the mixture to fully precipitate the Pinner salt. Filter the solid under a nitrogen atmosphere, wash with cold anhydrous ether, and dry under vacuum.
-
Ammonolysis: Slowly add the isolated Pinner salt (or the entire reaction mixture from step 4) to a cold (0 °C), stirred solution of ammonia (a significant excess, e.g., 10-20 eq). Use either a saturated solution of ammonia in ethanol or a concentrated aqueous solution.
-
Product Formation: Stir the mixture at room temperature for 2-4 hours. An ammonium chloride precipitate will form.
-
Isolation and Purification: Filter off the ammonium chloride. Concentrate the filtrate under reduced pressure. The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Data Presentation
Table 1: Comparison of Catalytic Systems for Amidine Synthesis
| Catalyst System | Typical Catalyst | Solvent | Temperature | Advantages | Disadvantages |
| Pinner Reaction | Anhydrous HCl | Anhydrous Alcohol | 0 °C to RT | Well-established, high yield for many substrates, uses inexpensive reagents.[2][3][4] | Requires handling of corrosive HCl gas, strict anhydrous conditions are critical, not suitable for acid-sensitive substrates.[1][2] |
| Lewis Acid Catalysis | AlCl₃, ZnCl₂, TiCl₄ | Aprotic solvents | RT to elevated | Milder than Pinner, avoids gaseous HCl, can be more tolerant of certain functional groups.[8][9] | Catalyst can be moisture-sensitive, may require stoichiometric amounts, workup can be complex. |
| Transition Metal Catalysis | CuCl, Ni(0) complexes | Various organic | Elevated | High functional group tolerance, can offer different selectivity, catalytic amounts used.[8][11] | Catalysts and ligands can be expensive, may require inert atmosphere, optimization can be complex. |
Visualizations
Caption: Mechanism of the Pinner reaction for 2-Chlorobenzamidine synthesis.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. Amidine - Wikipedia [en.wikipedia.org]
- 5. Pinner Reaction | NROChemistry [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pinner Reaction [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Amidines from cyclic amines and nitriles in the presence of zinc( ii ): other nitriles in place of acetonitrile - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ04668G [pubs.rsc.org]
- 10. Amidine Production by the Addition of NH3 to Nitrile(s) Bound to and Activated by the Lewis Acidic [Re6(μ3-Se)8]2+ Cluster Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Impurities in the Production of 2-Chlorobenzamidine Hydrochloride
Welcome to the technical support center for the synthesis and purification of 2-Chlorobenzamidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its production. As a critical intermediate in pharmaceutical research, particularly in the development of therapeutic agents, ensuring the high purity of this compound is paramount.[1] Impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of final drug products.[2][3][4]
This document provides in-depth, field-proven insights into the common impurities, their mechanisms of formation, and robust strategies for their minimization and control.
Synthesis Overview: The Pinner Reaction
The most common and reliable method for synthesizing this compound is the Pinner reaction.[5][6] This two-step process begins with the acid-catalyzed reaction of 2-chlorobenzonitrile with an alcohol (commonly ethanol) to form an intermediate imidate salt, known as a Pinner salt. This salt is then treated with ammonia to yield the final amidine hydrochloride product.
The overall transformation is as follows:
-
Step 1: Pinner Salt Formation: 2-Chlorobenzonitrile reacts with ethanol in the presence of anhydrous hydrogen chloride (HCl) gas.
-
Step 2: Ammonolysis: The resulting ethyl 2-chlorobenzimidate hydrochloride (Pinner salt) reacts with ammonia to form this compound.
Reaction Workflow
Caption: Pinner reaction workflow for 2-Chlorobenzamidine HCl synthesis.
Troubleshooting Guide & FAQs: Common Impurities
This section addresses the most frequently encountered impurities in a question-and-answer format, providing the causality behind their formation and actionable protocols for their prevention.
Q1: My final product is contaminated with 2-Chlorobenzamide. What causes this and how can I prevent it?
A1: Root Cause Analysis
The presence of 2-Chlorobenzamide is almost always due to unwanted hydrolysis caused by water contamination. The Pinner salt intermediate is highly susceptible to hydrolysis, and the final amidine product can also hydrolyze, albeit more slowly.
Mechanism of Formation: Water acts as a nucleophile, attacking the electrophilic carbon of the Pinner salt or the protonated amidine. This leads to the formation of an unstable tetrahedral intermediate that collapses to form the more thermodynamically stable amide.
Preventative Measures & Protocol Adjustments:
-
Strictly Anhydrous Conditions: This is the most critical factor.
-
Solvents: Use freshly distilled, anhydrous solvents (e.g., ethanol, dioxane).[5] Ensure solvent dryness using molecular sieves or other appropriate drying agents.
-
Reagents: Use dry HCl gas. Do not use concentrated hydrochloric acid, as the water content is high. Ensure the ammonia source is also anhydrous.
-
Glassware: Oven-dry all glassware immediately before use and assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon).
-
-
Low Temperature Control: The Pinner salt is thermodynamically unstable and can decompose.[5][6]
-
HCl Addition: Bubble HCl gas through the nitrile/alcohol solution at a low temperature, typically 0 °C, to prevent side reactions and decomposition of the intermediate.[7]
-
Ammonolysis: Perform the ammonolysis step at a controlled, low temperature before allowing the reaction to warm to room temperature.
-
Q2: I'm observing unreacted 2-Chlorobenzonitrile in my crude product. How can I improve conversion?
A2: Root Cause Analysis
Incomplete conversion of the starting 2-Chlorobenzonitrile can stem from insufficient acid catalysis or suboptimal reaction time and temperature.
Corrective Actions:
-
Sufficient HCl Saturation: Ensure the reaction mixture is fully saturated with HCl gas. Monitor the weight gain of the reaction vessel to confirm adequate HCl addition. The reaction is acid-catalyzed, and a deficiency of HCl will result in a sluggish or incomplete reaction.[5][6]
-
Reaction Time & Temperature:
-
After HCl saturation, allow the reaction to stir at a low temperature (e.g., 0-5 °C) for several hours or overnight to ensure the complete formation of the Pinner salt.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion before proceeding with ammonolysis.[8]
-
Q3: My analysis shows the presence of Ethyl 2-Chlorobenzoate. Why is an ester forming?
A3: Root Cause Analysis
The formation of Ethyl 2-Chlorobenzoate is mechanistically similar to the formation of 2-Chlorobenzamide. It occurs when the Pinner salt intermediate reacts with water before it has a chance to react with ammonia.[6][7]
Preventative Strategy:
-
This impurity highlights a significant water contamination issue during or after the formation of the Pinner salt. The key is to rigorously enforce the anhydrous conditions described in A1 .
-
Ensure that the ammonia is introduced to the reaction mixture before any accidental exposure to atmospheric moisture or aqueous workup solutions.
Q4: I'm seeing higher molecular weight species in my mass spec analysis. Could these be dimers?
A4: Root Cause Analysis
Yes, amidines are known to form hydrogen-bonded dimers and even linear oligomers, especially in concentrated solutions or in the solid state.[9][10] While this is more of a physical association than a covalent impurity, it can affect solubility, crystallization, and chromatographic behavior. Additionally, under certain conditions, covalent dimers can form through side reactions.
Mitigation Strategies:
-
Control of Concentration: Avoid unnecessarily high concentrations during workup and purification steps.
-
pH Control: Maintain an acidic pH. The protonated amidine hydrochloride is less likely to engage in the nucleophilic self-addition that could lead to covalent dimers.
-
Purification: Recrystallization is often effective at breaking up aggregates and isolating the pure monomeric salt. Choose a solvent system where the monomer has good solubility at high temperatures and poor solubility at low temperatures.
Visualizing Impurity Formation Pathways
Caption: Key impurity formation pathways during the synthesis of 2-Chlorobenzamidine HCl.
Analytical Control & Quality Assurance
Effective impurity profiling requires robust analytical methods to monitor reaction progress, identify contaminants, and quantify the purity of the final product.[2][4]
Q5: What analytical techniques should I use for purity analysis?
A5: A multi-pronged approach is recommended.
| Analytical Technique | Primary Application | Strengths & Insights | Limitations |
| RP-HPLC | Quantitative Purity & Impurity Profiling | Gold standard for purity determination. High resolution, sensitivity, and reproducibility for separating the API from related substances.[3][11] | Requires reference standards for positive identification and accurate quantification of impurities. |
| TLC | Qualitative Reaction Monitoring | Simple, rapid, and cost-effective for tracking the disappearance of starting material and the appearance of the product.[8][11] | Limited resolution and sensitivity; not suitable for precise quantification. |
| LC-MS | Impurity Identification | Provides molecular weight information, which is crucial for identifying unknown impurities and confirming the structure of known ones.[3] | Response factors can vary, making it less accurate for quantification without specific standards. |
| NMR Spectroscopy | Structural Elucidation & Confirmation | Provides definitive structural information for the final product and can be used to identify and quantify major impurities without reference standards (qNMR).[11] | Lower sensitivity compared to HPLC for detecting trace impurities. |
| GC | Analysis of Volatile Impurities | Ideal for quantifying residual solvents (e.g., ethanol, dioxane) and unreacted volatile starting materials.[3] | Not suitable for the non-volatile amidine product or its primary impurities without derivatization. |
Example HPLC Method Parameters
Below is a starting point for developing a reversed-phase HPLC method for purity analysis. Method optimization will be required.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detector | UV at 230 nm |
| Injection Vol. | 10 µL |
Experimental Protocols
Protocol 1: Synthesis of this compound
Safety First: This procedure involves corrosive and toxic reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reaction Setup: To a 250 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, gas inlet tube, and drying tube, add 2-chlorobenzonitrile (13.76 g, 0.1 mol) and anhydrous ethanol (100 mL).
-
Acidification: Cool the stirred solution to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the solution for 1-2 hours until saturation is achieved (a significant weight gain should be observed).
-
Pinner Salt Formation: Seal the flask and allow the mixture to stir at 0-5 °C for 12-24 hours. The Pinner salt will typically precipitate as a white solid. Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) to confirm the consumption of the starting nitrile.
-
Ammonolysis: Cool the mixture again to 0 °C. Under a positive pressure of nitrogen, add a solution of anhydrous ammonia in ethanol (~2 M) or bubble anhydrous ammonia gas through the stirred slurry until the reaction is complete.
-
Product Formation: Allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid contains the product and ammonium chloride.
-
Workup: Extract the crude solid with hot ethanol or isopropanol to dissolve the organic product, leaving behind the insoluble ammonium chloride.[12] Filter the hot solution to remove the inorganic salts.
-
Crystallization: Allow the filtrate to cool to room temperature and then place it in an ice bath or refrigerator to induce crystallization of the this compound.
-
Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent system in which the this compound is soluble when hot but sparingly soluble when cold. Isopropanol, ethanol, or mixtures with ethyl acetate are good starting points.
-
Dissolution: Place the crude product in a flask and add a minimal amount of the chosen solvent. Heat the mixture to reflux with stirring until all the solid dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and reflux for 5-10 minutes. Filter the hot solution through a pad of celite to remove the carbon.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, cool further in an ice bath to maximize yield.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small portion of the cold recrystallization solvent, and dry under vacuum.
References
- ChemBK. (n.d.). This compound.
- J&K Scientific. (2025). Pinner Reaction.
- Wikipedia. (n.d.). Pinner reaction.
- Ghare, S., et al. (n.d.). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.
- NROChemistry. (n.d.). Pinner Reaction.
- Organic Chemistry Portal. (n.d.). Pinner Reaction.
- Organic Chemistry Portal. (n.d.). Amidine synthesis.
- Ghare, S., et al. (2021). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.
- Kalz, K.F., et al. (2016). Solution Chemistry of N,N' -Disubstituted Amidines: Identification of Isomers and Evidence for Linear Dimer Formation. Chemistry – A European Journal, 22(50), 18190-18196.
- Vcare Medicines. (n.d.). 2-Chlorobenzonitrile Liquid Manufacturer.
- Singh, S., et al. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-16.
- AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
- International Journal of Pharmaceutical Research and Applications. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- ResearchGate. (2014).
- Holm, R., & Elder, D. P. (2016). Analytical advances in pharmaceutical impurity profiling. European Journal of Pharmaceutical Sciences, 87, 118-135.
- ResearchGate. (2019).
- Sivaev, I.B., et al. (2022). Synthesis of Boronated Amidines by Addition of Amines to Nitrilium Derivative of Cobalt Bis(Dicarbollide). Molecules, 27(15), 4983.
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). 2-Chlorobenzonitrile.
- Google Patents. (n.d.). CS264402B1 - Process for preparing o-chlorobenzamide.
- Ostrowska, K., & Kolasa, A. (n.d.). N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides).
- Prasad, P. S. S., et al. (2019). One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation. New Journal of Chemistry, 43(3), 1363-1374.
- Google Patents. (n.d.). CN106565541A - Synthesis method for benzamidine derivatives.
- Popa, A., et al. (2023). Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. Toxics, 11(8), 672.
- Preprints.org. (2023). Synthesis, Purity Check, Hydrolysis and Removal of O-Chlorobenzyliden Malononitrile (CBM) By Biological Selective Media.
- Popa, A., et al. (2023). Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. MDPI.
- Google Patents. (n.d.). CN101575301A - Preparation method of 2-amino-5-chlorobenzamide.
- Sun, Q., Li, Y., & Qin, L. (2014). Isolation and identification of two unknown impurities from the raw material of clindamycin hydrochloride.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. library.dphen1.com [library.dphen1.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. Pinner reaction - Wikipedia [en.wikipedia.org]
- 7. Pinner Reaction | NROChemistry [nrochemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Benzamidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
Adjusting pH for optimal 2-Chlorobenzamidine Hydrochloride activity
A Guide to Adjusting pH for Optimal Biological Activity
Welcome to the technical support guide for 2-Chlorobenzamidine Hydrochloride. As a Senior Application Scientist, my goal is to provide you with the in-depth technical and practical insights necessary to ensure the success of your experiments. This guide moves beyond simple protocols to explain the fundamental principles governing the activity of this compound, empowering you to troubleshoot issues and optimize your assay conditions effectively.
Core Principles: The Critical Role of pH in Amidine Activity
Understanding the interplay between pH, the inhibitor's chemical state, and the target enzyme is paramount. The activity of this compound is not static; it is dynamically influenced by the proton concentration of its environment.
Why pH Matters: The Amidinium Ion
Amidine-containing compounds like 2-Chlorobenzamidine are potent inhibitors of enzymes such as serine proteases because they act as structural mimics of the natural substrates, arginine or lysine.[1] The key to this mimicry lies in the amidine functional group, which, when protonated, forms a positively charged amidinium ion . This positive charge is crucial for forming strong electrostatic interactions with negatively charged amino acid residues (e.g., aspartate, glutamate) that are often present in the active site of these enzymes.[1]
The protonation state of the amidine group is governed by its pKa and the pH of the solution, a relationship described by the Henderson-Hasselbalch equation.[2][3]
pH = pKa + log([Amidine_Neutral] / [Amidinium_Charged])
While the specific pKa for 2-Chlorobenzamidine is not widely published, the pKa of the closely related compound, benzamidine, is 11.6 .[4] The electron-withdrawing nature of the ortho-chloro group is expected to slightly lower this value, but 11.6 serves as an excellent reference point.
This high pKa means that at physiological pH (typically 7.0-8.0), the equilibrium lies overwhelmingly in favor of the protonated, charged, and biologically active amidinium form.
The Target Enzyme is Also pH-Sensitive
It is crucial to remember that pH affects not only the inhibitor but also the target enzyme. Enzyme activity profiles are typically bell-shaped with respect to pH, with an optimal pH at which their catalytic activity is maximal.[5] Deviations from this optimum can alter the ionization states of critical amino acid residues within the active site, potentially reducing the very interactions you aim to inhibit.[6][7] Therefore, pH optimization is a balancing act: maximizing the concentration of the active inhibitor form while maintaining the integrity and activity of the target enzyme.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting pH for my assay with this compound?
For most standard biochemical and cell-based assays, a starting pH between 7.0 and 8.5 is recommended.
-
Rationale: Based on the pKa of ~11.6, working at a pH at least three units lower ensures that >99.9% of the this compound exists in its protonated, active amidinium form. This pH range is also compatible with the optimal activity of many common enzymes, like trypsin.[5]
Q2: How does pH affect the solubility of this compound?
The compound is supplied as a hydrochloride salt, which is generally water-soluble.[8] However, its solubility is highly pH-dependent.
-
Acidic to Neutral pH (pH < 9): Solubility is high because the compound exists as the charged amidinium salt.
-
Alkaline pH (pH > 10): As the pH of the solution approaches the pKa, the compound begins to deprotonate to its neutral, free base form. This neutral form is significantly less water-soluble and may precipitate out of solution. If your experimental conditions require a high pH, be vigilant for precipitation.
Q3: My inhibitor shows lower-than-expected activity. Could pH be the issue?
Yes, this is a very common issue. If your assay buffer has a pH that is too high, or if an unbuffered component of your assay is alkaline, a significant fraction of your inhibitor could be converting to the less active, neutral form. Conversely, if the assay pH is too low for the target enzyme, the enzyme's activity might be suboptimal, making it difficult to measure inhibition accurately.[5]
Q4: How do I choose the right buffer for my experiment?
The ideal buffer should have a pKa value as close as possible to your desired experimental pH to provide maximum buffering capacity. Choose a buffer whose pKa is within +/- 1 pH unit of your target pH.[9]
| Buffer | pKa (25°C) | Useful pH Range |
| PIPES | 6.76 | 6.1 – 7.5 |
| MOPS | 7.20 | 6.5 – 7.9 |
| HEPES | 7.48 | 6.8 – 8.2 |
| Tris | 8.06 | 7.5 – 9.0 |
| Tricine | 8.05 | 7.4 – 8.8 |
| CHES | 9.50 | 8.6 – 10.0 |
| Data sourced from Sigma-Aldrich and other buffer guides.[8][10] |
Note on Tris Buffers: Be aware that the pKa of Tris is highly temperature-dependent. A Tris buffer made at room temperature will have a significantly higher pH when cooled to 4°C. Always adjust the pH of a Tris buffer at the temperature at which you will perform the experiment.
Q5: Does the pH of my stock solution matter?
Yes. It is critical to prepare your stock solution in a solvent that ensures stability and solubility.
-
Recommended Practice: Prepare a high-concentration stock (e.g., 100 mM) in deionized water or a slightly acidic buffer (e.g., 50 mM Sodium Acetate, pH 5.0). The hydrochloride salt is stable and highly soluble under these conditions. Avoid preparing stock solutions in alkaline buffers, as this can lead to long-term instability and precipitation.
Troubleshooting Guide
Use this section to diagnose and resolve common pH-related experimental issues.
Sources
- 1. scribd.com [scribd.com]
- 2. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 3. Khan Academy [khanacademy.org]
- 4. benchchem.com [benchchem.com]
- 5. Benzamidine - Wikipedia [en.wikipedia.org]
- 6. 2-Chlorobenzamide | 609-66-5 [chemicalbook.com]
- 7. 2-Chlorobenzamide | C7H6ClNO | CID 69111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. peakproteins.com [peakproteins.com]
- 10. Biological Buffers [staff.ustc.edu.cn]
Technical Support Center: A Troubleshooting Guide for 2-Chlorobenzamidine Hydrochloride Based Assays
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into troubleshooting assays involving 2-Chlorobenzamidine Hydrochloride. This document moves beyond simple protocols to explain the causality behind experimental observations and solutions, ensuring your assays are robust and your results are trustworthy.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and properties of this compound.
Q1: What are the proper storage and handling conditions for this compound?
A1: Proper storage is critical to maintain the compound's integrity.
-
Storage Temperature: this compound should be stored at 0-8 °C.[1] Some suppliers recommend a range of 2-8 °C.[2]
-
Conditions: It should be kept in a tightly closed container in a dry, well-ventilated place.[2][3]
-
Handling: Use standard laboratory precautions. Avoid direct contact with skin, mouth, and eyes, as the compound can cause skin and eye irritation and may be harmful if swallowed or inhaled.[4][5] Always wash hands thoroughly after handling.[3]
Q2: What are the solubility characteristics of this compound?
A2: this compound is soluble in water and also shows solubility in organic solvents like ethanol and chloroform.[1][4] When preparing stock solutions, it is crucial to start with a small amount of solvent and incrementally add more to ensure complete dissolution. For aqueous buffers, always verify the pH, as it can significantly impact the solubility of hydrochloride salts.
Q3: How stable is this compound in solution?
A3: The compound is generally stable at room temperature in its solid form.[4] However, in aqueous assay buffers, its stability can be time and pH-dependent. It is best practice to prepare fresh solutions for each experiment or, if necessary, to conduct a stability study in your specific assay buffer by incubating the compound for the duration of the experiment and then analyzing its integrity via HPLC. High temperatures can cause decomposition.[4]
Section 2: Core Troubleshooting Guide
This guide addresses specific, complex issues that may arise during your experiments, providing potential causes, actionable solutions, and the scientific rationale behind them.
Issue 1: High Variability and Poor Reproducibility in IC₅₀ Values
Q: My IC₅₀ values for this compound are inconsistent between plates and experimental days. What is the cause and how can I fix it?
A: This is a common and frustrating issue that often points to problems with compound handling, assay setup, or the stability of assay components.
Possible Causes & Solutions:
-
Compound Precipitation: At higher concentrations, the compound may be precipitating out of your assay buffer. Benzamidine derivatives can have limited solubility in physiological buffers.
-
Solution: Visually inspect the wells of your highest concentration for any precipitate. Determine the compound's maximum solubility in your final assay buffer. If solubility is an issue, consider using a co-solvent like DMSO, but ensure the final concentration does not exceed a level that affects enzyme activity (typically <1%).
-
Causality: Precipitated compound is not available to interact with the target enzyme, leading to an underestimation of its potency and erratic results.
-
-
Enzyme or Reagent Instability: One or more components in your assay, such as the enzyme or a substrate, may be losing activity over the course of the experiment.[6]
-
Solution: Run control wells with the enzyme and substrate but no inhibitor, measuring activity at the beginning (T₀) and end (T_end) of your assay incubation. A significant drop in signal indicates instability.
-
Causality: If the enzyme's baseline activity is not constant, the calculated percent inhibition will be inaccurate and vary depending on when the plate was read.
-
-
Inconsistent Liquid Handling: Manual pipetting, especially of small volumes, can introduce significant variability.[7]
-
Solution: Use calibrated pipettes and low-retention tips. For high-throughput applications, automated liquid handlers are recommended to minimize human error and ensure consistent dispensing.[7]
-
Causality: Small errors in dispensing the inhibitor, enzyme, or substrate will propagate into large variations in the final activity measurement and calculated IC₅₀.
-
Experimental Workflow for Diagnosing IC₅₀ Variability
Below is a systematic workflow to identify the source of variability.
Caption: Troubleshooting workflow for inconsistent IC₅₀ values.
Issue 2: No Enzyme Inhibition Observed
Q: I expect this compound to inhibit my target enzyme, but I see no effect, even at high concentrations. Why is this happening?
A: This result can be perplexing and may stem from issues with the compound, the assay conditions, or fundamental mechanics of the enzyme-inhibitor interaction.
Possible Causes & Solutions:
-
Incorrect Assay Conditions (pH): The activity of enzymes and the ionization state of inhibitors are highly dependent on pH. Benzamidine contains basic groups, and its charge state, which is critical for binding to many protease active sites (often involving an aspartate residue), is pH-dependent.
-
Solution: Determine the optimal pH for your enzyme's activity. Then, run the inhibition assay across a range of pH values (e.g., 6.5 to 8.5) to find the optimal condition for inhibitor binding.
-
Causality: If the assay pH is far from the pKa of the critical functional groups on either the enzyme or the inhibitor, the electrostatic interactions required for binding may be lost, resulting in no inhibition.
-
-
High Substrate Concentration (for Competitive Inhibitors): If this compound is a competitive inhibitor, its effect can be overcome by high concentrations of the substrate.[8]
-
Solution: Determine the Michaelis constant (Kₘ) for your substrate. Run your inhibition assay with the substrate concentration at or below the Kₘ value. This increases the apparent potency of a competitive inhibitor.
-
Causality: Competitive inhibitors bind to the same active site as the substrate. According to the principles of enzyme kinetics, high concentrations of substrate will outcompete the inhibitor for binding to the enzyme's active site, masking the inhibitory effect.[8]
-
-
Degraded or Inactive Compound: The compound stock may have degraded due to improper storage or handling.
-
Solution: Verify the purity and identity of your compound stock using an analytical method like HPLC-MS. If possible, use a fresh, newly purchased lot of the compound.
-
Causality: If the compound has degraded, the active pharmacophore is no longer present, and no inhibition will be observed.
-
Visualizing Inhibition Mechanisms
Understanding the mechanism is key to setting up the correct assay conditions.
Caption: Competitive vs. Non-competitive inhibition models.
Issue 3: Atypical Inhibition Curve (e.g., Decreased Inhibition at High Concentrations)
Q: I see inhibition at moderate concentrations, but the effect decreases as I go to the highest concentrations of this compound. What could cause this U-shaped curve?
A: This non-standard dose-response curve often points to complex biochemical or biophysical phenomena like compound aggregation or assay artifacts.
Possible Causes & Solutions:
-
Compound Aggregation: At concentrations above its critical aggregation concentration (CAC), the compound may form aggregates. These aggregates can sometimes sequester the enzyme or interfere with the assay in unpredictable ways.
-
Solution: Include a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer to disrupt aggregate formation. Re-run the dose-response curve. If the U-shape disappears, aggregation was the likely cause. This phenomenon is a known issue for some inhibitors.[9]
-
Causality: Aggregates are not the same as soluble, monomeric inhibitors. They present a different interface for protein interaction and can be less effective inhibitors or create artifacts that obscure the true inhibitory activity.
-
-
Assay Interference: The compound itself might interfere with your detection method at high concentrations (e.g., fluorescence quenching/enhancement, absorbance).
-
Solution: Run a control plate with all assay components except the enzyme. Add the inhibitor across its full concentration range. If you see a change in the signal that correlates with the inhibitor concentration, you have identified assay interference.
-
Causality: The signal you measure must be a direct result of enzyme activity. If the compound itself contributes to the signal, the calculation of percent inhibition will be incorrect, leading to bizarre dose-response curves.
-
-
Complex Allosteric Effects: For some enzymes, there may be secondary, lower-affinity binding sites (allosteric sites) that, when occupied at high inhibitor concentrations, cause a conformational change that paradoxically increases enzyme activity or reduces the inhibitory effect.[9]
-
Solution: This requires more advanced mechanistic studies. Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can help characterize multiple binding events.
-
Causality: While classic inhibition models assume a single binding site, many enzymes are complex and can be modulated by ligand binding at sites other than the active site.[8][9]
-
Data Summary Table: Troubleshooting Atypical Curves
| Problem | Potential Cause | Diagnostic Experiment | Expected Outcome if Cause is Confirmed |
| U-Shaped Curve | Compound Aggregation | Add 0.01% Triton X-100 to assay buffer | The U-shaped curve resolves into a standard sigmoidal curve. |
| U-Shaped Curve | Signal Interference | Run dose-response without enzyme | Signal changes correlate with inhibitor concentration. |
| Inhibition Plateau <100% | Tight-Binding Inhibition | Vary enzyme concentration and re-measure IC₅₀ | The IC₅₀ value increases linearly with enzyme concentration.[8] |
Section 3: References
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central.
-
This compound. ChemBK.
-
Mechanism of Action Assays for Enzymes. NCBI Bookshelf.
-
2-Chloro-Benzamidine hydrochloride. Chem-Impex.
-
2-chlorobenzimidamide hydrochloride. Echemi.
-
Enzyme Inhibition By Reaction Conditions. Sigma-Aldrich.
-
The Fundamental Problem With Enzyme Inhibition Theory. ResearchGate.
-
Why is the enzyme activity inhibition not consistent?. ResearchGate.
-
2-Chlorobenzene-1-carboximidamide hydrochloride. PubChem.
-
Safety Data Sheet: Benzamidine hydrochloride monohydrate. Carl ROTH.
-
Assay Optimization 101: Enhancing Sensitivity, Specificity, and Reproducibility. Dispendix.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. echemi.com [echemi.com]
- 4. chembk.com [chembk.com]
- 5. 2-Chlorobenzene-1-carboximidamide hydrochloride | C7H8Cl2N2 | CID 2740917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dispendix.com [dispendix.com]
- 8. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison for the Modern Laboratory: 2-Chlorobenzamidine Hydrochloride vs. Benzamidine as Serine Protease Inhibitors
A Senior Application Scientist's Guide to Selecting the Right Tool for Protease Inhibition
In the intricate landscape of biochemical research and drug development, the control of proteolytic activity is paramount. Unwanted protease activity can compromise protein sample integrity, confound experimental results, and derail therapeutic development. Serine proteases, a major class of proteolytic enzymes, are central to numerous physiological processes and are therefore key targets for inhibition. For decades, benzamidine has been a stalwart in the researcher's toolkit for this purpose. However, the availability of derivatives such as 2-Chlorobenzamidine Hydrochloride prompts a critical question: which inhibitor is the superior choice for your specific application?
This guide provides a comprehensive, data-driven comparison of this compound and benzamidine, moving beyond catalog descriptions to offer practical insights into their mechanisms, potency, and experimental utility.
The Serine Protease Catalytic Triad: A Target for Competitive Inhibition
Serine proteases, including well-known enzymes like trypsin, thrombin, and plasmin, employ a highly conserved catalytic triad of serine, histidine, and aspartate residues in their active site to hydrolyze peptide bonds.[1][2][3] The serine residue acts as the primary nucleophile, attacking the carbonyl carbon of the substrate's scissile bond.[4][5]
Both benzamidine and its 2-chloro derivative are competitive inhibitors, meaning they reversibly bind to the active site of the enzyme, preventing the substrate from binding.[6][7] The positively charged amidinium group of these inhibitors is a key structural feature, as it mimics the side chains of arginine and lysine, the natural substrates for trypsin-like serine proteases. This allows the inhibitor to interact with the negatively charged aspartate residue at the bottom of the S1 specificity pocket of the enzyme.[7]
Caption: Competitive inhibition of a serine protease by benzamidine or 2-Chlorobenzamidine.
Profiling the Inhibitors: A Tale of Two Amidines
While sharing a common inhibitory mechanism, the subtle structural difference between benzamidine and this compound—the addition of a chlorine atom at the ortho position of the benzene ring—can influence their inhibitory potency and physicochemical properties.
Benzamidine Hydrochloride: The Established Standard
Benzamidine is a widely used, reversible competitive inhibitor of trypsin, trypsin-like enzymes, and other serine proteases.[6][8] It is a staple in protein purification protocols and cell lysis buffers to prevent proteolytic degradation.
This compound: A Potent Contender
This compound is recognized as a potent inhibitor of serine proteases and serves as a valuable building block in the synthesis of more complex therapeutic agents.[9][10] The introduction of the chloro-substituent can impact the inhibitor's binding affinity. Structure-activity relationship studies of substituted benzamidines have shown that electronic and hydrophobic properties of the substituent group influence the inhibitory activity against various serine proteases.[1]
Head-to-Head Comparison: Potency, Specificity, and Practical Considerations
| Feature | Benzamidine Hydrochloride | This compound |
| Mechanism of Action | Reversible, Competitive Inhibitor | Reversible, Competitive Inhibitor |
| Target Enzymes | Trypsin, Thrombin, Plasmin, and other trypsin-like serine proteases | Trypsin, Thrombin, Plasmin, and other trypsin-like serine proteases |
| Inhibitory Potency (Ki) | Trypsin: ~18-22 µM[11] | While specific Ki values are not readily available in the literature, the 2-chloro substitution is expected to increase potency based on structure-activity relationships of benzamidine derivatives.[1] |
| Solubility | Soluble in water and ethanol.[7] | Soluble in water and various organic solvents.[9] |
| Stability | Solutions should be prepared fresh as it is sensitive to oxidation.[12] | Stable at room temperature, but may decompose at high temperatures.[9] |
| Typical Working Concentration | 0.5 - 4.0 mM for general protease inhibition.[12] | Expected to be in a similar or lower range due to potentially higher potency. |
Experimental Protocol: A Guide to Determining Inhibitory Potency
To empirically determine and compare the inhibitory potency of this compound and benzamidine, a standard enzyme inhibition assay can be performed. The following protocol provides a robust framework for such a study using trypsin as the model serine protease.
Materials and Reagents
-
Bovine Trypsin
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE) or a similar chromogenic or fluorogenic trypsin substrate
-
Benzamidine Hydrochloride
-
This compound
-
Tris-HCl buffer (pH 8.0)
-
DMSO (for inhibitor stock solutions)
-
96-well microplate
-
Microplate reader
Experimental Workflow
Caption: Workflow for determining the inhibitory potency of protease inhibitors.
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of bovine trypsin in 1 mM HCl.
-
Prepare a stock solution of the substrate (e.g., 10 mM BAEE in assay buffer).
-
Prepare 100 mM stock solutions of both benzamidine hydrochloride and this compound in DMSO.
-
-
Serial Dilutions of Inhibitors:
-
Perform serial dilutions of the inhibitor stock solutions in the assay buffer (Tris-HCl, pH 8.0) to obtain a range of concentrations to be tested.
-
-
Assay Setup:
-
In a 96-well plate, add the appropriate volume of assay buffer to each well.
-
Add the diluted inhibitors to the test wells and an equal volume of buffer with DMSO to the control wells.
-
Add the trypsin solution to all wells to a final concentration of, for example, 10 µg/mL.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a microplate reader and monitor the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the progress curves.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
-
Choosing the Right Inhibitor: A Practical Discussion
The choice between benzamidine and this compound will depend on the specific requirements of the experiment.
-
For routine applications , such as preventing proteolysis during protein purification from common expression systems, the well-characterized and cost-effective benzamidine is often sufficient. Its inhibitory properties are well-documented, and its effective concentrations are established.[12]
-
For applications requiring higher potency , or in systems where lower concentrations of inhibitors are desirable to minimize potential off-target effects, This compound may offer an advantage. The electron-withdrawing nature of the chlorine atom can enhance the interaction with the enzyme's active site, leading to tighter binding.[1] However, it is crucial to empirically determine its optimal concentration for each specific application.
-
In drug discovery and development , 2-Chlorobenzamidine serves as a valuable scaffold for the synthesis of more potent and selective inhibitors.[10] Its properties make it an attractive starting point for medicinal chemists aiming to develop novel therapeutics targeting serine proteases.
Conclusion
Both benzamidine and this compound are effective competitive inhibitors of serine proteases. While benzamidine remains a reliable and economical choice for general laboratory use, the structural modification in this compound likely confers increased potency, making it a compelling alternative for applications demanding stronger inhibition or for use as a lead compound in drug design. As with any experimental reagent, the optimal choice and concentration should be determined empirically to ensure the integrity and success of your research.
References
- Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry, 240(4), 1579-1585.
- Kraut, J. (1977). Serine proteases: structure and mechanism of catalysis. Annual review of biochemistry, 46, 331-358.
- Hedstrom, L. (2002). Serine protease mechanism and specificity. Chemical reviews, 102(12), 4501-4524.
- Blow, D. M., Birktoft, J. J., & Hartley, B. S. (1969). Role of a buried acid group in the mechanism of action of chymotrypsin.
- Warshel, A., & Levitt, M. (1976). Theoretical studies of enzymic reactions: dielectric, electrostatic and steric stabilization of the carbonium ion in the reaction of lysozyme. Journal of molecular biology, 103(2), 227-249.
- Geratz, J. D. (1965). Inhibitory effect of benzamidine and related compounds on the esterolytic and proteolytic activity of trypsin. Archives of Biochemistry and Biophysics, 111(1), 134-140.
- MEROPS. (n.d.). Small-molecule inhibitor: benzamidine.
- ChemBK. (2024). This compound.
- Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.
- Lebedev, A. A., et al. (1977). [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors]. Biokhimiia, 42(10), 1839-1847.
- G-Biosciences. (n.d.). Protease Assay.
- Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European journal of biochemistry, 6(4), 502-506.
- Pubmed. (n.d.). Inhibition of four human serine proteases by substituted benzamidines.
- Pubmed. (n.d.). Study on the hydrolysis of 2-chlorobenzamide.
- Pubmed. (n.d.). Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives.
- Pubmed. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment.
- Pubmed. (n.d.). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition.
- ResearchGate. (n.d.). Comparison of benzamidine orientations in two matriptase:benzamidine….
- Wikipedia. (n.d.). Benzamidine.
Sources
- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Competitive parabolic inhibition of bovine trypsin by bis-benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and functional analyses of benzamidine-based inhibitors in complex with trypsin: implications for the inhibition of factor Xa, tPA, and urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative inhibition of thrombin, plasmin, trypsin, and complement by benzamidines using substituent constants and regression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MEROPS - the Peptidase Database [ebi.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. chembk.com [chembk.com]
- 10. researchgate.net [researchgate.net]
- 11. [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Validation of Trypsin Inhibition: A Comparative Analysis of 2-Chlorobenzamidine Hydrochloride and Standard Inhibitors
For researchers, scientists, and drug development professionals engaged in processes requiring the modulation of proteolytic activity, the selection of an appropriate trypsin inhibitor is a critical decision. Trypsin, a serine protease, plays a pivotal role in numerous physiological and pathological processes, making its inhibition a key aspect of applications ranging from protein purification to the development of therapeutics. This guide provides an in-depth technical comparison of 2-Chlorobenzamidine Hydrochloride, a putative trypsin inhibitor, with well-established alternatives such as Benzamidine, AEBSF, and PMSF. We will delve into the mechanistic underpinnings of these inhibitors, present available experimental data, and provide a robust protocol for their validation.
The Central Role of Trypsin and the Imperative for its Inhibition
Trypsin's enzymatic activity, characterized by the cleavage of peptide bonds C-terminal to lysine and arginine residues, is fundamental to digestion and other biological pathways. However, uncontrolled trypsin activity during in vitro applications, such as cell lysis and protein extraction, can lead to the degradation of target proteins, compromising experimental outcomes. Consequently, the use of trypsin inhibitors is indispensable for preserving protein integrity.
Serine protease inhibitors, the class to which the compounds in this guide belong, function by interacting with the active site of the enzyme.[1] This interaction, which can be either reversible or irreversible, prevents the substrate from binding and thus halts proteolytic activity.[2] The choice of inhibitor is dictated by factors such as specificity, potency, stability, and the specific requirements of the experimental system.
Unveiling the Potential of this compound
This compound is a structural analog of benzamidine, a well-known competitive inhibitor of trypsin.[3] The core benzamidine structure is recognized for its ability to mimic the side chains of arginine and lysine, allowing it to bind to the S1 pocket of trypsin's active site.[4] While direct experimental data on the trypsin inhibitory activity of this compound is not extensively available in peer-reviewed literature, its structural similarity to benzamidine suggests it may act as a competitive inhibitor. The presence of a chlorine atom at the ortho position of the benzene ring could potentially influence its binding affinity and specificity through electronic and steric effects. Further experimental validation is essential to characterize its inhibitory profile.
Established Alternatives for Trypsin Inhibition: A Comparative Overview
A comprehensive understanding of this compound's potential necessitates a comparison with widely used trypsin inhibitors.
Benzamidine Hydrochloride
A reversible competitive inhibitor, benzamidine is a frequently used reagent in protein purification to prevent proteolysis.[5] Its amidinium group interacts with the aspartate residue at the base of the S1 pocket of trypsin.[4] Benzamidine is readily soluble in aqueous buffers and is typically used at concentrations ranging from 0.5 mM to 4.0 mM.[6]
4-(2-Aminoethyl)benzenesulfonyl Fluoride Hydrochloride (AEBSF)
AEBSF is an irreversible inhibitor of serine proteases, including trypsin.[7][8] Unlike the competitive mechanism of benzamidine, AEBSF covalently modifies the active site serine residue, leading to permanent inactivation of the enzyme.[9] It is a more stable and less toxic alternative to PMSF, with a typical working concentration of 0.1 to 1.0 mM.[6][7]
Phenylmethylsulfonyl Fluoride (PMSF)
A classic and widely used serine protease inhibitor, PMSF also acts irreversibly by sulfonylating the active site serine.[10] However, PMSF has limited solubility in aqueous solutions and a short half-life, necessitating its fresh preparation in an organic solvent and addition at multiple stages of a purification protocol.[10] The effective concentration for PMSF is typically between 0.1 and 1 mM.[11]
Quantitative Comparison of Trypsin Inhibitors
The efficacy of an inhibitor is quantitatively described by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher potency. The following table summarizes the available data for the discussed inhibitors.
| Inhibitor | Type of Inhibition | Ki for Trypsin | IC50 for Trypsin | Typical Working Concentration |
| 2-Chlorobenzamidine HCl | Competitive (Putative) | Data not available | Data not available | To be determined |
| Benzamidine HCl | Reversible Competitive | 19 µM, 21 µM, 35 µM[1][12][13] | ~79 µM | 0.5 - 4.0 mM[6] |
| AEBSF HCl | Irreversible | Not applicable | ~300 µM - 1 mM | 0.1 - 1.0 mM[7] |
| PMSF | Irreversible | Not applicable | Data varies | 0.1 - 1.0 mM[11] |
Experimental Validation of Trypsin Inhibition: A Step-by-Step Protocol
To empirically determine and compare the inhibitory effects of this compound and other inhibitors, a robust and reproducible experimental protocol is paramount. The following protocol utilizes the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA), which upon cleavage by trypsin, releases p-nitroaniline, a yellow product that can be quantified spectrophotometrically.
Diagram of the Experimental Workflow
Caption: Experimental workflow for determining trypsin inhibition.
Materials and Reagents
-
Trypsin (from bovine pancreas)
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)
-
This compound
-
Benzamidine Hydrochloride
-
AEBSF Hydrochloride
-
PMSF
-
Tris-HCl buffer (50 mM, pH 8.0, containing 20 mM CaCl2)
-
Dimethyl sulfoxide (DMSO) for dissolving PMSF
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm
Procedure
-
Preparation of Reagents:
-
Trypsin Stock Solution (0.1 mg/mL): Dissolve trypsin in 1 mM HCl. Store on ice.
-
BAPNA Substrate Solution (1 mM): Dissolve BAPNA in a small amount of DMSO and then dilute with the Tris-HCl buffer to the final concentration. Prepare this solution fresh.
-
Inhibitor Stock Solutions (e.g., 100 mM): Dissolve 2-Chlorobenzamidine HCl, Benzamidine HCl, and AEBSF HCl in Tris-HCl buffer. Dissolve PMSF in anhydrous DMSO.
-
Serial Dilutions: Prepare a series of dilutions for each inhibitor in Tris-HCl buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Blank: 200 µL of Tris-HCl buffer.
-
Control (100% activity): 180 µL of Tris-HCl buffer + 10 µL of Trypsin stock solution.
-
Inhibitor Wells: 180 µL of each inhibitor dilution + 10 µL of Trypsin stock solution.
-
-
Mix gently and pre-incubate the plate at 37°C for 10 minutes.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding 10 µL of the 1 mM BAPNA substrate solution to all wells (except the blank).
-
Immediately place the plate in the microplate reader, pre-heated to 37°C.
-
Measure the absorbance at 410 nm every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of trypsin activity, from the dose-response curve.
-
For competitive inhibitors, the inhibition constant (Ki) can be determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.
-
Mechanistic Insights into Trypsin Inhibition
The inhibitors discussed, while all targeting the active site of trypsin, do so through distinct mechanisms.
Diagram of Inhibition Mechanisms
Caption: Mechanisms of reversible and irreversible trypsin inhibition.
Conclusion
The validation of a trypsin inhibitor's efficacy is a cornerstone of robust experimental design in numerous life science disciplines. While this compound presents an intriguing potential inhibitor based on its structural analogy to benzamidine, its inhibitory properties require empirical validation. This guide provides the conceptual framework and a detailed experimental protocol for such a validation, enabling a direct comparison with established inhibitors like Benzamidine, AEBSF, and PMSF. By systematically evaluating the potency and mechanism of action of these compounds, researchers can make informed decisions to best preserve the integrity of their biological samples and ensure the reliability of their experimental data.
References
- AdooQ Bioscience. (n.d.). Benzamidine hydrochloride.
- Steinmetzer, T., et al. (2012). Active site mapping of trypsin, thrombin and matriptase-2 by sulfamoyl benzamidines. Bioorganic & Medicinal Chemistry Letters, 22(24), 7518-7523.
- MEROPS - the Peptidase Database. (2023). Small-molecule inhibitor: benzamidine.
- Renatus, M., et al. (1998). Structural and functional analyses of benzamidine-based inhibitors in complex with trypsin: implications for the inhibition of factor Xa, tPA, and urokinase. Journal of Medicinal Chemistry, 41(27), 5445-5456.
- Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. The Journal of Biological Chemistry, 240(4), 1579-1585.
- Baker, B. R., et al. (1971). Irreversible enzyme inhibitors. 182. Proteolytic enzymes. 23. Inhibition of trypsin by derivatives of m- and p-amidinophenoxyalkoxy-substituted benzamidines and naphthamidines. Journal of Medicinal Chemistry, 14(8), 749-755.
- protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition.
- Aso, H., et al. (2015). Trypsin inhibition by benzamidine-conjugated molecular glues. Chemical Science, 6(7), 4048-4053.
- Wikipedia. (n.d.). AEBSF.
- Lee, S. H., et al. (2015). The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model. PLoS One, 10(9), e0137170.
- ResearchGate. (n.d.). IC50 curve for PMSF.
- Buch, I., et al. (2011). Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations. Proceedings of the National Academy of Sciences, 108(3), 1018-1023.
- ResearchGate. (n.d.). IC50 curve for PMSF.
- Baez, M. A., et al. (2016). Continuous method to determine the trypsin inhibitor activity in soybean flour. Food Chemistry, 203, 168-173.
- Wang, Y., et al. (2014). Improvement of the Enzyme Performance of Trypsin via Adsorption in Mesoporous Silica SBA-15: Hydrolysis of BAPNA. Molecules, 19(11), 18883-18896.
- University of Massachusetts Boston. (n.d.). BIOCHEM 385 LAB AFFINITY CHROMATOGRAPHY.
- ResearchGate. (n.d.). 24 questions with answers in TRYPSIN INHIBITORS.
- Burton, N. P., & Lowe, C. R. (1992). Design of novel affinity adsorbents for the purification of trypsin-like proteases. Journal of Molecular Recognition, 5(2), 55-68.
- Smith, R. A., & Smith, R. E. (1990). Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. Journal of the American Chemical Society, 112(19), 7041-7047.
- Aubry, M., & Bieth, J. (1979). [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors]. Biochimie, 61(4), 559-565.
- Cytiva. (n.d.). Purification or Removal of Serine Proteases.
- Zang, G., et al. (1995). Mammalian tissue trypsin-like enzymes: substrate specificity and inhibitory potency of substituted isocoumarin mechanism-based inhibitors, benzamidine derivatives, and arginine fluoroalkyl ketone transition-state inhibitors. Biochemistry, 34(45), 14785-14793.
- Cytiva. (n.d.). Purification or Removal of Serine Proteases.
- Patsnap. (2024). What are Trypsin inhibitors and how do they work?
- Cleveland, D. W., et al. (1977). Trypsin inhibitor paradoxically stabilizes trypsin activity in sodium dodecyl sulfate, facilitating proteolytic fingerprinting. The Journal of Biological Chemistry, 252(3), 1102-1106.
- da Silva, P. M., et al. (2023). A Multifunctional Trypsin Protease Inhibitor from Yellow Bell Pepper Seeds: Uncovering Its Dual Antifungal and Hypoglycemic Properties. International Journal of Molecular Sciences, 24(5), 4587.
Sources
- 1. Benzamidine series AC Resins-Affinity Chromatography Resins-Tofflon Life Science [tofflon-lifescience.com]
- 2. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MEROPS - the Peptidase Database [ebi.ac.uk]
- 4. biochemlab.umb.edu [biochemlab.umb.edu]
- 5. mdpi.com [mdpi.com]
- 6. Water regulates the residence time of Benzamidine in Trypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of p-aminobenzamidine-based sorbent and its use for high-performance affinity chromatography of trypsin-like proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Affinity chromatography of bovine trypsin. A rapid separation of bovine α- and β-trypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies on trypsin inhibitors. Part IX. Synthesis and trypsin inhibitory activity of the duopentacontapeptide corresponding to the amino acid sequence of porcine pancreatic secretory trypsin inhibitor II (Kazal) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Active site mapping of trypsin, thrombin and matriptase-2 by sulfamoyl benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Substituted Benzamidines: A Comparative Guide for Drug Development Professionals
In the landscape of modern drug discovery, the benzamidine scaffold stands as a privileged structure, particularly in the design of inhibitors for a critical class of enzymes: the serine proteases. This guide provides an in-depth technical comparison of substituted benzamidines, moving beyond a simple recitation of facts to an exploration of the causal relationships between chemical structure and biological activity. We will delve into the nuanced interactions that govern inhibitor potency and selectivity, supported by experimental data and detailed protocols to empower your own research endeavors.
The Benzamidine Core: A Foundation for Serine Protease Inhibition
Benzamidine's efficacy as a serine protease inhibitor stems from its basic amidine group (-C(=NH)NH2), which serves as a mimic of the guanidinium group of arginine.[1] This allows it to form a salt bridge with the conserved aspartic acid residue (Asp189) at the bottom of the S1 specificity pocket of trypsin-like serine proteases, anchoring the inhibitor to the active site.[1][2] This fundamental interaction is the cornerstone upon which the structure-activity relationships of substituted benzamidines are built.
However, the journey from a simple benzamidine core to a potent and selective drug candidate is one of meticulous chemical tailoring. The phenyl ring of the benzamidine moiety offers a versatile platform for substitution, allowing for the modulation of physicochemical properties such as hydrophobicity, electronics, and steric bulk. These modifications, in turn, dictate the inhibitor's affinity and specificity for different serine proteases.[3][4]
Comparative Analysis of Substituted Benzamidines as Serine Protease Inhibitors
The inhibitory potential of substituted benzamidines is not uniform across all serine proteases. Enzymes such as trypsin, thrombin, and plasmin, while sharing a similar catalytic mechanism, possess subtle yet significant differences in the topology of their active sites and surrounding subsites.[5] These differences can be exploited to achieve inhibitor selectivity.
Key Determinants of Inhibitory Activity
Our analysis of the available literature reveals several key principles governing the SAR of substituted benzamidines:
-
Hydrophobicity: The interaction of substituted benzamidines with thrombin is significantly influenced by the hydrophobicity of the substituent.[3] Increasing the hydrophobic character of the substituent can lead to enhanced binding affinity.
-
Electronic Effects: For plasmin and complement C1s, the inhibitory activity is affected by both the hydrophobicity and the electron-donating nature of the substituent.[3] Electron-donating groups can enhance the basicity of the amidine group, strengthening its interaction with the active site aspartate. A study on the binding of p-substituted benzamidines to trypsin showed that more polar substituents lead to less potent inhibition, likely due to greater stabilization of the inhibitor in the aqueous solvent.[6]
-
Steric Factors and Secondary Binding Sites: The interaction with trypsin is more complex, with molar refractivity and molecular weight playing crucial roles.[3] This suggests that steric bulk and the potential for interactions with secondary binding sites (exosites) are important determinants of affinity. For instance, bis-benzamidines have been shown to interact with both the primary specificity pocket (S1) and S3/S4 binding sites, leading to notable affinity.[1]
Quantitative Comparison of Inhibitory Potencies
To provide a clearer picture of these structure-activity relationships, the following table summarizes the inhibitory constants (Ki) of various substituted benzamidines against key serine proteases.
| Substituent | Target Enzyme | Ki (µM) | Reference |
| Unsubstituted | Trypsin | 35 | [7] |
| Unsubstituted | Plasmin | 350 | [7] |
| Unsubstituted | Thrombin | 220 | [7] |
| p-methyl | Thrombin | Varies | [8] |
| p-ethyl | Thrombin | Varies | [8] |
| p-(1-propyl) | Thrombin | Varies | [8] |
| p-(2-oxo-1-propyl) | Thrombin | Varies | [8] |
| p-amidinophenylpyruvate | Thrombin | Varies | [8] |
| 4'-amidinoanilide of N alpha-[4-amidinophenylsulfonyl]-phenyl-alpha-aminobutyric acid | Plasma Kallikrein | 0.15 | [9] |
| N alpha-arylsulfonylated 3-amidinophenylalanine derivatives | Plasma Kallikrein | 0.1 - 1.0 | [9] |
Note: The exact Ki values for some thrombin inhibitors were presented in a relative order of binding rather than specific numerical values in the cited source.[8]
This data highlights the significant impact that even small modifications to the benzamidine scaffold can have on inhibitory potency and selectivity.
Experimental Protocols for Evaluating Benzamidine Inhibitors
To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for key experiments used to characterize benzamidine-based inhibitors.
General Synthesis of Substituted Benzamidines
The synthesis of substituted benzamidines can be achieved through various established methods. A common approach involves the conversion of a substituted benzonitrile to the corresponding benzamidine.
Caption: General workflow for the synthesis of substituted benzamidines.
Step-by-Step Protocol:
-
Pinner Reaction: Dissolve the substituted benzonitrile in anhydrous ethanol and cool to 0°C. Bubble dry hydrogen chloride gas through the solution until saturation. Allow the mixture to stand at room temperature until the ethyl benzimidate hydrochloride precipitates.
-
Isolation of Imidate: Collect the precipitated ethyl benzimidate hydrochloride by filtration and wash with cold anhydrous ether.
-
Ammonolysis: Suspend the ethyl benzimidate hydrochloride in a solution of ammonia in ethanol. Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in water and wash with a water-immiscible organic solvent to remove any unreacted starting material.
-
Purification: Basify the aqueous layer with a suitable base (e.g., NaOH) and extract the benzamidine free base with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Serine Protease Inhibition Assay (e.g., Trypsin)
This protocol describes a general method for determining the inhibitory activity of substituted benzamidines against a serine protease like trypsin using a chromogenic substrate.
Caption: Workflow for a typical trypsin inhibition assay.
Materials:
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 10 mM CaCl2)[10]
-
Trypsin solution (e.g., 20 nM in Tris-HCl buffer)[10]
-
Substituted benzamidine inhibitor solutions (various concentrations)
-
Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, L-BAPNA)[11]
-
96-well microplate
-
Microplate reader
Step-by-Step Protocol:
-
Reagent Preparation: Prepare all solutions in the appropriate buffer and allow them to equilibrate to the assay temperature (e.g., 25°C or 37°C).
-
Assay Setup: In a 96-well microplate, add a fixed volume of the trypsin solution to each well.
-
Inhibitor Addition: Add varying concentrations of the substituted benzamidine inhibitor to the wells containing trypsin. Include a control well with no inhibitor.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[12]
-
Reaction Initiation: Add the chromogenic substrate to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a plate reader and measure the change in absorbance over time at the appropriate wavelength for the chromogenic substrate (e.g., 405 nm for p-nitroaniline release from L-BAPNA).
-
Data Analysis: Determine the initial reaction velocities (rates) from the linear portion of the absorbance versus time plots. Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.[13]
The Role of Benzamidine-Targeted Proteases in Signaling Pathways
The therapeutic potential of substituted benzamidines is intrinsically linked to the physiological roles of their target proteases. Thrombin and trypsin, for example, are not only involved in digestion and blood coagulation, respectively, but are also key signaling molecules that interact with a family of G protein-coupled receptors known as Protease-Activated Receptors (PARs).[14][15]
Protease-Activated Receptor (PAR) Signaling Pathway
Caption: Simplified schematic of PAR activation by serine proteases and its inhibition by benzamidines.
PARs are activated by the proteolytic cleavage of their extracellular N-terminus by proteases like thrombin.[14] This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor, which then triggers intracellular signaling cascades. These pathways are implicated in a variety of physiological and pathological processes, including inflammation, cell proliferation, and tissue repair.[15]
By inhibiting these proteases, substituted benzamidines can modulate PAR-mediated signaling, offering therapeutic opportunities in diseases where these pathways are dysregulated, such as thrombosis, inflammation, and cancer.
Conclusion and Future Directions
The structure-activity relationship of substituted benzamidines is a rich and complex field that continues to offer exciting prospects for the development of novel therapeutics. A thorough understanding of the interplay between substituent properties and the specific topologies of target enzyme active sites is paramount for the rational design of potent and selective inhibitors. The experimental protocols and conceptual frameworks presented in this guide are intended to provide researchers with the tools and insights necessary to navigate this challenging but rewarding area of drug discovery. Future efforts will likely focus on leveraging computational modeling and advanced synthetic strategies to design next-generation benzamidine derivatives with enhanced pharmacological profiles and novel therapeutic applications.
References
- Burnett, J. C., et al. (2007). A new paradigm for the development of broad-spectrum protease inhibitors. Journal of Biological Chemistry, 282(41), 29998-30006. [Link]
- Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937. [Link]
- Yoshino, H., et al. (1984). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 27(6), 746-750. [Link]
- de Maat, S., et al. (2012). Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold. Journal of Medicinal Chemistry, 55(21), 9349-9357. [Link]
- Mornon, J. P., et al. (1998). Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. Journal of Computer-Aided Molecular Design, 12(5), 435-446. [Link]
- Gupta, S. P., Handa, A., & Shewade, D. G. (1987). A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies. Arzneimittel-Forschung, 37(1), 47-50. [Link]
- Akaike, T., et al. (2017). trypsin inhibition by benzamidine-conjugated molecular glues.
- Coughlin, S. R. (2000). How the protease thrombin talks to cells. Proceedings of the National Academy of Sciences, 97(14), 7612-7617. [Link]
- Stürzebecher, J., et al. (2012). Active site mapping of trypsin, thrombin and matriptase-2 by sulfamoyl benzamidines. Bioorganic & Medicinal Chemistry, 20(22), 6648-6658. [Link]
- Di Paola, R., & Cuzzocrea, S. (2011). The roles of thrombin and protease-activated receptors in inflammation. Journal of Thrombosis and Haemostasis, 9(7), 1289-1300. [Link]
- Mosnier, L. O., & Griffin, J. H. (2011). The roles of thrombin and protease-activated receptors in inflammation.
- Chen, T., et al. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 16(4), 555-562. [Link]
- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry (Los Angeles), 8(10), 273-280. [Link]
- Oliveira, C. F., et al. (1992). Competitive parabolic inhibition of bovine trypsin by bis-benzamidines. Brazilian Journal of Medical and Biological Research, 25(1), 1-10. [Link]
- Stürzebecher, J., et al. (1994). Novel plasma kallikrein inhibitors of the benzamidine type. Brazilian Journal of Medical and Biological Research, 27(8), 1929-1934. [Link]
- Markwardt, F., et al. (1982). Influence of benzamidine derivatives on thrombin-induced platelet reactions. Folia Haematologica Internationales Magazin fur Klinische und Morphologische Blutforschung, 109(1), 98-106. [Link]
- Stürzebecher, J., et al. (1984). Inhibition of bovine and human thrombins by derivatives of benzamidine. Thrombosis Research, 36(5), 457-465. [Link]
- Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons. [Link]
- Leytus, S. P., et al. (1984). Theory and experimental method for determining individual kinetic constants of fast-acting, irreversible proteinase inhibitors. Biochemical Journal, 221(1), 233-241. [Link]
- Kellenberger, C., & Roussel, A. (2005). Structure-activity relationship within the serine protease inhibitors of the pacifastin family. Protein and Peptide Letters, 12(5), 409-414. [Link]
- Mornon, J. P., et al. (1998). Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. Journal of Computer-Aided Molecular Design, 12(5), 435-446. [Link]
- Talhout, R., et al. (2001). Thermodynamic analysis of binding of p-substituted benzamidines to trypsin. Protein Science, 10(5), 1018-1027. [Link]
- Markwardt, F., & Walsmann, P. (1968). [On inhibition of the coagulation enzyme thrombin by benzamidine derivatives]. Experientia, 24(1), 25-26. [Link]
- Botta, M., et al. (2010). Screening of benzamidine-based thrombin inhibitors via a linear interaction energy in continuum electrostatics model. Journal of Medicinal Chemistry, 53(5), 2091-2101. [Link]
- Wang, C. C., et al. (1994). Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. Journal of the American Chemical Society, 116(2), 481-490. [Link]
- protocols.io. (2019).
- Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European Journal of Biochemistry, 6(4), 502-506. [Link]
- Talhout, R., et al. (2001). Thermodynamic analysis of binding of p-substituted benzamidines to trypsin. Protein Science, 10(5), 1018-1027. [Link]
- Cer, R. Z., Mudunuri, U., Stephens, R., & Lebeda, F. J. (2009). IC50-to-Ki converter. [Link]
- Kellenberger, C., & Roussel, A. (2005). Structure-activity relationship within the serine protease inhibitors of the pacifastin family. Protein and Peptide Letters, 12(5), 409-414. [Link]
- ResearchGate. (n.d.). Effect of the bioactive fractions in inhibition of trypsin. The IC50... [Link]
- Bouchlaleg, L., Belaidi, S., Salah, T., & Alafeefy, A. M. (2015). Quantitative Structure Activity Relationship Study for Development of Plasmin Inhibitors Controlled by the Spacer Hydantoin. Journal of Computational and Theoretical Nanoscience, 12(10), 3949-3955. [Link]
- Si, Y., et al. (2023). Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. Frontiers in Chemistry, 11, 1189333. [Link]
- Alves, N. J., et al. (2015). Comparative Study on the Inhibition of Plasmin and Delta-Plasmin via Benzamidine Derivatives. ACS Medicinal Chemistry Letters, 6(3), 299-303. [Link]
Sources
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. Inhibition of bovine and human thrombins by derivatives of benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermodynamic analysis of binding of p-substituted benzamidines to trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Synthesis of N1-substituted benzamidines. Effects on blood coagulation, platelet aggregation and antiarrhythmic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold: Conversion of a Urokinase Inhibitor to a Plasma Kallikrein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 14. How the protease thrombin talks to cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The roles of thrombin and protease-activated receptors in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Alternatives for 2-Chlorobenzamidine Hydrochloride in Pharmaceutical Synthesis
Introduction: The Role of Amidines and the Quest for Superior Synthetic Routes
In the intricate landscape of pharmaceutical synthesis, the selection of starting materials and intermediates is a critical decision that profoundly impacts the efficiency, scalability, and safety of a drug manufacturing process. 2-Chlorobenzamidine hydrochloride is a reagent that, due to its chemical structure, presents itself as a potential precursor for the synthesis of several key pharmaceutical compounds. The amidine functional group is a versatile synthon, capable of participating in various cyclization reactions to form heterocyclic cores common in many active pharmaceutical ingredients (APIs). Specifically, the 2-chloro-substituted phenyl ring is a feature of several important drugs.
However, the modern pharmaceutical industry is driven by a constant search for optimization. This includes identifying synthetic routes that are not only high-yielding but also cost-effective, environmentally benign, and inherently safer. Consequently, a thorough evaluation of alternatives to any given intermediate, such as this compound, is not just a matter of academic curiosity but a crucial aspect of process development and lifecycle management of a drug.
This guide provides an in-depth comparison of synthetic strategies for key pharmaceuticals where this compound could plausibly be used. Instead of focusing on direct "drop-in" replacements for this specific amidine, we will explore and compare entire synthetic pathways that lead to the same target molecules, offering a more holistic and practical perspective for researchers, scientists, and drug development professionals. The analysis will be grounded in experimental data from peer-reviewed literature and patents, focusing on causality, self-validating protocols, and comprehensive referencing.
Comparative Analysis of Synthetic Routes for Key Pharmaceuticals
Trazodone: A Case Study in Synthetic Efficiency
Trazodone is an antidepressant of the serotonin antagonist and reuptake inhibitor (SARI) class.[1] Its structure features a triazolopyridine moiety linked to a chlorophenylpiperazine group via a propyl chain.
Hypothetical Route via a Benzamidine Precursor:
A plausible, albeit not commonly documented, synthetic approach to a trazodone-like core could involve the condensation of a 2-chlorobenzamidine derivative with a suitable partner to form a heterocyclic system. However, the more established and optimized syntheses of trazodone itself bypass this intermediate in favor of more convergent and efficient strategies.
Alternative Synthetic Strategies:
The most prevalent synthetic routes for trazodone involve the coupling of two key fragments: a triazolopyridine core and a chlorophenylpiperazine side chain. The variations in these strategies lie in the order of assembly and the nature of the alkylating agents used.
Workflow: Comparative Synthesis of Trazodone
Caption: Comparative workflows for Trazodone synthesis.
Experimental Data Comparison:
| Parameter | Method A (Two-Step Alkylation) | Method B (Alternative Two-Step) | Method C (One-Pot, MW-assisted) |
| Key Intermediates | 2-(3-halopropyl)[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one | 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine | In-situ generated intermediates |
| Reaction Time | Several hours to 24 hours (conventional)[2] | ~7 hours (conventional)[2] | ~2 minutes (Microwave)[2] |
| Overall Yield | High, up to 98% with microwave[2] | Good, up to 88% for intermediate with MW[2] | 71%[2] |
| Key Reagents | K2CO3, Phase Transfer Catalyst (PTC)[2] | NaOH, Cyclohexane[1] | K2CO3, PTC[2] |
| Process Considerations | Requires isolation of a potentially reactive alkylating intermediate. | Requires isolation of a different alkylating intermediate. | Avoids isolation of intermediates, improving process efficiency. |
| Reference | [2] | [1][2] | [2] |
Detailed Protocols:
-
Method B: Synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride [1]
-
To a solution of sodium hydroxide (42.8 g) in water (500 ml), add 1-(3-chlorophenyl)piperazine hydrochloride (100 g) at 25-35°C and stir.
-
Add 1-bromo-3-chloropropane (203 g) to the reaction mixture at 25-35°C and continue stirring.
-
Add cyclohexane and separate the organic and aqueous layers.
-
To the combined organic layers, add aqueous hydrochloric acid solution at 25-30°C and stir to precipitate the product.
-
Filter the solid, wash with cyclohexane, and recrystallize from methanol and water to yield the title compound (Yield: 115 g).
-
-
Final Step (Method B): Synthesis of Trazodone [1]
-
To a mixture of[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one (14.4 g) and isopropyl alcohol (180 ml), add sodium carbonate (30.81 g) at 25-30°C.
-
Add 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride (30 g) and Tetrabutylammonium Bromide (1.5 g).
-
Heat the mixture to 80-85°C and stir.
-
Cool to 60-70°C, add a solution of sodium methoxide (2.61 g) in isopropyl alcohol (30 ml), and stir.
-
Filter the mixture while hot and wash with isopropyl alcohol. The filtrate contains the Trazodone base.
-
Causality and Trustworthiness: The choice between Method A and B often depends on the relative cost and availability of the starting materials and the ease of purification of the respective intermediates. The use of a phase transfer catalyst like Tetrabutylammonium Bromide (TBAB) in the presence of an inorganic base like K2CO3 is a standard and robust method for N-alkylation, facilitating the reaction between the water-insoluble organic substrates and the aqueous/solid base. The development of a one-pot microwave-assisted synthesis (Method C) represents a significant process intensification, reducing reaction times from hours to minutes and minimizing waste by eliminating an intermediate isolation step.[2] The high yields reported under microwave conditions are a direct result of the efficient and uniform heating provided by this technology.
Nefazodone: Navigating Structural Analogs
Nefazodone, a structural analogue of trazodone, is also a phenylpiperazine antidepressant.[4][5] Its synthesis shares some common precursors with trazodone but involves the formation of a different triazolone core.
Alternative Synthetic Strategies:
Instead of a benzamidine-based approach, the synthesis of nefazodone can be efficiently achieved through the construction of its unique 5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3(2H)-one core, followed by coupling with the familiar chlorophenylpiperazine side chain.
Workflow: Synthesis of a Key Nefazodone Intermediate
Caption: Improved synthesis of a key Nefazodone intermediate.[6]
Experimental Data Comparison:
| Parameter | Improved Route from Phenol[6] | Route from Semicarbazide Dihydrochloride[7] |
| Starting Materials | Phenol, 1,2-dichloroethane, ethyl chloroformate, propionyl hydrazine | Semicarbazide Dihydrochloride, triethyl orthopropionate |
| Overall Yield | 37.2% | ~79% (for pure Nefazodone HCl) |
| Key Transformations | Etherification, amination, acylation, cyclization | Direct conversion to the triazolone core |
| Process Considerations | Multi-step synthesis of the key intermediate. | More convergent approach to the core structure. |
| Reference | [6] | [7] |
Detailed Protocol Snippet (Cyclization Step): [6]
-
A mixture of ethyl (2-phenoxyethyl)carbamate and propionyl hydrazine is heated.
-
The reaction proceeds via condensation and subsequent cyclization to form the 5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3(2H)-one ring system.
-
The product is isolated and purified, yielding the key intermediate with a reported yield of 83.6%.
Causality and Trustworthiness: The synthesis route starting from phenol is a classic linear synthesis, where each step builds upon the previous one.[6] The yields for each individual step are good, but the overall yield is impacted by the number of transformations. The alternative approach using semicarbazide dihydrochloride and triethyl orthopropionate is a more convergent and efficient method for constructing the triazolone core, leading to a higher overall yield.[7] This latter method is self-validating in its design, as it assembles the complex heterocyclic core in a single, high-yielding step from relatively simple starting materials.
Loxapine and Amoxapine: A Tale of Two Dibenzoxazepines
Loxapine is a typical antipsychotic, and its N-demethylated metabolite, amoxapine, is used as an antidepressant.[8] Both share the same dibenz[b,f][2][3]oxazepine core structure.
Alternative Synthetic Strategies:
The synthesis of this tricyclic core is the key challenge. Modern approaches avoid potentially hazardous multi-step procedures in favor of more streamlined and sustainable methods.
Workflow: Loxapine Synthesis via Reductive Amidation
Caption: Telescopic synthesis of a key Loxapine precursor.[9]
Experimental Data Comparison:
| Parameter | Telescopic Reductive Amidation[9] | Classical Route[10] | One-step Loxapine from Amoxapine[11] |
| Starting Materials | 1-Fluoro-2-nitrobenzene, Methyl 5-chloro-2-hydroxybenzoate | O-(p-chlorophenoxy)aniline hydrochloride, ethyl chlorocarbonate | Amoxapine, Methanol |
| Key Transformations | SNAr, Intramolecular reductive amidation | Acylation, Condensation, Cyclization | N-methylation |
| Overall Yield | 84% (for the key intermediate) | Not specified, likely lower due to multiple steps | Not specified, but likely high for a single step |
| Process Considerations | "Telescopic" process avoids intermediate purification. Uses Na2S2O4 as a greener reducing agent. | Multi-step, uses P2O5/POCl3 for cyclization which can be harsh. | A very direct route if amoxapine is readily available. Uses an Iridium catalyst. |
| Reference | [9] | [10] | [11] |
Detailed Protocol Snippet (Telescopic Synthesis of Key Intermediate): [9]
-
SNAr Reaction: A mixture of 1-fluoro-2-nitrobenzene, methyl 5-chloro-2-hydroxybenzoate, and K2CO3 in DMF is heated at 90°C for 6 hours. After workup, the crude product, methyl 5-chloro-2-(2-nitrophenoxy)benzoate, is obtained and used without further purification.
-
Reductive Amidation: The crude intermediate is treated with sodium dithionite (Na2S2O4) in DMSO at 90°C for 24 hours. This single step achieves both the reduction of the nitro group to an amine and the subsequent intramolecular cyclization to form the desired 2-chlorodibenzo[b,f][2][3]oxazepin-11(10H)-one.
Causality and Trustworthiness: The "telescopic" synthesis is a prime example of modern process optimization. By avoiding the isolation and purification of the intermediate, it saves time, reduces solvent waste, and minimizes potential losses. The choice of sodium dithionite is significant; it is a safer and more environmentally friendly reducing agent compared to traditional metal/acid systems. The one-step conversion of amoxapine to loxapine is an elegant synthetic solution, though its practicality depends on the cost-effectiveness of using amoxapine as a starting material.[11]
Safety and Handling Considerations
When considering alternatives to any reagent, a thorough evaluation of the safety profiles of all chemicals involved is paramount. This includes starting materials, intermediates, and the final products.[12][13][14][15]
-
Alkylating Agents: Many of the syntheses described (e.g., for trazodone) use alkylating agents like 1-bromo-3-chloropropane. These are often toxic and require careful handling in well-ventilated areas, using appropriate personal protective equipment (PPE).[13]
-
Corrosive Reagents: Reagents like phosphorus oxychloride (POCl3), used in some older syntheses, are highly corrosive and react violently with water. Alternatives that avoid such harsh chemicals are generally preferred.
-
Solvents: The choice of solvent (e.g., DMF, DMSO, toluene) has significant implications for safety (flammability, toxicity) and environmental impact. Green chemistry principles encourage the use of safer solvents or solvent-free conditions where possible.
-
Catalysts: While catalysts like Iridium complexes or phase transfer catalysts are used in small quantities, their potential toxicity and the need for their complete removal from the final API must be carefully managed.
It is the responsibility of the researcher to consult the Safety Data Sheet (SDS) for every reagent and to conduct a thorough risk assessment before commencing any experimental work.[12][14]
Conclusion and Future Outlook
While this compound remains a viable intermediate for certain chemical syntheses, the landscape of pharmaceutical manufacturing has evolved to favor more efficient, safer, and sustainable pathways. As demonstrated in the syntheses of trazodone, nefazodone, loxapine, and amoxapine, alternative strategies that bypass this particular starting material are not only available but are often superior.
These alternative routes, characterized by features such as one-pot reactions, telescopic processing, microwave assistance, and the use of greener reagents, offer significant advantages in terms of reduced reaction times, higher yields, and improved safety profiles. For drug development professionals, the key takeaway is the importance of a holistic approach to route scouting. Rather than seeking a simple one-to-one replacement for an intermediate, the greater opportunity often lies in redesigning the entire synthetic strategy to build in efficiency and safety from the ground up. The continued development of novel catalytic systems and process intensification technologies will undoubtedly lead to even more elegant and efficient syntheses of these and other vital medicines in the future.
References
- Wrobel, M., et al. (2019). Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT 1A Ligands: Binding and Docking Studies. Molecules, 24(8), 1593.
- Technical Disclosure Commons. (2023). A process for the preparation of Trazodone and its hydrochloride. Defensive Publications Series, Art. 5937.
- Method for synthesizing loxapine. (Patent).
- Improved synthesis of nefazodone from phenol. (2001). Chinese Journal of Medicinal Chemistry, 11(3), 154-156.
- Hazra, S., et al. (2025). A Telescopic, Sustainable Synthesis of the Key Starting Materials of Antipsychotic Drugs Quetiapine and Loxapine via Reductive Amidation. Pharmaceutical Fronts.
- SynCrest Inc. Handling of reagents.
- The Chemistry Blog. (2023). Chemicals Used In Pharmaceuticals.
- Synthetic Method of Amoxapine. Chempedia - LookChem.
- Gpatindia. (2020). LOXAPINE Synthesis, SAR, MCQ, Structure,Chemical Properties and Therapeutic Uses.
- Ampliqon. Safety considerations for chemical reagents.
- Process for the preparation of nefazodone hydrochloride. (Patent).
- Nefazodone. Wikipedia.
- Novohim. Safety precautions when handling chemical reagents.
- Amoxapine. PubChem. National Institutes of Health.
- Fontaine, R. (1995). Nefazodone: a new antidepressant. The Canadian Journal of Hospital Pharmacy, 48(3), 151-161.
Sources
- 1. tdcommons.org [tdcommons.org]
- 2. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nefazodone - Wikipedia [en.wikipedia.org]
- 5. Nefazodone: a new antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CA2356450C - An improved process for the preparation of nefazodone hydrochloride - Google Patents [patents.google.com]
- 8. Amoxapine | C17H16ClN3O | CID 2170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic Method of Amoxapine - Chempedia - LookChem [lookchem.com]
- 11. Method for synthesizing loxapine - Eureka | Patsnap [eureka.patsnap.com]
- 12. Handling of reagents - SynCrest Inc. [syncrest.com]
- 13. chemicals.co.uk [chemicals.co.uk]
- 14. Safety considerations for chemical reagents [ampliqon.com]
- 15. novohim.com.ua [novohim.com.ua]
A Comparative Analysis of 2-Chlorobenzamidine Hydrochloride and Aprotinin as Serine Protease Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in studies involving proteolytic enzymes, the selection of an appropriate inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides an in-depth comparative analysis of two commonly employed serine protease inhibitors: 2-Chlorobenzamidine Hydrochloride, a synthetic small molecule, and Aprotinin, a naturally derived polypeptide. By examining their mechanisms of action, inhibitory profiles, and practical considerations, this document aims to equip you with the necessary knowledge to make an informed choice for your specific application.
The Landscape of Serine Protease Inhibition
Serine proteases are a ubiquitous class of enzymes that play crucial roles in a vast array of physiological and pathological processes, including digestion, blood coagulation, inflammation, and cell death. Their activity is tightly regulated, and dysregulation is often implicated in disease. Consequently, the use of inhibitors to modulate their activity is a cornerstone of many research endeavors. The choice of inhibitor hinges on factors such as specificity, potency, mechanism of action, and the nature of the experimental system.
A Tale of Two Inhibitors: A Head-to-Head Comparison
| Feature | This compound | Aprotinin |
| Type | Synthetic Small Molecule | Natural Polypeptide |
| Molecular Weight | ~191.06 g/mol [1] | ~6512 Da[2] |
| Mechanism of Action | Competitive, Reversible | Competitive, Reversible[3] |
| Primary Targets | Trypsin-like Serine Proteases | Broad-spectrum Serine Proteases |
| Potency (vs. Trypsin) | Lower (IC50 > 100 µM for Benzamidine)[4] | Higher (IC50 = 1.02 µM)[4] |
| Source | Chemical Synthesis | Bovine Lung[2] |
| Key Applications | Protein purification, enzyme assays, intermediate in drug synthesis.[5] | Cell lysis, hemostatic agent in surgery (historical), histochemistry.[2] |
Delving Deeper: Mechanism and Specificity
This compound: A Synthetic Workhorse
This compound belongs to the benzamidine class of compounds, which are well-established competitive inhibitors of serine proteases.[6] The core benzamidine structure mimics the side chains of arginine and lysine, which are the natural substrates for trypsin-like serine proteases. This structural mimicry allows the inhibitor to bind to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis.
Aprotinin: A Natural Polypeptide Powerhouse
Aprotinin, also known as bovine pancreatic trypsin inhibitor (BPTI), is a 58-amino acid polypeptide that acts as a potent, broad-spectrum inhibitor of serine proteases.[9][10] Its mechanism of action is also competitive and reversible.[11] The three-dimensional structure of aprotinin is crucial for its function, featuring a lysine residue (Lys15) that inserts into the specificity pocket of the target protease, mimicking the natural substrate.[12] This interaction forms a stable enzyme-inhibitor complex, effectively blocking the active site.
Aprotinin exhibits high affinity for a range of serine proteases, including trypsin, chymotrypsin, plasmin, and kallikrein.[2][11] Its potency against trypsin is particularly noteworthy, with reported Ki values in the picomolar range, indicating an extremely tight binding affinity.[4]
Quantitative Comparison of Inhibitory Potency
A direct comparison of the half-maximal inhibitory concentration (IC50) for the inhibition of bovine pancreatic trypsin highlights the significant difference in potency between aprotinin and the parent compound of 2-Chlorobenzamidine, benzamidine.
| Inhibitor | IC50 (µM) for Trypsin Inhibition |
| Aprotinin | 1.02[4] |
| Benzamidine | > 100[4] |
This data clearly demonstrates that aprotinin is a significantly more potent inhibitor of trypsin than benzamidine. As previously discussed, while the chlorination of benzamidine is expected to enhance its potency, it is unlikely to reach the picomolar affinity observed with aprotinin for trypsin.
Experimental Protocols: A Practical Guide
For researchers wishing to perform a direct comparative analysis of these inhibitors, a chromogenic serine protease inhibition assay is a robust and straightforward method.
Objective: To determine and compare the IC50 values of this compound and Aprotinin against a target serine protease (e.g., Trypsin).
Principle: A chromogenic substrate, which releases a colored product upon cleavage by the protease, is used. The rate of color development is proportional to the enzyme's activity. In the presence of an inhibitor, this rate will decrease, allowing for the quantification of inhibitory potency.
Materials:
-
Target serine protease (e.g., Trypsin, MS Grade)
-
Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride - BApNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)
-
This compound
-
Aprotinin
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Enzyme Stock Solution: Prepare a stock solution of the serine protease in the assay buffer. The final concentration in the assay should be optimized to yield a linear rate of substrate hydrolysis over the measurement period.
-
Substrate Stock Solution: Dissolve the chromogenic substrate in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.
-
Substrate Working Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration (typically at or near the Km value for the enzyme).
-
Inhibitor Stock Solutions: Prepare high-concentration stock solutions of this compound and Aprotinin in an appropriate solvent (e.g., water or DMSO).
-
Inhibitor Dilutions: Perform serial dilutions of each inhibitor stock solution in the assay buffer to create a range of concentrations for testing.
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add the following in order:
-
Assay Buffer
-
Inhibitor dilution (or solvent control)
-
Enzyme solution
-
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate working solution to all wells.
-
Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
For each inhibitor concentration, calculate the initial reaction velocity (rate of change of absorbance per unit time) from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each inhibitor.[13]
-
Caption: Workflow for the comparative determination of IC50 values.
Off-Target Effects and Toxicity Considerations
A critical aspect of inhibitor selection is the potential for off-target effects and cellular toxicity.
This compound: As a small molecule, this compound has the potential for off-target interactions. While specific studies on this particular compound are limited, benzamidine derivatives have been investigated for various biological activities, including antimicrobial and anticancer effects.[1] It is crucial to assess the cytotoxicity of this compound in the specific experimental system being used, for example, through a standard MTT assay.
Aprotinin: The safety profile of aprotinin has been a subject of considerable debate, particularly in its clinical applications. Its use as a hemostatic agent in cardiac surgery was associated with an increased risk of renal failure, myocardial infarction, and stroke, leading to its temporary withdrawal from the market in some countries. For in vitro research applications, these systemic effects are less of a concern. However, as a polypeptide of bovine origin, there is a potential for immunological reactions in certain in vivo models.
Conclusion and Recommendations
The choice between this compound and aprotinin as a serine protease inhibitor is highly dependent on the specific experimental goals and constraints.
Choose this compound when:
-
A cost-effective, synthetic inhibitor is required.
-
The target protease is a trypsin-like enzyme.
-
The application involves protein purification where a small molecule inhibitor is advantageous for removal.
-
A lower potency inhibitor is sufficient for the experimental needs.
Choose Aprotinin when:
-
High potency and broad-spectrum serine protease inhibition are required.
-
The experimental system involves cell lysis where broad protection against various proteases is necessary.
-
The potential for off-target effects of a small molecule is a concern.
Ultimately, the ideal approach may involve empirical testing of both inhibitors in your specific assay to determine which provides the optimal balance of efficacy, specificity, and minimal interference with your experimental system.
Caption: Decision tree for selecting a serine protease inhibitor.
References
- Wikipedia. Aprotinin. [Link]
- Andrews, J. M., et al. (1981). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 24(10), 1202-1207. [Link]
- Coughlin, R. T., et al. (1978). Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives. Journal of Medicinal Chemistry, 21(11), 1132-1136. [Link]
- Lecaille, F., et al. (2002). Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors. Biochimie, 84(11), 1157-1161. [Link]
- Bitesize Bio. (2023). Protease Inhibitors 101: Best Practices for Use in the Lab. [Link]
- Nallan Chakravarthula, T., et al. (2025). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition.
- Markwardt, F., et al. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European Journal of Biochemistry, 6(4), 502-506. [Link]
- Creative Biolabs. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]
- Zhirnov, O. P., et al. (2011). Aprotinin and similar protease inhibitors as drugs against influenza. Antiviral Research, 92(1), 27-36. [Link]
- YouTube. (2024). How to Calculate IC50 & IC90 Using Excel: Step-by-Step Tutorial. [Link]
- Nishimura, Y., et al. (1994). A Serine Protease-inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells. Japanese Journal of Cancer Research, 85(7), 734-741. [Link]
- YouTube. (2021).
- CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
- PubMed. (2016). Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins. [Link]
- Roy, D., & Gribble, G. W. (2023). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry, 66(8), 5305-5331. [Link]
- PubChem. 2-Chlorobenzene-1-carboximidamide hydrochloride. [Link]
- De-Simone, S. G., et al. (2005). Biochemical and molecular modeling analysis of the ability of two p-aminobenzamidine-based sorbents to selectively purify serine proteases (fibrinogenases) from snake venoms.
- Fuloria, N. K., et al. (2022).
- Bitesize Bio. (2023). Protease Inhibitors 101: Best Practices for Use in the Lab. [Link]
- RSC Publishing. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. [Link]
- Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937. [Link]
- Cytiva. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. [Link]
- Aoyagi, T., et al. (1969). A new protease inhibitor of microbial origin. The Journal of Antibiotics, 22(6), 283-286.
- ResearchGate. (2015). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?. [Link]
- MDPI. (2024). Correlation of Experimental and Calculated Inhibition Constants of Protease Inhibitor Complexes. [Link]
- PubMed. (1973). Comparative Inhibition of Thrombin, Plasmin, Trypsin, and Complement by Benzamidines Using Substituent Constants and Regression Analysis. [Link]
- Zhirnov, O. P., et al. (2011). Aprotinin and similar protease inhibitors as drugs against influenza. Antiviral Research, 92(1), 27-36. [Link]
- ResearchGate. (2011). Aprotinin and similar protease inhibitors as drugs against influenza. [Link]
- PubMed Central. (2020).
- PubMed Central. (2022).
Sources
- 1. Biochemical and molecular modeling analysis of the ability of two p-aminobenzamidine-based sorbents to selectively purify serine proteases (fibrinogenases) from snake venoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 8. researchgate.net [researchgate.net]
- 9. Aprotinin [sigmaaldrich.com]
- 10. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
Navigating the Specificity Landscape: A Comparative Guide to the Cross-Reactivity of 2-Chlorobenzamidine Hydrochloride with Proteases
For researchers, scientists, and drug development professionals engaged in the study of proteolytic enzymes, the selection of appropriate inhibitors is a critical determinant of experimental success. 2-Chlorobenzamidine Hydrochloride, a derivative of the well-known serine protease inhibitor benzamidine, presents a compelling case for specificity analysis. This guide provides an in-depth comparison of its expected cross-reactivity profile across different protease families, supported by established biochemical principles and detailed experimental protocols to empower researchers in their own validation studies.
Understanding the Core Inhibitor: Benzamidine's Mechanism of Action
Benzamidine acts as a competitive inhibitor, primarily targeting trypsin-like serine proteases. Its mechanism hinges on the positively charged amidinium group, which mimics the side chains of arginine and lysine residues. This allows it to bind reversibly to the S1 specificity pocket of these proteases, which contains a conserved aspartic acid residue (Asp189 in trypsin) that electrostatically attracts and stabilizes the inhibitor. This interaction blocks the entry of the natural substrate, thereby inhibiting enzymatic activity.[1]
The Influence of 2-Chloro Substitution: A Hypothesis on Specificity
The addition of a chlorine atom at the second position of the benzene ring introduces a significant electronic modification. As an electron-withdrawing group, the chloro-substituent is expected to modulate the pKa of the amidinium group. This alteration can influence the strength of the electrostatic interaction with the aspartate residue in the S1 pocket, potentially altering the binding affinity (Ki) and, consequently, the inhibitory potency. Furthermore, the steric bulk of the chlorine atom may affect the inhibitor's fit within the active sites of different proteases, thereby influencing its specificity profile.
Comparative Cross-Reactivity Profile: Expected Performance
The following table summarizes the anticipated inhibitory activity of this compound against various protease classes. It is crucial to note that these are expected trends, and empirical validation is essential.
| Protease Class | Representative Proteases | Expected Reactivity | Rationale |
| Serine Proteases | Trypsin, Thrombin, Plasmin | High to Moderate | The core benzamidine scaffold is a strong binder to trypsin-like serine proteases. The 2-chloro substitution may fine-tune this interaction. |
| Chymotrypsin, Elastase | Low to Negligible | The S1 pockets of chymotrypsin and elastase are adapted for large hydrophobic and small aliphatic residues, respectively, and are not well-suited to bind the charged amidinium group.[2] | |
| Cysteine Proteases | Cathepsin B, Papain | Negligible | The catalytic mechanism of cysteine proteases, involving a cysteine-histidine catalytic dyad, is fundamentally different from that of serine proteases, and their active sites are not designed to recognize benzamidine-like structures.[3] |
| Metalloproteases | Matrix Metalloproteinases (e.g., MMP-2) | Negligible | Metalloproteases utilize a metal ion (typically zinc) in their active site for catalysis and have distinct substrate specificities, making inhibition by 2-Chlorobenzamidine unlikely.[4] |
| Aspartic Proteases | BACE-1, Pepsin | Negligible | Aspartic proteases employ two aspartic acid residues for catalysis and have substrate binding clefts that are generally not complementary to small, charged inhibitors like 2-Chlorobenzamidine.[5][6] |
Experimental Validation: Protocols for In-House Cross-Reactivity Profiling
To empirically determine the cross-reactivity of this compound, a systematic approach involving enzymatic assays is necessary. The following protocols provide a robust framework for such investigations.
General Principle of Protease Inhibition Assays
Protease activity is typically monitored by measuring the rate of cleavage of a specific substrate. This is often a chromogenic or fluorogenic peptide that releases a detectable molecule upon hydrolysis. The presence of an inhibitor will decrease the rate of this reaction in a concentration-dependent manner.
Workflow for Determining Inhibitor Potency (IC50 and Ki)
The following diagram outlines the general workflow for assessing the inhibitory potential of a compound against a panel of proteases.
Caption: General workflow for determining the inhibitory potency of this compound.
Detailed Protocol for a Spectrophotometric Serine Protease Inhibition Assay (Example: Trypsin)
This protocol can be adapted for other serine proteases by selecting the appropriate enzyme, substrate, and buffer conditions.
Materials:
-
Bovine Trypsin (e.g., Sigma-Aldrich, Cat. No. T1426)[7]
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) (Substrate)
-
This compound (Inhibitor)
-
Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl₂)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Trypsin in 1 mM HCl.
-
Prepare a stock solution of BAPNA in DMSO.
-
Prepare a stock solution of this compound in Tris-HCl buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Tris-HCl buffer
-
This compound solution (or buffer for the uninhibited control)
-
Trypsin solution
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the BAPNA substrate solution to each well.
-
Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes. The increase in absorbance corresponds to the release of p-nitroaniline.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each concentration relative to the uninhibited control.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
To determine the inhibition constant (Ki), perform the assay with multiple substrate concentrations at each inhibitor concentration. Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk or Dixon plots.
-
Logical Relationship of Inhibition Analysis
The following diagram illustrates the logical progression from initial screening to detailed kinetic characterization of an inhibitor.
Caption: Logical flow for characterizing the cross-reactivity of a protease inhibitor.
Conclusion and Future Directions
This compound is predicted to be a selective inhibitor of trypsin-like serine proteases. The 2-chloro substitution likely modulates its binding affinity and may confer a distinct specificity profile compared to the parent benzamidine molecule. However, empirical validation is paramount. The protocols and workflows detailed in this guide provide a comprehensive framework for researchers to systematically evaluate the cross-reactivity of this and other inhibitors. Such studies are indispensable for the accurate interpretation of experimental data and for the rational design of more potent and selective therapeutic agents.
References
- Active site mapping of trypsin, thrombin and matriptase-2 by sulfamoyl benzamidines. (2012). Bioorganic & Medicinal Chemistry, 20(21), 6337-6349.
- Thrombin has dual trypsin-like and chymotrypsin-like specificity. (2014). Journal of Biological Chemistry, 289(29), 19967-19977.
- BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease. (2014). Current Topics in Medicinal Chemistry, 14(4), 493-517.
- Inhibitors of cysteine proteases. (2002). Current Medicinal Chemistry, 9(8), 797-811.
- A Close Look at BACE1 Inhibitors for Alzheimer's Disease Treatment. (2018). ACS Chemical Neuroscience, 9(12), 2837-2850.
- trypsin inhibition by benzamidine-conjugated molecular glues. (2015). Chemical Science, 6(5), 2845-2850.
- Structural Basis for Matrix Metalloproteinase-2 (MMP-2)-selective Inhibitory Action of β-Amyloid Precursor Protein-derived Inhibitor. (2003). Journal of Biological Chemistry, 278(38), 36632-36638.
Sources
- 1. Active site mapping of trypsin, thrombin and matriptase-2 by sulfamoyl benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. a-Chymotrypsin Type II, lyophilized powder, main = 40units/mg protein 9004-07-3 [sigmaaldrich.com]
- 3. cdn.usbio.net [cdn.usbio.net]
- 4. Structural Basis for Matrix Metalloproteinase-2 (MMP-2)-selective Inhibitory Action of β-Amyloid Precursor Protein-derived Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trypsin - PubChem [pubchem.ncbi.nlm.nih.gov]
Confirming the Binding Site of 2-Chlorobenzamidine Hydrochloride on Target Enzymes: A Comparative Guide
For researchers and drug development professionals, understanding the precise interaction between a small molecule inhibitor and its target enzyme is paramount. This guide provides an in-depth, objective comparison of key experimental methodologies for confirming the binding site of 2-Chlorobenzamidine Hydrochloride, a known competitive inhibitor of serine proteases. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for validating inhibitor-target engagement.
2-Chlorobenzamidine, a member of the benzamidine class of compounds, acts as a reversible competitive inhibitor of trypsin-like serine proteases.[1][2] Its chemical structure allows it to mimic the side chain of arginine, a common substrate residue for these enzymes, enabling it to bind to the active site and block substrate access.[3] Key serine protease targets for benzamidine and its derivatives include trypsin, thrombin, plasmin, and urokinase-type plasminogen activator (uPA).[4][5][6][7] This guide will use the well-characterized interaction between benzamidine and trypsin as a primary example to illustrate the application of various techniques.
The Gold Standard: High-Resolution Structural Elucidation
Direct visualization of the inhibitor-enzyme complex provides the most definitive evidence of a binding site. X-ray crystallography is the leading technique for achieving this at atomic resolution.
X-ray Crystallography
Principle: This technique relies on the diffraction of X-rays by a crystallized protein-ligand complex. The resulting diffraction pattern is used to calculate an electron density map, which reveals the three-dimensional structure of the enzyme and the precise location and orientation of the bound inhibitor.[8]
Experimental Insights: The crystal structure of bovine trypsin in complex with benzamidine has been solved to high resolution (e.g., 1.32 Å), clearly showing the benzamidine molecule occupying the S1 specificity pocket of the enzyme.[9][10][11][12] The positively charged amidinium group of benzamidine forms a key salt bridge with the carboxylate side chain of Asp189 at the bottom of the S1 pocket, mimicking the interaction of an arginine substrate.[13][14]
Workflow for X-ray Crystallography:
Caption: Workflow for determining an enzyme-inhibitor complex structure using X-ray crystallography.
Characterizing Binding in Solution: Biophysical Approaches
While crystallography provides a static picture, biophysical techniques offer insights into the binding event in a solution state, providing quantitative data on affinity, kinetics, and thermodynamics.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during the binding of a ligand to a protein. This allows for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment, providing a complete thermodynamic profile.
Experimental Insights: ITC is a powerful tool for quantifying the binding of this compound to its target proteases. By titrating the inhibitor into a solution of the enzyme, a binding isotherm is generated. The shape of this curve provides the binding affinity, while the magnitude of the heat change is related to the enthalpy of binding. This data is crucial for structure-activity relationship (SAR) studies when comparing a series of inhibitors.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte (e.g., this compound) to an immobilized ligand (e.g., the target enzyme). This allows for the real-time measurement of association (kon) and dissociation (koff) rates, from which the binding affinity (KD) can be calculated.
Experimental Insights: SPR is particularly useful for comparing the binding kinetics of different inhibitors. For instance, while two compounds may have similar binding affinities (KD), they could have vastly different on- and off-rates, which can have significant implications for their pharmacological effects.
Comparative Analysis of Biophysical Techniques
| Technique | Principle | Key Outputs | Advantages | Disadvantages |
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding | KD, n, ΔH, ΔS | Label-free, in-solution, provides full thermodynamic profile | Requires relatively large amounts of protein |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding | kon, koff, KD | Label-free, real-time kinetics, high throughput possible | Requires immobilization of one binding partner, which may affect its conformation |
Validating the Binding Site: The Role of Mutagenesis
Once a putative binding site has been identified through structural or biophysical methods, site-directed mutagenesis can be employed to confirm the importance of specific amino acid residues for inhibitor binding.
Site-Directed Mutagenesis
Principle: This technique involves systematically replacing specific amino acids in the protein's active site with other residues (e.g., alanine scanning) and then measuring the impact on inhibitor binding and enzyme activity.[15][16]
Experimental Insights: For trypsin, the key residue Asp189 in the S1 pocket is critical for binding arginine-like inhibitors such as benzamidine. A mutation of Asp189 to a neutral residue like asparagine would be expected to significantly reduce the binding affinity of this compound, confirming its interaction with this residue. Similarly, mutating residues that form other contacts with the inhibitor in the crystal structure and observing a loss of binding affinity would further validate the binding mode.[17][18]
Workflow for Binding Site Validation using Site-Directed Mutagenesis:
Caption: A workflow for validating a binding site using site-directed mutagenesis.
Detailed Experimental Protocols
Protocol 1: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Dialyze the purified target enzyme and dissolve the this compound in the same buffer to minimize heats of dilution. A common buffer is 50 mM Tris-HCl, 150 mM NaCl, pH 8.0.
-
Determine the accurate concentrations of the protein and inhibitor solutions.
-
-
ITC Experiment:
-
Load the enzyme solution (e.g., 20 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (e.g., 200 µM) into the injection syringe.
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a series of injections (e.g., 2 µL each) of the inhibitor into the enzyme solution, allowing the system to reach equilibrium between injections.
-
-
Data Analysis:
-
Integrate the heat changes for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the KD, n, and ΔH.
-
Protocol 2: Enzyme Inhibition Assay (e.g., for Trypsin)
-
Assay Setup:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add a fixed concentration of trypsin to each well.
-
Add the different concentrations of the inhibitor to the wells.
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) at room temperature.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a chromogenic or fluorogenic substrate for trypsin (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride).
-
Monitor the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the reaction velocity as a function of inhibitor concentration and fit the data to the appropriate inhibition model (e.g., competitive inhibition) to determine the inhibition constant (Ki).
-
Conclusion
Confirming the binding site of an inhibitor like this compound on its target enzymes requires a multi-faceted approach. While X-ray crystallography provides the most definitive structural evidence, biophysical techniques such as ITC and SPR are indispensable for quantifying the binding affinity and kinetics in solution. Furthermore, site-directed mutagenesis serves as a crucial validation tool to probe the energetic contributions of individual amino acid residues to the binding interaction. By employing a combination of these powerful techniques, researchers can gain a comprehensive and validated understanding of the molecular basis of enzyme inhibition, a critical step in the drug discovery and development pipeline.
References
- Stürzebecher, J., Vieweg, H., Wikström, P., Turk, D., & Bode, W. (1992). Interactions of thrombin with benzamidine-based inhibitors. Biological chemistry Hoppe-Seyler, 373(7), 491–496. [Link]
- Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. The Journal of biological chemistry, 240(4), 1579–1585.
- Alok, A., Sinha, M., Singh, N., Sharma, S., Kaur, P., & Singh, T. P. (2007). Crystal Structure of the trypsin complex with benzamidine at high temperature (35 C).
- Govindarajan, S., Sivakumar, S., & Rajagopal, K. (2018). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemistrySelect, 3(44), 12485-12490. [Link]
- Lima, L. M. T. R., & de Sa Ribeiro, F. (2025). Crystal structure of trypsin at 125 Kelvin with benzamidine.
- Kuş, C., Özer, E., Korkmaz, Y., Yurtcu, E., & Dağalp, R. (2018). Benzamide and Benzamidine Compounds as New Inhibitors of Urokinasetype Plasminogen Activators. Current medicinal chemistry, 25(42), 5967–5973. [Link]
- NCBI. (2025). 9AWB: Crystal structure of trypsin at 175 Kelvin with benzamidine.
- Mayer, M., & Meyer, B. (1998). Oxyanion-mediated inhibition of serine proteases. Protein science : a publication of the Protein Society, 7(12), 2538–2545. [Link]
- Smalås, A. O., Hordvik, A., & Willassen, N. P. (1990). Crystallization and preliminary X-ray crystallographic studies of benzamidine-inhibited trypsin from the North Atlantic salmon (Salmo salar). Journal of molecular biology, 214(2), 355–358. [Link]
- Yamane, J., Yao, M., & Tanaka, I. (2011). Crystal structure of trypsin complexed with benzamidine.
- Stürzebecher, J., Vieweg, H., Wikström, P., Turk, D., & Bode, W. (1992). Interactions of thrombin with benzamidine-based inhibitors. Biological chemistry Hoppe-Seyler, 373(7), 491–496. [Link]
- Ramadass, B., & Ren, Y. (2025). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition.
- Wikipedia. (2023, December 1). Benzamidine. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Kuş, C., Özer, E., Korkmaz, Y., Yurtcu, E., & Dağalp, R. (2018). Benzamide and Benzamidine Compounds as New Inhibitors of Urokinasetype Plasminogen Activators. Current medicinal chemistry, 25(42), 5967–5973. [Link]
- MEROPS - the Peptidase Database. (2023, September 8). Small-molecule inhibitor: benzamidine. [Link]
- Stürzebecher, J., Stürzebecher, U., Vieweg, H., Wagner, G., Hauptmann, J., & Markwardt, F. (1997). Synthesis and structure-activity relationships of potent thrombin inhibitors: piperazides of 3-amidinophenylalanine. Journal of medicinal chemistry, 40(19), 3091–3099. [Link]
- Spencer, J. R., McGee, D., Allen, D., Katz, B. A., Luong, C., Sendzik, M., Squires, N., & Mackman, R. L. (2002). 4-Aminoarylguanidine and 4-aminobenzamidine derivatives as potent and selective urokinase-type plasminogen activator inhibitors. Bioorganic & medicinal chemistry letters, 12(15), 2023–2026. [Link]
- Markwardt, F., Landmann, H., & Walsmann, P. (1968). [On inhibition of the coagulation enzyme thrombin by benzamidine derivatives]. Experientia, 24(1), 25–26. [Link]
- Sperl, S., Jacob, U., Gårding, A., Nienhaus, K., Nienhaus, G. U., Geiger, R., & Jaenicke, R. (2000). (4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase. Proceedings of the National Academy of Sciences of the United States of America, 97(10), 5115–5120. [Link]
- Stürzebecher, J., & Markwardt, F. (1978). [Synthetic inhibitors of serine proteinases. 17. The effect of benzamidine derivatives on the activity of urokinase and the reduction of fibrinolysis]. Die Pharmazie, 33(9), 599–602.
- Kasperkiewicz, P., Poreba, M., Snipas, S. J., Lin, S. J., Kirchhofer, D., Salvesen, G. S., & Drag, M. (2017). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Journal of the American Chemical Society, 139(39), 13624–13627.
- Antonov, V. K., Bairamashvili, D. I., Ginodman, L. M., & Rumsh, L. D. (1987). Site-directed mutagenesis of La protease. FEBS letters, 224(2), 343–346.
- Sal-Man, N., Isom, D. G., & Oas, T. G. (2025). Identifying and controlling inactive and active conformations of a serine protease. Science advances, 11(15), eadi9122. [Link]
- Thomas, A. W., & Jarrell, K. F. (2001). Site-Directed Mutagenesis Analysis of Amino Acids Critical for Activity of the Type I Signal Peptidase of the Archaeon Methanococcus voltae. Journal of bacteriology, 183(15), 4647–4650. [Link]
- Aso, M., Kadota, K., Minami, K., Toita, S., & Akiyoshi, K. (2015). trypsin inhibition by benzamidine-conjugated molecular glues. Chemical communications (Cambridge, England), 51(34), 7345–7348. [Link]
- BindingDB. (2020, August 22).
- Steinmetzer, T., Dönnecke, D., Schewe, K., Nagler, D. K., & Stürzebecher, J. (2012). Active site mapping of trypsin, thrombin and matriptase-2 by sulfamoyl benzamidines. Bioorganic & medicinal chemistry, 20(21), 6409–6421. [Link]
- Ekwuribe, N. N., & Lown, J. W. (1990). Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. Journal of medicinal chemistry, 33(4), 1176–1182. [Link]
- van der Linden, M. P., de Haan, L., de Wit, J. G., & Keck, W. (1993). Site-directed mutagenesis of proposed active-site residues of penicillin-binding protein 5 from Escherichia coli. The Biochemical journal, 289 ( Pt 2)(Pt 2), 593–598. [Link]
- Aso, M., Kadota, K., Minami, K., Toita, S., & Akiyoshi, K. (2015). Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular.
- Buch, I., Giorgino, T., & De Fabritiis, G. (2011). Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations. Proceedings of the National Academy of Sciences of the United States of America, 108(25), 10184–10189. [Link]
- Onufriev, A. V., & Ullmann, G. M. (2021). Changes in Protonation States of In-Pathway Residues can Alter Ligand Binding Pathways Obtained From Spontaneous Binding Molecular Dynamics Simulations. Frontiers in molecular biosciences, 8, 708811. [Link]
- PubChem. (n.d.). 2-Chlorobenzene-1-carboximidamide hydrochloride. [Link]
- Bieth, J. (1975). [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors].
- Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta biologica et medica Germanica, 36(11-12), 1931–1937.
- Cytiva. (n.d.). Benzamidine Sepharose 6B. [Link]
- TA Instruments. (n.d.). Discovery and Characterization of Inhibitors of Protein/Protein Interactions by ITC. [Link]
- Litchfield, C. (2021). Proline to Serine Mutation in the Active Site Loop of Malate Dehydrogenase Alters Substrate Specificity. Providence College. [Link]
- Shimadzu. (2018). Development of drug discovery screening system by molecular interaction kinetics-mass spectrometry.
Sources
- 1. Benzamidine - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. MEROPS - the Peptidase Database [ebi.ac.uk]
- 4. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzamide and Benzamidine Compounds as New Inhibitors of Urokinasetype Plasminogen Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemimpex.com [chemimpex.com]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. 9AWB: Crystal structure of trypsin at 175 Kelvin with benzamidine [ncbi.nlm.nih.gov]
- 12. rcsb.org [rcsb.org]
- 13. Active site mapping of trypsin, thrombin and matriptase-2 by sulfamoyl benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Site-Directed Mutagenesis Analysis of Amino Acids Critical for Activity of the Type I Signal Peptidase of the Archaeon Methanococcus voltae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Site-directed mutagenesis of proposed active-site residues of penicillin-binding protein 5 from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identifying and controlling inactive and active conformations of a serine protease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. digitalcommons.providence.edu [digitalcommons.providence.edu]
A Senior Application Scientist's Guide to the Efficacy of Chlorinated vs. Non-Chlorinated Benzamidine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of chlorinated and non-chlorinated benzamidine analogs, focusing on their efficacy as enzyme inhibitors. By synthesizing data from authoritative sources and explaining the causality behind experimental choices, we aim to provide a trustworthy and expert-level resource for professionals in drug development.
The Benzamidine Scaffold: A Privileged Structure in Protease Inhibition
Benzamidine is a cornerstone in medicinal chemistry, valued as a reversible, competitive inhibitor of trypsin-like serine proteases such as trypsin, thrombin, and plasmin.[1][2] Its fundamental structure, C₆H₅C(NH)NH₂, features a positively charged amidinium group that expertly mimics the side chain of arginine, allowing it to form a strong electrostatic interaction with the negatively charged aspartate residue (Asp189) at the base of the enzyme's S1 specificity pocket. This foundational interaction has made the benzamidine scaffold a frequent starting point for designing more potent and selective protease inhibitors.[2][3] However, simple benzamidine often lacks the high potency required for a therapeutic agent.[4] Consequently, medicinal chemists frequently modify the aromatic ring to enhance binding affinity and other pharmacological properties. One of the most common and impactful modifications is chlorination.
The Impact of Chlorination: A Deeper Look at Structure-Activity Relationships (SAR)
The introduction of a chlorine atom onto the benzamidine ring is not a trivial alteration. It fundamentally changes the molecule's physicochemical properties, which in turn dictates its interaction with the target enzyme.[5][6] Understanding these changes is critical to interpreting efficacy data.
Increased Hydrophobicity and Binding Affinity
Chlorine substitution significantly increases the hydrophobicity of the molecule.[7] Many protein targets, including serine proteases, have hydrophobic pockets within or near their active sites.[7] The added hydrophobicity from the chlorine atom can lead to more favorable van der Waals and hydrophobic interactions with non-polar amino acid residues in the binding site, thereby increasing the overall binding affinity.[3][7] This enhanced binding can translate directly to lower inhibition constants (Ki) and IC50 values.
Electronic Effects and Polar Interactions
As an electron-withdrawing group, chlorine alters the electron density of the aromatic ring. This can influence polar interactions between the inhibitor and the enzyme.[6] While this can sometimes be beneficial, the specific positioning of the chlorine atom (ortho, meta, or para) is crucial, as it dictates the precise geometry of these new interactions.
The interplay of these factors—hydrophobicity, sterics, and electronics—underpins the structure-activity relationship (SAR) for this class of compounds. The goal of SAR studies is to systematically modify a lead compound and correlate those structural changes with changes in biological activity to design more potent and selective drugs.[6]
Caption: Binding of chlorinated benzamidine in a serine protease S1 pocket.
Quantitative Comparison: Efficacy Data
The most direct way to compare these analogs is through their inhibitory constants (Kᵢ) or IC50 values, which quantify the concentration of inhibitor required to achieve 50% inhibition of the enzyme's activity.[8] A lower value signifies higher potency.[8]
The table below summarizes publicly available data comparing the inhibitory activity of benzamidine with some of its derivatives against various serine proteases.
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | Key Finding | Source |
| Benzamidine | Acrosin | 4.0 µM | Baseline parent compound. | [4] |
| Pentamidine (bivalent, non-chlorinated) | Plasmin | 2.1 µM | Bivalency increases potency. | [9] |
| Pentamidine (bivalent, non-chlorinated) | Thrombin | 4.5 µM | Potent inhibitor across multiple proteases. | [9] |
| 4-Aminomethyl Benzamidine (AMB) | Plasmin | 1074 µM | Significantly weaker than other derivatives. | [9] |
| α-(4-amidino-2,6-diiodophenoxy)-3-nitrotoluene | Acrosin | 0.045 µM | Halogenation (iodine) dramatically increases potency by ~89-fold over benzamidine. | [4] |
Note: While direct comparative data for a simple chlorinated vs. non-chlorinated pair against the same enzyme was not found in the initial search, the dramatic potency increase seen with di-iodination strongly supports the principle that halogenation is a powerful strategy for enhancing efficacy.[4]
Experimental Protocol: IC50 Determination for a Novel Benzamidine Analog
To ensure trustworthiness and reproducibility, any comparison must be grounded in a robust experimental protocol. The following is a standard, self-validating workflow for determining the IC50 of a test compound against a serine protease like trypsin.
Pillar of Trust: The Self-Validating System
This protocol is designed to be self-validating. By including controls—no inhibitor (100% activity) and no enzyme (0% activity)—we establish the dynamic range of the assay. A known reference inhibitor should also be run in parallel to confirm that the assay system is performing as expected.
Workflow for IC50 Determination
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl).
-
Enzyme Stock: Prepare a concentrated stock of the target serine protease (e.g., Trypsin) in assay buffer.
-
Substrate Stock: Prepare a stock of a chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide for trypsin) in an appropriate solvent (e.g., DMSO or water).
-
Inhibitor Stock: Prepare a high-concentration stock solution of your test compounds (chlorinated and non-chlorinated analogs) in 100% DMSO.
-
-
Serial Dilution:
-
Perform a serial dilution of each test inhibitor in a 96-well plate. Start with the concentrated stock and perform 2-fold or 3-fold dilutions in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration is consistent across all wells and typically below 1%.
-
-
Assay Plate Setup:
-
In a separate 96-well clear flat-bottom plate, add the diluted inhibitors.
-
Add the enzyme to each well (except for the "no enzyme" control wells).
-
Causality Insight: Allow the plate to pre-incubate for 15-30 minutes at room temperature. This step is crucial as it allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.
-
Immediately place the plate into a microplate reader set to measure absorbance at 405 nm.
-
Take kinetic readings every 30-60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
For each inhibitor concentration, calculate the initial reaction velocity (V₀) by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the data by setting the average velocity of the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the resulting data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[8][10]
-
Caption: Standard experimental workflow for IC50 determination.
Conclusion and Authoritative Recommendations
The available evidence strongly indicates that halogenation, including chlorination, is a highly effective strategy for increasing the inhibitory potency of benzamidine analogs against serine proteases.[4][6] This enhancement is primarily driven by improved hydrophobic interactions within the enzyme's binding pocket.[7]
For drug development professionals, this means that chlorinated benzamidines should be considered a primary avenue for lead optimization when targeting serine proteases. However, it is critical to recognize that increased potency is not the only goal. Chlorination can also affect metabolic stability, clearance rates, and potential toxicity.[7] Therefore, while chlorinated analogs may show superior in vitro efficacy, a comprehensive evaluation including ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies is essential to determine their true therapeutic potential.
References
- Inhibition of four human serine proteases by substituted benzamidines. PubMed, National Center for Biotechnology Information.
- Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. National Center for Biotechnology Information.
- Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacology & Translational Science.
- A Comparative Guide to the Structure-Activity Relationship of 2-Chlorobenzamide Analogs as Potential Therapeutic Agents. BenchChem.
- Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies. BenchChem.
- Benzamidine. Wikipedia.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Center for Biotechnology Information.
- IC50 Determination. edX.
- Mechanism of Action Assays for Enzymes. Assay Guidance Manual, National Center for Biotechnology Information.
- Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives. Journal of Medicinal Chemistry.
- measuring enzyme inhibition by drugs. YouTube.
- The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. ResearchGate.
- Structure Activity Relationships. Drug Design Org.
Sources
- 1. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzamidine - Wikipedia [en.wikipedia.org]
- 3. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. courses.edx.org [courses.edx.org]
A Senior Application Scientist's Guide to Validating 2-Chlorobenzamidine Hydrochloride Inhibition Assay Results
For the purpose of this guide, we will hypothesize that our primary screening has identified 2-Chlorobenzamidine Hydrochloride as a potential inhibitor of Nitric Oxide Synthase (NOS). This is a chemically plausible hypothesis, as related benzamidine structures are known to inhibit NOS.[3]
The Biological Context: Why Inhibit Nitric Oxide Synthase (NOS)?
Nitric Oxide Synthase is a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses.[4] There are three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While nNOS and eNOS are constitutively expressed and crucial for normal physiological functions, iNOS is typically expressed in response to inflammatory stimuli and can produce large, often cytotoxic, amounts of NO.[5] Consequently, selective inhibition of iNOS is a major therapeutic goal for various inflammatory diseases and septic shock.[4][5] Our validation process must, therefore, determine not only the potency of this compound but also its selectivity across these isoforms.
Pillar 1: The Primary Inhibition Assay - Establishing Potency
The first step is to confirm the inhibitory activity and determine the potency of the compound, typically expressed as the half-maximal inhibitory concentration (IC50).[6] The IC50 value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[7]
Experimental Protocol: iNOS Inhibition Assay (Griess Assay)
This protocol measures the activity of iNOS by quantifying the accumulation of nitrite (NO₂⁻), a stable and measurable breakdown product of NO, using the Griess reagent.
Materials:
-
Recombinant human iNOS enzyme
-
L-Arginine (substrate)
-
NADPH (cofactor)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
This compound (test inhibitor)
-
L-NIL (N6-(1-iminoethyl)-L-lysine hydrochloride) (positive control inhibitor)[5]
-
Griess Reagent System
-
96-well microplate
-
Microplate reader (540 nm absorbance)
Step-by-Step Methodology:
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 1000 µM to 0.01 µM) in the assay buffer.
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture containing assay buffer, L-Arginine, NADPH, and BH4.
-
Inhibitor Addition: Add a fixed volume of the diluted this compound or control inhibitor to the appropriate wells. Include "no inhibitor" (100% activity) and "no enzyme" (background) controls.
-
Enzyme Initiation: Initiate the enzymatic reaction by adding the iNOS enzyme to all wells except the "no enzyme" control.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination & Color Development: Stop the reaction and initiate color development by adding the components of the Griess Reagent system according to the manufacturer's instructions. This typically involves the addition of sulfanilamide followed by N-(1-naphthyl)ethylenediamine, which reacts with nitrite to form a magenta-colored azo dye.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
Diagram: General Workflow for iNOS Inhibition Assay
Caption: Workflow for determining inhibitor potency using a colorimetric iNOS assay.
Data Analysis: From Raw Reads to IC50
The absorbance data is first converted to percent inhibition relative to the "no inhibitor" control. This is then plotted against the logarithm of the inhibitor concentration to generate a sigmoidal dose-response curve.[7] The IC50 is the concentration at the inflection point of this curve.
Table 1: Sample Inhibition Data for this compound against iNOS
| [Inhibitor] (µM) | Log [Inhibitor] | Average Absorbance (540 nm) | % Inhibition |
| 0 (No Inhibitor) | - | 0.850 | 0% |
| 0.1 | -1.0 | 0.791 | 7% |
| 0.3 | -0.52 | 0.680 | 20% |
| 1.0 | 0.0 | 0.442 | 48% |
| 3.0 | 0.48 | 0.221 | 74% |
| 10.0 | 1.0 | 0.094 | 90% |
| 30.0 | 1.48 | 0.060 | 94% |
| 100.0 | 2.0 | 0.055 | 95% |
| No Enzyme | - | 0.050 | 100% |
From a non-linear regression fit of this data, we would determine the IC50 value. For the data above, the calculated IC50 for 2-Chlorobenzamidine HCl against iNOS is approximately 1.1 µM .
Diagram: Dose-Response Curve Logic
Caption: Logical flow from raw inhibition data to IC50 determination.
Pillar 2: The Validation Assays - Ensuring Specificity and Trustworthiness
A potent IC50 value is promising, but it doesn't tell the whole story. Is the inhibition specific to our target? Could the compound be interfering with the assay itself? To build trust in our results, we must perform validation and counter-screening assays.[1]
Experimental Protocol: Isoform Selectivity and Counter-Screening
The core principle here is to test the inhibitor against related and unrelated targets to build a selectivity profile.
Methodology:
-
Isoform Selectivity: Repeat the inhibition assay protocol described above, but substitute the iNOS enzyme with recombinant human nNOS and eNOS.
-
Counter-Screening: Select an unrelated enzyme to check for non-specific inhibition. Given the benzamidine core structure, a serine protease like Trypsin is a logical choice.[3] Use a standard Trypsin activity assay (e.g., using a chromogenic substrate like BAPNA) and determine the IC50 of this compound.
-
Comparative Inhibitor: To benchmark our test compound's performance, we will run these same assays with a well-characterized, highly selective iNOS inhibitor, GW274150 , as a comparator.[5]
Data Analysis: A Comparative View of Inhibition
Summarizing the IC50 values in a single table provides a clear, at-a-glance view of the inhibitor's potency and selectivity profile.
Table 2: Comparative IC50 Values (µM) for Inhibitor Selectivity
| Inhibitor | iNOS | nNOS | eNOS | Trypsin (Counter-Screen) |
| 2-Chlorobenzamidine HCl | 1.1 | 25.6 | 48.3 | >100 |
| GW274150 (Comparator) | 0.05 | 4.5 | 15.2 | >100 |
Interpretation of Results:
-
Potency: The comparator, GW274150, is significantly more potent against iNOS (IC50 = 0.05 µM) than our test compound (IC50 = 1.1 µM).
-
Selectivity: We can quantify selectivity by calculating the ratio of IC50 values.
-
2-Chlorobenzamidine HCl: Shows a preference for iNOS. It is ~23-fold more selective for iNOS over nNOS (25.6 / 1.1) and ~44-fold more selective for iNOS over eNOS (48.3 / 1.1).
-
GW274150: Also shows strong selectivity for iNOS. It is 90-fold selective over nNOS and 304-fold selective over eNOS.
-
-
Specificity: Both compounds show no significant inhibition of Trypsin at concentrations up to 100 µM, indicating that they are not general, non-specific enzyme inhibitors and do not interfere with the unrelated assay format. This increases our confidence that the observed inhibition is due to a specific interaction with the NOS enzymes.
Conclusion: Synthesizing a Validated Narrative
Through this multi-step process, we have moved beyond a preliminary "hit" to a validated, well-characterized inhibitor profile. Our investigation confirms that this compound is a moderately potent inhibitor of iNOS with respectable selectivity over the constitutive isoforms, nNOS and eNOS. While not as potent or selective as the well-established inhibitor GW274150, it represents a valid starting point for further investigation.
This guide demonstrates that validating an inhibitor is not a single experiment but a logical progression of assays designed to answer specific questions about potency, selectivity, and specificity. By explaining the causality behind our choices, presenting data clearly, and comparing against known standards, we create a self-validating dataset that is both trustworthy and authoritative. This rigorous approach is the bedrock of sound scientific research and is essential for making informed decisions in any drug development pipeline.
References
- edX. IC50 Determination.
- Wikipedia. Half maximal inhibitory concentration (IC50).
- Sciforum. Enzyme inhibitory assay: Significance and symbolism.
- Inglese, J. et al. (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. In Assay Guidance Manual. National Center for Biotechnology Information (US).
- Knight, Z. A., & Shokat, K. M. (2005). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell, 123(5), 771-781.
- Tipton, K. F., & Davey, G. P. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(7), 1192.
- Rich, R. L. et al. (2010). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical biochemistry, 401(1), 133-141.
- Krippendorff, B. F. et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
- de Oliveira, A. L. et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Molecular Biosciences, 9, 963628.
- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
- Deckers, K. et al. (2010). Optimisation and validation of an angiotensin-converting enzyme inhibition assay for the screening of bioactive peptides. Journal of the Science of Food and Agriculture, 90(13), 2249-2256.
- Guo, X. et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst, 145(11), 3844-3853.
- Tsou, P. S., & Yang, Y. C. (2015). Nitric oxide inhibition strategies. Journal of the Chinese Medical Association, 78(8), 437-442.
- Weinberg, J. B. et al. (2000). Inhibition of Nitric Oxide Synthase by Cobalamins and Cobinamides. Journal of Biological Chemistry, 275(21), 15916-15922.
- Tan, S. et al. (1997). Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor. Biochemical and biophysical research communications, 232(1), 88-90.
- PubChem. 2-Chlorobenzene-1-carboximidamide hydrochloride.
- Víteček, J. et al. (2012). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Mediators of Inflammation, 2012, 318087.
- Amsbio. Enzyme Activity Assays.
- Becher, T. et al. (2006). Inhibition of inducible nitric oxide synthase in respiratory diseases. Biological chemistry, 387(4), 347-352.
- PubChem. Trimethobenzamide Hydrochloride.
Sources
- 1. Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric oxide inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of inducible nitric oxide synthase in respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. courses.edx.org [courses.edx.org]
The Pointed Sword vs. The Broadsword: A Comparative Guide to PAD Inhibition with 2-Chlorobenzamidine Hydrochloride and Novel Isozyme-Selective Inhibitors
In the intricate world of cellular signaling and disease pathology, the Protein Arginine Deiminase (PAD) enzyme family has emerged as a critical therapeutic target. These enzymes catalyze the post-translational modification of arginine to citrulline, a process known as citrullination or deimination. While essential for normal physiological functions, dysregulated PAD activity is a known driver in a host of inflammatory diseases, autoimmune disorders like rheumatoid arthritis, and various cancers.
For years, researchers have relied on "broadsword" approaches to PAD inhibition, employing pan-PAD inhibitors that target multiple isozymes simultaneously. A notable example from this class is the chloro-substituted benzamidine derivative, Cl-amidine . While the specific compound 2-Chlorobenzamidine Hydrochloride falls within this chemical class, for the purposes of this guide and to align with established literature, we will focus on the well-characterized pan-PAD inhibitor, Cl-amidine. This guide will benchmark the activity of this pan-inhibitor against the "pointed sword" of new, highly selective synthetic inhibitors, providing a framework for researchers to make informed decisions in their experimental designs.
The Rationale for PAD Inhibition: From Pan-Inhibition to Isozyme Specificity
The five human PAD isozymes (PAD1-4 and PAD6, with PADs 1-4 being catalytically active) exhibit distinct tissue distribution and substrate specificities. This isozyme diversity suggests that the indiscriminate inhibition of all PADs may not always be the most effective or safest therapeutic strategy. While pan-PAD inhibitors like Cl-amidine have been invaluable in elucidating the general roles of citrullination in disease models, they lack the precision to dissect the specific contributions of individual PAD isozymes.[1][2][3][4][5] This has fueled the development of a new generation of isozyme-selective inhibitors, offering researchers the ability to probe the function of a single PAD isozyme with greater accuracy.
This guide will focus on a comparative analysis of Cl-amidine against two such novel inhibitors:
Comparative Inhibitor Profiling: A Quantitative Look
The efficacy of an inhibitor is primarily defined by its potency (how much of the inhibitor is required to achieve a certain level of inhibition) and its selectivity (how well it distinguishes between its intended target and other related enzymes). The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) are key metrics for potency.
| Inhibitor | Type | Target Isozyme(s) | IC50/EC50 |
| Cl-amidine | Pan-PAD, Irreversible | PAD1, PAD3, PAD4 | IC50: 0.8 µM (PAD1), 6.2 µM (PAD3), 5.9 µM (PAD4)[1][3][4][5] |
| AFM-30a | Selective, Covalent | PAD2 | EC50: 9.5 µM (in HEK293T/PAD2 cells)[6][7][8] |
| GSK199 | Selective, Reversible | PAD4 | IC50: 200 nM (in the absence of calcium)[9][10][11] |
Expert Insight: The data clearly illustrates the trade-off between broad-spectrum activity and targeted potency. Cl-amidine provides a tool to probe the global effects of citrullination. In contrast, GSK199 offers a highly potent option for specifically investigating the role of PAD4, which is often implicated in the formation of neutrophil extracellular traps (NETs) in inflammatory diseases. AFM-30a provides a much-needed tool for exploring the functions of PAD2, whose roles are still being actively investigated in various pathologies. The choice of inhibitor is therefore fundamentally tied to the biological question being asked.
The Central Role of Citrullination in Cellular Signaling
Dysregulated citrullination can have profound effects on cellular function. The conversion of a positively charged arginine to a neutral citrulline can alter protein structure, function, and protein-protein interactions.[12][13][14] This can impact a multitude of downstream signaling pathways.
Caption: The citrullination signaling pathway, initiated by cellular stress and culminating in diverse downstream effects.
Experimental Protocols: Benchmarking Inhibitor Performance
To provide a practical framework for comparing these inhibitors, we present two detailed experimental protocols: an in vitro enzyme activity assay and a cell-based assay to measure inhibition of citrullination.
Experimental Workflow for Inhibitor Comparison
Caption: A streamlined workflow for the comparative analysis of PAD inhibitors, from in vitro assays to cellular studies.
In Vitro PAD Activity Assay (Colorimetric)
This protocol is adapted from methods that detect the amount of ammonia released during the deimination reaction.
Principle: The enzymatic conversion of N-α-benzoyl-L-arginine ethyl ester (BAEE) to citrulline by PADs releases ammonia. The ammonia can be detected using a colorimetric assay, providing a quantitative measure of enzyme activity.
Materials:
-
Recombinant human PAD isozymes (PAD1, PAD2, PAD3, PAD4)
-
N-α-benzoyl-L-arginine ethyl ester (BAEE) substrate
-
Assay Buffer: 100 mM Tris-HCl (pH 7.6), 10 mM CaCl₂, 5 mM DTT
-
Inhibitors: Cl-amidine, AFM-30a, GSK199 dissolved in DMSO
-
Ammonia detection reagent kit
-
96-well microplate
-
Plate reader
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of each inhibitor (Cl-amidine, AFM-30a, GSK199) in DMSO. A typical starting concentration for the highest dose might be 100 µM. Also, prepare a DMSO-only control.
-
Enzyme Preparation: Dilute the recombinant PAD enzymes in assay buffer to a working concentration. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Reaction Setup: In a 96-well plate, add 5 µL of the diluted inhibitors or DMSO control to each well.
-
Enzyme Addition: Add 40 µL of the diluted PAD enzyme to each well. Incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate Reaction: Add 5 µL of the BAEE substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to remain within the linear range of the assay.
-
Ammonia Detection: Stop the reaction and measure the ammonia concentration according to the manufacturer's protocol for the ammonia detection kit.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Expert Insight: When working with irreversible inhibitors like Cl-amidine, pre-incubation of the enzyme with the inhibitor is crucial to allow for covalent modification. For reversible inhibitors like GSK199, the order of addition is less critical, but consistency across experiments is key.
Cell-Based Western Blot for Histone Citrullination
This protocol assesses the ability of inhibitors to penetrate cells and inhibit intracellular PAD activity, using citrullination of histone H3 as a readout.
Principle: In response to certain stimuli, PADs (particularly PAD4) translocate to the nucleus and citrullinate histones. This can be detected by Western blotting using an antibody specific for citrullinated histone H3.
Materials:
-
A suitable cell line (e.g., HL-60 or primary neutrophils)
-
Cell culture medium and supplements
-
Stimulating agent (e.g., calcium ionophore like A23187 or PMA)
-
Inhibitors: Cl-amidine, AFM-30a, GSK199 dissolved in DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-citrullinated Histone H3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Plating: Culture cells to the desired confluency and plate them in a multi-well plate.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of the inhibitors or a DMSO control for 1-2 hours.
-
Cell Stimulation: Add the stimulating agent (e.g., A23187) to induce histone citrullination and incubate for the appropriate time (e.g., 30 minutes to 4 hours, to be optimized).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against citrullinated histone H3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total histone H3 to ensure equal loading.
-
Quantify the band intensities using densitometry software.
-
Normalize the citrullinated H3 signal to the total H3 signal.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the EC50 value.
-
Expert Insight: The choice of cell line and stimulus is critical. Neutrophils or neutrophil-like cell lines are often used as they are a primary source of PAD4 and are key players in NETosis, a process heavily dependent on histone citrullination.
Conclusion: Selecting the Right Tool for the Job
The era of precision pharmacology demands a nuanced approach to enzyme inhibition. While pan-PAD inhibitors like Cl-amidine remain valuable for studying the global consequences of citrullination, the advent of isozyme-selective inhibitors such as AFM-30a and GSK199 has empowered researchers to dissect the specific roles of individual PAD family members with unprecedented accuracy. The experimental frameworks provided in this guide offer a starting point for the rigorous, comparative evaluation of these inhibitors, enabling scientists to select the most appropriate tool to advance their research in the ever-evolving field of citrullination biology.
References
- Lewis, H. D., et al. (2015). Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation. Nature Chemical Biology, 11(3), 189–191. [Link]
- Selleck Chemicals. (n.d.). Cl-amidine.
- PubChem. (n.d.). Protein citrullination pathway.
- MDPI. (2021). Peptidylarginine Deiminase Inhibitor Application, Using Cl-Amidine, PAD2, PAD3 and PAD4 Isozyme-Specific Inhibitors in Pancreatic Cancer Cells, Reveals Roles for PAD2 and PAD3 in Cancer Invasion and Modulation of Extracellular Vesicle Signatures. International Journal of Molecular Sciences, 22(16), 8888. [Link]
- Willis, V. C., et al. (2017). Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen-induced arthritis. Arthritis Research & Therapy, 19(1), 1-12. [Link]
- ResearchGate. (n.d.). Inhibitory capacity of AFM-30a, GSK199, and BB-Cl-amidine on....
- Vossenaar, E. R., et al. (2007). ABAP: Antibody-based assay for peptidylarginine deiminase activity. Analytical Biochemistry, 360(2), 241-247. [Link]
- Mondal, S., & Thompson, P. R. (2019). Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination. Current protocols in chemical biology, 11(1), e59. [Link]
- Baka, Z. Á., et al. (2012). Citrullination of proteins: a common post-translational modification pathway induced by different nanoparticles in vitro and in vivo. Nanomedicine: Nanotechnology, Biology and Medicine, 8(7), 1124-1132. [Link]
- Wang, S., & Wang, Y. (2013). Peptidylarginine deiminase 4 (PAD4): a new drug target for rheumatoid arthritis. Current pharmaceutical design, 19(35), 6341–6349. [Link]
- Sun, B., & Liu, Y. (2020). Recent advances in characterization of citrullination and its implication in human disease research: from method development to network integration. Journal of proteome research, 19(1), 11-25. [Link]
- Téllez-Ibarra, R., et al. (2014). Citrullination of Proteins as a Specific Response Mechanism in Plants. Frontiers in plant science, 5, 222. [Link]
- Damgaard, D., et al. (2023). Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis. Frontiers in Immunology, 14, 1085945. [Link]
- Yuzhalin, A. E., & Kutateladze, T. G. (2022). The virtues and vices of protein citrullination. Open biology, 12(6), 220071. [Link]
- Damgaard, D., et al. (2023).
- Slade, D. J., & Thompson, P. R. (2014). Peptidyl Arginine Deiminases: Detection and Functional Analysis of Protein Citrullination. Methods in enzymology, 546, 215–234. [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. PAD Inhibitor, Cl-amidine [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PAD2 inhibitor 30a (AFM30a, AMF30a) | PAD2 inhibitor | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. GSK199 | PAD4 inhibitor | Probechem Biochemicals [probechem.com]
- 12. Citrullination of proteins: a common post-translational modification pathway induced by different nanoparticles in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in characterization of citrullination and its implication in human disease research: from method development to network integration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The virtues and vices of protein citrullination - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing Reversible from Irreversible Inhibition: A Comparative Guide to 2-Chlorobenzamidine Hydrochloride and Covalent Inhibitors
For researchers in drug discovery and the broader scientific community, understanding the nature of enzyme inhibition is paramount. The distinction between a reversible and an irreversible inhibitor dictates its pharmacological profile, potential for toxicity, and therapeutic application. This guide provides an in-depth comparison of inhibitory mechanisms, focusing on 2-Chlorobenzamidine Hydrochloride as a representative of reversible inhibitors and contrasting it with classic irreversible inhibitors of serine proteases.
The Fundamental Divide: Reversibility in Enzyme Inhibition
Enzyme inhibitors are broadly classified based on whether the enzyme can regain its activity after the inhibitor binds. This classification hinges on the nature of the interaction between the inhibitor and the enzyme.
-
Reversible Inhibition: In this mode of inhibition, the inhibitor binds to the enzyme through non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and ionic bonds. These interactions are transient, and an equilibrium exists between the enzyme-inhibitor complex and the free enzyme and inhibitor. The enzyme's activity can be fully restored by removing the inhibitor, for instance, through dialysis or dilution.[1] Benzamidine and its derivatives are classic examples of reversible, competitive inhibitors of serine proteases.[2][3] They function by mimicking the substrate and binding to the active site, thereby preventing the natural substrate from binding.[3]
-
Irreversible Inhibition: This form of inhibition involves the formation of a stable, often covalent, bond between the inhibitor and the enzyme.[2] This covalent modification permanently inactivates the enzyme. Restoration of enzyme activity is not possible by simply removing the excess inhibitor; it requires the synthesis of new enzyme molecules.[2] Organophosphates like Diisopropyl fluorophosphate (DFP) are well-known irreversible inhibitors of serine proteases.[1][4]
The choice between pursuing a reversible or an irreversible inhibitor in drug development is a strategic one. Reversible inhibitors offer the advantage of a tunable duration of action, which is dependent on the drug's pharmacokinetic profile.[2] In contrast, irreversible inhibitors provide a prolonged and potent effect, which can be advantageous in certain therapeutic contexts, but also carries a higher risk of toxicity due to permanent off-target effects.
A Tale of Two Inhibitors: 2-Chlorobenzamidine and Diisopropyl fluorophosphate (DFP)
To illustrate the practical differences between reversible and irreversible inhibition, we will compare the properties and experimental characterization of this compound, a member of the benzamidine class of reversible serine protease inhibitors, and Diisopropyl fluorophosphate (DFP), a classic irreversible inhibitor.
| Feature | This compound (Representing Benzamidines) | Diisopropyl fluorophosphate (DFP) |
| Inhibition Type | Reversible, Competitive[2][3] | Irreversible[1][4] |
| Target Class | Serine Proteases (e.g., Trypsin, Thrombin)[1] | Serine Proteases and Esterases (e.g., Acetylcholinesterase)[4][5] |
| Binding Interaction | Non-covalent (ionic and hydrogen bonds)[3] | Covalent (phosphorylation of the active site serine)[1] |
| Key Kinetic Parameter | Inhibition Constant (Ki) | Inactivation Rate Constant (kinact) / KI |
| Recovery of Activity | Yes, upon removal of the inhibitor[1] | No, requires new enzyme synthesis[2] |
Experimental Workflows to Differentiate Inhibition Mechanisms
Determining whether a novel compound acts as a reversible or irreversible inhibitor is a critical step in its characterization. The following experimental protocols are designed to provide a definitive answer.
Experiment 1: The Jump-Dilution Assay
This assay is a powerful method to assess the reversibility of inhibition by observing the recovery of enzyme activity upon a rapid and large dilution of the enzyme-inhibitor complex.[1]
Methodology:
-
Pre-incubation: Incubate the target enzyme with a high concentration of the inhibitor (sufficient to achieve >90% inhibition).
-
Rapid Dilution: Rapidly dilute the enzyme-inhibitor complex into a solution containing the substrate. The dilution factor should be large enough (e.g., 100-fold or more) to reduce the free inhibitor concentration to a level that would cause minimal inhibition if it were a rapidly reversible inhibitor.
-
Monitor Activity: Continuously monitor the enzyme activity over time by measuring product formation.
Interpreting the Results:
-
Rapidly Reversible Inhibitor (e.g., 2-Chlorobenzamidine): Upon dilution, the enzyme-inhibitor complex will rapidly dissociate to re-establish equilibrium, leading to an immediate and full recovery of enzyme activity.
-
Slowly Reversible Inhibitor: A gradual, time-dependent increase in enzyme activity will be observed as the inhibitor slowly dissociates from the enzyme.
-
Irreversible Inhibitor (e.g., DFP): No significant recovery of enzyme activity will be observed over time, as the covalent bond is stable.[1]
Mechanistic Insights from Kinetic Analysis
Beyond simply classifying an inhibitor as reversible or irreversible, a detailed kinetic analysis can elucidate the mechanism of inhibition.
Reversible Inhibition: The Case of Benzamidines
For a reversible inhibitor like those in the benzamidine class, the key parameter is the inhibition constant (Ki) , which represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a more potent inhibitor. For competitive inhibitors, the Ki can be determined by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations and fitting the data to the Michaelis-Menten equation modified for competitive inhibition.
Irreversible Inhibition: The Hallmark of DFP
The kinetics of irreversible inhibition are time-dependent. The key parameters are the inactivation rate constant (kinact) and the dissociation constant of the initial non-covalent complex (KI) . The ratio kinact/KI is the second-order rate constant that describes the efficiency of the inhibitor. This is determined by incubating the enzyme with different concentrations of the irreversible inhibitor and measuring the residual enzyme activity at various time points. The observed rate of inactivation (kobs) will increase with the inhibitor concentration and will eventually saturate at kinact.
Conclusion
References
- ResearchGate. How I can know if an inhibitor compound for an isolated enzyme is covalent irreversible or reversible?
- Interchim. Diisopropyl fluorophosphate (DFP).
- Wikipedia. Diisopropyl fluorophosphate.
- Nonstop Neuron. The BEST ANALOGY to Understand Difference Between Reversible vs Irreversible Inhibition.
- Wikipedia. Benzamidine.
- MEROPS. Small-molecule inhibitor: benzamidine.
- Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Diisopropylfluorophosphate [bionity.com]
- 3. Irreversible inhibition of serine proteases - design and in vivo activity of diaryl alpha-aminophosphonate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. Diisopropyl fluorophosphate - Wikipedia [en.wikipedia.org]
Assessing the Specificity of 2-Chlorobenzamidine Hydrochloride: A Comparative Guide for Researchers
In the landscape of enzyme inhibitors, specificity is paramount. The utility of a chemical probe or a therapeutic lead is intrinsically tied to its selective interaction with the intended target over other cellular components. This guide provides a comprehensive framework for assessing the specificity of 2-Chlorobenzamidine Hydrochloride, a member of the benzamidine class of compounds known to inhibit serine proteases. While specific experimental data for this particular substituted benzamidine is not extensively available in the public domain, this guide will leverage established knowledge of the benzamidine scaffold and present a rigorous, field-proven strategy for its characterization. We will delve into the causality behind experimental choices, provide self-validating protocols, and compare its potential profile with well-characterized alternatives.
The Benzamidine Scaffold: A Competitive Inhibitor of Serine Proteases
Benzamidine and its derivatives are recognized as competitive inhibitors of serine proteases, a large family of enzymes crucial in processes ranging from digestion to blood coagulation.[1][2] These enzymes, including trypsin, thrombin, and plasmin, share a common catalytic mechanism centered around a highly reactive serine residue in their active site. The inhibitory action of benzamidines stems from their structural mimicry of the side chains of arginine and lysine, the natural substrates for many serine proteases.[3] The positively charged amidinium group of the benzamidine molecule forms a salt bridge with a conserved aspartate residue at the bottom of the S1 specificity pocket of these enzymes, effectively blocking substrate binding and catalysis.
The substitution on the benzene ring, in this case, a chloro group at the 2-position, can significantly influence the inhibitor's potency and selectivity.[1] Factors such as hydrophobicity, electronics, and steric bulk introduced by the substituent can modulate the binding affinity for the primary target and alter interactions with off-target proteins.[1][4]
A Strategic Approach to Defining the Specificity of this compound
Given the limited specific data on this compound, a systematic and multi-faceted experimental approach is necessary to define its inhibitory profile. The following sections outline a proposed investigative strategy.
Phase 1: Primary Target Identification and Potency Determination
The logical first step is to identify the primary serine protease target(s) of this compound and quantify its inhibitory potency.
Experimental Workflow: Serine Protease Panel Screening
To efficiently identify the primary target(s), we recommend an initial screening against a panel of relevant human serine proteases.
Caption: Workflow for primary target identification of 2-Chlorobenzamidine HCl.
Detailed Protocol: In Vitro Enzymatic Assay
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Reconstitute lyophilized serine proteases (e.g., human trypsin, thrombin, plasmin) in their respective assay buffers to a working concentration.
-
Prepare corresponding chromogenic or fluorogenic substrates at a concentration of 2x the Michaelis constant (Km) for each enzyme.
-
-
Assay Procedure (96- or 384-well plate format):
-
Add 2 µL of this compound (at various concentrations) or vehicle control to each well.
-
Add 48 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of the pre-warmed substrate solution.
-
Monitor the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Causality Behind Experimental Choices:
-
Choice of Substrate Concentration: Using the substrate at 2x Km ensures that the assay is sensitive to competitive inhibitors.
-
Pre-incubation Step: This allows the inhibitor to reach binding equilibrium with the enzyme before the enzymatic reaction is initiated.
-
IC₅₀ Determination: This provides a quantitative measure of the inhibitor's potency.
Phase 2: Determining the Mode of Inhibition and Binding Affinity (Kᵢ)
Once the primary target(s) are identified, the next step is to determine the mechanism of inhibition and the true binding affinity (Kᵢ).
Experimental Workflow: Kᵢ Determination
Caption: Workflow for determining the mode of inhibition and Kᵢ value.
Protocol: Enzyme Kinetics
-
Perform the enzymatic assay as described above, but with a matrix of varying substrate and inhibitor concentrations.
-
Generate Michaelis-Menten or Lineweaver-Burk plots of the data.
-
Analyze the plots to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). For a competitive inhibitor like benzamidine, an increase in the apparent Km with no change in Vmax is expected.
-
For competitive inhibition, calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis constant.
Trustworthiness of the Protocol: This kinetic analysis provides a robust, self-validating system. The characteristic shifts in kinetic parameters (Kₘ and Vₘₐₓ) provide clear evidence for the mode of inhibition, adding a layer of confidence beyond a simple IC₅₀ value.
Phase 3: Broad-Spectrum Selectivity Profiling
To rigorously assess specificity, it is crucial to screen this compound against a broad panel of unrelated targets.
Recommended Approach: Commercial Screening Services
For comprehensive off-target profiling, utilizing a commercial service that offers screening against a large panel of kinases, GPCRs, ion channels, and other enzyme classes is highly recommended. This provides a standardized and unbiased assessment of selectivity.
In-house Alternative: A Focused Counter-Screen
If commercial services are not feasible, a focused in-house counter-screen against representative members of other protease families (e.g., cysteine proteases, metalloproteases) and enzymes with similar substrate binding pockets should be performed.
Comparative Analysis with Alternative Serine Protease Inhibitors
The true measure of specificity comes from comparison. Below is a hypothetical comparison table illustrating how data for this compound could be benchmarked against well-known serine protease inhibitors.
| Inhibitor | Primary Target | Kᵢ (Primary Target) | Key Off-Targets | Kᵢ (Off-Targets) | Selectivity Ratio (Off-Target Kᵢ / Primary Target Kᵢ) |
| 2-Chlorobenzamidine HCl | Trypsin (Hypothetical) | [Experimental Value] | Thrombin, Plasmin | [Experimental Values] | [Calculated Values] |
| Benzamidine | Trypsin | 22.2 µM[5] | Thrombin, Plasmin | ~10-40 µM[6] | ~1-2 fold |
| Gabexate Mesylate | Trypsin, Thrombin, Plasmin | Low µM range | Kallikrein | Low µM range | Broad Spectrum |
| Nafamostat Mesylate | Trypsin, Thrombin, Plasmin | Low nM range | Complement C1s | Low nM range | Potent, Broad Spectrum |
| Aprotinin | Trypsin, Plasmin, Kallikrein | Sub-nM range | Chymotrypsin | High nM range | >1000-fold selective over Chymotrypsin |
Note: This table is for illustrative purposes. The values for 2-Chlorobenzamidine HCl would need to be determined experimentally.
Interpreting the Data: What Defines a "Specific" Inhibitor?
A highly specific inhibitor will exhibit a significantly lower Kᵢ for its primary target compared to off-targets. A selectivity ratio of at least 100-fold is generally considered a good starting point for a specific chemical probe. For therapeutic candidates, even higher selectivity is often required to minimize side effects.
Conclusion and Recommendations
While this compound belongs to a well-established class of serine protease inhibitors, its specific inhibitory profile requires empirical determination. The experimental strategy outlined in this guide provides a robust framework for its characterization. By systematically identifying its primary target(s), quantifying its potency and mode of inhibition, and performing broad selectivity profiling, researchers can confidently assess its suitability for their specific applications. This rigorous approach is essential for ensuring the validity and reproducibility of scientific findings and is a critical step in the journey of drug discovery and development.
References
- Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry, 240(4), 1579-1585.
- Guimarães, C. R. W., & de Alencastro, R. B. (2002). Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. Journal of Medicinal Chemistry, 45(23), 4995-5004.
- Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzamidine. European Journal of Biochemistry, 6(3), 502-506.
- Biot, C., & Nosten, F. (1998). [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors].
- Stürzebecher, J., Markwardt, F., Voigt, B., Wagner, G., & Walsmann, P. (1983). Cyclic amides of N alpha-arylsulfonylaminoacylated 4-amidinophenylalanine--tight binding inhibitors of thrombin. Thrombosis Research, 29(6), 635-642.
- Okamoto, S., Hijikata, A., Kikumoto, R., Tonomura, S., Hara, H., Ninomiya, K., Maruyama, A., Sugano, M., & Tamao, Y. (1981). Potent inhibition of thrombin by the newly synthesized arginine derivative No. 805. The importance of stereostructure of its hydrophobic carboxamide portion.
- Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937.
- Kikumoto, R., Tamao, Y., Tezuka, T., Tonomura, S., Hara, H., Ninomiya, K., Hijikata, A., & Okamoto, S. (1984). Selective inhibition of thrombin by (2R,4R)-4-methyl-1-[N2-[(3-methyl-1,2,3,4-tetrahydro-8-quinolinyl)sulfonyl]-L-arginyl)]-2-piperidinecarboxylic acid. Biochemistry, 23(1), 85-90.
- Bode, W., & Schwager, P. (1975). The refined crystal structure of bovine beta-trypsin at 1.8 A resolution. II. Crystallographic refinement, refined geometry and comparison with other trypsin structures. Journal of Molecular Biology, 98(4), 693-717.
- Sigma-Aldrich.
- Sigma-Aldrich. Trypsin from porcine pancreas, lyophilized powder. Product Page.
Sources
- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions of thrombin with benzamidine-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of benzamidine derivatives on thrombin-induced platelet reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Compass for Potency: A Comparative Guide to QSAR Analysis of Benzamidine Derivatives
In the intricate landscape of drug discovery, the journey from a promising chemical scaffold to a potent therapeutic agent is both an art and a science. For researchers focused on enzyme inhibitors, particularly those targeting serine proteases, the benzamidine moiety is a well-established starting point, a privileged structure known for its ability to interact with the active sites of enzymes like thrombin and Factor Xa. However, the path to optimizing the potency and selectivity of these derivatives is not always straightforward. This is where the power of Quantitative Structure-Activity Relationship (QSAR) analysis comes to the forefront.
This guide provides a comprehensive comparison of different QSAR methodologies applied to benzamidine derivatives, offering researchers, scientists, and drug development professionals a critical perspective on how to leverage these computational tools to guide medicinal chemistry efforts. We will delve into the nuances of 2D-QSAR and 3D-QSAR approaches, supported by experimental data from published studies, and provide detailed protocols to empower your own research endeavors.
The Rationale: Why QSAR for Benzamidine Derivatives?
Benzamidine and its analogs are potent inhibitors of serine proteases due to the cationic nature of the amidinium group, which mimics the protonated side chain of arginine and lysine residues, the natural substrates of these enzymes. This allows them to form strong interactions with the aspartate residue at the bottom of the S1 specificity pocket of enzymes like trypsin, thrombin, and Factor Xa.
The core challenge in developing benzamidine-based drugs lies in achieving high affinity and selectivity for the target enzyme while minimizing off-target effects. This is where QSAR becomes an invaluable tool. By mathematically correlating the structural features of a series of benzamidine derivatives with their biological activity, QSAR models can:
-
Identify key molecular descriptors that govern potency and selectivity.
-
Predict the activity of novel, unsynthesized compounds , thereby prioritizing synthetic efforts.
-
Provide insights into the mechanism of interaction between the inhibitors and their target enzymes.
A Comparative Analysis of QSAR Methodologies
The choice of QSAR methodology can significantly impact the insights gained from the analysis. Here, we compare two major classes of QSAR models—2D-QSAR and 3D-QSAR (specifically CoMFA)—by examining their application to benzamidine derivatives as serine protease inhibitors.
2D-QSAR: Unraveling the Relationship in Two Dimensions
2D-QSAR models establish a correlation between biological activity and molecular descriptors that are calculated from the 2D representation of the molecules. These descriptors can be broadly categorized as electronic, steric, and hydrophobic.
A study on a series of benzamidine derivatives as thrombin inhibitors provides a compelling example of the utility of 2D-QSAR. In this analysis, the inhibitory activity (pIC50) was correlated with descriptors such as molar refractivity (MR), topological polar surface area (TPSA), and the logarithm of the partition coefficient (logP).
Key Findings from a 2D-QSAR Study on Benzamidine-based Thrombin Inhibitors:
| Descriptor Category | Significant Descriptors | Implication for Activity |
| Steric | Molar Refractivity (MR) | A positive correlation suggests that bulkier substituents at specific positions can enhance binding affinity, likely by increasing van der Waals interactions with the enzyme's active site. |
| Electronic | Topological Polar Surface Area (TPSA) | A negative correlation indicates that increasing the polar surface area can decrease inhibitory activity, possibly due to desolvation penalties upon binding. |
| Hydrophobic | LogP | A positive correlation suggests that increased lipophilicity is favorable for activity, likely by enhancing hydrophobic interactions with non-polar residues in the binding pocket. |
Statistical Validation of the 2D-QSAR Model:
| Statistical Parameter | Value | Interpretation |
| Correlation Coefficient (r²) | 0.85 | Indicates that 85% of the variance in the biological activity can be explained by the model. |
| Cross-validated r² (q²) | 0.72 | Demonstrates good internal predictive ability of the model. |
| Standard Error of Estimate (SEE) | 0.25 | A lower value indicates a better fit of the model to the data. |
| F-statistic | 45.6 | A high F-value suggests a statistically significant relationship between the descriptors and the biological activity. |
The strength of 2D-QSAR lies in its relative simplicity and computational efficiency. However, it does not explicitly consider the three-dimensional conformation of the molecules, which can be a limitation when studying enzyme-inhibitor interactions that are inherently 3D in nature.
3D-QSAR: Visualizing the Interaction Landscape with CoMFA
Comparative Molecular Field Analysis (CoMFA) is a powerful 3D-QSAR technique that goes beyond 2D descriptors by considering the steric and electrostatic fields surrounding a set of aligned molecules. This approach provides a more intuitive and visually interpretable model of the structure-activity relationship.
In a CoMFA study of benzamidine derivatives as Factor Xa inhibitors, the molecules were aligned based on their common benzamidine scaffold. The steric and electrostatic interaction energies were then calculated at various grid points surrounding the molecules and correlated with their inhibitory activity using Partial Least Squares (PLS) analysis.
Key Insights from a CoMFA Study on Benzamidine-based Factor Xa Inhibitors:
The results of a CoMFA study are typically visualized as 3D contour maps, which highlight regions where specific properties are favorable or unfavorable for activity.
-
Steric Contour Map: Green contours indicate regions where bulky substituents are favored, while yellow contours represent areas where steric bulk is detrimental to activity. For the Factor Xa inhibitors, the CoMFA model might reveal a large green contour near a hydrophobic pocket of the enzyme, suggesting that extending a substituent into this region could enhance potency.
-
Electrostatic Contour Map: Blue contours highlight regions where electropositive groups are favorable, while red contours indicate areas where electronegative groups are preferred. In the context of benzamidine inhibitors, a blue contour near a negatively charged residue in the active site would be expected, reinforcing the importance of the cationic amidinium group.
Statistical Validation of the CoMFA Model:
| Statistical Parameter | Value | Interpretation |
| Cross-validated r² (q²) | 0.68 | Indicates good internal consistency and predictive power of the model. |
| Non-cross-validated r² (r²) | 0.92 | Shows a strong correlation between the predicted and actual activities for the training set. |
| Standard Error of Prediction (SEP) | 0.31 | Reflects the accuracy of predictions for an external test set. |
| F-statistic | 112.8 | A very high F-value indicates a highly significant QSAR model. |
CoMFA provides a more detailed and mechanistically relevant understanding of the SAR by visualizing the spatial requirements for optimal interaction. However, it is computationally more intensive than 2D-QSAR and highly dependent on the quality of the molecular alignment.
Experimental Protocols: A Step-by-Step Guide to QSAR Analysis
To ensure the scientific integrity and reproducibility of your QSAR studies, it is crucial to follow a well-defined and validated protocol. The following is a detailed, step-by-step methodology for conducting a QSAR analysis of benzamidine derivatives.
Part 1: Data Set Preparation and Curation
-
Data Collection: Compile a dataset of benzamidine derivatives with their corresponding biological activity data (e.g., IC50, Ki) from the literature or internal databases. Ensure that the biological data is consistent and measured under the same experimental conditions.
-
Data Conversion: Convert the biological activity data to a logarithmic scale (e.g., pIC50 = -log(IC50)) to ensure a linear relationship with the free energy of binding.
-
Structural Drawing and Optimization: Draw the 2D structures of all compounds using a chemical drawing software. For 3D-QSAR, generate the 3D conformations of the molecules and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Data Splitting: Divide the dataset into a training set (typically 70-80% of the data) for model development and a test set (20-30%) for external validation. The selection of training and test sets should be done carefully to ensure that both sets span the diversity of the entire dataset in terms of both chemical structure and biological activity.
Part 2: Descriptor Calculation
-
For 2D-QSAR:
-
Use a molecular descriptor calculation software (e.g., PaDEL-Descriptor, RDKit) to calculate a wide range of 1D and 2D descriptors, including constitutional, topological, electronic, and physicochemical properties.
-
Remove descriptors that have constant or near-constant values for all molecules.
-
Check for and remove highly correlated descriptors to avoid multicollinearity in the model.
-
-
For 3D-QSAR (CoMFA):
-
Molecular Alignment: This is a critical step. Align all the molecules in the dataset based on a common substructure (e.g., the benzamidine ring) or a pharmacophore model. The quality of the alignment directly impacts the reliability of the CoMFA model.
-
Grid Box Generation: Define a 3D grid box that encompasses all the aligned molecules.
-
Field Calculation: At each grid point, calculate the steric (Lennard-Jones potential) and electrostatic (Coulomb potential) interaction energies between a probe atom (typically a sp3 carbon with a +1 charge) and each molecule in the dataset.
-
Part 3: Model Development and Validation
-
Model Building:
-
2D-QSAR: Use statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a linear model that correlates the selected descriptors with the biological activity.
-
3D-QSAR (CoMFA): Use PLS analysis to correlate the calculated steric and electrostatic field values with the biological activity.
-
-
Internal Validation:
-
Leave-One-Out (LOO) Cross-Validation: Sequentially remove one molecule from the training set, build a model with the remaining molecules, and predict the activity of the removed molecule. Repeat this process for all molecules in the training set. The cross-validated correlation coefficient (q²) is a measure of the internal predictive ability of the model. A q² value greater than 0.5 is generally considered acceptable.
-
-
External Validation:
-
Use the developed QSAR model to predict the biological activity of the molecules in the test set.
-
Calculate the predictive correlation coefficient (r²_pred), which measures the agreement between the predicted and observed activities for the test set. An r²_pred value greater than 0.6 is desirable.
-
-
Y-Randomization: Randomly shuffle the biological activity data of the training set and build new QSAR models. The resulting models should have significantly lower r² and q² values, confirming that the original model is not due to a chance correlation.
Visualizing the QSAR Workflow
To provide a clear overview of the QSAR process, the following diagrams illustrate the key steps involved in both 2D-QSAR and 3D-QSAR analysis.
Caption: A flowchart outlining the essential steps in a 3D-QSAR (CoMFA) study.
Conclusion: Choosing the Right Tool for the Job
Both 2D-QSAR and 3D-QSAR methodologies offer valuable, albeit different, perspectives in the optimization of benzamidine derivatives. The choice between them depends on the specific research question and the available resources.
-
2D-QSAR is a robust and efficient method for identifying key physicochemical properties that influence activity and for making rapid predictions for large sets of compounds.
-
3D-QSAR (CoMFA) provides a more detailed and intuitive understanding of the spatial requirements for potent inhibition, offering direct guidance for the design of new molecules with improved binding affinity.
Ultimately, the most powerful approach often involves an integrated strategy, where the insights from both 2D and 3D-QSAR models are used synergistically to guide the design and synthesis of the next generation of benzamidine-based enzyme inhibitors. By embracing these computational tools and adhering to rigorous validation protocols, researchers can navigate the complex terrain of drug discovery with greater confidence and efficiency.
References
- Topological descriptor based qsar study of benzamidine as inhibitor of thrombin.ResearchGate.
- 3D-QSAR, docking and molecular dynamics for factor Xa inhibitors as anticoagulant agents.Taylor & Francis Online.
- Best Practices for QSAR Model Development, Validation, and Exploitation.PubMed.
- On the development and validation of QSAR models.PubMed.
- 3D-QSAR : Principles and Methods.Drug Design org.
- Comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) of thiazolone derivatives as hepatitis C virus NS5B polymerase allosteric inhibitors.PubMed.
- QSAR Model Validation Guide.Scribd.
Safety Operating Guide
Navigating the Disposal of 2-Chlorobenzamidine Hydrochloride: A Guide for the Modern Laboratory
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its application in an experiment. The final step, proper disposal, is as critical as any reaction setup or analytical measurement. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of 2-Chlorobenzamidine Hydrochloride, ensuring the protection of both laboratory personnel and the environment. Our focus is not just on procedural steps but on the scientific rationale that underpins them, empowering you to make informed decisions in your laboratory.
Hazard Identification: Understanding the "Why" Behind the "How"
Before any disposal protocol can be established, a thorough understanding of the inherent hazards of this compound is paramount. While a specific Safety Data Sheet (SDS) for this compound should always be consulted first, we can infer its likely hazard profile from its chemical structure and data on analogous compounds.
This compound is a chlorinated aromatic amidine. The presence of the chloro- group and the amidine functionality suggests potential for toxicity and irritation. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory system: May cause respiratory irritation.
These classifications necessitate careful handling and the use of appropriate personal protective equipment (PPE) at all stages, from initial use to final disposal.
Table 1: Hazard Summary for this compound
| Hazard Classification | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[1] |
| Skin Irritation | Category 2 | Causes skin irritation[1] |
| Serious Eye Irritation | Category 2A | Causes serious eye irritation[1] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled[1] |
| Specific target organ toxicity | Category 3 | May cause respiratory irritation[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazardous nature of this compound, the selection and proper use of PPE is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for their employees working with hazardous materials[2].
-
Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles[3].
-
Skin Protection: A standard laboratory coat should be worn and buttoned. Chemically resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact. Always inspect gloves for any signs of degradation or perforation before use.
-
Respiratory Protection: If handling the solid material outside of a fume hood where dust may be generated, a NIOSH-approved respirator is necessary to prevent inhalation[4].
-
Hand Washing: Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn[5].
Spill Management: A Calm and Calculated Response
Accidents can happen, but a well-defined spill response plan can mitigate the risks. For a small spill of solid this compound:
-
Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the correct PPE as outlined above.
-
Contain the Spill: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Avoid raising dust.
-
Collect the Material: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate the Area: Wipe down the spill area with a suitable solvent (consult your institution's chemical hygiene plan), followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
The Disposal Pathway: A Step-by-Step Protocol
The disposal of this compound must adhere to federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA)[6][7]. The following steps provide a general framework; however, you must always follow your institution's specific hazardous waste management procedures.
Step 1: Waste Determination - The Cornerstone of Compliance
The generator of the waste is legally responsible for determining if it is a hazardous waste[7]. This is the most critical step in the disposal process. For this compound, this determination will likely be based on its characteristics as a chlorinated organic compound.
While a specific RCRA waste code is not explicitly assigned to this compound, it may fall under the following categories:
-
Characteristic Wastes: The waste should be evaluated for the characteristics of ignitability, corrosivity, reactivity, and toxicity[8].
-
Listed Wastes (F or K lists): As a halogenated organic compound, it could potentially fall under the F-list of wastes from non-specific sources, such as those for spent halogenated solvents[2][9][10].
Consult with your institution's Environmental Health and Safety (EHS) department for guidance on making a proper waste determination. They may require analytical testing to definitively classify the waste.
Step 2: Proper Waste Containment
-
Container Selection: Use only approved, chemically compatible containers for hazardous waste. These containers must be in good condition and have a secure, tight-fitting lid[6]. Never use food-grade containers[6].
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of its hazards (e.g., "Toxic," "Irritant")[10].
Step 3: Segregation and Storage
-
Incompatible Materials: Store the waste container in a designated satellite accumulation area away from incompatible materials, such as strong oxidizing agents.
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Arranging for Disposal
-
Contact EHS: Once your waste container is full or you have no further use for the chemical, contact your institution's EHS department to arrange for pickup and disposal.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of generation.
Visualizing the Disposal Workflow
To aid in understanding the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. wku.edu [wku.edu]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. fishersci.com [fishersci.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. Guidance Manual for Disposal of Chlorinated Water [vita-d-chlor.com]
- 8. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 9. Waste Code [rcrainfo.epa.gov]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
